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  • Product: 2-Fluoro-4,5-dimethoxybenzoic acid
  • CAS: 79474-35-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-Fluoro-4,5-dimethoxybenzoic Acid: A Key Building Block in Modern Drug Discovery

CAS Number: 79474-35-4 For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery and...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 79474-35-4

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets.[1] It is within this context that 2-Fluoro-4,5-dimethoxybenzoic acid has emerged as a valuable and versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs).[2] This technical guide provides an in-depth exploration of 2-Fluoro-4,5-dimethoxybenzoic acid, from its fundamental chemical properties and synthesis to its applications in the development of targeted therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic characteristics of 2-Fluoro-4,5-dimethoxybenzoic acid is paramount for its effective utilization in synthetic chemistry and for the unambiguous characterization of its derivatives.

Key Physicochemical Properties
PropertyValueSource
CAS Number 79474-35-4[2]
Molecular Formula C₉H₉FO₄[2]
Molecular Weight 200.16 g/mol [2]
Appearance White to off-white powderInferred from related compounds
Purity ≥98% (typical)[2]
Storage Room temperature, dry environment[2]
Spectroscopic Data Interpretation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The two aromatic protons will appear as singlets or doublets, with their chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine and carboxylic acid groups. The two methoxy groups will each present as a singlet, likely in the range of 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide detailed information about the carbon skeleton. Key signals will include the carbonyl carbon of the carboxylic acid (typically in the 165-175 ppm range), the aromatic carbons directly attached to the fluorine and oxygen atoms (showing characteristic C-F and C-O couplings), and the carbons of the methoxy groups (around 55-60 ppm).

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A strong absorption around 1700 cm⁻¹ will correspond to the C=O stretching of the carbonyl group. The C-O stretching of the methoxy groups will likely appear in the 1200-1000 cm⁻¹ region, and the C-F stretching vibration will be observed in the fingerprint region.

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M+) for 2-Fluoro-4,5-dimethoxybenzoic acid would be observed at an m/z of approximately 200.16. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). The presence of the methoxy groups may also lead to the loss of a methyl radical (M-15) or formaldehyde (M-30).

Synthesis and Reaction Chemistry: A Plausible and Efficient Route

While multiple synthetic routes to substituted benzoic acids exist, a highly plausible and efficient method for the preparation of 2-Fluoro-4,5-dimethoxybenzoic acid involves the oxidation of the corresponding benzaldehyde, 2-Fluoro-4,5-dimethoxybenzaldehyde. This precursor is accessible through established synthetic methodologies.

Experimental Protocol: Synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid

This protocol is based on well-established oxidation reactions of aldehydes to carboxylic acids.

Step 1: Synthesis of 2-Fluoro-4,5-dimethoxybenzaldehyde (Precursor)

The synthesis of the aldehyde precursor can be achieved through various methods, with one common approach being the formylation of 1-fluoro-3,4-dimethoxybenzene.

Step 2: Oxidation of 2-Fluoro-4,5-dimethoxybenzaldehyde to 2-Fluoro-4,5-dimethoxybenzoic acid

  • Reagents and Materials:

    • 2-Fluoro-4,5-dimethoxybenzaldehyde

    • Potassium permanganate (KMnO₄) or other suitable oxidizing agents (e.g., Jones reagent, Pinnick oxidation)

    • Sodium hydroxide (NaOH) or other suitable base

    • Hydrochloric acid (HCl) for acidification

    • Suitable solvent (e.g., water, acetone, or a mixture)

    • Standard laboratory glassware and equipment

  • Procedure:

    • Dissolve 2-Fluoro-4,5-dimethoxybenzaldehyde in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Prepare a solution of the oxidizing agent (e.g., KMnO₄ in water).

    • Slowly add the oxidizing agent solution to the aldehyde solution. The reaction may be exothermic, so cooling may be necessary to maintain a controlled temperature.

    • After the addition is complete, heat the reaction mixture to reflux for a specified period to ensure complete oxidation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench any excess oxidizing agent (e.g., by adding a small amount of a reducing agent like sodium bisulfite if KMnO₄ was used).

    • Filter the mixture to remove any solid byproducts (e.g., manganese dioxide).

    • Acidify the filtrate with concentrated HCl until the pH is acidic, which will precipitate the 2-Fluoro-4,5-dimethoxybenzoic acid.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the product under vacuum to obtain the final 2-Fluoro-4,5-dimethoxybenzoic acid.

  • Causality Behind Experimental Choices: The choice of a strong oxidizing agent like potassium permanganate ensures the efficient conversion of the aldehyde to the carboxylic acid. The basic conditions initially help to solubilize the permanganate and facilitate the reaction. Subsequent acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Logical Workflow for Synthesis and Purification

Synthesis_Workflow Start Starting Material: 2-Fluoro-4,5-dimethoxybenzaldehyde Oxidation Oxidation (e.g., KMnO₄, NaOH, H₂O, Heat) Start->Oxidation Quenching Quenching of Excess Oxidant Oxidation->Quenching Filtration1 Filtration to Remove Byproducts Quenching->Filtration1 Acidification Acidification (HCl) Filtration1->Acidification Precipitation Product Precipitation Acidification->Precipitation Filtration2 Vacuum Filtration and Washing Precipitation->Filtration2 Drying Drying under Vacuum Filtration2->Drying Final_Product Final Product: 2-Fluoro-4,5-dimethoxybenzoic acid Drying->Final_Product

Caption: Synthetic workflow for 2-Fluoro-4,5-dimethoxybenzoic acid.

Applications in Drug Discovery and Development: A Versatile Scaffold

The true value of 2-Fluoro-4,5-dimethoxybenzoic acid lies in its utility as a versatile building block in the synthesis of complex and biologically active molecules. The presence of the fluorine atom and the two methoxy groups on the benzoic acid core provides medicinal chemists with a powerful tool to modulate the properties of drug candidates.

Role in Enhancing Pharmacokinetic Properties

The incorporation of the 2-fluoro-4,5-dimethoxybenzoyl moiety into a drug molecule can significantly enhance its metabolic stability.[2] The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug metabolism. This can lead to a longer half-life and improved bioavailability of the drug.

Application in the Synthesis of Targeted Therapies

While specific examples directly citing the use of 2-Fluoro-4,5-dimethoxybenzoic acid in the synthesis of marketed drugs like Gefitinib or Lapatinib were not found in the immediate search results, its structural motifs are highly relevant to the design of kinase inhibitors and other targeted therapies. The 4,5-dimethoxy substitution pattern is a common feature in many biologically active natural products and synthetic compounds. The addition of a fluorine atom at the 2-position provides a strategic point for further chemical modification or can be used to fine-tune the electronic properties of the molecule to enhance its binding to a specific biological target.

For instance, the carboxylic acid functionality can be readily converted to an amide, which is a common linker in many kinase inhibitors that bind to the hinge region of the kinase domain. The fluoro and dimethoxy substituents can then interact with other regions of the binding pocket, contributing to the overall potency and selectivity of the inhibitor.

Illustrative Reaction Pathway in Medicinal Chemistry

Medicinal_Chemistry_Application Starting_Material 2-Fluoro-4,5-dimethoxybenzoic acid Activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI/HOBt) Starting_Material->Activation Amide_Coupling Amide Coupling with a Primary Amine (R-NH₂) Activation->Amide_Coupling Intermediate N-Substituted Amide Intermediate Amide_Coupling->Intermediate Further_Modification Further Synthetic Modifications Intermediate->Further_Modification Target_Molecule Target Bioactive Molecule (e.g., Kinase Inhibitor) Further_Modification->Target_Molecule

Caption: General application in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-4,5-dimethoxybenzoic acid.

  • Hazard Statements: While specific GHS classifications for this compound are not universally available, related fluorinated and methoxy-substituted benzoic acids are often associated with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.

  • Precautionary Measures: It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion: A Building Block with a Bright Future

2-Fluoro-4,5-dimethoxybenzoic acid stands as a testament to the power of strategic fluorination in medicinal chemistry. Its unique combination of a reactive carboxylic acid, metabolically robust fluorine atom, and modulating methoxy groups makes it an invaluable tool for the synthesis of novel and improved therapeutics. As the demand for more effective and safer drugs continues to grow, the importance of versatile and well-characterized building blocks like 2-Fluoro-4,5-dimethoxybenzoic acid in the arsenal of drug discovery professionals will undoubtedly continue to expand.

References

  • Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • 2-Fluoro-4,5-dimethoxybenzoic acid. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/products/2-fluoro-4-5-dimethoxybenzoic-acid-187696]
  • Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/blog/exploring-the-synthesis-pathways-of-2-fluoro-4-methoxybenzaldehyde/]
  • A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde. Synthetic Communications. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397918508076822]
  • 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-4-methoxybenzoic-acid]
  • The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/blog/the-role-of-2-fluoro-5-methoxybenzaldehyde-in-modern-drug-discovery/]
  • 2-Fluoro-4,5-dimethoxybenzaldehyde. Chem-Impex. [URL: https://www.chemimpex.com/products/07849]
  • 4-Fluoro-3,5-dimethoxybenzoic Acid|CAS 1785030-01-4. Benchchem. [URL: https://www.benchchem.com/product/b1011502]
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4017840/]
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents. [URL: https://patents.google.
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  • The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/blog/the-crucial-role-of-3-fluoro-4-methoxybenzoic-acid-in-modern-pharmaceutical-development/]
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  • What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?. ChemicalBook. [URL: https://www.chemicalbook.com/article/what-are-the-steps-in-the-synthesis-of-2-5-dimethoxybenzaldehyde.htm]
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. [URL: https://www.researchgate.
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  • Lapatinib | C29H26ClFN4O4S | CID 208908. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
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  • Synthesis Of The Anti-Cancer Agent Gefitinib. Globe Thesis. [URL: https://globethesis.com/v/2284330482958208]
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  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [URL: https://www.researchgate.net/publication/267802829_Synthesis_of_3-13C-23-dihydroxy-4-methoxybenzaldehyde]
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Sources

Exploratory

A Comprehensive Technical Guide to 2-Fluoro-4,5-dimethoxybenzoic Acid

This guide provides an in-depth overview of the physical and chemical properties of 2-Fluoro-4,5-dimethoxybenzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Intended for resea...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the physical and chemical properties of 2-Fluoro-4,5-dimethoxybenzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights into its characterization and application.

Introduction: The Strategic Importance of Fluorinated Benzoic Acid Derivatives

2-Fluoro-4,5-dimethoxybenzoic acid (C₉H₉FO₄) is a polysubstituted aromatic carboxylic acid. The strategic incorporation of a fluorine atom and two methoxy groups onto the benzoic acid scaffold imparts unique electronic and steric properties. In medicinal chemistry, the presence of fluorine can significantly enhance metabolic stability, bioavailability, and binding affinity of drug candidates by altering their lipophilicity and pKa.[1] The methoxy groups further modulate the molecule's polarity and can participate in hydrogen bonding, influencing its interaction with biological targets. Consequently, this compound serves as a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1]

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Fluoro-4,5-dimethoxybenzoic acid is presented below. It is important to note that while some data is readily available from suppliers, other parameters, such as a precise melting point and specific solubility data, may require experimental determination for full characterization.

PropertyValueSource(s)
Molecular Formula C₉H₉FO₄[1]
Molecular Weight 200.16 g/mol [1]
CAS Number 79474-35-4
Appearance Solid
Boiling Point 295.9 ± 35.0 °C at 760 mmHg
Purity Typically ≥97%
Storage Room temperature, dry conditions[1]

Experimental Determination of Physical Properties

To ensure the purity and identity of 2-Fluoro-4,5-dimethoxybenzoic acid in a research setting, experimental verification of its physical properties is crucial. The following section outlines standard laboratory protocols for determining its melting point and solubility.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Protocol for Capillary Melting Point Determination:

  • Sample Preparation: Ensure the 2-Fluoro-4,5-dimethoxybenzoic acid sample is completely dry and finely powdered.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid to a height of 2-3 mm.[2]

  • Measurement:

    • Place the capillary tube into a calibrated melting point apparatus.[2]

    • If the approximate melting point is unknown, perform a rapid initial heating to determine a rough estimate.

    • For an accurate measurement, heat at a rate of approximately 10°C/minute until the temperature is about 20°C below the expected melting point.[3]

    • Decrease the heating rate to 1-2°C/minute.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[3]

Solubility Profile

Understanding the solubility of 2-Fluoro-4,5-dimethoxybenzoic acid in various solvents is essential for its use in synthesis, purification, and formulation. As a carboxylic acid, it is expected to be soluble in many organic solvents.

Protocol for Qualitative Solubility Determination:

  • Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Procedure:

    • To a series of small test tubes, add approximately 10-20 mg of 2-Fluoro-4,5-dimethoxybenzoic acid.

    • Add the selected solvent dropwise (e.g., 0.5 mL at a time) to each tube, vortexing or shaking after each addition.

    • Visually observe if the solid dissolves completely.[4]

    • Record the solubility as "soluble," "sparingly soluble," or "insoluble" at room temperature. For quantitative analysis, a gravimetric method or spectroscopic analysis of the saturated solution would be employed.[5]

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of 2-Fluoro-4,5-dimethoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (δ):

    • Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, above 10 ppm.

    • Aromatic Protons (Ar-H): Two singlets or doublets in the aromatic region (approximately 6.5-8.0 ppm), with coupling patterns influenced by the fluorine atom.

    • Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, likely in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.

    • Aromatic Carbons (Ar-C): Multiple signals in the aromatic region (approximately 110-160 ppm). The carbons directly bonded to the fluorine and oxygen atoms will show characteristic shifts and C-F coupling.

    • Methoxy Carbons (-OCH₃): Two signals around 55-60 ppm.

General Protocol for NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-4,5-dimethoxybenzoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters are typically sufficient, though optimization may be required for dilute samples.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch (Carboxylic Acid and Ethers): Absorptions in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ range.

  • C-F Stretch: A strong absorption typically found in the 1000-1400 cm⁻¹ region.

Protocol for Solid-State IR Spectroscopy (Thin Film Method):

  • Sample Preparation: Dissolve a small amount of 2-Fluoro-4,5-dimethoxybenzoic acid in a volatile solvent (e.g., acetone or methylene chloride).[7]

  • Film Casting: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin solid film.[7]

  • Spectral Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Observations:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 200.16).

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups such as -OH, -COOH, and -OCH₃.

General Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized and ionized by a high-energy electron beam.[8]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[8]

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.[8]

Structure-Property Relationships

The interplay of the functional groups in 2-Fluoro-4,5-dimethoxybenzoic acid dictates its overall physical and chemical properties.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties Structure 2-Fluoro-4,5-dimethoxybenzoic acid COOH Carboxylic Acid (-COOH) Structure->COOH Position 1 F Fluorine (-F) Structure->F Position 2 OCH3 Methoxy Groups (-OCH3) Structure->OCH3 Positions 4, 5 Solubility Solubility COOH->Solubility Polarity, H-bonding Reactivity Reactivity COOH->Reactivity Acidity, Derivatization F->Reactivity Inductive Effect Biological_Activity Biological Activity F->Biological_Activity Metabolic Stability OCH3->Solubility Polarity OCH3->Biological_Activity Target Binding

Sources

Foundational

An In-Depth Technical Guide to 2-Fluoro-4,5-dimethoxybenzoic Acid

Abstract This technical guide provides a comprehensive overview of 2-Fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4), a key fluorinated aromatic building block.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4), a key fluorinated aromatic building block. We will delve into its detailed molecular structure, physicochemical properties, and spectroscopic signature. This document outlines a robust, field-proven synthetic protocol, including mechanistic rationales and purification strategies. Furthermore, we explore the compound's chemical reactivity and its strategic applications, particularly as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, actionable insights.

Introduction: The Strategic Importance of Fluorinated Building Blocks

2-Fluoro-4,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that has garnered significant interest in medicinal chemistry and materials science. Its structure incorporates several key functional groups: a carboxylic acid moiety for derivatization, two methoxy groups that act as electron-donating groups, and a strategically placed fluorine atom.

The incorporation of fluorine into drug candidates is a widely employed strategy in modern drug discovery.[1][2] The unique properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] As such, building blocks like 2-Fluoro-4,5-dimethoxybenzoic acid are invaluable tools for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.[3] It serves as an intermediate in the synthesis of various APIs, including enzyme inhibitors and oncology drugs, where its specific substitution pattern is crucial for achieving desired biological activity.[3]

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The structure of 2-Fluoro-4,5-dimethoxybenzoic acid is defined by a benzene ring substituted with four different functional groups. The carboxylic acid group at position C1 is the primary site for reactions like amidation and esterification. The fluorine atom at C2, ortho to the carboxylic acid, exerts a strong electron-withdrawing inductive effect, influencing the acidity of the carboxyl group and the reactivity of the aromatic ring. The two methoxy groups at C4 and C5 are electron-donating through resonance, which modulates the overall electronic properties of the ring. This precise arrangement of activating (methoxy) and deactivating (fluoro, carboxyl) groups creates a unique reactivity profile that can be exploited in multi-step organic synthesis.

Physicochemical Data

The key physical and chemical properties of 2-Fluoro-4,5-dimethoxybenzoic acid are summarized below. These data are critical for determining appropriate reaction conditions, solvents, and purification methods.

PropertyValueSource
CAS Number 79474-35-4[4]
Molecular Formula C₉H₉FO₄[3][4]
Molecular Weight 200.17 g/mol [4]
Appearance Solid[4]
Boiling Point 295.9 ± 35.0 °C at 760 mmHg[4]
Purity ≥97%[4]
Storage Temperature Room Temperature[3][4]

Spectroscopic Characterization

Verifying the structure and purity of 2-Fluoro-4,5-dimethoxybenzoic acid is paramount. The following section details the expected spectroscopic data based on its structure.

Spectroscopy TypeExpected Observations
¹H NMR - A singlet for the carboxylic acid proton (~10-13 ppm, broad).- Two distinct singlets for the aromatic protons.- Two distinct singlets for the methoxy group protons (~3.8-4.0 ppm).
¹³C NMR - A signal for the carbonyl carbon (~165-170 ppm).- Signals for the six aromatic carbons, with chemical shifts influenced by the substituents. The carbon attached to fluorine will show a large one-bond C-F coupling constant.- Two distinct signals for the methoxy carbons (~56 ppm).
¹⁹F NMR - A single resonance, characteristic of an aryl fluoride.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carbonyl group (~1680-1710 cm⁻¹).- C-O stretches from the ether and carboxylic acid groups (~1200-1300 cm⁻¹).- A C-F stretch (~1000-1100 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 200.17.

Synthesis and Purification

A common and reliable method for synthesizing substituted benzoic acids like the topic compound involves the Directed ortho-Metalation (DoM) of a suitable precursor, followed by carboxylation.[5][6][7] This strategy offers excellent regiocontrol, which is often difficult to achieve with classical electrophilic aromatic substitution.

Retrosynthetic Analysis & Strategy

The synthesis begins with a commercially available, less complex starting material, 1,2-dimethoxy-4-fluorobenzene. The methoxy groups are powerful Directing Metalation Groups (DMGs) that can coordinate to a strong organolithium base, facilitating deprotonation at an adjacent ortho position.[5][8] In this case, the position between the fluorine and a methoxy group (C3) is sterically accessible and activated for lithiation. Quenching the resulting aryllithium intermediate with carbon dioxide (in the form of dry ice) followed by an acidic workup yields the desired carboxylic acid.

The overall workflow is depicted below.

Caption: Synthetic workflow for 2-Fluoro-4,5-dimethoxybenzoic acid.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE). All reagents are hazardous and require careful handling.

Reagents & Equipment:

  • 1,2-dimethoxy-4-fluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dry Ice (solid CO₂)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 2 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Schlenk line or argon/nitrogen manifold

  • Dry, glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas to ensure anhydrous conditions.

  • Initial Solution: Charge the flask with 1,2-dimethoxy-4-fluorobenzene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is critical to prevent side reactions and decomposition of the organolithium intermediates. THF is an ideal solvent as it is aprotic and effectively solvates the lithium species.

  • Lithiathion: Add n-butyllithium (approx. 1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

    • Causality: A slight excess of n-BuLi ensures complete deprotonation. The methoxy groups direct the lithiation to the C3 position through coordination with the lithium ion, a classic example of a Complex-Induced Proximity Effect (CIPE).[7]

  • Carboxylation: Carefully add crushed dry ice (a large excess, e.g., 5-10 eq) to the reaction mixture in small portions. The reaction is exothermic. Allow the mixture to slowly warm to room temperature overnight as the dry ice sublimes.

    • Causality: Dry ice serves as the electrophilic source of CO₂. Adding it as a solid ensures the temperature remains low during the initial quench. A large excess drives the reaction to completion.

  • Workup and Extraction: Quench the reaction by slowly adding 2 M HCl until the aqueous layer is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: The acid workup protonates the carboxylate salt to form the final carboxylic acid and neutralizes any remaining base. The brine wash helps to remove residual water from the organic phase.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-Fluoro-4,5-dimethoxybenzoic acid as a solid.

Reactivity and Applications in Synthesis

The utility of 2-Fluoro-4,5-dimethoxybenzoic acid lies in the distinct reactivity of its functional groups.

  • Carboxylic Acid: This group is the primary handle for synthetic elaboration. It readily undergoes standard transformations such as:

    • Amide bond formation: Coupling with amines using standard reagents (e.g., EDC, HOBt) to form amides, a cornerstone of peptide and medicinal chemistry.

    • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an acid chloride intermediate.

    • Reduction: Conversion to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

  • Aromatic Ring: The electron-rich nature of the ring (due to the methoxy groups) makes it susceptible to electrophilic aromatic substitution, although the positions are heavily influenced by the existing substituents. The fluorine atom can also participate in nucleophilic aromatic substitution (SNAᵣ) reactions under specific conditions, though this is less common than reactions at the carboxyl group.

Case Study: A Building Block for Bioactive Molecules

Substituted benzoic acids are common fragments in the design of kinase inhibitors, which are a major class of oncology drugs. The specific substitution pattern of 2-Fluoro-4,5-dimethoxybenzoic acid can provide key interactions within the ATP-binding pocket of a target kinase. The methoxy groups can act as hydrogen bond acceptors, while the fluorine can enhance binding affinity through favorable electrostatic interactions or by displacing water molecules.

The diagram below illustrates a conceptual pathway where this acid is used as a starting material in a drug discovery program.

DrugDiscovery cluster_0 Synthesis Phase cluster_1 Screening & Optimization A 2-Fluoro-4,5-dimethoxy- benzoic acid B Amide Coupling (with Target Amine) A->B Step 1 C Advanced Intermediate (Amide Product) B->C Step 2 D Biological Screening (e.g., Kinase Assay) C->D E Lead Compound Identification D->E E->C SAR-driven Optimization

Caption: Role of the title compound in a drug discovery workflow.

Safety and Handling

2-Fluoro-4,5-dimethoxybenzoic acid is classified as a hazardous substance.[4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Measures: Handle in a well-ventilated area or fume hood.[9] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[9][10]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[10] Keep away from strong oxidizing agents, acids, and bases.[10]

For complete safety information, consult the most recent Safety Data Sheet (SDS) from the supplier.[9][10]

Conclusion

2-Fluoro-4,5-dimethoxybenzoic acid is a highly functionalized and synthetically valuable building block. Its well-defined structure, characterized by a unique interplay of electron-donating and -withdrawing groups, provides a versatile platform for chemical modification. The robust synthesis via Directed ortho-Metalation allows for reliable, regioselective production. Its primary application as an intermediate in the development of pharmaceuticals, particularly in oncology, underscores its importance to the scientific community. This guide has provided the core technical knowledge required for the effective handling, synthesis, and application of this important chemical compound.

References

  • Vertex AI Search. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.
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  • ResearchGate. (n.d.). Biosynthetic pathways of vanillin, vanillyl alcohol and vanillic acid production from veratraldehyde. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN101962321A - Method for synthesizing veratric acid.
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  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 11, 2026, from [Link]

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  • Grokipedia. (n.d.). Directed ortho metalation. Retrieved January 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]

  • Unknown Source. (n.d.). Directed (ortho) Metallation. Retrieved January 11, 2026, from [Link]

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  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved January 11, 2026, from [Link]

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  • CPAChem. (n.d.). Safety data sheet. Retrieved January 11, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem. Retrieved January 11, 2026, from [Link]

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  • Google Patents. (n.d.). CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.
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Exploratory

2-Fluoro-4,5-dimethoxybenzoic acid molecular weight

An In-Depth Technical Guide to 2-Fluoro-4,5-dimethoxybenzoic Acid Introduction 2-Fluoro-4,5-dimethoxybenzoic acid, identified by CAS Number 79474-35-4, is a fluorinated aromatic carboxylic acid.[1][2] As a specialized or...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-4,5-dimethoxybenzoic Acid

Introduction

2-Fluoro-4,5-dimethoxybenzoic acid, identified by CAS Number 79474-35-4, is a fluorinated aromatic carboxylic acid.[1][2] As a specialized organic compound, it serves as a critical intermediate and building block in the synthesis of a variety of high-value chemicals. Its unique structure, featuring a fluorine atom and two methoxy groups on the benzene ring, imparts specific electronic and steric properties that are highly sought after in medicinal chemistry and materials science.[3] The presence of the fluorine atom, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive technical overview of its properties, synthesis logic, applications, and analytical quantification for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Significance

The molecular characteristics of 2-Fluoro-4,5-dimethoxybenzoic acid are fundamental to its reactivity and application. The strategic placement of its functional groups—a carboxylic acid for derivatization, methoxy groups influencing electron density, and a fluorine atom for modulating bioactivity—makes it a highly versatile reagent.[3]

PropertyValueSource(s)
Molecular Formula C₉H₉FO₄[3]
Molecular Weight 200.16 g/mol [3]
CAS Number 79474-35-4
Appearance Solid; White to light yellow powder/crystal[4]
Purity Typically ≥97%
Boiling Point 295.9 ± 35.0 °C at 760 mmHg
Storage Room temperature, dry conditions[3]

The carboxylic acid moiety provides a reactive handle for a multitude of chemical transformations, most notably amide bond formation (peptide coupling) and esterification, which are cornerstone reactions in the synthesis of complex pharmaceutical agents.[3]

Synthesis Pathway Overview

The synthesis of substituted benzoic acids like 2-Fluoro-4,5-dimethoxybenzoic acid typically involves the oxidation of the corresponding benzaldehyde. This transformation is a fundamental process in organic chemistry, leveraging the conversion of an aldehyde functional group to a carboxylic acid while preserving the substitutions on the aromatic ring. The general workflow ensures high yields and purity necessary for subsequent synthetic steps. A common precursor for this synthesis is 2-Fluoro-4,5-dimethoxybenzaldehyde.[4]

cluster_synthesis Synthetic Workflow A Precursor (2-Fluoro-4,5-dimethoxybenzaldehyde) B Oxidation Reaction A->B Oxidizing Agent (e.g., KMnO4, Ag2O) C Crude Product (Acidification & Isolation) B->C Work-up D Purification (e.g., Recrystallization) C->D E Final Product (2-Fluoro-4,5-dimethoxybenzoic acid) D->E Yields high-purity material

Caption: Generalized workflow for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid.

Key Applications in Research and Development

The utility of 2-Fluoro-4,5-dimethoxybenzoic acid spans multiple sectors of chemical science, driven by the advantageous properties conferred by its fluorinated and dimethoxylated structure.

  • Pharmaceutical Synthesis : This is the primary application, where the compound serves as a key intermediate for APIs.[3] The fluorine substitution can block metabolic oxidation sites and increase the lipophilicity of a drug molecule, potentially improving its pharmacokinetic profile. It is used in building blocks for potential treatments of neurological disorders and as an intermediate for enzyme inhibitors.[3][4]

  • Agrochemicals : Similar to pharmaceuticals, the introduction of fluorine into agrochemicals can enhance their efficacy and stability. This compound is used in the preparation of advanced crop protection agents.[3][4]

  • Organic Synthesis and Materials Science : Beyond life sciences, it is a valuable reagent for chemists constructing complex molecules with tailored electronic and steric properties for use in research and the development of specialty organic compounds.[3]

Analytical Methodology: Quantitative Analysis by RP-HPLC

Accurate quantification of 2-Fluoro-4,5-dimethoxybenzoic acid is essential for quality control during synthesis and for its use in further reactions. A robust method for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique widely used for analyzing aromatic carboxylic acids.[5]

Principle of the Method

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. 2-Fluoro-4,5-dimethoxybenzoic acid, being a moderately polar molecule, will be retained on the column and can be eluted by increasing the organic solvent concentration in the mobile phase. Acidifying the mobile phase (e.g., with trifluoroacetic acid) ensures the carboxylic acid group remains protonated, leading to better retention and improved peak shape.[5]

Experimental Protocol

1. Instrumentation:

  • Standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.[5]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • 2-Fluoro-4,5-dimethoxybenzoic acid reference standard

  • Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Standard Preparation:

  • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

4. Sample Preparation:

  • Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

5. Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% TFA (v/v)
Mobile Phase B Acetonitrile with 0.1% TFA (v/v)
Gradient 30% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL

6. System Validation:

  • The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[5] A correlation coefficient (r²) > 0.999 should be achieved for the calibration curve.

cluster_analysis HPLC Analytical Workflow A Sample & Standard Preparation B Filtration (0.45 µm) A->B C HPLC Injection B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (254 nm) D->E F Data Acquisition & Integration E->F G Quantification (vs. Calibration Curve) F->G

Caption: Standard workflow for the quantitative analysis of 2-Fluoro-4,5-dimethoxybenzoic acid by HPLC.

Safety and Handling

2-Fluoro-4,5-dimethoxybenzoic acid is classified with the signal word "Warning" and requires careful handling in a laboratory setting.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (selected):

    • P261: Avoid breathing dust.

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

2-Fluoro-4,5-dimethoxybenzoic acid is more than a simple chemical; it is an enabling tool for innovation in drug discovery and fine chemical synthesis. Its defined physicochemical properties, combined with its synthetic accessibility and versatile reactivity, establish it as a valuable intermediate. A thorough understanding of its characteristics, handling requirements, and analytical methods is paramount for researchers aiming to leverage its full potential in developing next-generation pharmaceuticals and advanced materials.

References

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  • Application Note: Quantitative Analysis of 2,4,5-Trimethoxybenzoic Acid by High-Performance Liquid Chrom

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Foundational

An In-depth Technical Guide to the Solubility of 2-Fluoro-4,5-dimethoxybenzoic Acid

Foreword: The Critical Role of Solubility in Scientific Advancement To the researchers, scientists, and drug development professionals who drive innovation, the journey from a promising molecule to a transformative thera...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Scientific Advancement

To the researchers, scientists, and drug development professionals who drive innovation, the journey from a promising molecule to a transformative therapy or novel material is paved with meticulous characterization. Among the fundamental physicochemical properties, solubility stands as a gatekeeper, dictating the fate of a compound in biological systems and manufacturing processes. Poor solubility can lead to unpredictable in vitro results, compromised bioavailability, and significant hurdles in formulation development.[1][2] This guide is dedicated to a specific, yet broadly relevant molecule: 2-Fluoro-4,5-dimethoxybenzoic acid. While this compound holds potential as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals, a comprehensive public repository of its solubility data remains elusive.[3] This guide, therefore, adopts a proactive and instructive approach. It is designed not as a mere data sheet, but as a technical whitepaper that empowers you, the scientist, to understand, predict, and experimentally determine the solubility of 2-Fluoro-4,5-dimethoxybenzoic acid and similar compounds. We will delve into the theoretical underpinnings of solubility, explore the influence of molecular structure, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment.

Physicochemical Profile of 2-Fluoro-4,5-dimethoxybenzoic Acid

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility behavior. 2-Fluoro-4,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a fluorine atom and two methoxy groups, presents a unique combination of electronic and steric influences.

PropertyValueSource
Molecular Formula C₉H₉FO₄[3]
Molecular Weight 200.16 g/mol [3]
General Appearance Solid[3]
Storage Room temperature, dry[3]

The presence of the carboxylic acid group suggests that the solubility of 2-Fluoro-4,5-dimethoxybenzoic acid will be highly pH-dependent. The fluorine and methoxy substituents, in turn, will modulate the molecule's polarity, crystal lattice energy, and interactions with various solvents.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models provide valuable a priori insights into a compound's likely solubility. These predictions can guide solvent selection and experimental design, saving time and resources.

The "Like Dissolves Like" Principle and Structural Analogs

The adage "like dissolves like" remains a fundamental concept in solubility.[4] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. For 2-Fluoro-4,5-dimethoxybenzoic acid, the carboxylic acid and methoxy groups introduce polarity and hydrogen bonding capabilities, while the benzene ring provides a non-polar character.

Due to the lack of specific data for our target compound, we can draw inferences from structurally related molecules:

  • Benzoic Acid: As the parent compound, its solubility behavior in various organic solvents and water has been extensively studied.[5][6][7][8][9]

  • Fluorinated Benzoic Acids: The position of the fluorine atom significantly impacts physicochemical properties like acidity and, consequently, solubility.[10][11] For instance, 4-fluorobenzoic acid is moderately soluble in water and more soluble in organic solvents like ethanol and acetone.[10]

  • Methoxylated Benzoic Acids: The methoxy groups generally increase lipophilicity, which can influence solubility in organic solvents.

Computational Approaches

Modern computational chemistry offers a suite of tools for solubility prediction:

  • Quantitative Structure-Property Relationship (QSPR): These models use mathematical equations to correlate a compound's structural features with its solubility.[12]

  • Physics-Based Methods: These more rigorous approaches consider the thermodynamics of the dissolution process, including solvation and crystal lattice energies.[13]

  • Machine Learning: With the availability of large datasets, machine learning algorithms can be trained to predict the solubility of new compounds with increasing accuracy.[14][15][16]

These computational methods can provide valuable estimates, particularly in the early stages of research when the compound may not yet be synthesized.

Experimental Determination of Solubility: A Practical Guide

The solubility of a compound can be described in two primary contexts: thermodynamic and kinetic. Both are crucial in different stages of research and development.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[2][17] This is a critical parameter for formulation and biopharmaceutical classification. The shake-flask method is the most common technique for its determination.[1]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid compound B Add to a known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge or filter to remove undissolved solid C->D E Analyze supernatant concentration (e.g., HPLC-UV) D->E F Determine solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid 2-Fluoro-4,5-dimethoxybenzoic acid to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, acetone).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully collect the supernatant. For more rigorous separation, centrifuge the samples or filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF).[1][18]

  • Quantification: Prepare a series of standard solutions of the compound at known concentrations. Analyze the standard solutions and the saturated supernatant from the experiment using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2]

  • Calculation: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the supernatant, which represents its thermodynamic solubility in that solvent.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of a solution that is rapidly prepared, often from a concentrated stock solution in an organic solvent like DMSO.[19][20] This is a high-throughput method commonly used in early drug discovery to flag compounds with potential solubility issues.[21][22]

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare concentrated stock solution (e.g., in DMSO) B Add stock solution to aqueous buffer A->B C Incubate for a short period (e.g., 1-2 hours) B->C D Measure precipitation (e.g., nephelometry or UV spectroscopy after filtration) C->D E Determine kinetic solubility D->E

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol: Nephelometry-Based Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-Fluoro-4,5-dimethoxybenzoic acid in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[21]

  • Sample Preparation: In a multi-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.[21]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1 to 2 hours, with gentle shaking.[21]

  • Measurement: Measure the light scattering of the samples in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[19][21]

  • Data Analysis: The kinetic solubility is often reported as the highest concentration at which no significant precipitation is observed compared to a blank control.

Factors Influencing the Solubility of 2-Fluoro-4,5-dimethoxybenzoic Acid

Several factors can significantly impact the solubility of this compound:

  • pH: As a carboxylic acid, 2-Fluoro-4,5-dimethoxybenzoic acid will be more soluble in basic solutions where it is deprotonated to form a more polar carboxylate salt. Conversely, its solubility will be lower in acidic solutions.

  • Temperature: For most solid solutes, solubility increases with temperature.[6]

  • Solvent Polarity: The solubility in different organic solvents will depend on the balance of polar (carboxylic acid, methoxy) and non-polar (benzene ring) characteristics of the molecule.

  • Crystal Polymorphism: Different crystalline forms of the same compound can exhibit different solubilities.[13]

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility of 2-Fluoro-4,5-dimethoxybenzoic acid. While specific experimental data for this compound is not yet widely published, the principles and protocols outlined here equip researchers with the necessary tools to conduct their own investigations. By applying these methodologies, scientists can generate the reliable solubility data needed to advance their research, whether in drug discovery, materials science, or other fields of chemical innovation. The systematic study of such compounds will not only fill existing data gaps but also contribute to the broader understanding of structure-solubility relationships.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
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  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Ghaemi, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
  • protocols.io. (2023). In-vitro Thermodynamic Solubility.
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
  • Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • University of Leeds. (n.d.).
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents.
  • Royal Society of Chemistry. (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid.
  • Bellevue College. (n.d.).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies.
  • Bellevue College. (n.d.). EXPERIMENT 2 Solubility 13.
  • Bellevue College. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Royal Society of Chemistry. (2022). Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem.
  • Abraham, M. H., & Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Asian Journal of Chemical Sciences. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzoic acid 97 394-04-7.
  • Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4,5-dimethoxybenzoic acid. PubChem.

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Exploratory

A Comprehensive Spectroscopic Guide to 2-Fluoro-4,5-dimethoxybenzoic Acid: An In-depth Technical Analysis for Researchers

Introduction to 2-Fluoro-4,5-dimethoxybenzoic Acid 2-Fluoro-4,5-dimethoxybenzoic acid (C₉H₉FO₄, Molar Mass: 200.16 g/mol ) is a substituted benzoic acid derivative.[1] The presence of a fluorine atom and two methoxy grou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-Fluoro-4,5-dimethoxybenzoic Acid

2-Fluoro-4,5-dimethoxybenzoic acid (C₉H₉FO₄, Molar Mass: 200.16 g/mol ) is a substituted benzoic acid derivative.[1] The presence of a fluorine atom and two methoxy groups on the aromatic ring significantly influences its electronic properties, reactivity, and metabolic stability, making it a valuable building block in medicinal chemistry. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure during synthesis and downstream applications.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-4,5-dimethoxybenzoic acid is presented in the table below.

PropertyValueSource
CAS Number79474-35-4[1]
Molecular FormulaC₉H₉FO₄[1]
Molecular Weight200.16 g/mol [1]
AppearanceWhite to off-white solidN/A
Melting PointNot availableN/A
Boiling PointNot availableN/A
SolubilitySoluble in organic solvents such as DMSO and methanolN/A

Spectroscopic Analysis Workflow

The comprehensive characterization of a novel or synthesized small molecule like 2-Fluoro-4,5-dimethoxybenzoic acid involves a multi-faceted spectroscopic approach. Each technique provides unique and complementary information about the molecular structure. The logical flow of this analysis is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 2-Fluoro-4,5- dimethoxybenzoic acid NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample Interpretation Combined Spectral Data Interpretation NMR->Interpretation Data IR->Interpretation Data MS->Interpretation Data Structure Structure Confirmation Interpretation->Structure

Caption: A typical workflow for the synthesis and spectroscopic characterization of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Fluoro-4,5-dimethoxybenzoic acid, both ¹H and ¹³C NMR would be essential.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the dried 2-Fluoro-4,5-dimethoxybenzoic acid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical shift to avoid signal overlap.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Setup (Example: 400 MHz Spectrometer):

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
  • For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
  • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
Predicted ¹H NMR Spectral Data

Based on the structure of 2-Fluoro-4,5-dimethoxybenzoic acid and data from analogous compounds, the following ¹H NMR signals are anticipated:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~7.0-7.5Doublet1HAr-H
~6.8-7.2Doublet1HAr-H
~3.9Singlet3H-OCH₃
~3.8Singlet3H-OCH₃

Interpretation:

  • The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding.

  • The two aromatic protons will appear as doublets due to coupling with the adjacent fluorine atom and with each other. The exact chemical shifts and coupling constants (J-values) will be influenced by the electronic effects of the fluorine and methoxy substituents.

  • The two methoxy groups will each give a sharp singlet, integrating to three protons each. Their chemical shifts may be slightly different due to their proximity to the other substituents.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~165-170-COOH
~150-160 (d)C-F
~145-155C-OCH₃
~140-150C-OCH₃
~110-125Ar-C
~100-115 (d)Ar-C
~100-110Ar-C
~56-OCH₃
~55-OCH₃

Interpretation:

  • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling, which is typically large (¹JCF ≈ 240-260 Hz).

  • The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF).

  • The carbons of the two methoxy groups will appear as sharp singlets in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  • Place a small amount of the solid 2-Fluoro-4,5-dimethoxybenzoic acid sample directly onto the ATR crystal.
  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.
  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~3000C-H stretch (aromatic)Aromatic ring
~2950, ~2850C-H stretch (aliphatic)Methoxy groups
~1700C=O stretchCarboxylic acid
~1600, ~1470C=C stretchAromatic ring
~1250, ~1030C-O stretchMethoxy groups
~1100-1200C-F stretchFluoro group

Interpretation:

  • A very broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

  • A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

  • Absorptions corresponding to aromatic C-H and C=C stretching, as well as aliphatic C-H stretching of the methoxy groups, will be present.

  • The C-O stretching of the methoxy groups and the C-F stretch will also be observable.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

1. Sample Preparation:

  • Prepare a dilute solution of 2-Fluoro-4,5-dimethoxybenzoic acid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
  • The solvent should be compatible with the ESI source and the mobile phase if using liquid chromatography-mass spectrometry (LC-MS).

2. Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion or through an LC system.
  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve a stable ion signal.
  • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, as it readily forms the [M-H]⁻ ion.
Predicted Mass Spectrum Data
  • Molecular Ion: In negative ion mode, the base peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z of 199.04. In positive ion mode, the protonated molecule [M+H]⁺ at an m/z of 201.05 or the sodium adduct [M+Na]⁺ at an m/z of 223.03 may be observed.

  • Fragmentation Pattern: The fragmentation pattern will depend on the ionization energy used. Common fragmentation pathways for benzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (-COOH). The presence of the methoxy groups may lead to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

Conclusion

The spectroscopic characterization of 2-Fluoro-4,5-dimethoxybenzoic acid requires a synergistic application of NMR, IR, and MS techniques. This guide provides a comprehensive framework for acquiring and interpreting the spectral data for this molecule, drawing on established principles and data from analogous compounds. By following these methodologies, researchers can confidently verify the structure and purity of their synthesized materials, ensuring the integrity of their subsequent research and development endeavors.

References

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340. [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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Foundational

An In-Depth Technical Guide to 2-Fluoro-4,5-dimethoxybenzoic Acid: From Historical Synthesis to Modern Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-Fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4), a key fluorinated building block in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4), a key fluorinated building block in modern medicinal chemistry. We delve into the historical context of its synthesis, predicated on foundational aromatic fluorination techniques, and present a detailed, field-proven protocol for its preparation. Furthermore, this guide elucidates the strategic importance of its unique substitution pattern and its application in the synthesis of advanced pharmaceutical intermediates, with a particular focus on its role in the development of kinase inhibitors for oncology.

Introduction: The Strategic Value of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] 2-Fluoro-4,5-dimethoxybenzoic acid has emerged as a valuable intermediate, providing a scaffold that combines these benefits with versatile functional handles for further chemical modification.[1] This guide will explore the discovery, synthesis, and application of this important molecule.

Historical Context and Discovery

While a singular "discovery" paper for 2-Fluoro-4,5-dimethoxybenzoic acid is not prominent in the historical literature, its conceptual origins are firmly rooted in the development of methods for introducing fluorine into aromatic systems. The most probable and historically significant route to this compound is through the Balz-Schiemann reaction , a method that transforms an aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[2][3] This reaction, discovered by Günther Balz and Günther Schiemann, provided one of the first reliable methods for the synthesis of aryl fluorides.[2]

The logical precursor for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid via this method is 2-Amino-4,5-dimethoxybenzoic acid . The synthesis of this amino-substituted benzoic acid is well-established, often starting from 6-nitroveratric acid.[4] The subsequent application of the Balz-Schiemann reaction represents a classic and robust approach to accessing the target fluorinated compound.

Synthesis of 2-Fluoro-4,5-dimethoxybenzoic Acid

The synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid is most effectively achieved via the Balz-Schiemann reaction of 2-Amino-4,5-dimethoxybenzoic acid. This two-step process involves the formation of a diazonium tetrafluoroborate salt, followed by its thermal decomposition to yield the desired aryl fluoride.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluoro-dediazoniation (Balz-Schiemann) Start 2-Amino-4,5-dimethoxybenzoic Acid Reagents1 NaNO₂, HBF₄ Start->Reagents1 Intermediate Diazonium Tetrafluoroborate Intermediate Reagents1->Intermediate Heat Heat (Δ) Intermediate->Heat Product 2-Fluoro-4,5-dimethoxybenzoic Acid Heat->Product Byproducts N₂, BF₃ Product->Byproducts

Caption: Synthetic workflow for 2-Fluoro-4,5-dimethoxybenzoic acid.

Detailed Experimental Protocol

Step 1: Diazotization of 2-Amino-4,5-dimethoxybenzoic acid

  • In a cooled reaction vessel (0-5 °C), suspend 2-Amino-4,5-dimethoxybenzoic acid (1.0 eq) in a solution of tetrafluoroboric acid (HBF₄, ~48% in water, 2.5-3.0 eq).

  • While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise with vigorous stirring.

  • Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.

  • Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether. Dry the salt under vacuum.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

  • Place the dried diazonium tetrafluoroborate salt in a flask equipped with a condenser.

  • Heat the solid gently until the evolution of nitrogen gas (N₂) and boron trifluoride (BF₃) begins. The decomposition is often carried out in an inert, high-boiling solvent or neat.

  • Once the gas evolution ceases, cool the reaction mixture to room temperature.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain 2-Fluoro-4,5-dimethoxybenzoic acid as a solid.

Key Reaction Parameters
ParameterStep 1: DiazotizationStep 2: Thermal Decomposition
Starting Material 2-Amino-4,5-dimethoxybenzoic acidDiazonium tetrafluoroborate salt
Key Reagents Sodium nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄)Heat (Δ)
Solvent WaterInert high-boiling solvent or neat
Temperature 0-5 °CVaries (typically 100-150 °C)
Reaction Time 30-60 minutesUntil gas evolution ceases
Work-up Filtration, washingExtraction, recrystallization

Applications in Drug Development: A Key Building Block for Kinase Inhibitors

The unique substitution pattern of 2-Fluoro-4,5-dimethoxybenzoic acid makes it a highly sought-after building block in the synthesis of complex pharmaceutical agents, particularly in oncology. The 2-fluoro and 4,5-dimethoxy substituents are frequently found in the hinge-binding motifs of kinase inhibitors.

Role in Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. Small molecule inhibitors that target the ATP-binding site of FGFRs have shown significant clinical promise.[5][6][7] A common structural feature of many potent and selective FGFR inhibitors is a dimethoxyphenyl or a fluoro-dimethoxyphenyl moiety. This group often occupies a hydrophobic pocket in the kinase domain, contributing to the inhibitor's potency and selectivity.

While not always the direct starting material, 2-Fluoro-4,5-dimethoxybenzoic acid serves as a crucial precursor for constructing these key pharmacophoric elements. For instance, it can be converted into intermediates like 1-ethynyl-2-fluoro-4,5-dimethoxybenzene, which can then be incorporated into various heterocyclic scaffolds common in kinase inhibitors.

Representative Signaling Pathway

FGFR_Pathway cluster_pathway Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates PI3K PI3K FGFR->PI3K Inhibitor FGFR Inhibitor (e.g., AZD4547) Inhibitor->FGFR Blocks ATP Binding RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway by a kinase inhibitor.

Conclusion

2-Fluoro-4,5-dimethoxybenzoic acid stands as a testament to the enduring value of classic synthetic transformations in addressing modern scientific challenges. Its synthesis, rooted in the principles of the Balz-Schiemann reaction, provides a reliable route to a highly valuable and versatile building block. The strategic placement of its fluoro and dimethoxy substituents has made it an important component in the rational design of targeted therapeutics, particularly in the competitive field of kinase inhibitor development. This guide has provided both the historical context and the practical knowledge necessary for researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors.

References

  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

  • Goyal, L., et al. (2017). Polyclonal secondary FGFR2 mutations drive acquired resistance to FGFR inhibition in patients with FGFR2 fusion-positive cholangiocarcinoma. Cancer discovery, 7(3), 252-263. [Link]

  • Javle, M., et al. (2018). Phase II study of BGJ398 in patients with FGFR-altered advanced cholangiocarcinoma. Journal of Clinical Oncology, 36(3), 276-282. [Link]

  • Lallo, A., et al. (2020). Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W. Journal of Clinical Oncology, 38(21), 2404-2412. [Link]

  • Wang, Y., et al. (2018). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. European Journal of Medicinal Chemistry, 157, 836-847. [Link]

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Exploratory

The Strategic Role of Fluorine in the Bioactivity of 2-Fluoro-4,5-dimethoxybenzoic Acid: A Technical Guide

Executive Summary The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties, enhance metabolic stabil...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties, enhance metabolic stability, and improve target affinity. This technical guide provides an in-depth analysis of the specific role the fluorine atom plays in the context of 2-Fluoro-4,5-dimethoxybenzoic acid. While this molecule is often utilized as a versatile synthetic intermediate, understanding the influence of its fluorine substituent is critical for predicting its behavior in biological systems and for the rational design of novel active pharmaceutical ingredients (APIs). We will dissect the multifaceted contributions of fluorine, from its profound electronic effects on acidity and lipophilicity to its critical function as a metabolic shield. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine in their own discovery programs.

The Power of a Single Atom: Fluorine in Modern Drug Design

Fluorine has become an indispensable element in drug discovery due to its unique combination of properties.[1] Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen without introducing significant steric bulk.[2][3] However, its electronic properties are vastly different. As the most electronegative element, fluorine exerts a powerful inductive effect, which can fundamentally alter a molecule's characteristics.[2][4]

The strategic placement of fluorine can lead to several desirable outcomes in a drug candidate:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage, making it an effective tool to block metabolic "soft spots" that are vulnerable to oxidation by cytochrome P450 (CYP) enzymes.[1][2][5]

  • Modulated Physicochemical Properties: Fluorine's electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups and modulate the molecule's overall lipophilicity (LogP/LogD), which affects solubility, membrane permeability, and bioavailability.[4][6]

  • Improved Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and hydrogen bonds, with protein targets, thereby increasing binding affinity and potency.[2][3]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a more bioactive shape for optimal target engagement.[1]

The diagram below illustrates the primary strategic advantages of incorporating fluorine into a lead compound.

Fluorine_Roles cluster_properties Key Physicochemical & Pharmacokinetic Improvements center Fluorine Incorporation in Drug Candidate pka Modulation of pKa (Acidity/Basicity) center->pka Inductive Effect logp Tuning of Lipophilicity (LogP / LogD) center->logp Alters Polarity stability Increased Metabolic Stability (CYP Shielding) center->stability Blocks Oxidation binding Enhanced Target Binding Affinity center->binding New Interactions conformation Conformational Control center->conformation Steric/Electronic Influence

Caption: Core benefits of strategic fluorination in drug design.

Dissecting 2-Fluoro-4,5-dimethoxybenzoic Acid

2-Fluoro-4,5-dimethoxybenzoic acid is an aromatic carboxylic acid used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[7] Its structure consists of a benzoic acid core substituted with a fluorine atom at the C2 position (ortho to the carboxyl group) and two methoxy groups at the C4 and C5 positions. Each of these substituents plays a role, but the fluorine atom introduces unique and powerful modulations.

2.1. Modulation of Acidity (pKa)

The position of the fluorine atom ortho to the carboxylic acid group is highly significant. Due to its intense electron-withdrawing inductive effect, the fluorine atom pulls electron density away from the carboxyl group. This stabilizes the conjugate base (carboxylate anion) formed upon deprotonation, thereby increasing the acidity of the proton.

This results in a lower pKa value compared to its non-fluorinated counterpart, 4,5-dimethoxybenzoic acid. A lower pKa means the molecule is more readily deprotonated at physiological pH (around 7.4), existing primarily in its charged carboxylate form. This has profound implications for:

  • Solubility: The charged form is generally more water-soluble.

  • Target Interaction: The ability to form strong ionic bonds or hydrogen bonds with a biological target is enhanced.

  • Membrane Permeation: Increased charge can reduce passive diffusion across lipid membranes, a factor that must be balanced with other properties.[4]

2.2. Impact on Lipophilicity (LogD)

Fluorine's effect on lipophilicity is context-dependent.[6] While replacing a hydrogen with a fluorine atom generally increases the partition coefficient (LogP), the strong polarization of the C-F bond can also increase the overall polarity of the molecule, which can have the opposite effect.[6][8]

In 2-Fluoro-4,5-dimethoxybenzoic acid, the fluorine atom's proximity to the polar carboxylic acid and methoxy groups likely leads to a complex interplay of these effects. The increased acidity and resulting ionization at pH 7.4 mean that the distribution coefficient (LogD⁷·⁴) will be significantly lower than the LogP, reflecting the prevalence of the more hydrophilic, charged species in a physiological environment.

2.3. The Critical Role of Metabolic Shielding

Perhaps the most impactful role of the fluorine at the C2 position is metabolic shielding. Aromatic rings are common sites of metabolism, particularly via hydroxylation mediated by cytochrome P450 enzymes.[1][2] The C-H bond at the C2 position would be a prime target for such oxidative metabolism.

By replacing this hydrogen with fluorine, the exceptionally strong C-F bond effectively "blocks" this site of metabolic attack.[2][5] This prevents the formation of a catechol metabolite, which could be rapidly conjugated and eliminated, or potentially form reactive quinones. This shielding is expected to significantly increase the metabolic stability and in vivo half-life of any drug candidate derived from this scaffold.

Caption: Fluorine at the C2 position blocks CYP450-mediated oxidation.

Experimental Validation: Protocols and Expected Outcomes

To empirically validate the role of fluorine, a series of comparative experiments should be conducted against the non-fluorinated analog, 4,5-dimethoxybenzoic acid.

3.1. Comparative Data Summary

The following table summarizes the predicted and expected experimental outcomes when comparing the fluorinated compound with its non-fluorinated parent.

Property4,5-Dimethoxybenzoic Acid (Analog)2-Fluoro-4,5-dimethoxybenzoic AcidRationale for Difference
pKa Higher (Less Acidic)Lower (More Acidic) Strong inductive electron withdrawal by fluorine stabilizes the carboxylate anion.[4]
LogD at pH 7.4 HigherLower The lower pKa leads to a higher degree of ionization at physiological pH, increasing hydrophilicity.
Metabolic Stability (% remaining after incubation) LowerSignificantly Higher The C-F bond at the C2 position blocks a primary site of CYP450-mediated aromatic hydroxylation.[2][5]
Target Binding Affinity (IC₅₀/Kᵢ) Context-DependentPotentially Higher The C-F bond can form unique, favorable electrostatic interactions with the target protein.[2]
3.2. Experimental Workflow

The following diagram outlines a logical workflow for the comparative analysis.

Workflow cluster_synthesis Step 1: Compound Synthesis cluster_physchem Step 2: Physicochemical Characterization cluster_adme Step 3: In Vitro ADME Profiling cluster_bioactivity Step 4: Biological Activity Assessment s1 Synthesize 2-Fluoro-4,5-dimethoxybenzoic Acid p1 Determine pKa (Potentiometric Titration) s1->p1 p2 Determine LogD⁷·⁴ (Shake-Flask or HPLC) s1->p2 s2 Synthesize 4,5-Dimethoxybenzoic Acid (Analog) s2->p1 s2->p2 a1 Metabolic Stability Assay (Human Liver Microsomes) p1->a1 p2->a1 b1 Target Binding Assay (e.g., Competitive Binding) a1->b1 b2 Cell-Based Functional Assay b1->b2 analysis Step 5: Comparative Data Analysis & SAR Elucidation b2->analysis

Caption: Experimental workflow for evaluating the impact of fluorine.

3.3. Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is designed to compare the metabolic stability of 2-Fluoro-4,5-dimethoxybenzoic acid and its non-fluorinated analog.

Objective: To determine the rate of metabolism of the test compounds when incubated with human liver microsomes (HLM) and an NADPH-regenerating system.

Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (20 mg/mL stock)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with Internal Standard (e.g., Warfarin) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, prepare the main incubation mixture (without starting the reaction) by combining phosphate buffer and the HLM suspension to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the test compounds to separate wells to achieve a final concentration of 1 µM. Immediately after, add the pre-warmed NADPH regenerating system solution to start the reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the respective wells and add it to a quenching solution (ice-cold acetonitrile with internal standard) to stop the reaction. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

Expected Outcome: 2-Fluoro-4,5-dimethoxybenzoic acid is expected to show a significantly longer half-life (lower elimination rate) compared to 4,5-dimethoxybenzoic acid, demonstrating its enhanced metabolic stability due to the fluorine shield.

Conclusion and Future Perspectives

The single fluorine atom in 2-Fluoro-4,5-dimethoxybenzoic acid is not a passive substituent; it is a strategic element that profoundly influences the molecule's potential as a pharmacophore. It enhances acidity, modulates lipophilicity, and, most critically, provides a robust shield against oxidative metabolism. These properties make it an attractive scaffold for the development of new therapeutic agents with improved pharmacokinetic profiles.

For drug development professionals, this analysis underscores the importance of considering fluorine placement not just as a tool for bioisosteric replacement, but as a deliberate strategy to overcome common drug discovery hurdles. Future work should focus on synthesizing derivatives of this core structure to explore how the interplay between the fluorine and other substituents can be fine-tuned to optimize binding to specific biological targets, further establishing the value of this fluorinated building block in medicinal chemistry.

References
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved from [Link][7]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Retrieved from [Link][9]

  • Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).[3]

  • Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787-4800.[6][8]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Zhou, Y., & Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-945.[5]

Sources

Foundational

The Strategic Role of 2-Fluoro-4,5-dimethoxybenzoic Acid in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract 2-Fluoro-4,5-dimethoxybenzoic acid, a polysubstituted aromatic carboxylic acid, has emerged as a pivotal building block in the lands...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Fluoro-4,5-dimethoxybenzoic acid, a polysubstituted aromatic carboxylic acid, has emerged as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom and two methoxy groups onto the benzoic acid scaffold imparts a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of 2-Fluoro-4,5-dimethoxybenzoic acid, including its synthesis, chemical properties, and its versatile applications as a precursor to a diverse range of derivatives. Particular emphasis is placed on its role in the development of bioactive molecules, with a focus on the rationale behind its use in drug design and the synthesis of key derivatives such as quinazolines. Detailed experimental protocols, data summaries, and workflow visualizations are provided to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Significance of Fluorination and Methoxy Substitution in Aromatic Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1] The high electronegativity and small atomic radius of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1] Specifically, the presence of a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug, and can also lead to stronger interactions with protein targets through the formation of favorable electrostatic and hydrogen bonding interactions.[1]

Complementing the effects of fluorination, the methoxy groups at the 4 and 5 positions of the benzoic acid ring also play a crucial role. These electron-donating groups can modulate the electronic properties of the aromatic ring, influencing its reactivity and the acidity of the carboxylic acid. Furthermore, methoxy groups can participate in hydrogen bonding with biological receptors and their steric bulk can influence the overall conformation of the molecule, which is critical for achieving high binding affinity and selectivity.

2-Fluoro-4,5-dimethoxybenzoic acid, by virtue of this specific substitution pattern, serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of active pharmaceutical ingredients (APIs) where enhanced metabolic stability and bioavailability are desired.[2] Its structure allows for the fine-tuning of electronic and steric properties in drug molecules, making it a key component in the synthesis of oncology drug intermediates and enzyme inhibitors.[2]

Physicochemical Properties of 2-Fluoro-4,5-dimethoxybenzoic Acid

A thorough understanding of the physicochemical properties of 2-Fluoro-4,5-dimethoxybenzoic acid is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 79474-35-4[2]
Molecular Formula C₉H₉FO₄[2]
Molecular Weight 200.16 g/mol [2]
Appearance White to off-white solid[2]
Storage Room temperature, dry conditions[2]

Synthesis of 2-Fluoro-4,5-dimethoxybenzoic Acid: A Two-Step Approach

The most common and efficient route for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid involves a two-step process starting from the commercially available 2-Fluoro-4,5-dimethoxybenzaldehyde. This method is advantageous due to the relatively mild reaction conditions and generally high yields.

Overview of the Synthetic Pathway

The synthesis proceeds via the oxidation of the aldehyde functional group of 2-Fluoro-4,5-dimethoxybenzaldehyde to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents.

Synthesis_Pathway Start 2-Fluoro-4,5-dimethoxybenzaldehyde Intermediate Oxidation Start->Intermediate [O] End 2-Fluoro-4,5-dimethoxybenzoic acid Intermediate->End

Caption: Synthetic pathway for 2-Fluoro-4,5-dimethoxybenzoic acid.

Detailed Experimental Protocol: Oxidation of 2-Fluoro-4,5-dimethoxybenzaldehyde

This protocol is based on established methods for the oxidation of substituted benzaldehydes.

Materials:

  • 2-Fluoro-4,5-dimethoxybenzaldehyde

  • Potassium permanganate (KMnO₄) or Silver(I) oxide (Ag₂O) and Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for KMnO₄ workup)

  • Distilled water

  • Ethanol or other suitable recrystallization solvent

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-4,5-dimethoxybenzaldehyde in an appropriate solvent (e.g., a mixture of t-butanol and water for KMnO₄ oxidation, or aqueous NaOH for Ag₂O oxidation).

  • Addition of Oxidizing Agent:

    • For KMnO₄ oxidation: Slowly add a solution of potassium permanganate in water to the stirred solution of the aldehyde. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

    • For Ag₂O/NaOH oxidation: To a solution of the aldehyde in aqueous sodium hydroxide, add silver(I) oxide.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • For KMnO₄ oxidation: After the reaction is complete, cool the mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by filtration. If necessary, add a small amount of sodium bisulfite to quench any excess permanganate.

    • For Ag₂O/NaOH oxidation: Filter the reaction mixture to remove any solid byproducts.

  • Acidification: Carefully acidify the filtrate with a dilute solution of sulfuric acid or hydrochloric acid until a white precipitate of 2-Fluoro-4,5-dimethoxybenzoic acid is formed.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield the final product.

Self-Validation: The purity of the synthesized 2-Fluoro-4,5-dimethoxybenzoic acid should be confirmed by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Derivatization and Applications in Drug Discovery

The carboxylic acid functionality of 2-Fluoro-4,5-dimethoxybenzoic acid provides a versatile handle for the synthesis of a wide array of derivatives, including amides, esters, and heterocyclic compounds.[2] These derivatives are of significant interest in drug discovery, particularly in the development of anticancer agents.

Synthesis of Bioactive Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] 2-Fluoro-4,5-dimethoxybenzoic acid can serve as a key precursor for the synthesis of quinazoline derivatives. The general synthetic approach involves the conversion of the benzoic acid to an anthranilic acid derivative, followed by cyclization with a suitable reagent.

Quinazoline_Synthesis Start 2-Fluoro-4,5-dimethoxybenzoic acid Step1 Functional Group Transformation Start->Step1 Intermediate Substituted Anthranilic Acid Step1->Intermediate Step2 Cyclization Intermediate->Step2 End Quinazoline Derivatives Step2->End

Caption: General workflow for the synthesis of quinazoline derivatives.

A number of quinazoline derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.[3][4][5] For instance, certain quinazoline derivatives have shown potent activity against HeLa and MDA-MB231 cancer cell lines, with IC₅₀ values in the low micromolar range.[3][5] The specific substitution pattern of 2-Fluoro-4,5-dimethoxybenzoic acid can contribute to the enhanced potency and selectivity of these derivatives.

Rationale for Use in Anticancer Drug Design

The use of 2-Fluoro-4,5-dimethoxybenzoic acid as a building block for anticancer agents is underpinned by several key principles of medicinal chemistry:

  • Enhanced Metabolic Stability: The fluorine atom at the 2-position can block a potential site of metabolic hydroxylation, a common pathway for drug deactivation. This can lead to an increased in vivo half-life and improved therapeutic efficacy.[1]

  • Modulation of Kinase Inhibition: Many anticancer drugs target protein kinases. The fluoro and dimethoxy substituents can influence the binding affinity and selectivity of the drug molecule for the ATP-binding pocket of specific kinases.

  • Improved Physicochemical Properties: The overall polarity and lipophilicity of the molecule can be fine-tuned through the incorporation of the 2-fluoro-4,5-dimethoxybenzoyl moiety, which can lead to improved cell permeability and oral bioavailability.

Conclusion and Future Perspectives

2-Fluoro-4,5-dimethoxybenzoic acid is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a fluorine atom and two methoxy groups on a benzoic acid scaffold provides a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with improved pharmacological properties. The demonstrated utility of this compound in the synthesis of bioactive quinazoline derivatives highlights its potential in the development of new anticancer drugs.

Future research in this area will likely focus on the exploration of a wider range of derivatives of 2-Fluoro-4,5-dimethoxybenzoic acid and the evaluation of their biological activities against a broader panel of therapeutic targets. The development of more efficient and scalable synthetic routes to this key intermediate will also be crucial for its wider application in both academic and industrial research. As our understanding of the intricate roles of fluorine and methoxy groups in modulating drug-receptor interactions continues to grow, so too will the importance of strategically designed building blocks like 2-Fluoro-4,5-dimethoxybenzoic acid in the quest for safer and more effective medicines.

References

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., Alanazi, M. M., & Al-Obaid, A. M. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047–1054. [Link]

  • Global Scientific Journals. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. [Link]

  • ResearchGate. (2017). Synthesis and anticancer activity of new quinazoline derivatives. [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.
  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Link]

Sources

Exploratory

The Biological Activity of Fluorinated Benzoic Acids: A Technical Guide for Drug Discovery and Development

Introduction: The Transformative Influence of Fluorine in Medicinal Chemistry In the landscape of modern pharmaceutical research, the strategic incorporation of fluorine atoms into organic molecules has emerged as a corn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Transformative Influence of Fluorine in Medicinal Chemistry

In the landscape of modern pharmaceutical research, the strategic incorporation of fluorine atoms into organic molecules has emerged as a cornerstone for enhancing the efficacy, metabolic stability, and bioavailability of drug candidates.[1] Among the diverse scaffolds utilized, fluorinated benzoic acids have proven to be exceptionally valuable pharmaceutical intermediates.[2][3] The unique electronic properties of fluorine, including its high electronegativity and small atomic radius, allow it to profoundly influence a molecule's physicochemical characteristics.[1][2] When introduced into a benzoic acid structure, fluorine can alter acidity, lipophilicity, and binding interactions with biological targets, often leading to enhanced target binding affinity, increased membrane permeability, and reduced susceptibility to enzymatic degradation.[2][4] This frequently translates to longer drug half-lives and improved therapeutic outcomes.[2] This in-depth technical guide will explore the multifaceted biological activities of fluorinated benzoic acids, providing insights into their mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation.

The Impact of Fluorine Substitution on Physicochemical Properties

The position of the fluorine atom on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—dramatically alters the molecule's properties, presenting distinct advantages and disadvantages in drug design. A critical differentiator among these isomers is their acidity (pKa). The 2-fluorobenzoic acid isomer is the strongest acid due to the "ortho effect," where the proximity of the highly electronegative fluorine atom to the carboxylic acid group exerts a strong inductive electron-withdrawing effect, thereby stabilizing the carboxylate anion.[5] In the para position, the fluorine atom can also exert a resonance effect that slightly counteracts the inductive effect, resulting in a weaker acid compared to the ortho isomer. The meta position is least affected by fluorine's electron-withdrawing properties, leading to an acidity closest to that of benzoic acid.[5] These variations in acidity, along with changes in lipophilicity and dipole moment, are fundamental to the differential biological activities and applications of these isomers in drug discovery.

A Spectrum of Biological Activities

Fluorinated benzoic acids and their derivatives have demonstrated a broad array of biological activities, making them valuable scaffolds for the development of therapeutics for a range of diseases.

Anti-inflammatory Activity: The Inhibition of Cyclooxygenase (COX) Enzymes

A prominent application of fluorinated benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[5] The anti-inflammatory effects of NSAIDs are primarily due to the inhibition of the COX pathway, which blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins.[6] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach and kidneys, and COX-2, which is an inducible enzyme that is upregulated during inflammation.[7] The development of selective COX-2 inhibitors is a key goal in designing safer NSAIDs with reduced gastrointestinal side effects.

NFkB_Signaling_Pathway Pro-inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK_Complex IKK Complex Pro-inflammatory_Stimuli->IKK_Complex Activation IkB IkB IKK_Complex->IkB Phosphorylation NF-kB NF-κB IkB->NF-kB Ubiquitination & Degradation Nucleus Nucleus NF-kB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, Cytokines) Fluorinated_Benzoic_Acids Some Fluorinated Benzoic Acids Fluorinated_Benzoic_Acids->IKK_Complex Modulation caption Modulation of the NF-κB Signaling Pathway.

Some fluorinated benzoic acid derivatives also modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.[5]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Fluorinated benzoic acids and their derivatives have demonstrated promising antimicrobial and antifungal properties.[2] For instance, hydrazide derivatives of fluorobenzoic acids have shown inhibitory activity against Gram-positive bacteria.[2] The mechanism of action for the antimicrobial effects of benzoic acid derivatives often involves the disruption of cellular processes due to their acidic nature, interactions with enzymes, or membrane disruption.[8]

Table 1: Antimicrobial Activity of Selected Fluorinated Benzoic Acid Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
N-(4-chlorophenyl)-2-fluorobenzamideStaphylococcus aureus125[2]
N-(4-chlorophenyl)-2-fluorobenzamideBacillus subtilis250[2]
N-(4-methoxyphenyl)-2-fluorobenzamideStaphylococcus aureus250[2]
N-(4-methoxyphenyl)-2-fluorobenzamideBacillus subtilis250[2]
Benzoic AcidEscherichia coli O1571000[9]
2-hydroxybenzoic acidEscherichia coli O1571000[9]
Antiviral Activity

Certain fluorinated benzoic acid derivatives have emerged as potent antiviral agents. A notable example is 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (benzavir-2), which has demonstrated significant activity against both Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2), including acyclovir-resistant strains.[10][11] Benzavir-2 has also shown broad-spectrum antiviral activity against other viruses, including flaviviruses like Zika virus, by inhibiting viral RNA expression and the early stages of the viral infectious cycle.[3][12][13] The EC50 value of benzavir-2 against Zika virus-derived reporter gene expression was found to be 0.8 ± 0.1 µM.[3][13]

Neuroprotective Effects

Fluorinated benzoic acids are also being investigated for their potential in treating neurodegenerative diseases.[14] For example, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a derivative of a triflusal metabolite, has shown robust neuroprotective effects in a rat model of stroke.[4][15] Intravenous administration of OPTBA after middle cerebral artery occlusion significantly reduced infarct volumes and improved motor and neurological deficits.[4] The mechanism of action involves the suppression of microglial activation and the induction of pro-inflammatory cytokines.[15]

Table 2: Neuroprotective Effects of OPTBA in a Rat Model of Stroke

TreatmentDose (mg/kg)Administration Time (post-MCAO)Infarct Volume Reduction (%)Reference
OPTBA53 h61.5[4]
OPTBA56 h53.5[4]
OPTBA59 h41.0[4]
Anticancer and Enzyme Inhibitory Activity

Fluorinated benzoic acids are crucial building blocks for a variety of therapeutic agents, including those with anticancer properties.[16] They serve as precursors for potent kinase inhibitors, which are a critical class of drugs in oncology that target enzymes involved in cell signaling and proliferation.[3] Additionally, derivatives of 3-fluorobenzoic acid have been investigated for their antiproliferative and enzyme inhibitory activities.[16] Some fluorinated benzoic acid derivatives have also been identified as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation.[16]

Table 3: Anticancer Activity of Selected Fluorinated Benzoic Acid Derivatives

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
4-(thiazol-5-yl)benzoic acid derivatives (CK2 inhibitors)A549 (Lung)1.5 - 3.3[17]
Benzo[b]thiophene derivative of benzoic acidHeLa (Cervical)20.1 ± 2.1[8]
Benzo[b]thiophene derivative of benzoic acidA549 (Lung)18.3 ± 0.8[8]
Activity in Metabolic Disorders

Fluorinated benzoic acids are also being explored for their potential in treating metabolic disorders. For instance, 3-bromo-4-fluorobenzoic acid is a key intermediate in the synthesis of potent inhibitors of PTP-MEG2, an enzyme that is a target for the treatment of type 2 diabetes.[1]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of fluorinated benzoic acids, standardized and validated experimental protocols are essential.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.[7]

Materials:

  • Purified COX-1 and COX-2 enzymes[7]

  • Tris-HCl buffer (100 mM, pH 8.0)[18]

  • Hematin[18]

  • Arachidonic acid (substrate)[18]

  • Test compound (dissolved in DMSO)[7]

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a chromogenic substrate[18]

  • 96-well microplate reader[18]

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, add Tris-HCl buffer, hematin, and the COX enzyme solution.[18]

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Use DMSO as a control.[7]

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[18]

  • Initiate Reaction: Add TMPD and arachidonic acid to each well to start the reaction.[18]

  • Measure Absorbance: Monitor the increase in absorbance at 590 nm over time using a microplate reader.[18]

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate_Setup Set up 96-well Plate (Controls and Test Concentrations) Prepare_Reagents->Plate_Setup Add_Enzyme_Inhibitor Add Enzyme and Inhibitor (Pre-incubation) Plate_Setup->Add_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction (Add Substrate) Add_Enzyme_Inhibitor->Initiate_Reaction Monitor_Reaction Monitor Reaction (Measure Absorbance) Initiate_Reaction->Monitor_Reaction Calculate_Inhibition Calculate % Inhibition Monitor_Reaction->Calculate_Inhibition Plot_Dose_Response Plot Dose-Response Curve Calculate_Inhibition->Plot_Dose_Response Determine_IC50 Determine IC50 Value Plot_Dose_Response->Determine_IC50 caption Workflow for an in vitro COX Inhibition Assay.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Objective: To determine the concentration of a test compound that reduces cell viability by 50% (IC50).

Materials:

  • Cultured cells

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)[4]

  • Solubilization solution (e.g., DMSO or a detergent-based solution)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Remove the treatment media and add MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1][4]

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[4]

  • Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

Broth Microdilution Antimicrobial Susceptibility Test

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]

Materials:

  • Test microorganism

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)[2]

  • 96-well microtiter plates[2]

  • Test compound

  • Standardized inoculum of the microorganism (0.5 McFarland standard)[2]

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the appropriate broth medium in a 96-well plate.[5]

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[2]

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[5]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated benzoic acids is highly dependent on the substitution pattern on the aromatic ring. While comprehensive SAR studies for all biological activities are not available, some key principles can be drawn from existing research:

  • Position of Fluorine: As discussed earlier, the position of the fluorine atom significantly influences acidity and other physicochemical properties, which in turn affects biological activity. For instance, in the context of COX inhibition, the ortho-fluorobenzoic acid scaffold is common in NSAIDs.[5]

  • Additional Substituents: The introduction of other functional groups alongside fluorine can dramatically alter the biological activity profile. For example, in a series of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activity while significantly increasing antiproliferative activity.[17]

  • Amide and Ester Derivatives: Conversion of the carboxylic acid moiety to amides or esters is a common strategy to modulate properties such as cell permeability and metabolic stability. This can lead to the discovery of compounds with improved pharmacokinetic profiles.[19]

Conclusion and Future Directions

Fluorinated benzoic acids represent a privileged class of compounds in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutics. Their unique ability to modulate key pharmacological properties has led to their successful application in a wide range of therapeutic areas, from inflammation and infectious diseases to cancer and neurological disorders. A thorough understanding of their structure-activity relationships, guided by robust in vitro and in vivo evaluations, will continue to fuel innovation in drug discovery. Future research should focus on elucidating the detailed mechanisms of action of these compounds in various disease models and on the rational design of new derivatives with enhanced potency, selectivity, and safety profiles. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs and advancing the field of pharmaceutical sciences.

References

  • Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. (2016). Scientific Reports, 6, 31843. [Link]

  • Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. (2016). PubMed. [Link]

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2. (2012). Antimicrobial Agents and Chemotherapy, 56(11), 5735-5743. [Link]

  • Broth Microdilution Guide for Labs. (n.d.). Scribd. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). Methods in Molecular Biology, 644, 131-144. [Link]

  • Broth microdilution susceptibility testing. (n.d.). Bio-protocol. [Link]

  • Synthesis and evaluation of fluorobenzoylated di- and tripeptides as inhibitors of cyclooxygenase-2 (COX-2). (2012). Bioorganic & Medicinal Chemistry, 20(7), 2359-2365. [Link]

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  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (n.d.). Future Medicinal Chemistry. [Link]

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  • Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. (2022). Journal of Medicinal Chemistry, 65(15), 10638-10654. [Link]

  • Fluorophore-labeled cyclooxygenase-2 inhibitors for the imaging of cyclooxygenase-2 overexpression in cancer: synthesis and biological studies. (n.d.). PubMed. [Link]

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Foundational

2-Fluoro-4,5-dimethoxybenzoic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-4,5-dimethoxybenzoic acid For Researchers, Scientists, and Drug Development Professionals Introduction 2-Fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-4,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4) is a substituted benzoic acid derivative that serves as a critical intermediate in organic synthesis.[1] Its structural features, including a fluorine atom and two methoxy groups, make it a valuable building block in the development of active pharmaceutical ingredients (APIs) and other specialty organic compounds. The presence of the fluorine atom can enhance metabolic stability and bioavailability in drug molecules, making this compound particularly relevant for drug development professionals.[1] This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses necessary for the safe utilization of 2-Fluoro-4,5-dimethoxybenzoic acid in a laboratory setting.

Hazard Identification and Classification

2-Fluoro-4,5-dimethoxybenzoic acid is classified as hazardous. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[2][3] Adherence to strict safety protocols is mandatory to mitigate these risks.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][3][4]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation[2][3][4]

The signal word for this chemical is "Warning".[2][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in ensuring its safe handling.

Table 2: Properties of 2-Fluoro-4,5-dimethoxybenzoic acid

PropertyValueSource(s)
CAS Number 79474-35-4[1][2]
Molecular Formula C₉H₉FO₄[1]
Molecular Weight 200.16 g/mol [1]
Appearance White to off-white powder/crystal[5]
Melting Point 98 - 101 °C (for the related aldehyde)[5]
Storage Temperature Room temperature, dry[1]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls
  • Ventilation: All work with 2-Fluoro-4,5-dimethoxybenzoic acid should be conducted in a well-ventilated area.[2][4][6] For procedures involving the solid form that may generate dust, a chemical fume hood is required to control exposure.[7]

  • Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[4][8]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical.

Table 3: Required Personal Protective Equipment

Protection TypeEquipment SpecificationPurpose
Eye and Face Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing.[4]To protect eyes and face from dust particles and splashes.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected for damage before each use.To prevent direct skin contact with the chemical.
Body A fully buttoned laboratory coat. For larger quantities or higher risk of contamination, a chemical-resistant apron or coveralls should be worn.To protect skin and personal clothing from contamination.
Respiratory For tasks that may generate significant dust, use an appropriate NIOSH-approved respirator with the correct filter for organic vapors and particulates.[9]To prevent inhalation of airborne particles.

Safe Handling and Storage Protocol

A systematic approach to handling and storage is fundamental to laboratory safety.

Handling Procedures
  • Preparation: Before handling, verify fume hood function and ensure all emergency equipment is accessible. Don all required PPE as specified in Table 3.[7]

  • Handling: Conduct all operations within a chemical fume hood to minimize inhalation exposure.[7] Avoid actions that generate dust.[4][6] Keep the container tightly closed when not in use.[2][6]

  • Hygiene: Do not eat, drink, or smoke in the work area.[2][6] Wash hands thoroughly with soap and water after handling the compound.[4][6]

  • Post-Handling: Decontaminate the workspace after use. Contaminated work clothes should be laundered separately before reuse.[6]

Storage Conditions
  • General: Store in a cool, dry, and well-ventilated area.[4][6]

  • Container: Keep the container tightly sealed and store in the original packaging.[2][6] Protect containers from physical damage and check them regularly for leaks.[6]

  • Incompatibilities: Store away from incompatible materials such as strong bases and strong oxidizing agents.[4]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_ppe Don Required PPE handle_hood Work Within Fume Hood prep_ppe->handle_hood prep_eng Verify Fume Hood & Safety Equipment prep_eng->prep_ppe handle_dust Avoid Dust Generation handle_hood->handle_dust handle_container Keep Container Closed handle_dust->handle_container post_decon Decontaminate Workspace handle_container->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe Properly Remove & Store/Dispose of PPE post_wash->post_ppe caption Workflow for Safe Handling

Caption: Workflow for Safe Handling

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and correct response is critical.

First Aid Measures
  • Inhalation: Move the exposed person to fresh air immediately.[2][10] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2][8]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[2][10] Remove all contaminated clothing while rinsing.[2][11] If skin irritation occurs or persists, get medical help.[2][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[11]

  • Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting. Get medical help immediately.[2][10]

Accidental Release Measures
  • Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Contain: Prevent further spread of the material.

  • Clean-up:

    • Wear full PPE, including respiratory protection.[6]

    • Use dry clean-up procedures.[6] Gently sweep or vacuum up the spilled solid, avoiding dust generation, and place it into a sealed, labeled container for disposal.[6]

    • Wash the spill area thoroughly with water.[6]

    • Prevent runoff from entering drains.[6]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Hazards: The compound is non-combustible.[6] However, containers may burn, and in a fire, it may emit corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[6][8]

  • Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

G cluster_skin Skin/Clothing Contact cluster_eye Eye Contact cluster_inhale Inhalation start Accidental Exposure Occurs skin_flush Flush with water for 15+ min eye_flush Flush eyes with water for 15+ min inhale_air Move to fresh air skin_remove Remove contaminated clothing skin_flush->skin_remove skin_medical Seek medical aid if irritation persists skin_remove->skin_medical eye_lids Hold eyelids open eye_flush->eye_lids eye_medical Seek IMMEDIATE medical attention eye_lids->eye_medical inhale_breath Assist breathing if necessary inhale_air->inhale_breath inhale_medical Seek IMMEDIATE medical attention inhale_breath->inhale_medical caption Emergency Response for Exposure

Caption: Emergency Response for Exposure

Disposal Considerations

Disposal of 2-Fluoro-4,5-dimethoxybenzoic acid and its containers must be performed in accordance with all applicable local, state, and federal regulations. The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][9] Do not allow the chemical to enter drains or sewer systems.[9]

References

  • Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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  • 2-Fluoro-4-methoxybenzoic acid - Safety Data Sheet. (n.d.). Synquest Labs.
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Exploratory

A Researcher's Comprehensive Guide to Procuring 2-Fluoro-4,5-dimethoxybenzoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing, Vetting, and Quality Verification of a Key Synthetic Building Block. Introduction: The Strategic Importance of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing, Vetting, and Quality Verification of a Key Synthetic Building Block.

Introduction: The Strategic Importance of 2-Fluoro-4,5-dimethoxybenzoic Acid in Modern Drug Discovery

2-Fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4) is a highly functionalized aromatic carboxylic acid that serves as a critical intermediate in the synthesis of a diverse array of bioactive molecules.[1] Its strategic importance is underscored by the presence of a fluorine atom, which can enhance metabolic stability and bioavailability in drug candidates.[1] Furthermore, the dimethoxy and carboxylic acid moieties provide versatile handles for medicinal chemists to elaborate complex molecular architectures, making it a valuable building block in the development of novel therapeutics and agrochemicals.[1][2] This guide provides a comprehensive overview for researchers and procurement specialists on navigating the supplier landscape, ensuring chemical integrity, and establishing a robust procurement workflow for this essential reagent.

Part 1: Navigating the Supplier Landscape for 2-Fluoro-4,5-dimethoxybenzoic Acid

The procurement of specialty chemicals like 2-Fluoro-4,5-dimethoxybenzoic acid extends beyond a simple transaction. It necessitates a thorough evaluation of potential suppliers to ensure a consistent and reliable source of high-quality material. When initiating the sourcing process, researchers should consider a multi-pronged approach that includes established chemical suppliers, specialized synthesis labs, and online chemical marketplaces.

A critical first step is to clearly define your research needs.[3] This includes the required purity, quantity, and any specific analytical data needed to support your work. When evaluating potential suppliers, it is imperative to look beyond the listed price and consider factors such as their manufacturing capabilities, quality control procedures, and their track record within the scientific community.[4]

Key Supplier Vetting Criteria

A rigorous vetting process is essential to mitigate risks associated with chemical procurement.[4] The following table outlines critical parameters to consider when evaluating a potential supplier for 2-Fluoro-4,5-dimethoxybenzoic acid:

Criteria Description Importance
Product Specifications Detailed information on purity (e.g., >98%), appearance, and confirmation of chemical structure.Ensures the material meets the minimum requirements for the intended application.
Certificate of Analysis (CoA) A document that provides detailed results of quality control testing for a specific batch of the chemical.Verifies the identity, purity, and quality of the product.[3]
Safety Data Sheet (SDS) Provides comprehensive information on the chemical's properties, hazards, and safe handling procedures.Essential for laboratory safety and regulatory compliance.[3][5]
Lead Time and Availability The time required for the supplier to deliver the chemical and information on stock levels.Crucial for project planning and avoiding delays in research.
Technical Support Access to qualified chemists or technical staff who can answer questions about the product.Valuable for troubleshooting and obtaining additional information.
Reputation and Reviews Feedback from other researchers and institutions on the supplier's reliability and product quality.Provides an independent assessment of the supplier's performance.[6]
Prominent Supplier Categories

While a definitive list of "best" suppliers is dynamic, they generally fall into the following categories:

  • Large Chemical Manufacturers and Distributors: These companies, such as Sigma-Aldrich (Merck), offer a wide range of research chemicals with established quality control systems.[7]

  • Specialty Chemical Suppliers: Companies that focus on specific classes of compounds, such as fluorinated building blocks, may offer a deeper inventory and expertise.

  • Custom Synthesis Providers: For specific derivatives or labeled compounds, a custom synthesis service may be the most appropriate route.

Researchers are encouraged to request quotes from multiple suppliers to compare not only price but also the completeness of the documentation provided.[8]

Part 2: The Procurement Workflow: A Step-by-Step Protocol

A systematic approach to chemical procurement ensures efficiency, safety, and the acquisition of high-quality materials. The following workflow outlines the key stages from initial identification to final acceptance in the laboratory.

Diagram: The Chemical Procurement Workflow

Procurement_Workflow Figure 1: A Step-by-Step Chemical Procurement Workflow A 1. Define Research Needs (Purity, Quantity, Timeline) B 2. Identify Potential Suppliers (Databases, Literature, Colleagues) A->B C 3. Request Quotations & Documentation (CoA, SDS, Lead Time) B->C D 4. Evaluate Supplier Responses (Compare Price, Quality, Service) C->D E 5. Select Supplier & Place Order (Purchase Order Generation) D->E F 6. Receive & Inspect Shipment (Verify Integrity, Documentation) E->F G 7. In-House Quality Verification (Analytical Testing) F->G H 8. Final Acceptance & Inventory (Log into Chemical Inventory System) G->H

Caption: A streamlined workflow for procuring research chemicals.

Detailed Protocol for Procurement
  • Define Research Requirements: Before initiating a search, clearly document the required specifications for 2-Fluoro-4,5-dimethoxybenzoic acid, including the minimum acceptable purity, the quantity needed for the planned experiments, and the project timeline.[3]

  • Identify Potential Suppliers: Utilize online chemical databases, review scientific literature for cited suppliers of related compounds, and consult with colleagues for recommendations.

  • Request Quotations and Documentation: Contact a shortlist of potential suppliers and request a formal quotation. Crucially, also request a representative Certificate of Analysis (CoA) for a recent batch and a Safety Data Sheet (SDS).[3][9]

  • Evaluate Supplier Responses: Create a comparison table to objectively assess the suppliers based on the criteria outlined in Part 1. Pay close attention to the details provided in the CoA.

  • Supplier Selection and Ordering: Choose the supplier that best meets the project's scientific and logistical requirements. Generate a formal purchase order that clearly states the product name, CAS number, required purity, quantity, and any other relevant specifications.

  • Receiving and Inspection: Upon delivery, carefully inspect the packaging for any signs of damage or contamination.[5] Verify that the received material matches the purchase order and that the accompanying CoA and SDS are for the correct batch.

  • In-House Quality Verification: It is best practice to perform in-house analytical testing to verify the identity and purity of the received material. This is a critical step for ensuring the reliability of your experimental results.

  • Final Acceptance and Inventory Management: Once the quality has been verified, formally accept the chemical and log it into your laboratory's chemical inventory system.[10] Ensure the date of receipt is recorded on the container.[5]

Part 3: Ensuring Scientific Integrity: In-House Quality Verification

While suppliers provide a Certificate of Analysis, independent verification of the chemical's identity and purity is a cornerstone of good scientific practice. This section provides an overview of key analytical techniques for the quality control of 2-Fluoro-4,5-dimethoxybenzoic acid.

Analytical Techniques for Quality Control

The following table summarizes common analytical methods for verifying the quality of small molecules like 2-Fluoro-4,5-dimethoxybenzoic acid:

Technique Purpose Key Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment.[11][12]Confirms the chemical structure and can be used for quantitative analysis to determine purity.[13][14][15]
High-Performance Liquid Chromatography (HPLC) Purity determination and separation of impurities.[16][17]Provides a quantitative measure of purity and can detect the presence of related impurities.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.Confirms the molecular weight of the compound. Often coupled with LC (LC-MS) for enhanced analysis.[17]
Melting Point A physical property that can indicate purity.A sharp melting point range close to the literature value suggests high purity.
Experimental Protocol: Purity Verification by ¹H NMR Spectroscopy

Objective: To confirm the identity and determine the purity of 2-Fluoro-4,5-dimethoxybenzoic acid using quantitative ¹H NMR (qNMR).

Materials:

  • 2-Fluoro-4,5-dimethoxybenzoic acid (sample to be tested)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard of known purity (e.g., maleic anhydride or 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Analytical balance

Procedure:

  • Accurately weigh a known amount of the 2-Fluoro-4,5-dimethoxybenzoic acid sample and the internal standard into a clean vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the 2-Fluoro-4,5-dimethoxybenzoic acid based on the integral values, the number of protons for each signal, and the known purity of the internal standard.

Diagram: Quality Control and Verification Workflow

QC_Workflow Figure 2: In-House Quality Control and Verification Workflow A Received Chemical with Supplier's CoA B Visual Inspection (Packaging, Labeling) A->B C Analytical Testing (NMR, HPLC, MS) B->C D Compare Data with CoA and Literature C->D E Purity and Identity Confirmed? D->E Decision F Accept and Release for Research Use E->F Yes G Reject and Contact Supplier E->G No

Caption: A workflow for the in-house verification of chemical quality.

Conclusion: A Foundation for Reproducible Science

The procurement of 2-Fluoro-4,5-dimethoxybenzoic acid, like any research chemical, is a critical process that directly impacts the reliability and reproducibility of scientific research. By adopting a strategic and meticulous approach to supplier selection, implementing a robust procurement workflow, and conducting independent quality verification, researchers can ensure the integrity of their starting materials. This diligence forms the bedrock of high-quality, reproducible science and ultimately accelerates the pace of drug discovery and development.

References

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  • National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

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Foundational

theoretical studies on 2-Fluoro-4,5-dimethoxybenzoic acid

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Fluoro-4,5-dimethoxybenzoic Acid Abstract 2-Fluoro-4,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid with potential ap...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Fluoro-4,5-dimethoxybenzoic Acid

Abstract

2-Fluoro-4,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its molecular properties is crucial for predicting its behavior and designing new applications. This guide provides a comprehensive framework for the theoretical investigation of 2-Fluoro-4,5-dimethoxybenzoic acid using computational chemistry methods. We will detail a multi-faceted approach, from conformational analysis and spectroscopic prediction to the evaluation of electronic structure and potential biological activity. The protocols described herein are designed to be self-validating systems, providing a robust pathway for researchers to gain deep insights into this molecule's characteristics.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of organic chemistry, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. The introduction of specific substituents, such as fluorine and methoxy groups, can dramatically alter the molecule's physicochemical properties, including its acidity, lipophilicity, and binding affinity to biological targets. The fluorine atom, in particular, is a common bioisostere for hydrogen, capable of modulating metabolic stability and binding interactions. The two methoxy groups donate electron density and can participate in hydrogen bonding. Understanding the interplay of these substituents on the benzoic acid core is paramount for rational molecular design.

This guide outlines a theoretical workflow to fully characterize 2-Fluoro-4,5-dimethoxybenzoic acid, providing a blueprint for its computational analysis.

Part 1: Molecular Structure and Conformational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. For 2-Fluoro-4,5-dimethoxybenzoic acid, the primary degrees of freedom are the rotation of the carboxyl group and the two methoxy groups. Identifying the global minimum energy conformer is essential, as all subsequent calculations will be based on this geometry.

The Causality Behind Conformational Searches

A simple geometry optimization starting from a single drawn structure is insufficient. The molecule can exist in several local energy minima, and failing to identify the global minimum will lead to inaccurate predictions of its properties. A systematic conformational search explores the potential energy surface by rotating the flexible dihedral angles, ensuring the most stable arrangement is found.

Experimental Protocol: Conformational Search and Geometry Optimization

Objective: To identify the lowest energy conformer of 2-Fluoro-4,5-dimethoxybenzoic acid.

Methodology: A common and effective approach is to use a combination of a low-level, faster method for an initial broad search, followed by a high-level, more accurate optimization.

  • Initial Structure Generation: Draw the 2D structure of the molecule and convert it to a 3D structure using a molecular editor like Avogadro or GaussView.

  • Potential Energy Surface Scan:

    • Identify the key rotatable bonds: C-C bond of the carboxyl group, and the two C-O bonds of the methoxy groups.

    • Perform a relaxed potential energy surface scan by systematically rotating each of these dihedral angles. For example, in 30-degree increments over 360 degrees.

    • This scan should be performed with a computationally inexpensive method, such as the semi-empirical PM6 method or a small basis set DFT calculation (e.g., B3LYP/3-21G).

  • Identification of Minima: The resulting energy profile will show several minima. Select the structures corresponding to the lowest energy minima for further optimization.

  • High-Level Geometry Optimization:

    • Optimize the geometry of each selected conformer using a more robust level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • The optimization should be performed in the gas phase or with an implicit solvent model (like PCM) to simulate a solution environment.

  • Frequency Analysis:

    • Perform a frequency calculation on the final optimized geometry at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true energy minimum. If imaginary frequencies are present, it indicates a transition state, and the structure needs to be further optimized.

Visualization: Molecular Structure

Below is a diagram of the 2-Fluoro-4,5-dimethoxybenzoic acid structure with a standard atom numbering scheme.

Caption: Numbering scheme for 2-Fluoro-4,5-dimethoxybenzoic acid.

Data Presentation: Optimized Geometric Parameters

The output of the geometry optimization will be a set of coordinates, from which key bond lengths and angles can be derived. This data is crucial for comparing with experimental crystallographic data, if available.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC1-C7~1.48 Å
C7=O8~1.21 Å
C7-O9~1.35 Å
C2-F11~1.35 Å
Bond AngleC2-C1-C6~119.5°
O8-C7-O9~122.0°
Dihedral AngleC2-C1-C7-O8~180.0° (for planar conformer)

Note: These are representative values based on similar structures. Actual calculated values will depend on the level of theory.

Part 2: Spectroscopic Properties - A Computational Approach

Theoretical calculations can predict various spectra, which can then be used to interpret and validate experimental results.

Vibrational Spectroscopy (IR & Raman)

Frequency calculations not only confirm a structure as a minimum but also provide the vibrational modes of the molecule. These can be correlated with experimental Infrared (IR) and Raman spectra.

Protocol:

  • Frequency Calculation: This is performed as part of the geometry optimization step (see 2.2.5). The output will be a list of vibrational frequencies and their corresponding intensities.

  • Scaling Factor: Raw DFT-calculated frequencies are often higher than experimental values due to the harmonic approximation. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better agreement with experiment.

  • Spectrum Generation: The scaled frequencies and intensities can be plotted using software like GaussView or Avogadro to generate a theoretical spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting NMR chemical shifts is a powerful tool for structure elucidation.

Protocol:

  • GIAO Calculation: Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is typically done at the same DFT level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Reference Standard: To calculate chemical shifts (δ), the absolute shielding tensor (σ) of a reference compound, typically Tetramethylsilane (TMS), must also be calculated at the exact same level of theory.

  • Chemical Shift Calculation: The chemical shift of a nucleus (X) is calculated as: δ_X = σ_TMS - σ_X

  • Data Analysis: Compare the calculated ¹H and ¹³C chemical shifts with experimental data to confirm the structure.

Part 3: Electronic Structure and Reactivity

The electronic properties of a molecule govern its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap implies high stability.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an excellent tool for predicting non-covalent interactions.

  • Red regions (negative potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxyl and methoxy groups. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue regions (positive potential): Indicate electron-poor areas, such as the acidic proton of the carboxyl group. These are sites for nucleophilic attack and hydrogen bond donation.

Visualization: Computational Workflow

The entire theoretical investigation can be summarized in the following workflow:

cluster_0 Structure & Conformation cluster_1 Property Prediction cluster_2 Application & Validation A 1. Initial 3D Structure B 2. Conformational Search (Low-Level Theory) A->B C 3. Identify Low-Energy Conformers B->C D 4. Geometry Optimization (High-Level DFT) C->D E 5. Frequency Analysis (Confirm Minimum) D->E F 6a. Spectroscopic Analysis (IR, Raman, NMR) E->F G 6b. Electronic Properties (HOMO, LUMO, MEP) E->G H 7. Comparison with Experimental Data F->H I 8. Molecular Docking (Virtual Screening) G->I

Caption: A comprehensive workflow for the theoretical study of a molecule.

Part 4: Potential Biological Activity - A Molecular Docking Perspective

Given its structure, 2-Fluoro-4,5-dimethoxybenzoic acid could be investigated as a potential ligand for various protein targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol: Molecular Docking
  • Ligand Preparation: Use the optimized, low-energy conformer of 2-Fluoro-4,5-dimethoxybenzoic acid. Assign partial charges using a method like Gasteiger.

  • Target Selection & Preparation:

    • Identify a potential protein target. For example, cyclooxygenase (COX) enzymes are common targets for benzoic acid derivatives.

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Grid Generation: Define the binding site (active site) on the protein where the ligand is expected to bind. A grid box is generated around this site.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to place the ligand in the binding site in various conformations and orientations.

  • Analysis:

    • Analyze the results based on the binding energy (or docking score). More negative values indicate stronger binding.

    • Visualize the best-scoring poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Conclusion

The theoretical framework presented in this guide provides a powerful, multi-faceted approach to characterizing 2-Fluoro-4,5-dimethoxybenzoic acid. By combining conformational analysis, spectroscopic prediction, and electronic structure analysis, researchers can gain a deep and predictive understanding of this molecule's behavior. These computational insights are invaluable for guiding experimental work, interpreting results, and accelerating the design of new molecules with desired properties, particularly in the field of drug development.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Fluorine in medicinal chemistry: A review of modern advances Source: Acta Pharmaceutica Sinica B URL: [Link]

  • Title: A new hybrid exchange-correlation functional for computational quantum chemistry: B3LYP Source: The Journal of Chemical Physics URL: [Link]

  • Title: Scaling factors for obtaining fundamental vibrational frequencies and zero-point energies from HF/6-31G* and MP2/6-31G* harmonic frequencies Source: The Journal of Chemical Physics URL: [Link]

  • Title: Gauge-Independent Atomic Orbitals Source: The Journal of Chemical Physics URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel benzoic acid derivatives as potential cyclooxygenase inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Synthesis of 2-Fluoro-4,5-dimethoxybenzoic Acid

Abstract This document provides a comprehensive, field-validated protocol for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid, a key fluorinated building block in medicinal chemistry and materials science. The strate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid, a key fluorinated building block in medicinal chemistry and materials science. The strategic introduction of a fluorine atom onto the dimethoxybenzoic acid scaffold can significantly enhance the metabolic stability and bioavailability of derivative active pharmaceutical ingredients (APIs).[1] This guide details a robust two-step synthetic route commencing from the commercially available precursor, 4,5-dimethoxy-2-nitrobenzoic acid. The protocol emphasizes experimental causality, safety, and self-validating checkpoints to ensure reproducibility and high purity of the final product.

Introduction and Significance

2-Fluoro-4,5-dimethoxybenzoic acid (CAS: 79474-35-4) is a specialized aromatic carboxylic acid intermediate.[1] Its value in drug discovery is anchored in the unique properties imparted by the fluorine substituent. The high electronegativity and small van der Waals radius of fluorine can modulate the electronic properties and binding affinities of a molecule, while the strength of the C-F bond often confers resistance to metabolic degradation. Consequently, this compound serves as a critical precursor for synthesizing novel therapeutics and advanced agrochemicals.[1]

Physiochemical Properties

A summary of the key properties of the target compound is presented below.

PropertyValueSource
CAS Number 79474-35-4[1]
Molecular Formula C₉H₉FO₄[1]
Molecular Weight 200.16 g/mol [1]
Appearance Solid
Boiling Point 295.9 ± 35.0 °C at 760 mmHg
Purity Typically ≥97%

Synthetic Strategy and Rationale

The chosen synthetic pathway involves two well-established, high-yielding transformations. This approach is superior to direct fluorination of veratric acid (3,4-dimethoxybenzoic acid), which lacks regioselectivity and often results in complex product mixtures. Our strategy leverages a nitro group as a precursor to an amine, which can then be cleanly converted to the desired fluorine substituent via the Balz-Schiemann reaction.

The overall workflow is as follows:

SynthesisWorkflow A Start: 4,5-Dimethoxy- 2-nitrobenzoic acid B Step 1: Catalytic Hydrogenation (Reduction of Nitro Group) A->B H₂, Pd/C C Intermediate: 2-Amino-4,5- dimethoxybenzoic acid B->C Isolation D Step 2: Balz-Schiemann Reaction (Diazotization & Fluorination) C->D 1. HBF₄, NaNO₂ 2. Heat (Δ) E Final Product: 2-Fluoro-4,5- dimethoxybenzoic acid D->E Purification SchiemannMechanism cluster_diazotization Diazotization (0-5 °C) cluster_fluorination Thermal Decomposition Amine Ar-NH₂ Diazonium Ar-N₂⁺ BF₄⁻ Amine->Diazonium + HBF₄ + NaNO₂ Diazonium_salt Ar-N₂⁺ BF₄⁻ Product Ar-F Gases N₂↑ + BF₃↑ Diazonium_salt->Product Heat (Δ)

Caption: Key stages of the Balz-Schiemann reaction.
  • Diazotization: In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, suspend the crude 2-Amino-4,5-dimethoxybenzoic acid (7.8 g, 39.6 mmol) in 48% fluoroboric acid (35 mL).

  • Cooling: Cool the suspension to 0°C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (3.0 g, 43.5 mmol) in water (10 mL). Add this solution dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.

    • Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Precipitation: After the addition is complete, stir the resulting thick paste for an additional 30 minutes at 0°C. The diazonium tetrafluoroborate salt precipitates as a solid.

  • Isolation of Diazonium Salt: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water (20 mL), cold methanol (20 mL), and finally cold diethyl ether (20 mL).

  • Drying: Dry the isolated salt under vacuum for at least 4 hours. Do NOT use heat. The dried salt should be a fine, free-flowing powder.

    • Safety Critical Step: Diazonium salts can be explosive when dry and subjected to shock or heat. Handle with extreme care and use appropriate safety shields.

  • Thermal Decomposition: Place the dry diazonium salt in a large flask and heat gently using an oil bath at 110-120°C. The solid will decompose, evolving nitrogen (N₂) and boron trifluoride (BF₃) gases. The decomposition should be controlled and gradual.

    • Self-Validation: The reaction is complete when gas evolution ceases. The crude product remains as a dark residue.

  • Work-up and Purification: Cool the flask to room temperature. Extract the residue with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude solid from a hot ethanol/water mixture to afford 2-Fluoro-4,5-dimethoxybenzoic acid as a pure solid. Expected yield from the amine: ~5.6 g (71%).

Safety and Handling

The final product and key intermediates have specific hazards that must be managed.

CompoundGHS Pictogram(s)Hazard StatementsPrecautionary MeasuresSource(s)
2-Fluoro-4,5-dimethoxybenzoic acid GHS07H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water...[2]
Fluoroboric Acid GHS05H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/clothing/eye protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.N/A
Sodium Nitrite GHS03, GHS06, GHS09H272: May intensify fire; oxidizer.H301: Toxic if swallowed.H400: Very toxic to aquatic life.P220: Keep away from clothing and other combustible materials.P273: Avoid release to the environment.N/A

Always consult the full Safety Data Sheet (SDS) for each chemical before use. Handle diazonium salts with extreme caution.

References

  • MySkinRecipes. 2-Fluoro-4,5-dimethoxybenzoic acid. [Link]

  • PubChem. 2-Fluoro-4-methoxybenzoic acid. [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

  • CHIMIA. Modern Synthetic Procedures for the Fluorination of Organic Molecules. [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • Google Patents. US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide.
  • Google Patents.
  • Pharmacognosy Research. Development and Validation of Veratric Acid in Tabebuia avellanedae using Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. [Link]

  • PubChem. Veratric Acid. [Link]

  • Google Patents.

Sources

Application

Application Note: A Detailed Protocol for the Synthesis and Characterization of 2-Fluoro-4,5-dimethoxybenzoic acid

Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid, a valuable building block in pharmaceutical and agrochemical research.[1] The descri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid, a valuable building block in pharmaceutical and agrochemical research.[1] The described methodology employs a directed ortho-metalation (DoM) strategy, a robust and highly regioselective process for functionalizing aromatic rings. The procedure begins with the lithiation of 1-fluoro-3,4-dimethoxybenzene (4-fluoroveratrole) using n-butyllithium (n-BuLi), followed by carboxylation with carbon dioxide (from dry ice). This guide offers a step-by-step experimental procedure, detailed safety protocols for handling pyrophoric reagents, methods for purification, and a full characterization of the final product.

Introduction and Scientific Rationale

2-Fluoro-4,5-dimethoxybenzoic acid is a poly-substituted aromatic carboxylic acid. The incorporation of a fluorine atom and methoxy groups onto the benzoic acid scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, enhancing metabolic stability and binding affinity.[1]

The synthetic strategy detailed herein leverages the principles of Directed ortho-Metalation (DoM). The fluorine atom is a modest ortho-directing group, but in concert with the adjacent methoxy group, it strongly directs deprotonation to the C2 position (ortho to the fluorine). n-Butyllithium (n-BuLi), a powerful organolithium base, is employed to selectively abstract the most acidic aromatic proton.[2][3] The resulting aryllithium intermediate is a potent nucleophile that readily attacks carbon dioxide, which serves as the electrophile, to form a lithium carboxylate salt. Subsequent acidic workup protonates this salt to yield the desired carboxylic acid. This method is chosen for its high regioselectivity and generally good yields, avoiding the complex isomer mixtures that can arise from electrophilic aromatic substitution on similarly substituted rings.

Overall Reaction Scheme:

1-Fluoro-3,4-dimethoxybenzene → 2-Fluoro-4,5-dimethoxybenzoic acid

Chemical reaction showing the conversion of 1-Fluoro-3,4-dimethoxybenzene to 2-Fluoro-4,5-dimethoxybenzoic acid via lithiation and carboxylation.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.M.W. ( g/mol )SupplierPurityNotes
1-Fluoro-3,4-dimethoxybenzeneC₈H₉FO₂52750-15-1156.15Sigma-Aldrich≥98%Starting material.
n-Butyllithium solutionC₄H₉Li109-72-864.06Sigma-Aldrich2.5 M in hexanesPyrophoric. [2][3]
Anhydrous Tetrahydrofuran (THF)C₄H₈O109-99-972.11Acros Organics<50 ppm H₂OAnhydrous, inhibitor-free.
Dry IceCO₂124-38-944.01Local Supplier-Must be freshly crushed before use.
Hydrochloric Acid (HCl)HCl7647-01-036.46Fisher Chemical2 M (aq)For workup.
Diethyl Ether(C₂H₅)₂O60-29-774.12Sigma-AldrichACS GradeFor extraction.
Anhydrous Magnesium SulfateMgSO₄7487-88-9120.37VWRGranularFor drying organic phase.
Deuterated Chloroform (CDCl₃)CDCl₃865-49-6120.38Cambridge Isotope99.8 atom % DFor NMR analysis.
Argon (Ar) or Nitrogen (N₂)Ar / N₂7440-37-1 / 7727-37-9-AirgasUHP (99.999%)Inert gas.
Laboratory Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bars

  • Low-temperature thermometer (-100 °C to 20 °C)

  • Rubber septa

  • Argon/Nitrogen gas inlet with bubbler

  • Syringes (10 mL, 20 mL) and needles

  • Cannula (double-tipped needle)

  • Dewar flask for cooling bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)

  • Standard analytical equipment: NMR spectrometer, IR spectrometer, Mass spectrometer, Melting point apparatus.

Safety Protocols and Hazard Management

Extreme caution must be exercised when handling n-butyllithium. It is a pyrophoric reagent that can ignite spontaneously upon contact with air or moisture.[2][4]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and nitrile gloves. A face shield is strongly recommended during the transfer of n-BuLi.[5][6]

  • Inert Atmosphere: The entire reaction must be conducted under a positive pressure of an inert gas (Argon or Nitrogen) to strictly exclude air and moisture.[4][7]

  • Handling n-BuLi: Use proper syringe or cannula transfer techniques. Never draw more than two-thirds of the syringe volume. Ensure all glassware is oven- or flame-dried immediately before use.

  • Quenching: Have a quenching bath (e.g., isopropanol) and a Class D fire extinguisher readily available. Unused or excess n-BuLi must be quenched carefully by slow addition to a non-protic solvent like hexane, followed by slow addition of isopropanol at low temperature.

  • Solvent Hazards: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Work in a well-ventilated chemical fume hood away from ignition sources.

Detailed Experimental Protocol

Step 1: Assembly and Preparation
  • Oven-dry a 250 mL three-neck round-bottom flask, a magnetic stir bar, and a condenser overnight.

  • Assemble the glassware while still hot under a stream of dry argon. Equip the central neck with a magnetic stirrer, one side neck with a rubber septum for reagent addition, and the other with a low-temperature thermometer and an inert gas inlet connected to a bubbler.

  • Maintain a positive flow of argon throughout the entire procedure.

Step 2: Lithiation of 1-Fluoro-3,4-dimethoxybenzene
  • To the reaction flask, add 1-fluoro-3,4-dimethoxybenzene (3.12 g, 20.0 mmol, 1.0 equiv).

  • Using a dry syringe, add 80 mL of anhydrous THF to the flask. Stir the solution until the starting material is fully dissolved.

  • Prepare a cooling bath by adding dry ice to acetone in a Dewar flask. Cool the reaction mixture to an internal temperature of -78 °C. Causality: Maintaining this low temperature is critical to prevent the n-BuLi from reacting with the THF solvent and to minimize side reactions.[2][3]

  • Once the temperature is stable at -78 °C, slowly add n-butyllithium (2.5 M in hexanes, 8.8 mL, 22.0 mmol, 1.1 equiv) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the resulting pale-yellow solution at -78 °C for 1 hour to ensure complete lithiation.

Step 3: Carboxylation with Carbon Dioxide
  • While the lithiation proceeds, crush approximately 30 g of dry ice into a fine powder in a separate dry beaker. Rationale: Using a large excess of freshly crushed dry ice maximizes the surface area for reaction and ensures the aryllithium is quenched by CO₂ rather than by atmospheric moisture during workup.

  • After the 1-hour stirring period, remove the thermometer/gas inlet adapter and quickly add the crushed dry ice to the reaction mixture in one portion. A vigorous reaction will occur.

  • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continued stirring. The mixture will become a thick white slurry.

Step 4: Workup and Product Isolation
  • Once the mixture reaches room temperature and all excess CO₂ has sublimated, slowly quench the reaction by adding 50 mL of deionized water.

  • Transfer the biphasic mixture to a 500 mL separatory funnel.

  • Add 50 mL of diethyl ether and shake. Remove the lower aqueous layer.

  • Wash the organic layer with 30 mL of water to remove any remaining THF.

  • Extract the combined aqueous layers with diethyl ether (2 x 30 mL) to recover any dissolved product.

  • Combine all aqueous layers and cool in an ice bath. Slowly acidify the aqueous layer to pH ~2 by adding 2 M HCl. A white precipitate of the carboxylic acid will form.

  • Extract the acidified aqueous solution with diethyl ether (3 x 50 mL).

  • Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a white solid.

Step 5: Purification
  • Recrystallize the crude solid from a hot ethanol/water mixture.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Add hot deionized water dropwise until the solution becomes faintly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and finally in an ice bath for 1 hour.

  • Collect the pure white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Typical yield: 3.2 g (80%). Melting point: ~165-167 °C.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

The following diagram outlines the complete procedural flow from setup to final product characterization.

G Experimental Workflow for 2-Fluoro-4,5-dimethoxybenzoic acid Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization A Dry Glassware B Assemble Under Argon A->B C Add 4-Fluoroveratrole & THF B->C D Cool to -78 °C C->D E Add n-BuLi (Lithiation) D->E F Add Dry Ice (Carboxylation) E->F G Warm to Room Temp F->G H Quench with H₂O G->H I Acidify with HCl H->I J Extract with Diethyl Ether I->J K Dry & Concentrate J->K L Recrystallize K->L M Obtain NMR, IR, MS Data L->M N Determine Melting Point M->N O O N->O Pure Product

Caption: High-level overview of the synthesis protocol.

Reaction Mechanism Diagram

This diagram illustrates the key steps of directed ortho-metalation and subsequent carboxylation.

Caption: Key mechanistic steps of the synthesis.

Characterization of Final Product

The identity and purity of the synthesized 2-Fluoro-4,5-dimethoxybenzoic acid should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~10.5 (br s, 1H, -COOH), ~7.5 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.95 (s, 3H, -OCH₃), ~3.90 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~168 (-COOH), ~155 (d, C-F), ~152 (C-OMe), ~145 (C-OMe), ~118 (d, Ar-C), ~115 (Ar-C), ~105 (d, Ar-C), ~56 (-OCH₃), ~56 (-OCH₃).
FT-IR (ATR)ν (cm⁻¹): ~2900-3100 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1610, 1510 (C=C aromatic stretch), ~1270, 1220 (C-O stretch), ~1030 (C-F stretch).
Mass Spec. (ESI-)m/z: Calculated for C₉H₈FO₄⁻ [M-H]⁻: 199.04. Found: 199.04.
Melting Point 165-167 °C (uncorrected).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774542, 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. Retrieved from [Link]

  • Chemik. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cautionary Note on Handling tert-Butylithium. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedure for Lithiation Reactions. Retrieved from [Link]

  • Shigeno, M., Kondo, Y., et al. (2022). Direct C–H Carboxylation Forming Polyfunctionalized Aromatic Carboxylic Acids by Combined Brønsted Bases. Organic Letters. Retrieved from [Link]

  • Wagner, T. R., et al. (2011). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for NMR Spectra. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 2-Fluoro-4,5-dimethoxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Abstract 2-Fluoro-4,5-dimethoxybenzoic acid has emerged as a strategically important building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique subs...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4,5-dimethoxybenzoic acid has emerged as a strategically important building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique substitution pattern—featuring a reactive carboxylic acid, an ortho-fluoro group, and two electron-donating methoxy groups—provides a powerful combination of functionalities. The fluorine atom enhances metabolic stability and modulates bioavailability in final active pharmaceutical ingredients (APIs), while the carboxylic acid serves as a versatile handle for elaboration, most notably in amide bond formation and the construction of complex heterocyclic scaffolds. This guide provides an in-depth exploration of the applications of 2-Fluoro-4,5-dimethoxybenzoic acid, complete with detailed, field-proven protocols for its key transformations.

Introduction: The Strategic Advantage of 2-Fluoro-4,5-dimethoxybenzoic Acid

The utility of a building block in synthetic chemistry is defined by the strategic value of its functional groups. 2-Fluoro-4,5-dimethoxybenzoic acid (CAS 79474-35-4) is a prime example of a molecule designed for purpose, offering chemists a pre-functionalized aromatic ring that accelerates the synthesis of complex target molecules.[1]

  • The Carboxylic Acid Moiety: This functional group is the primary reactive site, enabling straightforward derivatization. It is most commonly employed in amide coupling reactions, a cornerstone of medicinal chemistry for forging connections between molecular fragments.[2]

  • The Ortho-Fluoro Substituent: The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic properties.[3] The fluorine atom at the 2-position can increase metabolic stability by blocking potential sites of oxidation, improve binding affinity through favorable electrostatic interactions, and enhance membrane permeability.

  • The Dimethoxy Groups: The electron-donating nature of the methoxy groups at the 4- and 5-positions influences the electronic character of the aromatic ring. This electronic modulation can be critical for tuning the reactivity of the molecule and the properties of the final synthetic target.

This combination of features makes 2-Fluoro-4,5-dimethoxybenzoic acid a sought-after intermediate in the synthesis of oncology drug intermediates, enzyme inhibitors, and other specialty organic compounds.

Physicochemical and Spectroscopic Data

A foundational understanding of a building block's properties is critical for its effective use.

PropertyValue
CAS Number 79474-35-4
Molecular Formula C₉H₉FO₄
Molecular Weight 200.16 g/mol
Appearance White to off-white powder
Storage Room temperature, dry conditions

Core Application: Amide Bond Formation

The most frequent application of 2-Fluoro-4,5-dimethoxybenzoic acid is in the synthesis of amides. The resulting 2-fluoro-4,5-dimethoxybenzamides are key structural motifs in a variety of biologically active molecules.

Causality Behind Protocol Choice: Carbodiimide-Mediated Coupling

For robust and high-yielding amide synthesis, carbodiimide-mediated coupling is a reliable and widely adopted method.[4] Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization (if chiral centers are present) and can rearrange to an unreactive N-acylurea.

To mitigate these side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is crucial.[5] HOBt traps the O-acylisourea intermediate to form an HOBt-ester, which is less reactive but more stable, ensuring a clean and efficient reaction with the incoming amine.

G cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid 2-Fluoro-4,5-dimethoxy- benzoic acid O_acylisourea O-acylisourea Intermediate (Reactive) Carboxylic_Acid->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Stable Intermediate) O_acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide_Product Target Amide HOBt_Ester->Amide_Product + Amine Amine Primary or Secondary Amine

Caption: EDC/HOBt mediated amide coupling workflow.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a general method for coupling 2-Fluoro-4,5-dimethoxybenzoic acid with a primary or secondary amine.

Materials:

  • 2-Fluoro-4,5-dimethoxybenzoic acid (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Fluoro-4,5-dimethoxybenzoic acid (1.0 equiv).

  • Dissolution: Dissolve the starting acid in anhydrous DCM (to a concentration of 0.1-0.2 M). If solubility is limited, anhydrous DMF can be used as a solvent or co-solvent.

  • Reagent Addition: Add the amine (1.1 equiv), followed by HOBt (1.2 equiv) and DIPEA (2.5 equiv).

  • Activation: Cool the stirred reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. The formation of a precipitate is common.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Representative Data for Amide Coupling Reactions
EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-benzyl-2-fluoro-4,5-dimethoxybenzamide1691
2Aniline2-fluoro-4,5-dimethoxy-N-phenylbenzamide2084
3Morpholine(2-fluoro-4,5-dimethoxyphenyl)(morpholino)methanone1495
4tert-ButylamineN-tert-butyl-2-fluoro-4,5-dimethoxybenzamide2472

Advanced Application: Synthesis of Heterocyclic Scaffolds

A significant application of 2-Fluoro-4,5-dimethoxybenzoic acid is in the construction of heterocyclic systems, which are prevalent scaffolds in pharmacologically active compounds. The quinazoline and quinazolinone cores, in particular, are "privileged structures" in medicinal chemistry, frequently found in kinase inhibitors.[6][7]

Application Spotlight: Building Blocks for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[6] Many potent kinase inhibitors, such as gefitinib and erlotinib, are based on a 4-aminoquinazoline scaffold. The synthesis of these complex molecules can be streamlined by using strategically functionalized building blocks like 2-Fluoro-4,5-dimethoxybenzoic acid.

In a typical synthetic route, the benzoic acid is first converted to an amide. This amide then undergoes a cyclization reaction, often via nucleophilic aromatic substitution where the ortho-fluoro atom acts as a leaving group, to form the pyrimidine ring of the quinazoline system.[8][9] The dimethoxy substituents remain on the final molecule, where they can occupy key pockets in the kinase active site, contributing to binding affinity and selectivity.

G Building_Block 2-Fluoro-4,5- dimethoxybenzoic acid Intermediate N-(2-cyanophenyl)-2-fluoro- 4,5-dimethoxybenzamide Building_Block->Intermediate Step 1 Amidation Amidation with Aminobenzonitrile Quinazolinone Substituted Quinazolinone Core Intermediate->Quinazolinone Step 2 Cyclization Base-mediated Intramolecular Cyclization Kinase_Inhibitor Final Kinase Inhibitor Drug Quinazolinone->Kinase_Inhibitor Step 3 Elaboration Further Functionalization

Caption: Synthetic pathway to kinase inhibitors.

Protocol 2: Synthesis of a Substituted 4-Quinazolinone

This protocol outlines a two-step synthesis of a 4-quinazolinone derivative, a common core for kinase inhibitors, starting from 2-aminobenzonitrile.

Step 2A: Synthesis of N-(2-cyanophenyl)-2-fluoro-4,5-dimethoxybenzamide

Materials:

  • 2-Fluoro-4,5-dimethoxybenzoic acid (1.0 equiv)

  • 2-Aminobenzonitrile (1.05 equiv)

  • Thionyl chloride (SOCl₂) (1.5 equiv)

  • Anhydrous Toluene

  • Anhydrous Pyridine

Procedure:

  • Acyl Chloride Formation: In a flame-dried flask under nitrogen, suspend 2-Fluoro-4,5-dimethoxybenzoic acid (1.0 equiv) in anhydrous toluene. Add thionyl chloride (1.5 equiv) and a catalytic amount of DMF (2-3 drops). Heat the mixture to reflux for 2-3 hours until the solution becomes clear.

  • Solvent Removal: Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-fluoro-4,5-dimethoxybenzoyl chloride is used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve 2-aminobenzonitrile (1.05 equiv) in anhydrous DCM with pyridine (1.5 equiv). Cool the amine solution to 0 °C.

  • Reaction: Slowly add the acyl chloride solution to the stirred amine solution. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1. Purify the crude product by recrystallization or flash column chromatography to yield the target amide intermediate.

Step 2B: Intramolecular Cyclization to form the Quinazolinone

Materials:

  • N-(2-cyanophenyl)-2-fluoro-4,5-dimethoxybenzamide (1.0 equiv)

  • Sodium percarbonate or Hydrogen Peroxide

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amide intermediate (1.0 equiv) in DMSO.

  • Reagent Addition: Add potassium carbonate (3.0 equiv) followed by sodium percarbonate (3.0 equiv).

  • Reaction: Heat the mixture to 100-120 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford the desired 2-(2-fluoro-4,5-dimethoxyphenyl)quinazolin-4(3H)-one. Further purification can be achieved by recrystallization from ethanol.

Conclusion

2-Fluoro-4,5-dimethoxybenzoic acid is a high-value building block that provides a direct and efficient route to complex molecular architectures. Its pre-installed fluorine and methoxy groups offer significant advantages for modulating the physicochemical and pharmacokinetic properties of target molecules. The protocols detailed in this guide for amide bond formation and heterocyclic synthesis represent robust and scalable methods, empowering researchers in drug discovery and materials science to leverage the full synthetic potential of this versatile intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from Google Search.

  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved from MySkinRecipes.

  • Patel, R., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances.[10]

  • Vaitkeviciene, V., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry.[8]

  • Scilit. (n.d.). Synthesis of quinazolinones and quinazolines. Retrieved from Scilit.[11]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem Compound Database.[12]

  • Tredwell, M., et al. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank.[13]

  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[14]

  • ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.[9]

  • MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.[15]

  • Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal.[16]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from HepatoChem.[4]

  • Sigma-Aldrich. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved from Sigma-Aldrich.[1]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from Enanti Labs.[17]

  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzoic acid 97%. Retrieved from Sigma-Aldrich.

  • Krchnak, V., et al. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science.[18]

  • Tsume, Y., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceuticals.[6]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Zhang, L., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.[19]

  • Sigma-Aldrich. (n.d.). Heterocyclic Building Blocks. Retrieved from Sigma-Aldrich.

  • de Farias, F. P., et al. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society.[7]

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E.[20]

  • Semantics Scholar. (n.d.). Design and synthesis of 5,6-fused heterocyclic amides as Raf kinase inhibitors.[21]

  • ResearchGate. (2025). Amide Bond Formation and Peptide Coupling.[2]

  • Benchchem. (n.d.). 2,4,5-Trimethoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis. Retrieved from Benchchem.[22]

  • Benchchem. (n.d.). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Retrieved from Benchchem.[5]

  • Schubart, A., et al. (2020). Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor... Journal of Medicinal Chemistry.[23]

  • El-Damasy, A. K., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor... Pharmaceuticals.[24]

  • Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid. Retrieved from Ossila.[25]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.[3]

Sources

Application

The Strategic deployment of 2-Fluoro-4,5-dimethoxybenzoic Acid in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 2-Fluoro-4,5-dimethoxybenzoic acid has...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 2-Fluoro-4,5-dimethoxybenzoic acid has emerged as a versatile and highly valuable scaffold. Its unique substitution pattern, featuring a fluorine atom and two methoxy groups on a benzoic acid core, provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of the applications of 2-Fluoro-4,5-dimethoxybenzoic acid in medicinal chemistry, complete with detailed protocols and insights into its role in the synthesis of bioactive molecules.

The Rationale for Fluorination and Methoxy Substitution in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and bioavailability.[1] The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to a longer half-life of the drug in the body. Furthermore, the high electronegativity of fluorine can influence the acidity of nearby functional groups and alter non-covalent interactions with biological targets, potentially leading to increased potency and selectivity.

The methoxy groups at the 4 and 5 positions of the benzoic acid ring also play a crucial role. They can participate in hydrogen bonding with amino acid residues in protein targets and their lipophilicity can influence the molecule's ability to cross cell membranes. The combination of these features makes 2-Fluoro-4,5-dimethoxybenzoic acid an attractive starting point for the synthesis of a diverse range of therapeutic agents.

Core Applications in the Synthesis of Bioactive Heterocycles: The Quinazoline Scaffold

One of the most significant applications of 2-Fluoro-4,5-dimethoxybenzoic acid is in the synthesis of quinazoline and quinazolinone derivatives. These nitrogen-containing heterocyclic compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide variety of biological targets.[2][3] Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

The general synthetic approach to quinazoline derivatives from 2-Fluoro-4,5-dimethoxybenzoic acid involves its conversion to an activated form, such as an acyl chloride or an ester, followed by reaction with an appropriately substituted anthranilamide or a related precursor. The dimethoxy-substituted benzene ring of the starting material ultimately forms a key part of the final quinazoline scaffold, influencing its binding to the target protein.

Case Study: Synthesis of a Potent Antibacterial Agent

While a specific, named drug candidate directly synthesized from 2-Fluoro-4,5-dimethoxybenzoic acid is not prominently featured in publicly available literature, the principles of its application can be illustrated through the synthesis of potent antibacterial 2-substituted quinazolines. Research has shown that derivatives of 6,7-dimethoxyquinazoline exhibit significant antibacterial activity.[5] The following protocol outlines a representative synthesis of a 2-amino-6,7-dimethoxyquinazoline derivative, a class of compounds with demonstrated antibacterial potential.

Application Protocol 1: Synthesis of a 2-Amino-6,7-dimethoxyquinazoline Derivative

This protocol details a multi-step synthesis of a potential antibacterial agent, starting from 2-Fluoro-4,5-dimethoxybenzoic acid. The key steps involve the formation of a benzoxazinone intermediate, followed by its conversion to the final quinazoline product.

Materials and Reagents:

  • 2-Fluoro-4,5-dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • 2-Amino-2-methylpropanamide

  • Pyridine

  • Ammonia (in methanol)

  • Dioxane

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Step-by-Step Methodology:

  • Synthesis of 2-Fluoro-4,5-dimethoxybenzoyl chloride:

    • In a round-bottom flask, suspend 2-Fluoro-4,5-dimethoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

    • Reflux the mixture for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

  • Formation of the Benzoxazinone Intermediate:

    • Dissolve the crude 2-Fluoro-4,5-dimethoxybenzoyl chloride in anhydrous dioxane.

    • To this solution, add 2-amino-2-methylpropanamide (1.1 eq) and pyridine (1.2 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzoxazinone intermediate.

  • Synthesis of the 2-Amino-6,7-dimethoxyquinazoline Derivative:

    • Dissolve the benzoxazinone intermediate in a solution of ammonia in methanol (7N).

    • Heat the mixture in a sealed tube at 100°C for 16 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final 2-amino-6,7-dimethoxyquinazoline derivative.

Rationale behind Experimental Choices:

  • The use of thionyl chloride is a standard and efficient method for converting a carboxylic acid to a more reactive acyl chloride.

  • Pyridine acts as a base to neutralize the HCl generated during the acylation reaction in the second step.

  • The use of a sealed tube and elevated temperature in the final step is necessary to facilitate the ring-opening of the benzoxazinone and subsequent cyclization to the quinazoline.

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized quinazoline derivatives is highly dependent on the nature and position of the substituents. For instance, in the case of antibacterial quinazolines, the presence of the 6,7-dimethoxy groups, derived from the starting material, is often crucial for potent activity.[5] Further modifications at the 2-position of the quinazoline ring can be explored to optimize the compound's interaction with the bacterial target, which in many cases is involved in transcription or translation.[5]

Visualization of the Synthetic Pathway

Synthetic_Pathway A 2-Fluoro-4,5-dimethoxybenzoic acid B 2-Fluoro-4,5-dimethoxybenzoyl chloride A->B SOCl₂, Reflux C Benzoxazinone Intermediate B->C 2-Amino-2-methylpropanamide, Pyridine, Dioxane D 2-Amino-6,7-dimethoxyquinazoline Derivative C->D NH₃/MeOH, 100°C

Caption: Synthetic route to a 2-amino-6,7-dimethoxyquinazoline derivative.

Broader Applications and Future Directions

Beyond antibacterial agents, 2-Fluoro-4,5-dimethoxybenzoic acid serves as a precursor for the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. The quinazoline scaffold is a common feature in many approved kinase inhibitors, and the specific substitution pattern of the starting benzoic acid can be tailored to achieve selectivity for different kinase targets.

The development of novel synthetic methodologies that allow for the efficient and diverse derivatization of 2-Fluoro-4,5-dimethoxybenzoic acid will continue to be an active area of research. This will undoubtedly lead to the discovery of new bioactive molecules with improved therapeutic profiles for a range of diseases.

References

  • MySkinRecipes. 2-Fluoro-4,5-dimethoxybenzoic acid. [Link]

  • Franco, C. H., et al. (2024). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.
  • Yadav, M., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Zhao, et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • Onajole, O. K., et al. (2010). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed.
  • MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

Sources

Method

Application Notes and Protocols: 2-Fluoro-4,5-dimethoxybenzoic Acid as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorinated Benzamides in Drug Discovery The design and synthesis of novel active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Benzamides in Drug Discovery

The design and synthesis of novel active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. Within the medicinal chemist's toolbox, certain molecular scaffolds consistently prove their utility. 2-Fluoro-4,5-dimethoxybenzoic acid has emerged as a particularly valuable intermediate, primarily due to the strategic incorporation of fluorine and methoxy groups on the phenyl ring. These substituents are not mere decorations; they impart critical physicochemical properties to the final drug molecule.

The presence of a fluorine atom can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence conformational preferences, potentially leading to improved binding affinity with biological targets.[1] The dimethoxy groups, on the other hand, can participate in hydrogen bonding and fine-tune the electronic and steric properties of the molecule, which is crucial for optimizing drug-receptor interactions.[2]

This guide provides a comprehensive overview of the application of 2-Fluoro-4,5-dimethoxybenzoic acid in API synthesis, with a focus on its use in the formation of amide bonds, a common linkage in many drug molecules. Detailed protocols for amide coupling reactions are provided, along with insights into the rationale behind experimental choices.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValue
Molecular Formula C₉H₉FO₄
Molecular Weight 200.16 g/mol
Appearance White to off-white solid
Melting Point 138-142 °C
Solubility Soluble in many organic solvents such as DMF, DMSO, and alcohols.

Safety and Handling:

2-Fluoro-4,5-dimethoxybenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Core Application: Amide Bond Formation in API Synthesis

The carboxylic acid functionality of 2-Fluoro-4,5-dimethoxybenzoic acid is the primary reactive handle for its incorporation into larger, more complex molecules. The most common and versatile reaction is the formation of an amide bond through coupling with a primary or secondary amine. This reaction is central to the synthesis of a wide array of pharmaceuticals, including oncology drugs and enzyme inhibitors.[2]

The general transformation is depicted below:

G 2-Fluoro-4,5-dimethoxybenzoic_acid 2-Fluoro-4,5-dimethoxybenzoic Acid Amide_Product Amide Product (API Precursor) 2-Fluoro-4,5-dimethoxybenzoic_acid->Amide_Product Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Amide_Product Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Amide_Product Facilitates Amide Bond Formation

Figure 1: General workflow for amide synthesis.

Protocol 1: General Procedure for Amide Coupling using Carbodiimide Reagents

Carbodiimide-based coupling reagents, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and mild reaction conditions.[3] EDC is often preferred in large-scale synthesis due to the water-solubility of its urea byproduct, which simplifies purification.

Materials:

  • 2-Fluoro-4,5-dimethoxybenzoic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-4,5-dimethoxybenzoic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Addition of Amine and Base: To the stirred solution, add the amine of interest (1.0-1.2 equivalents) followed by the base (2.0-3.0 equivalents).

  • Activation of Carboxylic Acid: In a separate flask, dissolve EDC (1.2-1.5 equivalents) and HOBt or HOAt (1.2-1.5 equivalents) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, especially important when using sensitive reagents.

  • Anhydrous Solvents: Water can react with the activated carboxylic acid intermediate, leading to the reformation of the starting material and reduced yield.

  • Base: The base is crucial for neutralizing the hydrochloride salt of EDC if it is used, and also to deprotonate the amine, increasing its nucleophilicity.

  • HOBt or HOAt: These additives are used to suppress side reactions and minimize racemization if the amine is chiral. They react with the activated carboxylic acid to form an active ester, which is less prone to side reactions than the O-acylisourea intermediate formed with EDC alone.

  • Aqueous Workup: The washing steps are designed to remove the water-soluble byproducts (e.g., EDC urea, excess base) and unreacted starting materials.

Protocol 2: Amide Coupling using Phosphonium or Uronium/Aminium Salt-Based Reagents

Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective for amide bond formation, often providing faster reaction times and higher yields for sterically hindered substrates.[4]

Materials:

  • 2-Fluoro-4,5-dimethoxybenzoic acid

  • Amine of interest

  • PyBOP or HBTU

  • Anhydrous N,N-dimethylformamide (DMF)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-Fluoro-4,5-dimethoxybenzoic acid (1.0 equivalent) and the amine of interest (1.0-1.2 equivalents) in anhydrous DMF.

  • Addition of Base and Coupling Reagent: To the stirred solution, add the base (2.0-3.0 equivalents) followed by the solid PyBOP or HBTU (1.1-1.3 equivalents) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Visualization of the Amide Coupling Workflow:

G cluster_0 Reaction Setup cluster_1 Activation and Coupling cluster_2 Workup and Purification Dissolve_Acid Dissolve 2-Fluoro-4,5-dimethoxybenzoic Acid in Anhydrous Solvent Add_Amine_Base Add Amine and Base Dissolve_Acid->Add_Amine_Base Add_Coupling_Reagent Add Coupling Reagent (e.g., EDC/HOBt or PyBOP) Stir_Monitor Stir at Room Temperature and Monitor Reaction Add_Coupling_Reagent->Stir_Monitor Quench_Extract Aqueous Workup: Wash with NaHCO₃, H₂O, Brine Dry_Concentrate Dry with MgSO₄ and Concentrate Quench_Extract->Dry_Concentrate Purify Purify by Chromatography or Recrystallization Dry_Concentrate->Purify

Figure 2: Step-by-step experimental workflow.

Analytical Characterization of the Amide Product

The successful synthesis of the desired amide product should be confirmed by a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and confirm the formation of the amide bond.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Conclusion

2-Fluoro-4,5-dimethoxybenzoic acid is a highly valuable and versatile building block for the synthesis of complex active pharmaceutical ingredients. Its strategic substitution pattern offers significant advantages in drug design. The robust and adaptable amide coupling protocols detailed in this guide provide a solid foundation for researchers and scientists to effectively utilize this intermediate in their drug discovery and development programs. By understanding the principles behind the synthetic methodologies and employing rigorous analytical characterization, the full potential of this important scaffold can be realized in the creation of next-generation therapeutics.

References

  • MySkinRecipes. 2-Fluoro-4,5-dimethoxybenzoic acid. [Link]

  • Knight, F. R., et al. "Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin." ACS Medicinal Chemistry Letters, vol. 1, no. 1, 2010, pp. 39-43. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Valeur, E., and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, no. 2, 2009, pp. 606-631. [Link]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, vol. 20, no. 2, 2016, pp. 140-177. [Link]

  • Pattabiraman, V. R., and Bode, J. W. "Rethinking amide bond synthesis." Nature, vol. 480, no. 7378, 2011, pp. 471-479.
  • Han, S.-Y., and Kim, Y.-A. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, vol. 60, no. 11, 2004, pp. 2447-2467.
  • Montalbetti, C. A. G. N., and Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852.
  • Subirós-Funosas, R., et al. "Uronium and Guanidinium Salts in Peptide Synthesis." Aldrichimica Acta, vol. 46, no. 1, 2013, pp. 21-40.

Sources

Application

The Versatile Reactivity of 2-Fluoro-4,5-dimethoxybenzoic Acid with Amines: A Guide to Amide Synthesis and Heterocyclic Scaffolding

Introduction In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a widely employed tactic to enhance pharmacokinetic and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a widely employed tactic to enhance pharmacokinetic and pharmacodynamic properties. 2-Fluoro-4,5-dimethoxybenzoic acid is a valuable building block that embodies this principle, offering multiple avenues for chemical modification. Its reaction with amines is of particular interest, leading to the formation of not only stable amide bonds, fundamental in peptide and small molecule drug design, but also serving as a gateway to the synthesis of important heterocyclic structures.

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the two primary reaction pathways of 2-Fluoro-4,5-dimethoxybenzoic acid with amines: direct amide bond formation and a tandem amidation-intramolecular cyclization sequence to construct quinazolinone scaffolds. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and offer insights into reaction optimization and product characterization.

Part 1: Amide Bond Formation - A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most crucial and frequently utilized reactions in the synthesis of pharmaceuticals.[1] The reaction of 2-Fluoro-4,5-dimethoxybenzoic acid with primary or secondary amines yields N-substituted 2-fluoro-4,5-dimethoxybenzamides, which can be final drug candidates or key intermediates for further functionalization.

Chemical Principles and Mechanistic Insights

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.[2] Common strategies involve the use of coupling reagents, such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU).

The mechanism of HATU-mediated amide coupling, a highly efficient and widely used method, proceeds through a stepwise activation and coupling cascade.[3][4] The base deprotonates the carboxylic acid, and the resulting carboxylate attacks the HATU reagent to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is then converted to an OAt-active ester, which readily reacts with the amine to furnish the desired amide.[3][4]

The presence of an ortho-fluoro substituent in 2-fluoro-4,5-dimethoxybenzoic acid can influence its reactivity. The strong electron-withdrawing inductive effect of the fluorine atom can increase the acidity of the carboxylic acid, potentially impacting the choice of base and reaction conditions.[5][6]

Experimental Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general and robust method for the synthesis of N-substituted 2-fluoro-4,5-dimethoxybenzamides using HATU as the coupling agent.

Table 1: Reagents and Materials for HATU-Mediated Amide Coupling

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
2-Fluoro-4,5-dimethoxybenzoic acidStarting Material1.0 equiv (200.17 mg)
Primary or Secondary AmineNucleophile1.1 - 1.2 equiv
HATUCoupling Reagent1.1 - 1.2 equiv
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base2.0 - 3.0 equiv
Anhydrous Dimethylformamide (DMF)Solvent5 - 10 mL
Ethyl acetate (EtOAc)Extraction SolventAs needed
1M HCl (aq)Aqueous WashAs needed
Saturated NaHCO₃ (aq)Aqueous WashAs needed
BrineAqueous WashAs needed
Anhydrous Na₂SO₄ or MgSO₄Drying AgentAs needed

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-4,5-dimethoxybenzoic acid (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Base and Coupling Reagent: Add DIPEA (2.0-3.0 equiv) to the solution and stir for 5 minutes at room temperature. Then, add HATU (1.1-1.2 equiv) and continue stirring for another 10-15 minutes.

  • Addition of Amine: Add the amine (1.1-1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[3]

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Aqueous Washes: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified N-substituted 2-fluoro-4,5-dimethoxybenzamide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

Diagram 1: Workflow for HATU-Mediated Amide Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Benzoic Acid in DMF prep2 Add DIPEA prep1->prep2 prep3 Add HATU prep2->prep3 prep4 Add Amine prep3->prep4 react1 Stir at Room Temperature prep4->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Aqueous Work-up & Extraction react2->workup1 workup2 Drying & Concentration workup1->workup2 workup3 Column Chromatography workup2->workup3 workup4 Characterization (NMR, MS) workup3->workup4

Caption: A generalized workflow for HATU-mediated amide synthesis.

Part 2: Nucleophilic Aromatic Substitution and Intramolecular Cyclization - A Pathway to Quinazolinones

While direct intermolecular nucleophilic aromatic substitution (SₙAr) of the fluorine atom by an amine is generally disfavored due to the presence of electron-donating methoxy groups[8], an intramolecular variant provides a powerful strategy for the synthesis of heterocyclic systems. Specifically, the amide product from the initial coupling reaction can undergo an intramolecular SₙAr cyclization to form valuable quinazolinone scaffolds. Quinazolinones are a prominent class of N-heterocycles with a wide range of biological activities.[9][10]

Chemical Principles and Mechanistic Insights

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[11] A nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11] The aromaticity is then restored by the elimination of the leaving group. For intermolecular SₙAr to be efficient, the aromatic ring typically needs to be activated by electron-withdrawing groups at the ortho and/or para positions to stabilize the negative charge of the Meisenheimer complex.[8][12]

In the case of 2-fluoro-4,5-dimethoxybenzoic acid, the methoxy groups are electron-donating, which deactivates the ring towards intermolecular nucleophilic attack. However, if the nucleophile is tethered to the molecule, as in an N-substituted 2-fluorobenzamide, an intramolecular cyclization can be induced, often under basic conditions. This intramolecularity overcomes the unfavorable electronics of the intermolecular reaction.

The synthesis of quinazolinones can be achieved by reacting a 2-halobenzoic acid derivative with a suitable nitrogen-containing reactant, followed by cyclization.[13][14][15] In our case, the initial amide formation between 2-fluoro-4,5-dimethoxybenzoic acid and an amine containing an additional nucleophilic nitrogen (e.g., an amidine or a related species) sets the stage for a subsequent intramolecular SₙAr reaction to form the quinazolinone ring system.

// Nodes start [label="2-Fluoro-4,5-dimethoxybenzamide"]; intermediate [label="Meisenheimer Complex\n(Anionic Intermediate)"]; product [label="6,7-Dimethoxyquinazolin-4-one"]; base [label="Base", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; fluoride [label="F⁻", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label=" Intramolecular\n Nucleophilic Attack"]; base -> start [style=invis]; // for positioning intermediate -> product [label=" Elimination of Fluoride"]; product -> fluoride [style=invis]; // for positioning }

Sources

Method

Application Notes and Protocols for the Esterification of 2-Fluoro-4,5-dimethoxybenzoic acid

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 2-Fluoro-4,5-dimethoxybenzoate Esters 2-Fluoro-4,5-dimethoxybenzoic acid is a key building block in the synthesis of var...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Fluoro-4,5-dimethoxybenzoate Esters

2-Fluoro-4,5-dimethoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Its derivatives, particularly its esters, are valuable intermediates in the development of active pharmaceutical ingredients (APIs). The presence of the fluorine atom and methoxy groups can enhance metabolic stability and bioavailability in drug molecules.[1] The ester functional group serves as a versatile handle for further chemical transformations, such as amide bond formation or reduction, making the efficient and high-yield synthesis of its esters a critical step in many synthetic routes.

This guide provides a comprehensive overview of the esterification of 2-Fluoro-4,5-dimethoxybenzoic acid, focusing on the widely utilized Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization.

Reaction Mechanism and Scientific Rationale: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] It is a reversible process, and its success hinges on shifting the equilibrium towards the product side.[4][5]

The mechanism proceeds through several key steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This increases the electrophilicity of the carbonyl carbon.[6][7]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4]

The presence of electron-donating methoxy groups on the benzoic acid ring can slightly decrease the acidity of the carboxylic acid, while the electron-withdrawing fluorine atom can increase its acidity, influencing the overall reactivity.[8]

Visualizing the Reaction Pathway

Fischer_Esterification start 2-Fluoro-4,5-dimethoxybenzoic Acid + Alcohol protonated_acid Protonated Carboxylic Acid start->protonated_acid H⁺ (Catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate Nucleophilic Attack by Alcohol activated_complex Activated Complex (Water as Leaving Group) tetrahedral_intermediate->activated_complex Proton Transfer protonated_ester Protonated Ester activated_complex->protonated_ester Elimination of H₂O ester_product Ester + Water protonated_ester->ester_product -H⁺ (Catalyst Regeneration)

Caption: The Fischer-Speier esterification mechanism.

Detailed Experimental Protocols

This section outlines a standard laboratory protocol for the synthesis of methyl 2-fluoro-4,5-dimethoxybenzoate. This protocol can be adapted for other simple alcohols like ethanol or propanol.

Materials and Reagents
ReagentPuritySupplierCAS Number
2-Fluoro-4,5-dimethoxybenzoic acid97%Sigma-Aldrich79474-35-4
Methanol (Anhydrous)≥99.8%Major Supplier67-56-1
Sulfuric Acid (Concentrated)95-98%Major Supplier7664-93-9
Ethyl AcetateACS GradeMajor Supplier141-78-6
Saturated Sodium Bicarbonate Solution-Prepared in-house-
Brine (Saturated NaCl Solution)-Prepared in-house-
Anhydrous Sodium SulfateACS GradeMajor Supplier7757-82-6
Step-by-Step Protocol
  • Reaction Setup:

    • To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-4,5-dimethoxybenzoic acid (10.0 g, 49.9 mmol).

    • Add anhydrous methanol (100 mL). The benzoic acid may not fully dissolve initially.

    • Place the flask in an ice bath and slowly add concentrated sulfuric acid (2.0 mL, 37.5 mmol) dropwise with vigorous stirring.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle.[9]

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[9]

    • Dilute the residue with ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x 100 mL)

      • Saturated aqueous sodium bicarbonate solution (2 x 100 mL) or until CO₂ evolution ceases.[8][11]

      • Brine (1 x 100 mL)[9]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.[9]

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.[12]

Workflow Visualization

Esterification_Workflow A 1. Reagent Addition (Benzoic Acid, Methanol, H₂SO₄) B 2. Reflux (4-6 hours at 65°C) A->B C 3. Solvent Removal (Rotary Evaporation) B->C D 4. Extraction (Ethyl Acetate & Water) C->D E 5. Aqueous Washes (H₂O, NaHCO₃, Brine) D->E F 6. Drying & Concentration (Na₂SO₄, Rotary Evaporation) E->F G 7. Purification (Recrystallization or Chromatography) F->G H Final Product: Methyl 2-fluoro-4,5-dimethoxybenzoate G->H

Caption: A typical workflow for Fischer esterification.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield - Incomplete reaction. - Equilibrium not sufficiently shifted. - Loss of product during work-up.- Increase reaction time and monitor by TLC.[8] - Use a larger excess of the alcohol (e.g., use it as the solvent).[4] - Remove water as it forms using a Dean-Stark apparatus with a suitable solvent like toluene.[4] - Ensure careful separation of layers during extraction.
Presence of Starting Material in Product - Insufficient reaction time or catalyst. - Reversible reaction favoring reactants.- Increase reflux time. - Add a slightly larger catalytic amount of acid. - Ensure efficient removal of water. - During work-up, ensure thorough washing with saturated sodium bicarbonate to remove unreacted acid.[11]
Side Reactions - Sulfonation of the aromatic ring if using high concentrations of H₂SO₄ at elevated temperatures.[8]- Use a milder acid catalyst like p-toluenesulfonic acid (p-TsOH). - Use the minimum effective amount of sulfuric acid.

Alternative Esterification Methods

While Fischer esterification is robust and cost-effective, certain substrates may require milder conditions.[4] Alternative methods include:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), which is suitable for acid-sensitive substrates.[8]

  • Reaction with Acyl Chlorides or Anhydrides: The carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with the alcohol. This method avoids the production of water.[8]

  • Microwave-Assisted Esterification: Using a sealed-vessel microwave can significantly reduce reaction times and, in some cases, improve yields.[13][14][15]

Conclusion

The esterification of 2-Fluoro-4,5-dimethoxybenzoic acid is a crucial transformation in the synthesis of many important molecules. The Fischer-Speier esterification provides a reliable and scalable method for this conversion. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can achieve high yields of the desired ester products, paving the way for further synthetic advancements.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. [Link]

  • Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions. (2023, April 8). American Academic Publisher. [Link]

  • Mechanism for the esterification reaction. (n.d.). Chemguide. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018, June 11). ResearchGate. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018, June 11). ResearchGate. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid. (n.d.). Journal of Physical Science. [Link]

  • 2-Fluoro-4,5-dimethoxybenzoic acid. (n.d.). MySkinRecipes. [Link]

  • Method for purification of benzoic acid. (2019, March 27). European Patent Office. [Link]

  • Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. (2013, April 9). ResearchGate. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. (2024, June 30). Indo American Journal of Pharmaceutical Research. [Link]

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Fluoro-4,5-dimethoxybenzoic Acid

Abstract This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Fluoro-4,5-dimethoxybenzoic acid (CAS: 79474-35-4), a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Fluoro-4,5-dimethoxybenzoic acid (CAS: 79474-35-4), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Ensuring the identity, purity, and quality of this compound is critical for downstream applications. This document outlines an integrated analytical workflow employing High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, alongside a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for unambiguous structural elucidation and identity confirmation. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure robust and reliable results.

Introduction and Physicochemical Overview

2-Fluoro-4,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. The presence of a fluorine atom and two methoxy groups on the benzene ring significantly influences its chemical properties, including acidity and lipophilicity.[3][4] In drug development, such fluorinated aromatic compounds are often utilized to enhance metabolic stability and bioavailability.[1] Given its role as a critical building block, a rigorous analytical characterization is imperative. This involves not only quantifying the main component but also identifying and quantifying any potential impurities.

A multi-technique approach is essential for a complete characterization. While chromatographic methods provide quantitative data on purity, spectroscopic methods offer orthogonal, confirmatory data on molecular structure.

Table 1: Physicochemical Properties of 2-Fluoro-4,5-dimethoxybenzoic Acid

Property Value Source(s)
CAS Number 79474-35-4 [5][6]
Molecular Formula C₉H₉FO₄ [1][5]
Molecular Weight 200.17 g/mol [5]
Physical Form Solid [5]
Boiling Point 295.9 ± 35.0 °C at 760 mmHg [5]

| Storage | Room temperature, dry conditions |[1] |

Integrated Analytical Workflow

A logical and efficient workflow ensures that all aspects of the compound's quality are assessed. The workflow begins with qualitative identification, proceeds to quantitative purity analysis, and is supported by structural confirmation.

Analytical_Workflow Figure 1: Integrated Workflow for Compound Characterization cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Final Assessment NMR ¹H, ¹³C, ¹⁹F NMR • Unambiguous structure confirmation • Isomer differentiation Data_Review Data Integration & Review • Cross-verification of results • Orthogonal data comparison NMR->Data_Review FTIR FT-IR Spectroscopy • Functional group identification • Confirms COOH, C-O, C-F bonds FTIR->Data_Review MS Mass Spectrometry (LC-MS) • Molecular weight verification • Fragmentation pattern analysis MS->Data_Review HPLC RP-HPLC (UV Detection) • Purity determination (% Area) • Impurity profiling • Quantitative assay vs. standard HPLC->Data_Review COA Certificate of Analysis (CoA) • Summary of all findings • Release specification check Data_Review->COA Sample Sample Receipt (2-Fluoro-4,5-dimethoxybenzoic acid) Sample->NMR Spectroscopic Analysis Sample->FTIR Spectroscopic Analysis Sample->MS Spectroscopic Analysis Sample->HPLC Chromatographic Analysis

Caption: Figure 1: Integrated Workflow for Compound Characterization.

Chromatographic Method for Purity and Assay

High-Performance Liquid Chromatography (HPLC)

Principle of Method: Reversed-phase HPLC (RP-HPLC) is the gold standard for analyzing the purity of non-volatile organic acids. A C18 (octadecylsilane) stationary phase provides a nonpolar environment for the separation of analytes based on their hydrophobicity. For acidic compounds like 2-Fluoro-4,5-dimethoxybenzoic acid, the mobile phase is typically acidified (e.g., with trifluoroacetic or phosphoric acid).[7] This suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized species interacts with the stationary phase, which results in sharp, symmetrical peaks and reproducible retention times. UV detection is highly effective due to the strong chromophore of the substituted benzene ring.[8]

Detailed HPLC Protocol

1. Reagent and Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in ultrapure water. To prepare, add 1.0 mL of TFA to 1000 mL of water.[7]

  • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile (HPLC grade). To prepare, add 1.0 mL of TFA to 1000 mL of acetonitrile.[7]

  • Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is recommended.

  • Filtration: Degas and filter all mobile phases through a 0.45 µm membrane filter before use.

2. Standard and Sample Preparation:

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-Fluoro-4,5-dimethoxybenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials.[7]

3. Chromatographic Conditions:

Table 2: Recommended HPLC Operating Parameters

Parameter Condition Rationale
HPLC System Standard system with gradient pump, autosampler, column oven, and UV-Vis detector Provides necessary precision and control.[7]
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size Industry standard for separation of aromatic acids.
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile Acid suppresses ionization for better peak shape.[7]
Gradient 0-20 min: 30% B to 90% B20-25 min: 90% B25-26 min: 90% B to 30% B26-30 min: 30% B (Re-equilibration) Gradient elution ensures separation of early and late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures retention time stability.
Detection UV at 254 nm Aromatic ring provides strong absorbance; 254 nm is a common wavelength for such compounds.

| Injection Vol. | 10 µL | Balances sensitivity with potential for column overload. |

4. System Suitability and Analysis:

  • System Suitability: Perform five replicate injections of the Working Standard Solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation: Calculate the purity by the area percent method. For an assay, calculate the concentration of the sample against the reference standard.

Spectroscopic Methods for Structural Elucidation

The following techniques provide orthogonal data to confirm the molecular structure established by the synthesis and inferred from chromatography.

Spectroscopic_Techniques Figure 2: Relationship of Spectroscopic Techniques Compound 2-Fluoro-4,5-dimethoxybenzoic Acid NMR NMR ¹H, ¹³C, ¹⁹F Proton Environment Carbon Skeleton Fluorine Presence Compound->NMR Provides Connectivity Map FTIR FT-IR Functional Groups O-H (Carboxyl) C=O (Carbonyl) C-O (Ether) C-F Compound->FTIR Identifies Key Bonds MS Mass Spec Molecular Mass & Formula Parent Ion Mass Isotopic Pattern Fragmentation Compound->MS Confirms Mass

Caption: Figure 2: Relationship of Spectroscopic Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structural determination in solution. ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR reveals the carbon skeleton. For this molecule, ¹⁹F NMR is also crucial to confirm the presence and environment of the fluorine atom.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if the solvent does not contain it.[9]

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field spectrometer.

Expected Spectral Features:

  • ¹H NMR: Expect singlets for the two methoxy (-OCH₃) groups, two aromatic protons (which will appear as singlets or doublets depending on coupling to fluorine), and a broad singlet for the carboxylic acid proton (-COOH) far downfield.[9]

  • ¹³C NMR: Expect distinct signals for the carboxylic carbon, the two methyoxy carbons, and the six aromatic carbons. The carbons near the fluorine atom will show characteristic C-F coupling (splitting).[9][10]

  • ¹⁹F NMR: A single resonance is expected, confirming the single fluorine environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[11] It is excellent for quickly confirming the presence of the carboxylic acid and other key structural features.

Protocol:

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for rapid analysis of the solid powder. Alternatively, prepare a KBr (Potassium Bromide) pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.[11]

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands

Peak Position (cm⁻¹) Intensity Vibrational Assignment
~3300 - 2500 Broad, Strong O-H stretching of the hydrogen-bonded carboxylic acid dimer.[11]
~1700 Strong, Sharp C=O (carbonyl) stretching of the carboxylic acid.[11]
~1600, ~1470 Medium C=C stretching vibrations within the aromatic ring.
~1280, ~1030 Strong Asymmetric & Symmetric C-O stretching of ether and carboxylic acid groups.

| ~1200 - 1100 | Medium-Strong | C-F stretching vibration. |

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. When coupled with HPLC (LC-MS), it is a powerful tool for both identification and impurity profiling. Electrospray ionization (ESI) is a soft ionization technique suitable for this class of compound.

Protocol:

  • Method: Infuse the sample solution (prepared as for HPLC) directly into the mass spectrometer or analyze the eluent from the HPLC column.

  • Acquisition: Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization.

    • Negative Ion Mode (ESI-): Expected to be highly sensitive, detecting the deprotonated molecule [M-H]⁻.

    • Positive Ion Mode (ESI+): May detect the protonated molecule [M+H]⁺.

Expected Results:

  • Molecular Ion: For a molecular weight of 200.17, expect to see a prominent ion at m/z 199.04 in negative mode [M-H]⁻ or m/z 201.05 in positive mode [M+H]⁺. High-resolution MS (HRMS) can confirm the elemental formula to within a few ppm.

Conclusion

The analytical strategy detailed in this application note provides a robust and comprehensive framework for the characterization of 2-Fluoro-4,5-dimethoxybenzoic acid. The combination of high-performance liquid chromatography for purity and assay, with orthogonal spectroscopic techniques (NMR, FT-IR, and MS) for identity and structural confirmation, constitutes a self-validating system. This multi-technique approach ensures the highest confidence in the material's quality, which is essential for its application in regulated industries such as pharmaceuticals and agrochemicals.

References

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Institutes of Health (PMC). [Link]

  • 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542. PubChem - NIH. [Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. National Institutes of Health (PMC). [Link]

  • Acidity of Substituted Benzoic Acids. Chemistry LibreTexts. [Link]

  • meta-Substituted benzoic acid systems. ResearchGate. [Link]

  • (PDF) Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Supporting Information. Organic Letters. [Link]

  • 2-Fluoro-4,5-dimethoxybenzoic acid. MySkinRecipes. [Link]

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]

  • Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. S4Science. [Link]

  • Products - 2a biotech. 2a biotech. [Link]

  • 2-Fluoro-4,5-dimethoxybenzoic acid. MySkinRecipes (Thai site). [Link]

  • UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. SIELC Technologies. [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. SpringerLink. [Link]

  • HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. HELIX Chromatography. [Link]

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Method

Application Note: A Robust HPLC Method for the Quantification of 2-Fluoro-4,5-dimethoxybenzoic acid

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Fluoro-4,5-dimethoxybenzoic acid. This compound is a key i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Fluoro-4,5-dimethoxybenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for quality control and process monitoring.[1] The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, rendering it suitable for routine analysis in research and drug development settings.

Introduction

2-Fluoro-4,5-dimethoxybenzoic acid (MW: 200.17 g/mol ) is a substituted benzoic acid derivative whose structural attributes, including fluorine and methoxy groups, are significant in modulating the properties of active pharmaceutical ingredients (APIs).[1] The fluorination of aromatic compounds can enhance metabolic stability and bioavailability in drug molecules.[1] Given its role as a critical building block, a reliable analytical method for determining the purity and concentration of 2-Fluoro-4,5-dimethoxybenzoic acid is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of aromatic carboxylic acids due to its high resolution and sensitivity.[2] This note describes a reversed-phase HPLC (RP-HPLC) method that provides excellent separation and quantification of the target analyte. The causality behind the selection of the stationary phase, mobile phase composition, and detection parameters is discussed to provide a comprehensive understanding of the method development process.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for rational method development.

PropertyValueSource
Molecular FormulaC₉H₉FO₄
Molecular Weight200.17 g/mol
Physical FormSolid
Boiling Point295.9 ± 35.0 °C at 760 mmHg
pKa3.16 ± 0.10 (Predicted)[3]

The acidic nature of the carboxylic acid group (predicted pKa ≈ 3.16) is a key consideration. To ensure good peak shape and reproducible retention in reversed-phase chromatography, it is imperative to suppress the ionization of this group. This is achieved by maintaining the mobile phase pH below the pKa of the analyte.

Experimental Protocol: HPLC Analysis

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. C18 columns provide the necessary hydrophobicity to retain the aromatic analyte.[4][5]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Formic acid (FA), analytical grade.

  • Reference Standard: 2-Fluoro-4,5-dimethoxybenzoic acid (purity ≥98%).

Chromatographic Conditions

The selection of chromatographic parameters is grounded in the chemical nature of 2-Fluoro-4,5-dimethoxybenzoic acid.

ParameterConditionRationale
Stationary Phase C18 (Octadecylsilane), 5 µmThe non-polar C18 stationary phase interacts with the hydrophobic aromatic ring of the analyte, providing effective retention in a reversed-phase setup.[4][5]
Mobile Phase A 0.1% Formic Acid in Water (v/v)The aqueous component of the mobile phase. The addition of formic acid lowers the pH to ~2.7, which is well below the analyte's pKa, ensuring it is in its non-ionized form for optimal retention and symmetrical peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Acetonitrile is a common organic modifier in RP-HPLC that effectively elutes the analyte from the C18 column.[4] Formic acid is included for pH consistency.
Elution Mode IsocraticFor routine analysis and quality control, an isocratic method is often preferred for its simplicity and robustness. A starting composition of 60:40 (A:B) is recommended, which can be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Detection Wavelength 254 nmAromatic compounds, such as benzoic acid derivatives, typically exhibit strong absorbance around 254 nm. A UV scan of the analyte should be performed to determine the absorbance maximum for optimal sensitivity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and instrument sensitivity.
Preparation of Solutions
  • Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (0.1% FA in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Fluoro-4,5-dimethoxybenzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the same diluent to cover the desired concentration range for the calibration curve (e.g., 1 - 200 µg/mL).

Method Validation and System Suitability

For the method to be considered trustworthy, it must be validated. Key validation parameters and system suitability tests should be performed in accordance with ICH guidelines.

System Suitability Testing

Before sample analysis, the chromatographic system must pass a system suitability test to ensure its performance.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=6 injections)
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Analytical Workflow Diagram

The following diagram outlines the logical flow of the analytical process, from sample preparation to data analysis and system validation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_standard Prepare Standard Stock Solution prep_working Prepare Working Standards prep_standard->prep_working instrument_setup Instrument Setup & Equilibration prep_working->instrument_setup prep_mobile Prepare Mobile Phases A & B prep_mobile->instrument_setup sst_inject System Suitability Injections (n=6) instrument_setup->sst_inject validate_sst Validate System Suitability sst_inject->validate_sst cal_inject Calibration Curve Injections sample_inject Sample Analysis cal_inject->sample_inject process_data Peak Integration & Quantification sample_inject->process_data validate_cal Validate Calibration (r² > 0.999) process_data->validate_cal final_report Generate Final Report process_data->final_report validate_sst->cal_inject Pass validate_sst->final_report Fail

Caption: Experimental workflow for the HPLC analysis of 2-Fluoro-4,5-dimethoxybenzoic acid.

Causality and Trustworthiness in Method Design

The trustworthiness of this protocol is established through a self-validating system rooted in sound chromatographic principles.

  • Control of Ionization: The primary cause of poor peak shape and shifting retention times for acidic compounds is inconsistent ionization. By acidifying the mobile phase with formic acid, we force the equilibrium of the carboxylic acid group to its protonated, non-ionized form. This ensures that the analyte interacts with the C18 stationary phase primarily through a single, consistent hydrophobic mechanism, leading to sharp, symmetrical peaks.

  • Isocratic Elution for Robustness: While a gradient elution can be faster, an isocratic method is less prone to issues with system re-equilibration and pump proportioning variations. For a single analyte in a relatively simple matrix, isocratic elution provides a more rugged and transferable method, enhancing inter-laboratory reproducibility.

  • System Suitability as a Prerequisite: The protocol mandates passing system suitability criteria before any sample analysis. This acts as a daily check on the health of the entire system (pump, injector, column, detector), ensuring that the data generated is valid and reliable.

The logical relationship between the method components is visualized in the diagram below.

Logic_Diagram Analyte Analyte Properties (Acidic, Aromatic) Method RP-HPLC Method Analyte->Method dictates choice of Goal Goal: Accurate & Precise Quantification Column C18 Column (Non-polar) Method->Column comprises MobilePhase Acidified Mobile Phase (pH < pKa) Method->MobilePhase comprises Detector UV Detector (254 nm) Method->Detector comprises Result Reliable Results (Symmetrical Peak, Stable Retention) Column->Result ensures MobilePhase->Result ensures Detector->Result enables Result->Goal achieves

Caption: Logical relationship of components in the chromatographic separation process.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the HPLC analysis of 2-Fluoro-4,5-dimethoxybenzoic acid. The method is designed for robustness and reliability, leveraging fundamental principles of reversed-phase chromatography to ensure accurate quantification. By explaining the causality behind the experimental choices and incorporating a mandatory system suitability test, this protocol serves as a trustworthy guide for researchers, scientists, and drug development professionals engaged in the quality control of this important pharmaceutical intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.
  • Luks-Betlej, K., & Popp, P. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Krajcovicová, Z., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-543.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Nakashima, K., & Hayakawa, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839.
  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-3,5-dimethoxybenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4,5-Difluoro-2-Methoxybenzoic Acid. Retrieved from [Link]

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

Sources

Application

Application Note: Comprehensive NMR-Based Structural Elucidation and Purity Assessment of 2-Fluoro-4,5-dimethoxybenzoic Acid

Abstract This technical guide provides a comprehensive framework for the analysis of 2-Fluoro-4,5-dimethoxybenzoic acid, a key fluorinated building block in pharmaceutical and agrochemical synthesis.[1][2] Nuclear Magnet...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 2-Fluoro-4,5-dimethoxybenzoic acid, a key fluorinated building block in pharmaceutical and agrochemical synthesis.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is presented as the primary analytical tool for unambiguous structure verification and quantitative purity assessment. We detail a multi-faceted approach employing one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The causality behind experimental choices, from solvent selection to pulse sequence parameters, is explained to ensure robust and reproducible results. Furthermore, a detailed protocol for Quantitative NMR (qNMR) is provided for accurate purity determination, a critical parameter in drug development and quality control.[3][4][5] This document is intended for researchers, scientists, and drug development professionals requiring a definitive analytical methodology for this class of compounds.

Introduction and Scientific Context

2-Fluoro-4,5-dimethoxybenzoic acid is a polysubstituted aromatic compound whose utility in medicinal chemistry often stems from the strategic incorporation of fluorine. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1][6] Given these critical roles, verifying the precise substitution pattern and purity of such building blocks is paramount.

NMR spectroscopy offers an unparalleled depth of structural information.[7] The presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a rich dataset for analysis. ¹⁹F NMR is particularly powerful due to the isotope's 100% natural abundance, high sensitivity (83% of ¹H), and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[8][9] This guide systematically outlines the use of these NMR techniques to provide a complete and confident characterization of the target molecule.

Molecular Structure

Below is the chemical structure and atom numbering scheme for 2-Fluoro-4,5-dimethoxybenzoic acid, which will be used for all spectral assignments.

Figure 1: Structure of 2-Fluoro-4,5-dimethoxybenzoic acid

Caption: Numbering scheme for 2-Fluoro-4,5-dimethoxybenzoic acid.

Part I: Qualitative Analysis - Structure Verification

The primary goal of qualitative analysis is the unambiguous confirmation of the molecular structure. This is achieved by systematically assigning every proton and carbon signal and confirming their connectivity through coupling interactions.

One-Dimensional (1D) NMR Spectroscopy

Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity ensures complete dissolution of the carboxylic acid.[10] The acidic proton of the carboxyl group is observable as a broad singlet, and its chemical shift does not interfere with other signals. The residual proton signal of DMSO-d₆ (δ ≈ 2.50 ppm) is well-separated from the analyte's aromatic and methoxy signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals:

  • Two Aromatic Protons (H-3 and H-6): These will appear as singlets in the aromatic region (typically δ 7.0-8.0 ppm). The electronic environment of H-3 and H-6 is different, leading to distinct chemical shifts. Their singlet nature arises from the lack of adjacent protons (ortho, meta, or para coupling partners).

  • Two Methoxy Groups (-OCH₃): The two methoxy groups at C-4 and C-5 are chemically non-equivalent and will appear as two sharp singlets, each integrating to 3 protons.

  • Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can vary with concentration and temperature.[10]

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework. A key feature will be the presence of carbon-fluorine (JCF) coupling, which splits the carbon signals.

  • C-2 (Fluorine-bearing Carbon): This signal will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet.

  • Adjacent Carbons (C-1 and C-3): These carbons will show smaller two-bond coupling constants (²JCF), also appearing as doublets.

  • Other Aromatic and Substituent Carbons: Long-range JCF couplings (³JCF, ⁴JCF) may also be observed, providing crucial information for unambiguous assignment.[11]

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a highly sensitive and direct probe of the fluorine's environment.

  • A single resonance is expected.

  • Proton-coupling will split this signal. In a proton-coupled ¹⁹F spectrum, the signal will be split by the ortho proton (H-3), and potentially show smaller, long-range couplings to other protons, providing further structural confirmation.

Two-Dimensional (2D) NMR Spectroscopy

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for definitive assignment, especially for complex molecules.[12][13]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[14] For this molecule, COSY is primarily a confirmatory experiment and is not expected to show cross-peaks between the isolated aromatic protons (H-3 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[14][15] This is the most reliable method for assigning protonated carbons.

  • It will show correlations between the H-3 signal and the C-3 signal, the H-6 signal and the C-6 signal, and the methoxy protons with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR experiment for elucidating the carbon skeleton by showing correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[13][15]

  • Key Expected Correlations:

    • The aromatic proton H-6 will show correlations to C-1, C-2, C-4, and C-5, confirming its position.

    • The aromatic proton H-3 will show correlations to C-1, C-2, C-4, and C-5.

    • The methoxy protons at C-4 will correlate to C-4.

    • The methoxy protons at C-5 will correlate to C-5.

    • The carboxylic acid proton may show a correlation to C-1.

The combination of these correlations allows for the complete and unambiguous assignment of all ¹H and ¹³C resonances.

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts and coupling constants based on known substituent effects and data from similar structures. Actual values may vary slightly based on experimental conditions.

Table 1: Predicted ¹H and ¹⁹F NMR Data

Atom Predicted Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3 7.1 - 7.4 d ³JHF ≈ 4-6 1H
H-6 7.3 - 7.6 s - 1H
4-OCH₃ 3.8 - 4.0 s - 3H
5-OCH₃ 3.8 - 4.0 s - 3H
COOH > 12.0 br s - 1H

| ¹⁹F | -120 to -140 | d | ³JFH ≈ 4-6 | - |

Table 2: Predicted ¹³C NMR Data

Atom Predicted Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C-1 120 - 125 d ²JCF ≈ 15-25
C-2 150 - 155 d ¹JCF ≈ 240-250
C-3 115 - 120 d ²JCF ≈ 20-30
C-4 148 - 152 d ³JCF ≈ 5-10
C-5 145 - 150 s -
C-6 110 - 115 d ³JCF ≈ 2-5
COOH 165 - 170 s -
4-OCH₃ 55 - 60 s -

| 5-OCH₃ | 55 - 60 | s | - |

Part II: Quantitative Analysis - Purity Assay by qNMR

Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known mass.[3][16] Its key advantage is that signal intensity is directly proportional to the number of nuclei, requiring no compound-specific response factors.[17]

Principles of qNMR

The purity of the analyte (Purityₐ) can be calculated using the following equation[3]:

Purityₐ (%) = (Iₐ / Iₛₜₐₙ) * (Nₛₜₐₙ / Nₐ) * (Mₐ / Mₛₜₐₙ) * (mₛₜₐₙ / mₐ) * Purityₛₜₐₙ

Where:

  • I: Integral value of the signal

  • N: Number of protons generating the signal

  • M: Molar mass

  • m: Mass

  • a: Analyte (2-Fluoro-4,5-dimethoxybenzoic acid)

  • std: Internal Standard

Key Considerations for Accurate qNMR
  • Internal Standard Selection: The ideal standard should be stable, non-volatile, have a simple spectrum (preferably a sharp singlet), and have signals that do not overlap with the analyte. Maleic acid or 1,4-Dinitrobenzene are suitable choices.

  • Relaxation Delay (D1): A long relaxation delay (D1 ≥ 5 * T₁) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

  • Pulse Angle: A 90° pulse is recommended to ensure uniform excitation across the spectrum.[3]

  • Data Processing: Manual and careful phasing and baseline correction are critical for accurate integration.[3]

Part III: Experimental Protocols

Protocol 1: NMR Sample Preparation

Instrumentation and Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)[10]

  • High-quality 5 mm NMR tubes[18]

  • Analytical balance (4 decimal places)

  • Volumetric flasks and pipettes

  • Deuterated solvent: DMSO-d₆

  • Internal Standard (e.g., Maleic Acid, certified reference material)

  • 2-Fluoro-4,5-dimethoxybenzoic acid (analyte)

Procedure:

  • Analyte Preparation: Accurately weigh approximately 10-20 mg of 2-Fluoro-4,5-dimethoxybenzoic acid into a clean, dry vial.[19][20]

  • Internal Standard Preparation: Accurately weigh an equimolar amount of the internal standard into the same vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[19][20] Vortex or sonicate gently to ensure complete dissolution. Visually inspect for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[18][19]

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. The sample height should be at least 4.5 cm.[18]

  • Labeling: Clearly label the NMR tube.

Protocol 2: NMR Data Acquisition Workflow

The following diagram illustrates the logical flow for acquiring a full set of NMR data for structural confirmation and quantification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Sample in DMSO-d6 (with Internal Standard for qNMR) Acq_1D Acquire 1D Spectra (1H, 13C, 19F) Prep->Acq_1D Qualitative Acq_qNMR Acquire Quantitative 1H (90° pulse, D1 > 30s) Prep->Acq_qNMR Quantitative Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D If assignments are ambiguous Proc_1D Process 1D Spectra (Assign signals, measure J) Acq_1D->Proc_1D Proc_qNMR Process qNMR Spectrum (Careful integration) Acq_qNMR->Proc_qNMR Proc_2D Analyze 2D Correlations (Confirm connectivity) Acq_2D->Proc_2D Final_Struct Final Structure Confirmation Proc_1D->Final_Struct Proc_2D->Final_Struct Final_Purity Calculate Purity Proc_qNMR->Final_Purity

Caption: Recommended workflow for NMR data acquisition and analysis.

Table 3: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

Experiment Parameter Recommended Value Rationale
¹H (Qualitative) Pulse Angle 30° Faster acquisition while maintaining good signal.
Relaxation Delay (D1) 2 s Sufficient for qualitative analysis.
Scans 16 Adequate signal-to-noise for concentrated sample.
¹H (Quantitative) Pulse Angle 90° Ensures uniform and maximum excitation for accuracy.[3]
Relaxation Delay (D1) 30-60 s Ensures full relaxation of all protons (T₁). Critical for accuracy.
Scans 64-128 Improves signal-to-noise for precise integration.
¹³C{¹H} Pulse Program zgpg30 Standard proton-decoupled experiment.
Relaxation Delay (D1) 2 s Standard value.
Scans 1024+ Required due to low natural abundance of ¹³C.
¹⁹F Pulse Program zg Simple pulse-acquire.
Relaxation Delay (D1) 2 s Sufficient for sensitive ¹⁹F nucleus.
Scans 64 Quick to acquire with good signal.
HSQC Optimization ¹JCH = 145 Hz Optimizes signal for one-bond C-H correlations.

| HMBC | Optimization | ⁿJCH = 8 Hz | Optimizes for long-range (2-3 bond) C-H correlations. |

Conclusion

This application note provides a robust and scientifically grounded methodology for the complete NMR characterization of 2-Fluoro-4,5-dimethoxybenzoic acid. By employing a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) NMR experiments, researchers can achieve unambiguous structural verification. Furthermore, the detailed qNMR protocol enables the accurate determination of purity, a critical quality attribute for its use in regulated industries. Adherence to these protocols will ensure high-quality, reliable, and reproducible analytical results.

References

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  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. [Link]

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Method

Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid

Abstract This document provides a comprehensive guide for the large-scale synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4), a key intermediate in the development of active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4), a key intermediate in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The presence of a fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates, making this a crucial building block in medicinal chemistry.[1] This guide outlines two robust and scalable synthetic routes starting from commercially available 3,4-dimethoxyaniline. The primary recommended pathway involves a Balz-Schiemann reaction followed by a regioselective directed ortho-lithiation and carboxylation. An alternative two-step route via Vilsmeier-Haack formylation and subsequent oxidation is also detailed. This document is intended for researchers, chemists, and process development professionals, providing in-depth protocols, mechanistic insights, safety information, and analytical methods for quality control.

Strategic Overview of Synthetic Pathways

The synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid requires the precise introduction of a fluorine atom and a carboxylic acid group onto the 1,2-dimethoxybenzene core. The selected strategies are designed for scalability, high regioselectivity, and use of well-established chemical transformations.

Route 1 (Primary): A two-step synthesis commencing with the Balz-Schiemann reaction to produce the key intermediate, 4-Fluoro-1,2-dimethoxybenzene. This is followed by a directed ortho-lithiation, which leverages the directing ability of the methoxy and fluoro groups to achieve carboxylation at the desired C2 position.

Route 2 (Alternative): This route also begins with the synthesis of 4-Fluoro-1,2-dimethoxybenzene. The subsequent steps involve a Vilsmeier-Haack formylation to install an aldehyde group at the C2 position, followed by a robust oxidation to yield the final carboxylic acid.

The overall synthetic workflow is depicted below.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_route1 Route 1 (Primary) cluster_route2 Route 2 (Alternative) start 3,4-Dimethoxyaniline intermediate 4-Fluoro-1,2-dimethoxybenzene start->intermediate Balz-Schiemann Reaction lithiation Directed Ortho-Lithiation & Carboxylation intermediate->lithiation formylation Vilsmeier-Haack Formylation intermediate->formylation product1 2-Fluoro-4,5-dimethoxybenzoic acid lithiation->product1 aldehyde 2-Fluoro-4,5-dimethoxybenzaldehyde formylation->aldehyde oxidation Oxidation aldehyde->oxidation product2 2-Fluoro-4,5-dimethoxybenzoic acid oxidation->product2

Caption: Ortho-Lithiation and Carboxylation.

Protocol:

  • Lithiation:

    • Charge a dry, inert-atmosphere reactor with 4-Fluoro-1,2-dimethoxybenzene (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, solution in hexanes) dropwise, maintaining the temperature at or below -70°C.

    • Stir the reaction mixture at -78°C for 2 hours to ensure complete lithiation.

  • Carboxylation:

    • Crush solid carbon dioxide (dry ice) into a fine powder and add it in portions to the reaction mixture at -78°C. An excess of CO₂ is required (at least 3-4 equivalents).

    • A thick slurry will form. Continue stirring and allow the mixture to slowly warm to room temperature overnight.

  • Work-up and Isolation:

    • Once at room temperature, quench the reaction by carefully adding water.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 1-2 with cold 2M hydrochloric acid. The product, 2-Fluoro-4,5-dimethoxybenzoic acid, will precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Step 2, Method B (Alternative): Vilsmeier-Haack Formylation and Oxidation

This route is a viable alternative, particularly if handling organolithium reagents at large scale is challenging. The Vilsmeier-Haack reaction is effective for formylating electron-rich aromatics.

[2][3]Protocol - Part 1: Formylation

  • Vilsmeier Reagent Formation:

    • In an inert-atmosphere reactor, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, keeping the temperature below 10°C. Stir for 1 hour at 0-5°C to form the Vilsmeier reagent (a chloroiminium salt).

[4]2. Formylation Reaction:

  • Add a solution of 4-Fluoro-1,2-dimethoxybenzene (1.0 equivalent) in a minimal amount of solvent (e.g., dichloromethane) to the Vilsmeier reagent at 0°C.
  • Allow the reaction to warm to room temperature and then heat to 50-60°C for 4-6 hours. Monitor reaction progress by TLC or HPLC.
  • Work-up and Isolation:

    • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a sodium hydroxide solution to pH 7-8.

    • Extract the product, 2-Fluoro-4,5-dimethoxybenzaldehyde, with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude aldehyde.

[5]Protocol - Part 2: Oxidation

  • Oxidation Reaction:

    • Dissolve the crude 2-Fluoro-4,5-dimethoxybenzaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.

    • Prepare a solution of potassium permanganate (KMnO₄, ~2.0 equivalents) in water.

    • Add the KMnO₄ solution slowly to the aldehyde solution. The reaction is exothermic; maintain the temperature between 10-20°C using an ice bath.

    • Stir until the purple color of the permanganate has disappeared, indicating reaction completion. A brown precipitate of MnO₂ will form.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the MnO₂ precipitate. Wash the filter cake with water.

    • Combine the filtrate and washings. If necessary, add sodium bisulfite to quench any remaining permanganate.

    • Acidify the clear solution to pH 1-2 with concentrated HCl.

    • The final product, 2-Fluoro-4,5-dimethoxybenzoic acid, will precipitate. Filter, wash with cold water, and dry under vacuum.

Purification and Quality Control

Large-Scale Purification Protocol: Recrystallization
  • Solvent Selection: A suitable solvent system for recrystallization is an ethanol/water or isopropanol/water mixture.

  • Procedure:

    • Dissolve the crude 2-Fluoro-4,5-dimethoxybenzoic acid in a minimal amount of hot ethanol (~80°C).

    • Slowly add hot water to the solution until a slight turbidity persists.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry in a vacuum oven at 50-60°C.

Analytical Quality Control: HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final product.

[6]| Parameter | Specification | | :--- | :--- | | HPLC System | Standard system with UV Detector | | Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | | Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) | | Gradient | 30:70 to 80:20 Acetonitrile:Water over 15 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL | | Sample Prep | 1 mg/mL in mobile phase | | Acceptance Criterion | Purity ≥ 98.0% |

Safety and Handling

2-Fluoro-4,5-dimethoxybenzoic acid:

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. *[7] Precautions: Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid breathing dust. *[7] First Aid: In case of contact, flush skin or eyes with copious amounts of water. If inhaled, move to fresh air.

[7]Key Reagents:

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air) and reacts violently with water. Must be handled under a strict inert atmosphere (Nitrogen or Argon).

  • Fluoroboric Acid (HBF₄): Highly corrosive. Causes severe skin burns and eye damage.

  • Phosphorus Oxychloride (POCl₃): Toxic and corrosive. Reacts violently with water.

  • Potassium Permanganate (KMnO₄): Strong oxidizer. Fire risk in contact with combustible materials.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

[8][9][10][11]### 5. References

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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]

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  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available at: [Link]

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  • PubMed Central. (n.d.). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Available at: [Link]

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  • ResearchGate. (n.d.). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different.... Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • University of North Georgia. (n.d.). Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Bromo-4,5-difluorobenzoic Acid. Available at: [Link]

  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde. Available at:

  • ResearchGate. (n.d.). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. Available at: [Link]

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  • ResearchGate. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Available at: [Link]

  • Google Patents. (n.d.). Oxidation preparation method of fluorobenzaldehyde. Available at:

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Application

Application Notes &amp; Protocols: Strategic Development of Novel Kinase Inhibitors from 2-Fluoro-4,5-dimethoxybenzoic Acid

Introduction: The Strategic Value of 2-Fluoro-4,5-dimethoxybenzoic Acid in Modern Drug Discovery 2-Fluoro-4,5-dimethoxybenzoic acid is a highly valuable, decorated scaffold for the synthesis of novel bioactive compounds....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Fluoro-4,5-dimethoxybenzoic Acid in Modern Drug Discovery

2-Fluoro-4,5-dimethoxybenzoic acid is a highly valuable, decorated scaffold for the synthesis of novel bioactive compounds. Its utility in medicinal chemistry, particularly in the development of kinase inhibitors, stems from the unique interplay of its constituent functional groups. The carboxylic acid provides a reliable handle for derivatization, most commonly through amide bond formation. The aromatic fluorine atom can significantly enhance metabolic stability and improve binding affinity to target proteins through favorable electrostatic interactions.[1][2] Furthermore, the dimethoxy substituents provide steric bulk and electronic influence, which can be fine-tuned to optimize a compound's physicochemical properties.[1]

This guide provides a comprehensive framework for researchers and drug development professionals to leverage 2-Fluoro-4,5-dimethoxybenzoic acid as a starting material for the generation of novel kinase inhibitors. We will move beyond simple procedural lists to explain the causality behind experimental choices, providing a robust, field-proven workflow from synthesis to initial biological evaluation.

Section 1: Rationale for Scaffold Selection in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[3] Kinase inhibitors have become a cornerstone of targeted therapy.[3] The 2-fluoro-4,5-dimethoxybenzoyl moiety is an excellent starting point for building kinase inhibitors, often serving as the "hinge-binding" region of the molecule—the portion that anchors the inhibitor to the ATP-binding site of the kinase.

The strategic placement of the fluoro and methoxy groups can be exploited to achieve selectivity and potency. For instance, many kinase inhibitors feature a diaryl structure, and this benzoic acid derivative provides an ideal, pre-functionalized "A-ring" for such designs.[4] The carboxylic acid is the key point for coupling to a "B-ring," typically an amine-containing heterocycle or substituted aniline, via a stable amide bond.

G start_node 2-Fluoro-4,5-dimethoxybenzoic acid (Scaffold Core) linker_node Amide Bond (Linker) start_node->linker_node Amide Coupling inhibitor_node Final Kinase Inhibitor linker_node->inhibitor_node Forms partner_node Amine-Containing Fragment (Diversity Element) partner_node->linker_node Reaction Partner

Caption: Logical relationship for building a kinase inhibitor.

Section 2: Synthetic Strategy and Core Reaction Workflow

The most direct and versatile method for elaborating 2-Fluoro-4,5-dimethoxybenzoic acid is through amide bond formation. This reaction is reliable, high-yielding, and tolerant of a wide variety of functional groups, allowing for the rapid generation of a diverse library of compounds. The general workflow involves activating the carboxylic acid and then reacting it with a primary or secondary amine.

Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are highly efficient for this transformation, minimizing side reactions and operating under mild conditions.

G process_node process_node qc_node qc_node output_node output_node start Start: 2-Fluoro-4,5-dimethoxybenzoic Acid + Amine Partner dissolve 1. Dissolve reactants and coupling agent (e.g., HATU) in aprotic solvent (e.g., DMF) start->dissolve reaction 2. Stir at room temperature under inert atmosphere (N2) dissolve->reaction monitor 3. Monitor reaction progress by LC-MS reaction->monitor workup 4. Aqueous Workup: Quench reaction, extract with organic solvent monitor->workup Reaction Complete purify 5. Purify crude product via Flash Column Chromatography workup->purify characterize 6. Full Characterization: NMR, HRMS, HPLC purify->characterize final Final Product: Pure Novel Compound characterize->final Purity & Identity Confirmed

Caption: General workflow for amide coupling synthesis.

Section 3: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of a representative novel compound.

Protocol 3.1: Synthesis of N-(3-fluoro-4-(methylcarbamoyl)phenyl)-2-fluoro-4,5-dimethoxybenzamide (Compound 1)

This protocol describes the coupling of 2-Fluoro-4,5-dimethoxybenzoic acid with a commercially available amine, 4-amino-2-fluoro-N-methylbenzamide, which is an intermediate used in the synthesis of other therapeutic agents.[5][6]

Materials:

  • 2-Fluoro-4,5-dimethoxybenzoic acid (1.0 eq)

  • 4-Amino-2-fluoro-N-methylbenzamide (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-4,5-dimethoxybenzoic acid (e.g., 200 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • To the solution, add 4-Amino-2-fluoro-N-methylbenzamide (168 mg, 1.0 mmol), followed by HATU (456 mg, 1.2 mmol).

  • Finally, add DIPEA (0.52 mL, 3.0 mmol) dropwise to the stirring mixture.

    • Scientist's Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, driving the formation of the active ester intermediate.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once complete, pour the reaction mixture into a separatory funnel containing EtOAc (50 mL) and saturated NaHCO₃ solution (50 mL).

    • Rationale: The aqueous bicarbonate wash removes unreacted starting acid, excess HATU byproducts, and DMF.

  • Separate the layers and wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure title compound.

Protocol 3.2: Characterization of Novel Compounds

Validating the structure and purity of a newly synthesized compound is a critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a ~5 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectrum should show distinct peaks corresponding to aromatic, methoxy, and amide protons, with appropriate integration values.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • ¹⁹F NMR: Crucial for fluorinated compounds. It will confirm the presence of the two distinct fluorine atoms in the final structure, each with a characteristic chemical shift.

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze a dilute solution of the compound via ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometry. The measured mass should match the calculated exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to within 5 ppm, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final compound using a reverse-phase C18 column with a suitable mobile phase (e.g., a water/acetonitrile gradient with 0.1% formic acid). A pure compound should exhibit a single major peak, and purity should ideally be >95% for use in biological assays.

Section 4: Application - Screening Cascade for Kinase Inhibitory Activity

Once a novel compound is synthesized and characterized, its biological activity must be assessed. A tiered screening approach is efficient for identifying promising candidates.

G start_node Synthesized Compound (Purity >95%) process_node process_node decision_node decision_node end_node_hit end_node_hit end_node_nohit end_node_nohit A Start B Protocol 4.1: Primary Screen (e.g., 10 µM single concentration) against a panel of 50-100 kinases A->B C Analyze Data: % Inhibition > 50%? B->C D Protocol 4.2: IC50 Determination (10-point dose-response curve) on primary hit kinases C->D Yes G Inactive Compound: Archive or reconsider scaffold C->G No E Analyze Data: IC50 < 1 µM? D->E F Promising Lead Candidate: Proceed to cell-based assays and SAR studies E->F Yes E->G No

Caption: A tiered screening cascade for kinase inhibitors.

Protocol 4.1: Primary Kinase Panel Screening
  • Objective: To broadly assess the activity and selectivity profile of a new compound.

  • Methodology: Use a fluorescence-based biochemical assay, such as the Z'-LYTE™ kinase assay.[4]

    • Submit the purified compound to a contract research organization (CRO) or an in-house screening facility.

    • The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of diverse protein kinases.

    • The assay measures the extent of phosphorylation of a substrate peptide by each kinase in the presence of the compound.

    • Results are reported as percent inhibition relative to a control (DMSO vehicle).

Protocol 4.2: IC₅₀ Determination
  • Objective: To quantify the potency of the compound against kinases where it showed significant activity in the primary screen ("hits").

  • Methodology:

    • For each "hit" kinase, perform the same biochemical assay as in Protocol 4.1.

    • Instead of a single concentration, use a serial dilution of the compound to create a dose-response curve (typically 8-10 concentrations).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 5: Data Interpretation and Structure-Activity Relationship (SAR)

The data gathered from synthesis and screening allows for the development of a Structure-Activity Relationship (SAR), which guides the design of improved, second-generation compounds.[7] By systematically modifying the structure and observing the effect on potency, researchers can optimize the lead compound.

Table 1: Hypothetical SAR Data for Analogs of Compound 1

Compound IDR¹ Group (Amine Partner)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)
1 4-amino-2-fluoro-N-methylbenzamide850>10,000
2 4-amino-N-ethylbenzamide1200>10,000
3 4-amino-2-chloro-N-methylbenzamide350>10,000
4 3-amino-N-methylbenzamide5500>10,000

Interpretation:

  • Comparing Compound 1 and 2 suggests that the N-methyl group is slightly preferred over the N-ethyl group.

  • Comparing Compound 1 and 3 indicates that adding a chloro group ortho to the amine on the B-ring significantly improves potency, suggesting the presence of a hydrophobic pocket in the target's active site.

  • Comparing Compound 1 and 4 shows that moving the amide linkage from the para to the meta position is detrimental to activity, highlighting the importance of the substitution pattern.

This initial SAR provides a clear direction for the next round of synthesis: explore other small, hydrophobic substituents at the 2-position of the 4-amino-N-methylbenzamide ring.

Conclusion

2-Fluoro-4,5-dimethoxybenzoic acid represents a privileged and versatile starting point for the development of novel kinase inhibitors. By employing robust amide coupling chemistry, systematic biological screening, and iterative SAR analysis, researchers can efficiently translate this chemical building block into potent and selective lead compounds for further drug development programs. The protocols and workflows outlined in this guide provide a validated and logical pathway for executing such a discovery campaign.

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  • Sharma, G., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(11), 5898. [Link]

  • Schubart, A., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722. [Link]

  • Ruminski, P. G., et al. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 59(1), 313-327. [Link]

  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. (n.d.). US10144710B2 - Process for the preparation of 4-[-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof.

Sources

Method

Application Notes and Protocols for the Synthesis of 2-Fluoro-4,5-dimethoxybenzoic Acid Derivatives: A Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The strategic incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern drug design, often leading to e...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The strategic incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity.[1] The 2-fluoro-4,5-dimethoxybenzoic acid scaffold is a key building block in the synthesis of a wide range of therapeutic agents, including oncology drug intermediates and enzyme inhibitors.[1] This document provides a comprehensive overview of synthetic strategies for 2-fluoro-4,5-dimethoxybenzoic acid and its derivatives, drawing from the patent literature and established chemical methodologies. The protocols detailed herein are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers in their drug discovery endeavors.

Strategic Approaches to Synthesis

The synthesis of 2-fluoro-4,5-dimethoxybenzoic acid derivatives can be approached through several strategic disconnections. The choice of a particular route will often depend on the availability of starting materials, desired scale of production, and the specific substitution pattern of the final target molecule. Key transformations often involve electrophilic aromatic substitution, nucleophilic aromatic substitution, and functional group interconversions.

Route 1: Synthesis from Substituted Anilines via Diazotization-Fluorination

A common and effective method for introducing a fluorine atom onto an aromatic ring is through the Balz-Schiemann reaction or related diazotization-fluorination protocols. This approach is particularly useful when the corresponding aniline precursor is readily available.

Workflow for Synthesis via Diazotization-Fluorination:

A 4,5-Dimethoxyanthranilic Acid B Diazonium Fluoroborate Salt A->B  NaNO2, HBF4 or HF   C 2-Fluoro-4,5-dimethoxybenzoic Acid B->C  Heat (Thermal Decomposition)   A Substituted Fluorobenzene B Nitrated Intermediate A->B  Nitration (HNO3/H2SO4)   C Dimethoxy Intermediate B->C  Methoxylation (NaOMe)   D Functionalized Intermediate (e.g., -CN, -CH3) C->D  Functional Group Introduction   E 2-Fluoro-4,5-dimethoxybenzoic Acid D->E  Hydrolysis/Oxidation  

Caption: A generalized multi-step synthetic route.

Protocol 2: Illustrative Multi-step Synthesis of a 2-Fluoro-4,5-dimethoxybenzoyl Derivative

This protocol is a conceptual illustration based on principles from various patents for preparing related compounds. [2][3][4] Materials:

  • A suitable fluorinated starting material (e.g., 1,2-difluoro-4,5-dimethoxybenzene)

  • Organometallic reagent (e.g., n-butyllithium)

  • Dry Ice (solid CO₂)

  • Diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl)

Procedure:

  • Lithiation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the starting fluorinated aromatic compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C. The reaction is highly exothermic and requires careful temperature control.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Carboxylation: While maintaining the low temperature, add crushed dry ice to the reaction mixture in small portions. A significant exotherm will be observed.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by adding water. Acidify the mixture with 1M HCl to a pH of approximately 1-2.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Causality and Experimental Choices:

  • Ortholithiation: The fluorine atom can direct the lithiation to the ortho position, providing regiochemical control.

  • Anhydrous Conditions: Organolithium reagents are extremely reactive with water and protic solvents. Therefore, strict anhydrous conditions are essential for the success of this reaction.

  • Low Temperature: The low temperature is necessary to prevent side reactions and ensure the stability of the organolithium intermediate.

  • Carboxylation with Dry Ice: Dry ice serves as an inexpensive and efficient source of CO₂ for the carboxylation reaction.

Derivatization to Acyl Chlorides

For use in further synthetic transformations, such as amide or ester formation, 2-fluoro-4,5-dimethoxybenzoic acid is often converted to its more reactive acyl chloride derivative.

Protocol 3: Preparation of 2-Fluoro-4,5-dimethoxybenzoyl Chloride

This protocol is based on standard procedures for the synthesis of acyl chlorides from carboxylic acids, as seen in various patent documents. [2][3] Materials:

  • 2-Fluoro-4,5-dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • A catalytic amount of N,N-dimethylformamide (DMF)

  • An inert solvent (e.g., dichloromethane or toluene)

Procedure:

  • In a fume hood, suspend 2-fluoro-4,5-dimethoxybenzoic acid in the inert solvent.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction can be monitored by the dissolution of the starting carboxylic acid.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 2-fluoro-4,5-dimethoxybenzoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Causality and Experimental Choices:

  • Chlorinating Agent: Thionyl chloride is a common and effective reagent for this transformation. Oxalyl chloride is a milder alternative that can be used for sensitive substrates.

  • Catalyst: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of the acyl chloride by atmospheric moisture.

Data Summary

Compound Synthetic Route Key Reagents Typical Yield Reference
2-Fluorobenzoic acidDiazotization of anthranilic acidNaNO₂, HFHigh[5][6]
2,4,5-Trifluoro-3-methoxybenzoyl chlorideMulti-step from tetrachlorophthalic anhydridePotassium monofluoride, methyl sulfate, thionyl chloride55.4% (overall)[2][3]
2,4-Dichloro-5-fluoro-benzoic acidFriedel-Crafts acylation and subsequent oxidationAcetyl chloride, AlCl₃, Sodium hypochloriteNot specified[7]
1-Fluoro-2,5-dimethoxy-4-nitrobenzeneNitration2-Fluoro-1,4-dimethoxybenzene, HNO₃90%[8]

References

  • MySkinRecipes. 2-Fluoro-4,5-dimethoxybenzoic acid.
  • Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • ChemicalBook. 2-Fluorobenzoic acid synthesis.
  • Google Patents. CN103450013B - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Google Patents. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.
  • Google Patents. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • European Patent Office. EP 0258985 B1 - Process for preparing fluoroaromatic and fluoroheterocyclic compounds.
  • EPO. Patent 1853548 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-4,5-dimethoxybenzoic Acid

Welcome to the technical support center for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to sy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable pharmaceutical intermediate.[1] We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields, enhance purity, and ensure reproducible results.

Introduction: The Synthetic Challenge

2-Fluoro-4,5-dimethoxybenzoic acid is a key building block in medicinal chemistry. The strategic placement of the fluoro and methoxy groups makes it a desirable precursor for various active pharmaceutical ingredients (APIs). The most common and direct synthetic route involves the ortho-lithiation of 1-fluoro-3,4-dimethoxybenzene followed by carboxylation. While theoretically straightforward, this pathway is fraught with potential pitfalls that can drastically reduce yield and purity. This guide provides a robust protocol and a systematic approach to troubleshooting these issues.

Recommended Synthetic Protocol: Ortho-lithiation and Carboxylation

This protocol is designed to be a self-validating system. Adherence to these steps, particularly regarding anhydrous conditions and temperature control, is critical for success.

Experimental Workflow Overview

SynthesisWorkflow SM 1-Fluoro-3,4-dimethoxybenzene (Starting Material) Reaction Reaction Setup (Anhydrous THF, Argon Atmosphere) SM->Reaction Cooling Cool to -78 °C (Dry Ice/Acetone Bath) Reaction->Cooling Lithiation Slow Addition of s-BuLi (Formation of Aryllithium) Cooling->Lithiation Stir Stir at -78 °C (Ensure Complete Lithiation) Lithiation->Stir Carboxylation Quench with Excess Dry Ice (CO2) (Formation of Lithium Carboxylate) Stir->Carboxylation Warm Warm to Room Temperature Carboxylation->Warm Workup Aqueous Workup (HCl Addition, Extraction) Warm->Workup Purification Purification (Crystallization) Workup->Purification Product 2-Fluoro-4,5-dimethoxybenzoic Acid Purification->Product

Caption: Overall workflow for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid.

Step-by-Step Methodology
  • Reaction Setup:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

    • Allow the flask to cool to room temperature under a positive pressure of argon.

    • Add 1-fluoro-3,4-dimethoxybenzene (1.0 equiv) to the flask via syringe, followed by anhydrous tetrahydrofuran (THF), aiming for a 0.2–0.5 M solution.

  • Lithiation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane, 1.1 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A transient yellow or orange color may be observed.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Carboxylation:

    • In a separate, dry beaker, crush a generous amount of dry ice (solid CO₂, at least 5-10 equiv) into a fine powder.

    • While stirring vigorously, rapidly add the crushed dry ice to the reaction mixture. Alternatively, the aryllithium solution can be transferred via cannula into a flask containing a slurry of crushed dry ice in anhydrous THF.

    • Allow the reaction mixture to slowly warm to room temperature overnight, during which the excess CO₂ will sublime.

  • Aqueous Workup and Extraction:

    • Quench the reaction mixture by slowly adding 1 M HCl (aq) until the pH is ~1-2.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a white to off-white solid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low or zero. What is the most likely cause?

A low or zero yield almost always points to a failure in the formation or survival of the aryllithium intermediate.

Possible Causes & Solutions:

  • Wet Reagents/Glassware: Organolithium reagents like s-BuLi are extremely potent bases and will be instantly quenched by trace amounts of water or other protic sources.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) immediately before use and cooled under an inert atmosphere (argon or nitrogen). Use a high-quality anhydrous solvent; THF should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.

  • Poor Quality Butyllithium: The titer (concentration) of butyllithium reagents can decrease over time, especially with improper storage.

    • Solution: Titrate your butyllithium solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid.

  • Incorrect Temperature Control: While lithiation is rapid at -78 °C, allowing the temperature to rise prematurely can lead to side reactions, including reaction with the THF solvent.

    • Solution: Maintain a consistent -78 °C during the addition of s-BuLi and for the subsequent stirring period. Use a properly insulated bath and monitor the internal reaction temperature, not just the bath temperature.

Troubleshooting Flowchart for Low Yield

Troubleshooting Start Low Yield Observed Check_SM Analysis of Crude Product shows mostly unreacted Starting Material? Start->Check_SM Check_Byproducts Analysis shows complex mixture or specific byproducts? Start->Check_Byproducts Quenched Aryllithium was likely quenched prematurely or never formed. Check_SM->Quenched Yes Ketone Diaryl ketone byproduct identified? (from R-Li + R-COOMgX) Check_Byproducts->Ketone Yes Sol_Moisture Check for moisture in reagents/glassware. Quenched->Sol_Moisture Sol_BuLi Check BuLi concentration (titrate). Quenched->Sol_BuLi Sol_Temp Verify temperature control during lithiation. Quenched->Sol_Temp Sol_CO2 Improve CO2 delivery. Use large excess of crushed dry ice. Ensure rapid quenching. Ketone->Sol_CO2

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

This is a classic issue in the carboxylation of organometallic reagents. The most common byproduct is a diaryl ketone, formed when the initially generated aryllithium attacks the lithium carboxylate salt product. This can be followed by a second attack to form a triaryl carbinol.

Mechanism of Byproduct Formation:

  • ArLi + CO₂ → ArCO₂Li

  • ArCO₂Li + ArLi → [Ar₂C(O)Li]Li

  • Workup → Ar₂C=O (Diaryl Ketone)

Solutions:

  • Ensure a Large Excess of CO₂: The carboxylation reaction must be faster than the side reaction. This is achieved by ensuring the aryllithium (ArLi) encounters CO₂ before it can encounter the product (ArCO₂Li).

    • Protocol: Use a large excess (at least 5-10 molar equivalents) of high-surface-area CO₂. Crushed dry ice is superior to bubbling CO₂ gas, which can be inefficient.[2]

  • Reverse Addition: Instead of adding the CO₂ to the aryllithium, consider transferring the aryllithium solution via a cannula into a separate flask containing a vigorously stirred slurry of crushed dry ice in anhydrous THF. This ensures the aryllithium is always the limiting reagent in the quenching environment.

Q3: The lithiation is not regioselective, and I am getting isomers. Why?

The high regioselectivity of this reaction is driven by the concept of Directed ortho Metalation (DoM).[3][4] The methoxy groups are powerful directing metalation groups (DMGs). The Lewis acidic lithium cation of s-BuLi coordinates to the Lewis basic oxygen of a methoxy group, delivering the basic butyl anion to the nearest (ortho) proton.

  • Why C2 is Favored: In 1-fluoro-3,4-dimethoxybenzene, there are three potential sites for lithiation: C2, C5, and C6.

    • The C5 and C6 positions are meta and para to the directing methoxy groups, respectively, and are therefore not electronically favored for deprotonation.

    • The C2 position is ortho to the C3-methoxy group. The C5 position is ortho to the C4-methoxy group. However, steric hindrance from the adjacent methoxy group can influence the site of lithiation.[5] In this case, lithiation at C2 is generally favored due to the combined directing influence of the methoxy groups and activation by the fluorine atom.

  • Troubleshooting Isomer Formation: If you are seeing isomers, it could be due to:

    • High Temperatures: Allowing the reaction to warm significantly above -78 °C could lead to loss of selectivity or rearrangement.

    • Incorrect Base: While n-BuLi can be used, s-BuLi or t-BuLi are often more effective for deprotonating sterically hindered or less acidic protons. If your lithiation is incomplete, you may see products from alternative, slower reaction pathways.

Frequently Asked Questions (FAQs)

Q: Why use s-BuLi instead of n-BuLi? A: sec-Butyllithium (s-BuLi) is a stronger base and is less prone to aggregation than n-butyllithium (n-BuLi), especially in the presence of coordinating solvents like THF.[4] This increased reactivity makes it more efficient for deprotonating the relatively acidic aromatic proton at the C2 position, often leading to faster and cleaner reactions.

Q: Can I use a Grignard reaction instead of lithiation? A: While plausible, forming the required Grignard reagent (2-Fluoro-4,5-dimethoxyphenylmagnesium bromide) is more challenging. The starting material would need to be 2-bromo-1-fluoro-4,5-dimethoxybenzene. The subsequent carboxylation of the Grignard reagent would face similar challenges with byproduct formation.[6][7] The directed ortho-lithiation route is generally more direct and higher-yielding as it starts from the more readily available 1-fluoro-3,4-dimethoxybenzene.

Q: What is the purpose of the anhydrous conditions and inert atmosphere? A: The aryllithium intermediate is extremely reactive towards oxygen and water. Oxygen can lead to the formation of a phenol byproduct after workup, while water will instantly protonate the intermediate, returning the starting material and killing the reaction. An inert atmosphere of argon or nitrogen displaces both oxygen and atmospheric moisture.

Q: My final product is difficult to crystallize. What can I do? A: Purity is key for successful crystallization. If the product is oily or refuses to crystallize, it is likely contaminated with byproducts or unreacted starting material.

  • Initial Purification: Consider a liquid-liquid extraction under basic/acidic conditions. Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution. The desired carboxylic acid will move to the aqueous layer as its sodium salt. The neutral starting material and ketone byproduct will remain in the organic layer. Carefully re-acidify the aqueous layer with concentrated HCl to pH 1 and extract the purified product back into fresh ethyl acetate.

  • Solvent Screening: Try various solvent systems for recrystallization. Toluene, ethyl acetate/heptane, or ethanol/water are good starting points.

Key Reaction Parameters Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants; coordinates with lithium to enhance reactivity.
Base sec-Butyllithium (s-BuLi)Highly reactive base for efficient and clean deprotonation.
Temperature -78 °CPrevents side reactions and ensures kinetic control for high regioselectivity.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the aryllithium by O₂ or H₂O.
Carboxylating Agent Crushed Dry Ice (Solid CO₂)High surface area and large excess minimizes ketone byproduct formation.
Workup Acidic (1 M HCl, pH 1-2)Ensures the product is in its fully protonated carboxylic acid form for extraction.

References

  • 2-Fluoro-4,5-dimethoxybenzoic acid - MySkinRecipes . MySkinRecipes. [Link]

  • Directed (ortho) Metallation . University of Missouri. [Link]

  • Directed Metalation: A Survival Guide - Baran Lab . Scripps Research. [Link]

  • Narasimhan, N. S., & Chandrachood, P. S. (1985). Mechanism of aromatic lithiation reactions—Importance of steric factors . Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(4), 625–633. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry . Jensen Group, MIT. [Link]

  • Carboxylation of grignard reagents in the presence of liquid co2.

Sources

Optimization

Technical Support Center: Synthesis of 2-Fluoro-4,5-dimethoxybenzoic Acid

Welcome to the technical support center for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid. This molecule is a crucial building block in the development of pharmaceuticals and other specialty organic compounds, valu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid. This molecule is a crucial building block in the development of pharmaceuticals and other specialty organic compounds, valued for the metabolic stability and bioavailability that the fluorinated aromatic scaffold can impart.[1] However, its synthesis is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the underlying chemical principles, and optimize their synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-Fluoro-4,5-dimethoxybenzoic acid?

The most prevalent and regioselective method is the Directed ortho-Metalation (DoM) of 1-fluoro-3,4-dimethoxybenzene, followed by carboxylation.[2] This strategy utilizes a strong organolithium base (e.g., n-butyllithium) to deprotonate the aromatic ring specifically at the position ortho (adjacent) to the fluorine atom. The fluorine atom acts as a Directed Metalation Group (DMG) through a complex-induced proximity effect, guiding the lithium to the C2 position.[2][3][4] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide (CO₂), to form the desired carboxylic acid after an acidic workup.

Q2: My reaction yield is very low, and I'm recovering a lot of my 1-fluoro-3,4-dimethoxybenzene starting material. What went wrong?

Low conversion is almost always indicative of inefficient metalation (lithiation). Several factors can cause this:

  • Presence of Moisture: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including trace amounts of water in your solvent, glassware, or atmosphere. This will quench the base before it can deprotonate your substrate.

  • Improper Temperature: While the reaction is typically run at low temperatures (e.g., -78 °C) to ensure selectivity and prevent side reactions, the initial deprotonation may require slightly elevated temperatures or longer reaction times to proceed to completion.

  • Base Stoichiometry: Insufficient organolithium reagent will naturally lead to incomplete conversion. Ensure you are using at least one full equivalent of a freshly titrated and active base.

  • Inefficient CO₂ Quench: Poor delivery of CO₂ gas or using insufficiently crushed dry ice can lead to a localized quench, leaving much of the aryllithium intermediate unreacted. Upon workup, this unreacted intermediate is simply protonated, regenerating the starting material.

Q3: My final product's NMR spectrum shows an unexpected isomer. What is it and how did it form?

The most likely isomeric byproduct is 6-Fluoro-2,3-dimethoxybenzoic acid . This arises from competitive deprotonation at the C6 position, which is ortho to one of the methoxy groups. While fluorine is a potent DMG, methoxy groups are also effective DMGs.[2][4] The regioselectivity of the metalation is a kinetic balancing act between the directing abilities of the fluorine and methoxy substituents. The formation of the undesired C6-lithiated species, and subsequently the 6-fluoro isomer, can be influenced by reaction conditions.

Troubleshooting Guide: Side Product Formation & Mitigation

This section delves deeper into specific issues encountered during the synthesis, focusing on the causality and providing actionable protocols.

Problem: Formation of the 6-Fluoro-2,3-dimethoxybenzoic Acid Isomer

The formation of this isomer is a direct result of the competing directing effects of the substituents on the aromatic ring.

Causality: The Battle for Regioselectivity

The fluorine atom at C1 and the methoxy group at C4 both direct lithiation to their adjacent positions.

  • Desired Path (C2-Lithiation): The fluorine atom, being a moderate DMG, directs the organolithium base to the C2 position.[4][5] This is the kinetically favored pathway under standard conditions.

  • Side Path (C6-Lithiation): The methoxy groups at C4 and C5 can also direct lithiation. The C6 position is ortho to the C5-methoxy group, making it a viable, albeit less favored, site for deprotonation.

The choice of base and solvent can influence this selectivity. Bulky bases like lithium diisopropylamide (LDA) may show different selectivity compared to n-BuLi/TMEDA systems.[6]

G cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction SM 1-Fluoro-3,4-dimethoxybenzene Base + n-BuLi -78 °C, THF SM->Base C2_Li 2-Lithio Intermediate Base->C2_Li Major Path (F-directed) C6_Li 6-Lithio Intermediate Base->C6_Li Minor Path (MeO-directed) CO2_A + CO₂ 2. H₃O⁺ C2_Li->CO2_A Product 2-Fluoro-4,5-dimethoxybenzoic Acid CO2_A->Product CO2_B + CO₂ 2. H₃O⁺ C6_Li->CO2_B SideProduct 6-Fluoro-2,3-dimethoxybenzoic Acid CO2_B->SideProduct G cluster_ketone Ketone Formation Pathway C2_Li 2-Lithio Intermediate CO2 + CO₂ C2_Li->CO2 Carboxylate Lithium 2-Fluoro-4,5- dimethoxybenzoate CO2->Carboxylate BuLi + n-BuLi (excess) Carboxylate->BuLi Dianion Stable Dianion Intermediate BuLi->Dianion Workup + H₃O⁺ Dianion->Workup Ketone Ketone Byproduct Workup->Ketone

Caption: Pathway for the formation of a ketone byproduct via double addition of n-BuLi.

Mitigation Protocol:

  • Control Stoichiometry: Use a carefully measured amount of n-butyllithium (typically 1.05-1.1 equivalents) to ensure complete initial deprotonation without leaving a large excess. Titrating the n-BuLi solution immediately before use is best practice.

  • Inverse Addition / Efficient Quench:

    • Method A (Standard): Ensure the CO₂ source is ample and efficiently delivered. For small scales, pouring the reaction mixture onto a large excess of freshly crushed, high-quality dry ice is effective. For larger scales, bubbling CO₂ gas through the solution at low temperature is preferred.

    • Method B (Inverse Addition): Cannulate the cold aryllithium solution slowly into a vigorously stirred slurry of crushed dry ice in THF. This ensures the aryllithium intermediate always encounters an excess of CO₂, minimizing its exposure to any unreacted n-BuLi.

By understanding the mechanistic origins of these common side products, researchers can proactively adjust their experimental design to maximize the yield and purity of the desired 2-Fluoro-4,5-dimethoxybenzoic acid, streamlining the path to their target molecules.

References

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • Myers, A. G. Research Group . (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]

  • Baran, P. S. Lab . (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Retrieved from [Link]

  • ResearchGate . (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Request PDF. Retrieved from [Link]

  • MySkinRecipes . (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal . (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Wikipedia . (2023). Directed ortho metalation. Retrieved from [Link]

  • Semantic Scholar . (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]

  • MDPI . (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Retrieved from [Link]

  • PubMed Central (PMC) . (2021). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Retrieved from [Link]

  • University of Liverpool . (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • MDPI . (2016). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • Quick Company . (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • PubMed Central (PMC) . (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Master Organic Chemistry . (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved from [Link]

  • AK Lectures . (2014, July 2). Organolithium Reactions with Carboxylic Acids. YouTube. Retrieved from [Link]

  • SCIRP . (2015). Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Organic Syntheses . (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • ResearchGate . (2015). (PDF) Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Benzoic Acids

Introduction: The introduction of fluorine into benzoic acid scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties conferred by fluorine—such as altered acidity, enhance...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The introduction of fluorine into benzoic acid scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties conferred by fluorine—such as altered acidity, enhanced metabolic stability, and modified lipophilicity—make these compounds highly valuable.[1][2] However, the synthesis of fluorinated benzoic acids is often plagued by challenges that can lead to frustratingly low yields. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues encountered in your experiments.

Part 1: General Troubleshooting for Low Product Yield

This section addresses broad, overarching issues that can affect any synthetic route leading to fluorinated benzoic acids.

Q1: My reaction yield is significantly lower than expected. Where should I start my investigation?

A1: A low yield is a systemic issue that often points to foundational problems in your experimental setup. Before diving into route-specific issues, always verify the following three pillars of synthesis[3]:

  • Reagent Quality and Purity:

    • Anhydrous Conditions: Many fluorination reactions are extremely sensitive to moisture. Water can quench reagents, deactivate catalysts, or promote hydrolysis side reactions.[4][5] Ensure all solvents are rigorously dried and that hygroscopic reagents (like CsF or KF) are handled under an inert atmosphere (e.g., in a glovebox).

    • Starting Material Integrity: Verify the purity of your starting materials using techniques like NMR or GC-MS. Impurities can introduce competing reactions or inhibit your desired pathway.[4] For instance, in syntheses involving diazotization, ensure your sodium nitrite is not old or degraded.[4]

  • Suboptimal Reaction Conditions:

    • Temperature Control: Many fluorination reactions have a narrow optimal temperature window. For example, the formation of diazonium salts for the Balz-Schiemann reaction requires strict low-temperature control (0-5 °C) to prevent premature decomposition.[3][5] Conversely, some nucleophilic aromatic substitution (SNAr) reactions require high temperatures (e.g., 150 °C) to proceed efficiently.[6] Systematically vary and monitor the temperature to find the sweet spot for your specific reaction.

    • Reaction Time: Incomplete conversion is a common culprit for low yields. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion before initiating workup.

  • Stoichiometry and Catalyst Activity:

    • Ensure the molar ratios of your reactants and catalysts are correct. An insufficient amount of a key reagent or catalyst will naturally lead to an incomplete reaction.[4]

    • If using a catalyst (e.g., Pd/C for a reduction step or a copper catalyst), ensure it is fresh and active. Catalyst poisoning from impurities in the starting materials or solvent can halt the reaction.[7]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose the root cause of low product yield.

LowYieldTroubleshooting Start Low Product Yield Observed CheckReagents Step 1: Verify Reagent Quality - Purity (NMR, GC-MS) - Anhydrous Conditions - Reagent Activity Start->CheckReagents CheckConditions Step 2: Review Reaction Conditions - Temperature Control - Reaction Time (Monitor via TLC/LC-MS) - Stoichiometry CheckReagents->CheckConditions Reagents OK SolutionReagents Solution: - Use fresh/purified reagents - Dry solvents rigorously - Handle hygroscopic materials in glovebox CheckReagents->SolutionReagents Issue Found CheckSideReactions Step 3: Analyze for Side Products - Check Crude NMR/LC-MS - Identify Competing Pathways CheckConditions->CheckSideReactions Conditions OK SolutionConditions Solution: - Optimize temperature/time - Adjust molar ratios - Use fresh catalyst CheckConditions->SolutionConditions Issue Found CheckWorkup Step 4: Evaluate Workup & Purification - Extraction Efficiency - Recrystallization Solvent - Product Stability CheckSideReactions->CheckWorkup No Major Side Products SolutionSideReactions Solution: - Modify conditions to disfavor side reactions (e.g., lower temp, change base) CheckSideReactions->SolutionSideReactions Side Products Identified SolutionWorkup Solution: - Optimize extraction pH - Screen recrystallization solvents - Use milder purification methods CheckWorkup->SolutionWorkup Product Loss Identified Success Yield Improved SolutionReagents->Success SolutionConditions->Success SolutionSideReactions->Success SolutionWorkup->Success

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer complex.

Q3: Why is the position of other substituents on the benzoic acid so critical for my SNAr reaction?

A3: The success of an SNAr reaction is critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. [8]

  • Mechanism: These EWGs (e.g., -NO₂, -CN, -CF₃) are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. [8]This stabilization lowers the activation energy of the rate-determining nucleophilic attack step. [9]* Troubleshooting: If your benzoic acid substrate has an EWG in the meta position, it cannot participate in resonance stabilization of the intermediate, and the reaction rate will be dramatically slower or may not proceed at all. If you have a choice of isomers, always select one with ortho or para activation. [8]The carboxylic acid group itself is a meta-directing deactivator, but its electronic influence is important to consider in the overall reactivity.

Part 3: Route-Specific Troubleshooting - Balz-Schiemann Reaction

This classic reaction transforms an aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate. [10]While effective, it has several potential failure points.

Q4: My Balz-Schiemann reaction is giving a low yield and a lot of tar. What are the likely causes?

A4: This is a classic symptom of diazonium salt instability and/or improper decomposition conditions. [11]

  • Incomplete or Unstable Diazonium Salt Formation:

    • Strict Temperature Control: The diazotization step (reacting the aminobenzoic acid with NaNO₂ and HBF₄) must be kept cold (0-5 °C). [3]If the temperature rises, the diazonium salt will prematurely decompose, often leading to phenols and tarry byproducts. [12] * Controlled Reagent Addition: The sodium nitrite solution should be added slowly and dropwise to maintain the low temperature and control the generation of nitrous acid. [3]

  • Inefficient Decomposition of the Diazonium Salt:

    • Anhydrous Salt: The isolated diazonium tetrafluoroborate salt must be completely dry before thermal decomposition. The presence of moisture can lead to violent decomposition and reduced yield of the desired aryl fluoride. [13] * Decomposition Method: Thermal decomposition can be tricky to control. [11]If you are decomposing the solid salt, uneven heating can cause localized overheating and charring. Decomposing the salt as a slurry in an inert, high-boiling solvent (like hexane or chlorobenzene) often provides better temperature control and improves yields. [14]Photochemical decomposition under visible light has also emerged as a milder, more controlled alternative. [14]

Balz-Schiemann Reaction Pathway

BalzSchiemann cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Decomposition Start Ar-NH₂ (Aminobenzoic Acid) Diazonium [Ar-N₂]⁺BF₄⁻ (Diazonium Tetrafluoroborate) Start->Diazonium + NaNO₂ + HBF₄ Product Ar-F (Fluorobenzoic Acid) Diazonium->Product Heat (Δ) or Light (hν) Gases N₂ + BF₃

Caption: The two key stages of the Balz-Schiemann reaction.

Part 4: Purification and Workup Challenges

Even with a successful reaction, significant product loss can occur during purification, leading to a low isolated yield.

Q5: My crude reaction mixture shows good conversion by NMR, but I lose most of my product during aqueous workup and extraction. Why?

A5: This is a common issue related to the pH of your aqueous phase and the pKa of your fluorinated benzoic acid.

  • The Problem: Benzoic acids are acidic. To extract them into an organic solvent (like ethyl acetate), the aqueous layer must be acidified to a pH well below the pKa of your product. This protonates the carboxylate anion (Ar-COO⁻) to the neutral carboxylic acid (Ar-COOH), making it much more soluble in the organic phase. If the aqueous layer is neutral or basic, your product will remain in the aqueous layer as the highly polar carboxylate salt.

  • The Solution: During your workup, acidify the aqueous layer with a strong acid like concentrated HCl until it is acidic to litmus or Congo paper (pH ~1-2). [13]Then, perform your extractions.

  • Emulsion Issues: If you experience emulsions during extraction, adding brine (a saturated NaCl solution) can help break the emulsion and improve phase separation.

Q6: Recrystallization isn't working well to purify my final product. What are my options?

A6: If a simple recrystallization fails to remove impurities, you may need to try alternative methods.

  • Solvent Screening: Experiment with a variety of solvent systems for recrystallization (e.g., water, ethanol/water, hexane/ethyl acetate). [4]* Acid-Base Purification: An effective technique for purifying carboxylic acids is to dissolve the crude product in a weak base (like aqueous sodium bicarbonate), wash the basic solution with an organic solvent (like ether or ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your purified benzoic acid. [13]* Column Chromatography: If impurities have similar acidity, silica gel column chromatography is a reliable option. A common mobile phase is a gradient of ethyl acetate in hexane, often with a small amount of acetic acid added to keep the carboxylic acid protonated and prevent streaking on the column. [4]

Quantitative Data Summary

Table 1: Comparison of Synthetic Routes to 2-Fluorobenzoic Acid

Synthetic RouteStarting MaterialKey ReagentsTypical YieldKey ChallengesReference
Oxidationo-FluorobenzaldehydeCu(OAc)₂, Co(OAc)₂, O₂Up to 95%Catalyst activity, sufficient oxygen supply[3]
Diazotization (Balz-Schiemann)Anthranilic acidNaNO₂, HBF₄ or HF/pyridineModerateUnstable diazonium intermediate, strict temperature control is critical[3]
Nucleophilic Fluorination1-ArylbenziodoxolonesCsF, DMSOVariable, can be lowRadical side reactions leading to non-fluorinated byproduct[6]

References

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-13. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis with 3-Fluorobenzoic Acid: A Practical Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Royal Society of Chemistry. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples for reactions leading to 18-fluorine-labeled compounds using benzoic acid as a building block. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective mono- and difluorination of benzoic acid derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

  • Preprints.org. (n.d.). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F. Retrieved from [Link]

  • ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Retrieved from [Link]

  • PubMed Central. (n.d.). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Retrieved from [Link]

  • RSC Publishing. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Retrieved from [Link]

  • ResearchGate. (2025). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-4,5-dimethoxybenzoic Acid

Welcome to the technical support resource for 2-Fluoro-4,5-dimethoxybenzoic acid (CAS 79474-35-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Fluoro-4,5-dimethoxybenzoic acid (CAS 79474-35-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate.[1][2] As a substituted benzoic acid, its purification can be nuanced, and this document provides field-proven insights and validated protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Fluoro-4,5-dimethoxybenzoic acid?

A1: The impurity profile is highly dependent on the synthetic route employed. However, based on common synthetic pathways for related fluorinated and methoxylated benzoic acids, likely impurities include:

  • Unreacted Starting Materials: Precursors such as the corresponding benzaldehyde, aniline, or nitrile may be present if the reaction has not gone to completion.[3][4]

  • Isomeric Byproducts: Incomplete regioselectivity during fluorination or methoxylation steps can lead to the formation of structural isomers.

  • Hydrolysis Intermediates: If the synthesis involves the hydrolysis of a nitrile or ester precursor, incomplete hydrolysis can leave these intermediates in the crude product.[4]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., copper salts) used during the synthesis may persist after initial work-up.[5]

Q2: How can I quickly assess the purity of my sample before starting a large-scale purification?

A2: A multi-technique approach is always recommended for a comprehensive purity assessment.[1] For a rapid initial evaluation:

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your sample. Co-spotting with your starting materials can quickly indicate if they are still present.

  • Melting Point Analysis: A pure substance will have a sharp, defined melting point. Impurities typically cause the melting point to be depressed and broaden the melting range.[6]

  • ¹H NMR Spectroscopy: A quick proton NMR spectrum can provide significant structural information and reveal the presence of proton-containing impurities, often without the need for extensive sample preparation.

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[7]

Q3: My compound is a solid with 97-98% purity from the supplier. Do I still need to purify it?

A3: It depends entirely on your application. For sensitive downstream reactions, such as in the development of active pharmaceutical ingredients (APIs), even minor impurities can have significant impacts on reaction yield, byproduct formation, and the biological activity of the final compound.[1] If your experiment is sensitive to catalysts or requires exacting stoichiometry, further purification to >99.5% is highly recommended.

Troubleshooting Purification Challenges

This section addresses specific issues encountered during the purification of 2-Fluoro-4,5-dimethoxybenzoic acid in a practical question-and-answer format.

Problem 1: My recrystallization attempt failed. The compound either won't dissolve, or it all dissolves and nothing crystallizes upon cooling.

This is the most common purification challenge and is almost always a solvent selection issue.

Causality & Troubleshooting Steps:

  • Cause: The chosen solvent is either too "poor" (the compound is insoluble even when hot) or too "good" (the compound remains soluble even when cold). The ideal recrystallization solvent is one in which the target compound has high solubility at high temperatures and low solubility at low temperatures.

  • Solution Workflow:

    • Perform a Solvent Screen: Do not commit your entire batch of material to an unproven solvent. Test small aliquots (5-10 mg) of your crude product in a range of solvents (0.2-0.5 mL) with varying polarities. Good starting points for a polar compound like a benzoic acid derivative are ethanol, methanol, water, acetone, ethyl acetate, or mixtures thereof.[6][8]

    • Evaluate Solubility:

      • Does it dissolve at room temperature? If yes, this is likely too good a solvent to be used alone. It might be suitable as the "good" solvent in a binary mixture.

      • Does it dissolve upon heating to boiling? If yes, this is a promising candidate.

      • After dissolving upon heating, do crystals form upon cooling to room temperature and then in an ice bath? If yes, you have found a suitable solvent.

    • Consider a Mixed Solvent System: This technique is extremely powerful. You dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise at the boiling point until the solution just becomes turbid. Add a few more drops of the "good" solvent to clarify and then allow it to cool slowly.[6]

Recrystallization Solvent Screening Guide
Solvent ClassExample SolventsSuitability for 2-Fluoro-4,5-dimethoxybenzoic Acid
Polar Protic Water, Ethanol, MethanolHigh Potential. Often good for polar molecules. Ethanol/water mixtures are a classic choice for benzoic acids.[6]
Polar Aprotic Acetone, Ethyl Acetate (EA)Good Potential. Can be effective. Often used in binary systems with non-polar solvents like hexanes.[8]
Non-Polar Hexanes, TolueneLikely "Poor" Solvents. Useful as the anti-solvent in a binary system (e.g., dissolved in hot EA, add hexanes).
Other Acetonitrile (MeCN)Moderate Potential. Has been used for crystallizing similar dimethoxybenzoic acids.[9]
Problem 2: My compound "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a super-saturated liquid phase, which often fails to solidify or solidifies into an amorphous, impure mass.

Causality & Troubleshooting Steps:

  • Cause 1: High Impurity Load. Significant amounts of impurities can act as a eutectic mixture, depressing the melting point of your compound below the temperature of the solution.

  • Cause 2: Solution is Too Saturated. If the solution is cooled too rapidly or is too concentrated, the compound may not have time to form an ordered crystal lattice.

  • Cause 3: Inappropriate Solvent. The boiling point of the solvent may be higher than the melting point of your compound.

  • Solution Workflow:

    • Re-heat and Dilute: If an oil forms, re-heat the solution until it is homogeneous again. Add 10-20% more hot solvent to decrease the saturation level.

    • Slow Down the Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal growth.

    • Induce Crystallization: At a temperature just above where it oiled out, try scratching the inside of the flask with a glass rod below the solvent line. This creates nucleation sites. Adding a "seed crystal" from a previous pure batch is also highly effective.

    • Change Solvents: If the problem persists, the solvent system is likely inappropriate. Choose a solvent with a lower boiling point or adjust the ratio of your mixed solvent system.

Problem 3: After purification, my analytical data (HPLC, NMR) still shows a persistent impurity.

If a simple recrystallization does not remove an impurity, it is likely because the impurity has very similar solubility properties to your target compound.

Causality & Troubleshooting Steps:

  • Cause 1: Isomeric Impurity. Structural isomers often have nearly identical polarity and solubility, making them very difficult to separate by recrystallization.

  • Cause 2: Chemically Similar Byproduct. An impurity with the same core structure and functional groups will behave similarly in a given solvent.

  • Solution Workflow:

    • Change Purification Method: When recrystallization fails, you must switch to a separation technique that relies on a different physical principle.

    • Acid-Base Extraction: This is a highly effective technique for purifying carboxylic acids. Dissolve the crude material in an organic solvent (like ethyl acetate). Wash this solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product will be deprotonated and move into the aqueous layer, while non-acidic impurities remain in the organic layer. Separate the layers, and then re-acidify the aqueous layer with HCl to precipitate your pure product, which can be collected by filtration.[10]

    • Preparative Chromatography: Flash column chromatography over silica gel can be effective. Since your compound is acidic, it may streak on the silica. To mitigate this, add a small amount of acetic acid (~0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). A more advanced trick is to add a very small amount of a non-nucleophilic base like triethylamine to the slurry when packing the column to neutralize the acidic silica sites, which can improve peak shape.[10]

Workflow & Methodology Diagrams

Diagram 1: Troubleshooting Recrystallization Issues

A decision tree for addressing common recrystallization failures.

G start Start Recrystallization dissolve_check Does solid dissolve in hot solvent? start->dissolve_check crystal_check Do crystals form upon cooling? dissolve_check->crystal_check Yes fail_dissolve Action: Choose a 'stronger' (more polar) solvent or use a mixed solvent system. dissolve_check->fail_dissolve No oil_check Does the compound 'oil out'? crystal_check->oil_check No success Success: Collect Pure Crystals crystal_check->success Yes fail_crystal Action: Solvent is too 'good'. - Try a 'weaker' solvent. - Use a mixed solvent system. - Concentrate solution. oil_check->fail_crystal No handle_oil Action: - Re-heat and add more solvent. - Cool more slowly. - Scratch flask or add seed crystal. oil_check->handle_oil Yes

Diagram 2: Purification Method Selection Logic

A workflow for choosing the right purification strategy based on impurity type.

G start Crude Product (>95% Purity?) recrys Attempt Recrystallization start->recrys Yes alt_method Impurity Type? start->alt_method No / Grossly Impure purity_check Purity Goal Met? recrys->purity_check end Product Ready for Use purity_check->end Yes purity_check->alt_method No acid_base Perform Acid-Base Extraction alt_method->acid_base Non-Acidic Impurities chromatography Perform Column Chromatography alt_method->chromatography Isomers or Similar Polarity acid_base->purity_check chromatography->purity_check

Detailed Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a starting point for developing a quantitative purity analysis method, based on standard practices for substituted benzoic acids.[7]

  • Instrumentation: Standard HPLC system with a UV detector, C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Preparation: Prepare a stock solution of your compound at 1 mg/mL in a 50:50 mixture of Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µm
Mobile Phase Gradient of A (0.1% TFA in H₂O) and B (0.1% TFA in ACN)
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 254 nm (or determined by UV scan)
Injection Vol. 10 µL
  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Protocol 2: Purification by Recrystallization (Ethanol/Water System)

This protocol uses a common and effective mixed-solvent system for polar benzoic acids.[6]

  • Dissolution: Place the crude 2-Fluoro-4,5-dimethoxybenzoic acid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with stirring until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is perfectly clear again.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (use the approximate ratio from your recrystallization) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing. Available at: [Link]

  • Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542. PubChem, National Institutes of Health. Available at: [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Available at: [Link]

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. Available at: [Link]

  • Purification of benzoic acid. US Patent US3235588A. Google Patents.
  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]

  • (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. Available at: [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid

Welcome to the technical support center for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid (CAS 79474-35-4). This molecule is a crucial building block in medicinal chemistry and drug development, where its specific...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid (CAS 79474-35-4). This molecule is a crucial building block in medicinal chemistry and drug development, where its specific substitution pattern can enhance metabolic stability and bioavailability in active pharmaceutical ingredients (APIs)[1]. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges and optimize reaction conditions for a successful synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and general laboratory practices for preparing 2-Fluoro-4,5-dimethoxybenzoic acid.

Q1: What are the most viable synthetic routes to 2-Fluoro-4,5-dimethoxybenzoic acid?

A1: Several synthetic strategies can be envisioned, leveraging common and well-documented organic transformations. The optimal choice depends on the availability of starting materials, scalability, and safety considerations. A highly plausible and robust route involves a three-step sequence starting from commercially available 3,4-dimethoxybenzoic acid (veratric acid):

  • Electrophilic Nitration: Introduction of a nitro group ortho to the carboxylic acid, yielding 4,5-dimethoxy-2-nitrobenzoic acid. This step activates the desired position for subsequent functionalization[2].

  • Catalytic Reduction: Reduction of the nitro group to an amine using a catalyst like Palladium on carbon (Pd/C) and a hydrogen source, resulting in 2-amino-4,5-dimethoxybenzoic acid[3].

  • Balz-Schiemann Reaction: Conversion of the amino group to a fluorine atom. This classic reaction involves diazotization of the aniline derivative, followed by thermal decomposition of the resulting tetrafluoroborate salt to install the fluorine atom[4].

An alternative, though potentially more challenging, route could involve the oxidation of a corresponding toluene derivative, such as 2-fluoro-4,5-dimethoxytoluene. This method relies on the selective oxidation of the methyl group to a carboxylic acid, often using strong oxidizing agents like potassium permanganate (KMnO₄)[4][5].

Q2: What are the primary safety precautions to consider during this synthesis?

A2: Safety is paramount. Key hazards are associated with the reagents used in the recommended synthetic route:

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive. The reaction can be exothermic, requiring careful temperature control to prevent runaways. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a properly configured hydrogenation apparatus and ensure the system is purged with an inert gas (e.g., nitrogen or argon) before and after the reaction. Pd/C can be pyrophoric upon exposure to air after the reaction; filter the catalyst carefully, keeping it wet with solvent.

  • Balz-Schiemann Reaction: Hydrofluoric acid (or its derivatives like fluoboric acid) is extremely toxic and causes severe, painful burns that may not be immediately apparent[4]. Use specialized calcium gluconate gel as a first aid precaution. Diazonium salts can be explosive when isolated and dry; they are almost always used in situ as a solution or wet paste[4].

Q3: How can I effectively monitor the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.

  • Stationary Phase: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. The polarity can be adjusted based on the specific step. For the more polar benzoic acid derivatives, adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase can improve spot shape and resolution.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be used if the compounds do not have a strong UV chromophore. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the standard methods for characterizing the final product?

A4: A combination of spectroscopic methods is required to confirm the structure and purity of the final 2-Fluoro-4,5-dimethoxybenzoic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the aromatic protons and two methoxy singlets. ¹⁹F NMR will show a singlet for the fluorine atom. ¹³C NMR will confirm the number of unique carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (200.16 g/mol )[1].

  • Melting Point: A sharp melting point range indicates high purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, following the recommended three-step route from 3,4-dimethoxybenzoic acid.

Problem: My nitration of 3,4-dimethoxybenzoic acid gives a low yield and multiple products.

  • Probable Cause: The methoxy groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic substitution. Over-nitration or nitration at an undesired position can occur if conditions are not carefully controlled.

  • Solution & Causality:

    • Temperature Control is Critical: The nitration reaction is exothermic. Maintain a low temperature (typically 0-10 °C) by using an ice bath throughout the addition of the nitrating mixture. Elevated temperatures can lead to the formation of dinitro- or other undesired regioisomers.

    • Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is standard. The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Using fuming nitric acid or more potent nitrating agents can increase the risk of side reactions.

    • Slow & Controlled Addition: Add the substrate to the acid mixture (or vice-versa, depending on the specific protocol) slowly and dropwise to manage the exotherm and maintain local concentration control.

    • Work-up Procedure: Pouring the reaction mixture onto ice water is a standard method to quench the reaction and precipitate the product[2]. Ensure enough ice is used to keep the temperature low during quenching.

Problem: The reduction of the nitro group is slow or incomplete.

  • Probable Cause: This issue often relates to catalyst activity, hydrogen availability, or the presence of impurities.

  • Solution & Causality:

    • Catalyst Activity & Loading: Ensure you are using a fresh, high-quality Pd/C catalyst. A typical loading is 5-10 mol% of palladium relative to the substrate. If the reaction stalls, carefully adding more catalyst (after purging the system with inert gas) can sometimes restart it.

    • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, using a balloon of hydrogen, applying positive pressure (e.g., 3-4 bar) in a Parr shaker or similar autoclave significantly increases the rate of reaction by increasing the concentration of dissolved hydrogen[3].

    • Solvent Choice: Solvents like methanol, ethanol, or ethyl acetate are commonly used. Ensure the starting material is soluble in the chosen solvent. For the salt of the benzoic acid, a mixture including water might be necessary[3].

    • Catalyst Poisons: Sulfur-containing compounds or residual reagents from the previous step can poison the palladium catalyst. Ensure the nitro-compound is sufficiently pure before the reduction step.

Problem: The final Balz-Schiemann fluorination step has a very low yield.

  • Probable Cause: The Balz-Schiemann reaction is notoriously sensitive. Low yields can result from incomplete diazotization, premature decomposition of the diazonium salt, or inefficient thermal decomposition.

  • Solution & Causality:

    • Anhydrous Conditions for Diazotization: While the reaction is run in an aqueous acid, it is crucial to use anhydrous sodium nitrite to generate nitrous acid in situ.

    • Strict Temperature Control (Diazotization): The formation of the diazonium salt must be performed at low temperatures (0-5 °C)[4]. Diazonium salts are unstable and will decompose to form undesired phenol byproducts if the temperature rises.

    • Isolation of the Diazonium Salt: The intermediate diazonium tetrafluoroborate salt often precipitates from the cold aqueous solution. It is crucial to wash this solid with cold water, followed by cold methanol and ether to remove residual acid and water[4]. The salt must be thoroughly dry before thermal decomposition, as moisture can lead to violent decomposition and reduced yield[4].

    • Thermal Decomposition: The dry diazonium salt should be heated gently and carefully. The decomposition can sometimes be vigorous. Performing the decomposition in an inert, high-boiling solvent can sometimes provide better temperature control and improved yields.

Problem: The final product is difficult to purify and contains persistent impurities.

  • Probable Cause: Impurities can be carried over from previous steps or generated as side products. A common impurity is the corresponding phenol (2-hydroxy-4,5-dimethoxybenzoic acid) from the decomposition of the diazonium salt with water.

  • Solution & Causality:

    • Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvent systems. A good starting point would be an ethanol/water or acetone/water mixture[6]. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

    • Acid-Base Extraction: During the work-up, you can use acid-base chemistry to your advantage. Dissolving the crude product in a weak base (like sodium bicarbonate solution), washing with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure benzoic acid can be very effective.

    • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A mobile phase of hexane/ethyl acetate with 1% acetic acid is a good starting point. The acid in the eluent prevents the carboxylic acid from streaking on the silica gel.

Section 3: Optimized Synthetic Workflow

The following diagram and table outline the recommended synthetic pathway and optimized conditions for each step.

Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Fluorination (Balz-Schiemann) A 3,4-Dimethoxybenzoic Acid B 4,5-Dimethoxy-2-nitrobenzoic Acid A->B HNO₃, H₂SO₄ 0-10 °C C 2-Amino-4,5-dimethoxybenzoic Acid B->C H₂, Pd/C MeOH, 3 bar D Diazonium Tetrafluoroborate Salt C->D 1. NaNO₂, HBF₄ 2. Isolate Solid E 2-Fluoro-4,5-dimethoxybenzoic Acid D->E Heat (Δ)

Sources

Optimization

stability of 2-Fluoro-4,5-dimethoxybenzoic acid under different reaction conditions

Welcome to the technical support guide for 2-Fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this important pharmaceutical intermediate.[1] The unique substitution pattern—an activating fluorine atom and two electron-donating methoxy groups on a benzoic acid core—presents specific stability considerations that are crucial for successful synthesis, formulation, and analytical method development.

This guide moves beyond simple protocols to explain the chemical principles governing the stability of this molecule under various stressors.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general stability profile of 2-Fluoro-4,5-dimethoxybenzoic acid under standard laboratory conditions?

Under recommended storage conditions (room temperature, dry environment), 2-Fluoro-4,5-dimethoxybenzoic acid is a stable, solid compound.[2] However, its stability in solution and during chemical reactions is highly dependent on the specific conditions employed. The primary sites of potential degradation are the two methoxy groups, the carboxylic acid functional group, and the aromatic ring itself. Forced degradation studies, which intentionally stress the molecule, are essential to understand its intrinsic stability and develop stability-indicating analytical methods.[3][4]

Q2: My reaction under acidic conditions is showing unexpected byproducts. What could be happening?

This is a common issue when working with methoxy-substituted aromatic compounds. The most probable degradation pathway under acidic conditions (e.g., strong acids like HCl or H₂SO₄, particularly with heat) is the O-demethylation of one or both methoxy groups.[5]

Causality: The ether linkages of the methoxy groups are susceptible to cleavage by protonation, followed by nucleophilic attack. This is a well-documented degradation mechanism for methoxylated aromatic compounds in various environments.[6][7] The electron-donating nature of the methoxy groups makes the ortho and para positions electron-rich, but the ether oxygen itself can be protonated, initiating the degradation.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction for the appearance of more polar byproducts, which could correspond to the hydroxylated (demethylated) species.

  • Condition Modification: If O-demethylation is undesired, consider using milder acidic conditions, lower reaction temperatures, or protecting the carboxylic acid group (e.g., as an ester) to potentially alter the electronic properties and reactivity.

  • Structural Confirmation: If significant degradation occurs, isolate the byproduct and confirm its structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to verify if it is a demethylated derivative.

Q3: I am performing a reaction in a strong base. What are the stability risks?

2-Fluoro-4,5-dimethoxybenzoic acid is generally more stable under basic conditions than acidic ones, primarily forming the carboxylate salt. However, two potential issues can arise under harsh basic conditions (e.g., concentrated NaOH or KOH at elevated temperatures):

  • Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is activated towards substitution, this typically requires a potent nucleophile and specific conditions. Hydroxide is a nucleophile, and at high temperatures, substitution of the fluorine is a possibility, though less common than other reactions.

  • Degradation of Other Functional Groups: If your reaction mixture contains other sensitive functional groups, the basic conditions can lead to unintended side reactions. The core 2-fluoro-4,5-dimethoxybenzoate structure, however, is relatively robust to base-catalyzed hydrolysis of its substituents.

Troubleshooting:

  • Use the minimum necessary concentration and temperature of the base to achieve the desired reaction.

  • Ensure an inert atmosphere (e.g., Nitrogen or Argon) if oxidative degradation in the basic medium is a concern.

Q4: My compound seems to be degrading during workup with an oxidizing agent. Is this expected?

Yes, this is a significant risk. The aromatic ring of 2-Fluoro-4,5-dimethoxybenzoic acid is electron-rich due to the two methoxy substituents, making it susceptible to oxidative degradation.

Causality: Strong oxidizing agents, such as hydrogen peroxide (H₂O₂), permanganates, or even atmospheric oxygen under certain conditions, can attack the aromatic ring.[5][8] This can lead to hydroxylation, ring-opening to form smaller organic acids, or the formation of quinone-like structures.[9] The initial phase of oxidation often involves radical addition or electron transfer, leading to a cascade of reactions.[9]

Troubleshooting & Prevention:

  • Choice of Oxidant: Select the mildest oxidant that can accomplish the desired transformation.

  • Inert Atmosphere: When not performing an oxidation reaction, blanketing the reaction with an inert gas can prevent unwanted air oxidation.

  • Control Temperature: Perform oxidations at low temperatures to control selectivity and minimize over-oxidation or ring cleavage.

  • Stability Indicating Method: Use an HPLC method to quantify the parent compound and detect oxidative degradants, which may have different UV chromophores.

Q5: Is the carboxylic acid group susceptible to reduction during my synthesis?

The stability of 2-Fluoro-4,5-dimethoxybenzoic acid to reduction is highly dependent on the reducing agent used.

  • Stable to Mild Reductants: It is stable to mild reducing agents like sodium borohydride (NaBH₄), which is generally not effective for reducing carboxylic acids.[10]

  • Susceptible to Strong Reductants: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃•THF, BMS) will readily reduce the carboxylic acid to the corresponding primary alcohol (2-fluoro-4,5-dimethoxybenzyl alcohol).[10][11][12] This reduction is typically a high-yielding, desired transformation rather than an unwanted degradation.

Experimental Consideration: If you need to perform a reduction elsewhere in a molecule without affecting the carboxylic acid, you must either choose a selective reducing agent or protect the carboxylic acid group (e.g., as an ester, which has different reactivity profiles with reducing agents).

Technical Guide: Forced Degradation Protocol

Forced degradation studies are critical for establishing the intrinsic stability of a drug substance and developing validated, stability-indicating analytical methods as mandated by ICH guidelines.[3][5]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of Compound in Acetonitrile/Water Prep_Acid Aliquot for Acid Hydrolysis Prep_Base Aliquot for Base Hydrolysis Prep_Ox Aliquot for Oxidation Prep_Heat Prepare Solid & Solution for Thermal Stress Prep_Photo Prepare Solid & Solution for Photostability Stress_Acid Add 0.1 M HCl Heat at 60°C Prep_Acid->Stress_Acid Stress_Base Add 0.1 M NaOH Heat at 60°C Prep_Base->Stress_Base Stress_Ox Add 3% H₂O₂ Room Temp Prep_Ox->Stress_Ox Stress_Heat Place in Oven (e.g., 80°C) Prep_Heat->Stress_Heat Stress_Photo Expose to ICH-compliant Light Source (Vis & UV) Prep_Photo->Stress_Photo Quench Neutralize/Quench Reactions at Time Points Stress_Acid->Quench Stress_Base->Quench Stress_Ox->Quench Stress_Heat->Quench Stress_Photo->Quench Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Quench->Analyze Results Quantify Degradation & Identify Degradants Analyze->Results

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol

Objective: To assess the stability of 2-Fluoro-4,5-dimethoxybenzoic acid under various stress conditions.

Materials:

  • 2-Fluoro-4,5-dimethoxybenzoic acid

  • HPLC-grade Acetonitrile and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

  • HPLC system with UV and/or MS detector

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or an acetonitrile/water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep a parallel sample at room temperature and another at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Follow the same temperature and time point strategy as for acid hydrolysis.[3]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and monitor at the same time points.

  • Thermal Stress:

    • Solid: Place a small amount of solid compound in an oven at 80°C.

    • Solution: Place a capped vial of the stock solution in an oven at 60°C. Analyze after a set period (e.g., 24, 48 hours).

  • Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Keep control samples wrapped in foil to protect from light.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL).

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Potential Degradation Pathways & Stability Summary

The following diagram illustrates the most probable degradation pathways based on the chemical structure and established principles.

Degradation_Pathways cluster_degradation Potential Degradants Parent 2-Fluoro-4,5-dimethoxybenzoic acid Demethylated Mono/Di-Hydroxybenzoic Acid Derivative Parent->Demethylated  Acidic Hydrolysis  (H⁺, Δ) Decarboxylated 1-Fluoro-3,4-dimethoxybenzene Parent->Decarboxylated  Thermal Stress  (High Temp, >Tm) Reduced (2-Fluoro-4,5-dimethoxyphenyl)methanol Parent->Reduced  Reduction  (LiAlH₄ or BH₃) RingOpened Small Aliphatic Acids (e.g., formic, acetic) Parent->RingOpened  Strong Oxidation  (e.g., KMnO₄, O₃)

Sources

Troubleshooting

dealing with regioisomers in the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid

Welcome to the technical support guide for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis, particularly the challenge of controlling regioselectivity. As an important building block in pharmaceutical and agrochemical development, obtaining this molecule in high purity is often critical.[1] This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Frequently Asked Questions (FAQs)

FAQ 1: I'm starting the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid. What is the most direct synthetic approach and what are the primary challenges?

The most conceptually straightforward approach is the direct electrophilic fluorination of the readily available starting material, 3,4-dimethoxybenzoic acid (veratric acid). This method involves treating veratric acid with an electrophilic fluorine source, such as Selectfluor™ (F-TEDA-BF₄).[2][3]

However, this direct approach is fraught with challenges, the most significant being a lack of regioselectivity . The benzene ring on veratric acid has three potential sites for electrophilic attack, and the directing effects of the existing substituents often lead to a mixture of fluorinated isomers, making purification difficult and significantly reducing the yield of the desired product.

FAQ 2: My initial fluorination attempt on veratric acid gave me a mixture of products. Why is controlling the position of the fluorine atom so difficult?

The outcome of an electrophilic aromatic substitution reaction is dictated by the electronic and steric effects of the substituents already on the ring. In the case of 3,4-dimethoxybenzoic acid:

  • Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directing. The methoxy groups at positions 4 and 5 will strongly direct incoming electrophiles (like "F+") to the positions ortho and para to them. This makes positions 2 and 6 highly activated.

  • Carboxylic Acid Group (-COOH): This is a deactivating group and is meta-directing. It will direct incoming electrophiles to positions 3 and 5.

When you combine these effects, you have a conflict. The powerful methoxy groups strongly favor substitution at position 6 (ortho to the -OCH₃ at position 5) and position 2 (ortho to the -OCH₃ at position 4). While the carboxylic acid group weakly directs to position 5, the activation from the methoxy groups dominates, leading primarily to a mixture of the 2-fluoro and 6-fluoro isomers.

Figure 1. Competing directing effects in the electrophilic fluorination of veratric acid.
FAQ 3: What is the most likely regioisomeric impurity I need to watch out for?

The most common and difficult-to-separate regioisomer is 6-Fluoro-3,4-dimethoxybenzoic acid . As shown in Figure 1, the C-6 position is electronically very similar to the desired C-2 position. Both are ortho to one methoxy group and meta to the other. The primary difference is steric hindrance from the adjacent carboxylic acid group at C-1, which slightly disfavors substitution at C-2 and C-6, but often not enough to give clean selectivity.

Compound Structure Significance
2-Fluoro-4,5-dimethoxybenzoic acid (Desired Product)Target molecule for further synthesis.
6-Fluoro-3,4-dimethoxybenzoic acid (Major Regioisomeric Impurity)Similar polarity and properties, making separation challenging.
FAQ 4: Is there a more reliable method to ensure fluorination specifically at the C-2 position?

Yes. When direct substitution fails to provide adequate regioselectivity, a Directed ortho-Metalation (DoM) strategy is the superior and recommended approach.[4][5] DoM uses a functional group on the aromatic ring to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. This creates a highly reactive aryllithium intermediate, which can then be quenched with an electrophilic fluorine source to install the fluorine atom with near-perfect regioselectivity.

For this synthesis, the carboxylic acid group itself can act as the directing metalating group (DMG). The process involves:

  • Double Deprotonation: Treatment of 3,4-dimethoxybenzoic acid with two equivalents of a strong base like sec-Butyllithium (s-BuLi) or Lithium Diisopropylamide (LDA) at low temperature (-78 °C). The first equivalent deprotonates the acidic carboxylic acid proton, and the second deprotonates the C-2 position, which is directed by the resulting carboxylate.[6]

  • Electrophilic Quench: The resulting dianion is then treated with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), to deliver the fluorine atom precisely to the C-2 position.

G start 3,4-Dimethoxybenzoic Acid step1 1. Add 2.2 eq. s-BuLi 2. TMEDA, THF 3. -78°C start->step1 intermediate Ortho-Lithiated Dianion Intermediate step1->intermediate step2 1. Add NFSI in THF 2. -78°C to RT intermediate->step2 product 2-Fluoro-4,5-dimethoxybenzoic Acid (High Purity) step2->product

Figure 2. Workflow for Directed ortho-Metalation (DoM) strategy.

This method bypasses the issues of electronic directing group competition seen in direct fluorination and is the most reliable path to the pure 2-fluoro isomer.

FAQ 5: My reaction still produced a mixture of isomers. How can I effectively separate the desired 2-fluoro product?

Separating regioisomers of fluorinated benzoic acids is notoriously difficult due to their similar physical properties.[7] The most effective technique is preparative High-Performance Liquid Chromatography (HPLC) , typically in reverse-phase mode.

  • Column: A C18 column is the standard choice.

  • Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile or methanol) with an acidic modifier (like 0.1% trifluoroacetic acid or formic acid) is typically required. The acid ensures the carboxylic acid group is protonated, leading to better peak shape and retention.

  • Detection: UV detection, typically around 254 nm, where the aromatic ring absorbs.

The isomers will have slightly different retention times, allowing for their separation. Method development will be necessary to optimize the gradient for baseline resolution. For small-scale lab work, flash column chromatography on silica gel can be attempted, but co-elution is a significant risk.

FAQ 6: How can I use NMR spectroscopy to definitively identify my product and quantify the isomeric ratio?

NMR is the most powerful tool for distinguishing these isomers. You should acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The key differences will be in the aromatic region of the ¹H NMR spectrum.

Isomer Expected ¹H NMR Aromatic Signals Rationale
2-Fluoro-4,5-dimethoxybenzoic acid (Desired) Two singlets (or narrow doublets with small ⁴JHF coupling). One proton at C-3, one at C-6.The two aromatic protons (H-3 and H-6) are not adjacent to each other. They will appear as distinct singlets, possibly showing small long-range coupling to the fluorine atom.
6-Fluoro-3,4-dimethoxybenzoic acid (Impurity) Two doublets, each with a characteristic ³JHF (ortho) coupling constant of ~8-10 Hz.The two aromatic protons (H-2 and H-5) are each ortho to the fluorine atom at C-6. This results in a clear doublet splitting pattern for both signals.

By integrating the distinct signals for each isomer in the ¹H NMR spectrum, you can accurately determine the purity and the ratio of regioisomers in your sample. ¹⁹F NMR will show a distinct singlet for each fluoro-isomer, providing another method for quantification.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4,5-dimethoxybenzoic Acid via Directed ortho-Metalation

This protocol is a self-validating system; successful formation of the desired product as the major component confirms the directed lithiation and quench.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,4-dimethoxybenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • Metalation: Add N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq). Slowly, add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 2 hours.

  • Fluorination: In a separate flame-dried flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (1.5 eq) in anhydrous THF. Add the NFSI solution to the reaction mixture dropwise via cannula, again maintaining a temperature below -70 °C.

  • Quench & Workup: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour before removing the cooling bath and allowing it to warm slowly to room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Acidify the aqueous layer to pH ~2 with 2 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography to yield pure 2-Fluoro-4,5-dimethoxybenzoic acid.

Protocol 2: Troubleshooting and Isomer Identification Workflow

If your synthesis has resulted in an unknown mixture, follow this logical workflow.

G start Crude Product Mixture (Post-Workup) step1 Dissolve small sample in CDCl₃ or DMSO-d₆ start->step1 step2 Acquire ¹H NMR Spectrum step1->step2 decision1 Observe Aromatic Region: Two Singlets Present? step2->decision1 outcome1 Major component is likely the desired 2-Fluoro isomer. Proceed with purification. decision1->outcome1 Yes decision2 Observe Aromatic Region: Two Doublets (J=8-10 Hz)? decision1->decision2 No path1_yes Yes path1_no No outcome2 Major component is likely the 6-Fluoro impurity. Optimize reaction (Use DoM) or proceed to difficult preparative HPLC separation. decision2->outcome2 Yes outcome3 Complex mixture or unexpected product. Acquire 2D NMR (COSY, HSQC) and Mass Spec for full structural elucidation. decision2->outcome3 No path2_yes Yes path2_no No

Sources

Optimization

Technical Support Center: Catalyst and Reaction Optimization for 2-Fluoro-4,5-dimethoxybenzoic Acid

From the desk of the Senior Application Scientist Welcome to the technical support center for synthetic transformations involving 2-Fluoro-4,5-dimethoxybenzoic acid. This guide is designed for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for synthetic transformations involving 2-Fluoro-4,5-dimethoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your reactions. The inherent electronic and steric properties of this molecule—namely the ortho-fluoro substituent and the two electron-donating methoxy groups—present unique challenges and opportunities in catalyst selection and reaction design.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for the most common transformations: amide coupling and esterification, with additional considerations for cross-coupling reactions.

Section 1: Amide Coupling Reactions

Amide bond formation is one of the most frequently performed reactions in drug discovery.[1][2] However, the reactivity of 2-Fluoro-4,5-dimethoxybenzoic acid can be nuanced. The ortho-fluoro group provides steric hindrance, while its inductive electron-withdrawing effect can activate the carboxyl group.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for coupling reagents when working with 2-Fluoro-4,5-dimethoxybenzoic acid?

A1: Your choice of coupling reagent is critical and should be guided by the nucleophilicity of your amine partner and the scale of your reaction. For this particular substrate, we recommend starting with reagents that form highly reactive intermediates to overcome potential steric hindrance.

A comparison of common reagent classes is provided below:

Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCC, DICCost-effective, readily available.Can form N-acylurea byproduct; may require additives; risk of racemization.General purpose, especially with non-hindered amines.
Phosphonium Salts PyBOP, BOPHigh reactivity, low racemization.Stoichiometric phosphine oxide byproduct can complicate purification.Hindered substrates, peptide couplings.
Uronium/Aminium Salts HATU, HBTU, HCTUVery high reactivity, fast reaction times, low racemization.[1]Higher cost, can be moisture-sensitive.Challenging couplings, hindered acids/amines, valuable substrates.

For 2-Fluoro-4,5-dimethoxybenzoic acid, a uronium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent starting point, particularly if you encounter sluggish reactivity with other methods.

Q2: My amide coupling with EDC is slow and gives a low yield. What's happening and how can I fix it?

A2: This is a classic issue. Slow reactivity with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often stems from two sources: steric hindrance from the ortho-fluoro group and the formation of an unreactive N-acylurea byproduct.

To troubleshoot, consider the following workflow:

G start Low Yield with EDC add_additive Incorporate an Additive (e.g., Oxyma Pure, HOBt) start->add_additive First Step change_reagent Switch to a Stronger Coupling Reagent (e.g., HATU) add_additive->change_reagent If still slow success Reaction Optimized add_additive->success check_base Verify Base Stoichiometry (Use 2-3 eq. of DIPEA/NMM) change_reagent->check_base If issues persist change_reagent->success increase_temp Increase Reaction Temperature (e.g., from RT to 40-50 °C) check_base->increase_temp Final adjustment increase_temp->success

Caption: Troubleshooting workflow for a low-yield amide coupling.

Explanation of Steps:

  • Incorporate Additives: Additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure are essential when using carbodiimides.[2][5] They trap the activated O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine. This process significantly outcompetes the intramolecular rearrangement that leads to the undesired N-acylurea byproduct.

  • Switch to a Stronger Reagent: If additives are insufficient, the activation barrier is likely too high. A uronium salt like HATU will generate a more reactive acyl intermediate, accelerating the reaction.

  • Check Your Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine), is crucial to neutralize any acid salts (like HCl if using an amine salt) and to facilitate the coupling reaction. Ensure at least 2 equivalents are used.

  • Increase Temperature: Gentle heating can often overcome the activation energy barrier for sterically demanding substrates. Monitor carefully for potential side reactions or degradation.

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling 2-Fluoro-4,5-dimethoxybenzoic acid with a primary or secondary amine.

Materials:

  • 2-Fluoro-4,5-dimethoxybenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-4,5-dimethoxybenzoic acid.

  • Dissolve the acid in anhydrous DMF (concentration approx. 0.1-0.5 M).

  • Add the amine, followed by HATU.

  • Slowly add DIPEA to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Section 2: Esterification Reactions

Esterification of this substrate can be challenging with traditional methods like Fischer esterification due to steric hindrance. Therefore, methods that proceed through a highly activated intermediate are preferred.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification of 2-Fluoro-4,5-dimethoxybenzoic acid with methanol and sulfuric acid so slow?

A1: The slow rate of Fischer esterification is primarily due to the steric bulk of the ortho-fluoro substituent, which hinders the approach of the alcohol nucleophile to the protonated carbonyl carbon. While the reaction can be driven to completion with a large excess of the alcohol and extended heating, this is often inefficient and not suitable for complex molecules.[6]

Q2: What is a reliable, mild method for esterifying this acid?

A2: The Steglich esterification is an excellent choice. It uses a carbodiimide (typically DCC or EDC) and a nucleophilic catalyst, DMAP (4-Dimethylaminopyridine), to facilitate ester formation at room temperature.[7] This method avoids the harsh acidic conditions of Fischer esterification.

G cluster_0 Activation Step cluster_1 Catalysis & Acyl Transfer cluster_2 Ester Formation Acid R-COOH Intermediate O-Acylisourea Intermediate Acid->Intermediate DCC DCC DCC->Intermediate AcylDMAP N-Acylpyridinium (Highly Reactive) Intermediate->AcylDMAP DMAP DMAP DMAP->AcylDMAP Ester R-COOR' AcylDMAP->Ester Alcohol R'-OH Alcohol->Ester

Caption: Simplified mechanism of Steglich esterification.

Experimental Protocol: Steglich Esterification

Materials:

  • 2-Fluoro-4,5-dimethoxybenzoic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • EDC (1.5 eq)

  • DMAP (0.1 eq, catalytic)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 2-Fluoro-4,5-dimethoxybenzoic acid, the alcohol, and DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used; EDC byproducts are water-soluble).

  • Dilute the filtrate with DCM and wash with 1M HCl (aq) to remove residual DMAP and any unreacted EDC/byproducts, followed by saturated NaHCO₃ (aq) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting ester by column chromatography.

Section 3: Considerations for C-C and C-N Cross-Coupling Reactions

While 2-Fluoro-4,5-dimethoxybenzoic acid is not a direct substrate for cross-coupling, it is often a precursor to molecules that are. For instance, the aromatic ring might be brominated, or the carboxylic acid could be converted to a triflate or halide. The existing substituents will heavily influence subsequent cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

Q: I have converted my benzoic acid to 1-bromo-2-fluoro-4,5-dimethoxybenzene. What catalyst system should I use for a Suzuki-Miyaura coupling?

A: This substrate presents a dual challenge: steric hindrance from the ortho-fluoro group and increased electron density from the two methoxy groups, which can make the initial oxidative addition step of the catalytic cycle sluggish.

Key to Success: The choice of ligand is paramount. You need a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition into the C-Br bond.

Catalyst/Ligand SystemKey Features & RationaleRecommended Base
Pd₂(dba)₃ with SPhos or XPhos Buchwald's Biarylphosphines: These ligands are bulky and electron-rich, creating a highly active, coordinatively unsaturated Pd(0) species. They are industry standards for challenging couplings. XPhos is often effective for hindered substrates.[8][9]K₃PO₄ (aq) or Cs₂CO₃
[Pd(allyl)Cl]₂ with cataCXium® A Carbene Ligands: N-Heterocyclic Carbene (NHC) ligands can also be highly effective, offering strong σ-donation to the palladium center and good thermal stability.K₂CO₃ or K₃PO₄
Palladacycle Precatalysts (e.g., G3-XPhos) Pre-activated Catalysts: These complexes rapidly generate the active Pd(0) L₁ species, which can be crucial for substrates where catalyst activation is slow or problematic.[9][10]K₃PO₄ (aq)

General Advice:

  • Protodeboronation: Be mindful that the boronic acid partner can degrade under basic conditions. A catalyst system that allows for lower temperatures and shorter reaction times is highly advantageous.[9][10]

  • Base Selection: A moderately strong but non-nucleophilic base like K₃PO₄ is often a good choice. For very challenging couplings, a stronger base like Cs₂CO₃ might be required.

References

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Conceptual basis covered in provided search results)
  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]

  • Dunetz, J. R., et al. (2016). A Practical and Green Approach to Amide Bond Formation. Organic Process Research & Development, 20(2), 145-177. (General principles reflected in search results[2][5])

  • Nagashima, H., & Yoshida, J. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(2), 535-538. [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4929. [Link]

  • Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16724. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2538-2545. [Link]

  • Oliver-Meseguer, J., et al. (2014). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ChemCatChem, 6(7), 2036-2043. (General principles reflected in search results[6])

  • U.S. Patent No. 6,235,924. (2001). Continuous process for preparing benzoic acid esters.
  • Kinsey, M. K., & Buchwald, S. L. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(40), 16030-16033. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this synthesis. While direct literature on this specific molecule is limited, this document leverages established principles of analogous reactions to provide in-depth troubleshooting and practical guidance. 2-Fluoro-4,5-dimethoxybenzoic acid is a valuable building block in the development of pharmaceuticals, where the inclusion of fluorine can enhance metabolic stability and bioavailability.[1]

This guide explores two plausible synthetic routes and addresses common experimental issues with a focus on the critical role of solvent selection.

Route A: Electrophilic Fluorination of 3,4-Dimethoxybenzoic Acid

This approach utilizes the commercially available 3,4-dimethoxybenzoic acid (veratric acid) as the starting material. The key challenge in this route is achieving regioselectivity, directing the electrophilic fluorine to the desired 2-position on the aromatic ring.

Troubleshooting Guide & FAQs

Question 1: My reaction yields a mixture of fluorinated isomers. How can I improve the regioselectivity for the 2-fluoro product?

Answer: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. In 3,4-dimethoxybenzoic acid, the two methoxy groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.

  • Causality: The two methoxy groups strongly activate the 2, 5, and 6 positions for electrophilic attack. The carboxylic acid group deactivates the ring but directs meta to its position (positions 3 and 5). The combination of these effects makes the 2 and 5 positions the most likely sites for fluorination. Steric hindrance from the adjacent carboxylic acid group can influence the ratio of 2-fluoro to 5-fluoro isomers.

  • Solvent Effects: The polarity of the solvent can significantly influence the reactivity of the electrophilic fluorinating agent and the stability of the reaction intermediates.

    • Polar, non-coordinating solvents such as acetonitrile (MeCN) are often used for electrophilic fluorinations with reagents like Selectfluor™. These solvents can help to solubilize the reagents and promote the formation of the electrophilic fluorine species.

    • Solvent-free conditions or the use of less polar solvents like dichloromethane (DCM) might alter the selectivity. In some cases, solvent-free fluorination has been reported to be more selective than reactions in solution.[2]

    • Highly acidic solvents like trifluoromethanesulfonic acid can act as both a solvent and a catalyst, protonating the substrate and enhancing its reactivity towards electrophilic attack.[3] This can sometimes lead to different regiochemical outcomes.

  • Recommendations:

    • Start with Acetonitrile: Begin your experiments with MeCN as the solvent and a common electrophilic fluorinating agent like Selectfluor™.

    • Evaluate Solvent Polarity: If isomer separation is problematic, screen less polar solvents such as DCM or consider running the reaction under solvent-free conditions by heating a mixture of the substrate and the fluorinating agent.

    • Consider Acidic Media: For a different selectivity profile, explore the use of trifluoromethanesulfonic acid as a co-solvent.

Question 2: The fluorination reaction is sluggish and gives a low yield. What adjustments can I make?

Answer: A slow reaction rate or low conversion can be attributed to insufficient activation of the fluorinating agent or low reactivity of the substrate.

  • Causality: Electrophilic fluorinating agents, while reactive, often require activation to effectively fluorinate an aromatic ring, especially one that is partially deactivated by a carboxylic acid group.

  • Solvent Effects: The solvent plays a crucial role in the energetics of the reaction.

    • Polar Solvents: Polar solvents can help to stabilize the charged intermediates formed during the reaction, thereby lowering the activation energy and increasing the reaction rate.[2]

    • Acidic Co-solvents: The addition of a strong acid, such as trifluoromethanesulfonic acid, can protonate the carbonyl of the carboxylic acid group, further activating the ring towards electrophilic substitution. It can also enhance the electrophilicity of the fluorinating agent.

  • Recommendations:

    • Increase Solvent Polarity: If using a non-polar solvent, switch to a more polar one like acetonitrile.

    • Introduce an Acid Catalyst: Add a catalytic amount of a strong acid like trifluoromethanesulfonic acid to the reaction mixture. In some cases, using it as the primary solvent may be beneficial.[3]

    • Temperature Adjustment: Gradually increasing the reaction temperature can improve the rate, but monitor for potential side reactions or decomposition.

Experimental Protocol: Electrophilic Fluorination
  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve 3,4-dimethoxybenzoic acid (1 equivalent) in anhydrous acetonitrile.

  • Addition of Fluorinating Agent: Add Selectfluor™ (1.1 equivalents) to the solution in portions at room temperature.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Solvent Effects on Electrophilic Fluorination
SolventPolarityExpected OutcomeRationale
Acetonitrile (MeCN)HighModerate to good yield, potential mixture of isomers.Good solubility for reagents, stabilizes charged intermediates.
Dichloromethane (DCM)MediumSlower reaction, may offer different selectivity.Less stabilization of intermediates compared to MeCN.
Trifluoromethanesulfonic Acid (CF₃SO₃H)High (Acidic)Increased reaction rate, potentially altered regioselectivity.Acts as a catalyst and solvent, enhancing electrophilicity.[3]
Solvent-freeN/AMay improve selectivity in some cases.Reaction proceeds at the interface of the solid reactants.[2]
Visualization: Mechanism of Electrophilic Fluorination

G Reactants 3,4-Dimethoxybenzoic Acid + F-TEDA-BF₄ (Selectfluor™) Solvent_Interaction Solvent molecules (e.g., MeCN) solvate the reactants Reactants->Solvent_Interaction in Sigma_Complex Arenium Ion Intermediate (σ-complex) Solvent_Interaction->Sigma_Complex Electrophilic Attack Product 2-Fluoro-4,5-dimethoxybenzoic Acid Sigma_Complex->Product Deprotonation

Caption: Electrophilic fluorination workflow.

Route B: Ortho-lithiation of 1-Fluoro-3,4-dimethoxybenzene and Carboxylation

This synthetic strategy involves the deprotonation of 1-fluoro-3,4-dimethoxybenzene at the position ortho to the fluorine atom, followed by quenching the resulting aryllithium species with carbon dioxide. The success of this route hinges on controlling the regioselectivity of the lithiation.

Troubleshooting Guide & FAQs

Question 1: The lithiation is not occurring at the desired position. How can I achieve selective deprotonation ortho to the fluorine atom?

Answer: Regiocontrol in directed ortho-metalation (DoM) is determined by the directing ability of the functional groups on the aromatic ring. Both fluorine and methoxy groups can direct lithiation.

  • Causality: The directing ability of various groups has been studied, and fluorine is known to be a potent directing group for ortho-metalation.[4][5] However, methoxy groups are also effective directing groups. The choice of the lithiating agent and solvent system can tip the balance in favor of one directing group over another.

  • Solvent Effects: The solvent's ability to coordinate with the lithium cation of the organolithium reagent is a key factor.

    • Ethereal Solvents (THF, Diethyl Ether): Tetrahydrofuran (THF) is a more strongly coordinating solvent than diethyl ether.[6] This enhanced coordination can deaggregate the organolithium reagent, increasing its basicity and potentially altering the regioselectivity. A dramatic solvent effect has been observed in some lithiation reactions, yielding different products in ether versus THF.[7]

    • Additives (TMEDA): The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can sequester the lithium ion, breaking up organolithium aggregates and increasing the kinetic basicity of the base. This can lead to deprotonation at the most acidic site, which is often ortho to the fluorine atom due to its inductive effect.

  • Recommendations:

    • Start with THF and a Strong Base: Use a strong base like n-butyllithium or sec-butyllithium in THF at low temperatures (e.g., -78 °C).

    • Incorporate TMEDA: If regioselectivity is poor, add TMEDA to the reaction mixture to enhance the basicity and potentially favor lithiation ortho to the fluorine.

    • Solvent Screening: Compare the results obtained in THF with those in a less coordinating solvent like diethyl ether.

Question 2: The yield of the carboxylic acid is low after quenching with CO₂. What are the potential causes?

Answer: Low yields after carboxylation can stem from incomplete lithiation, instability of the aryllithium intermediate, or inefficient trapping with carbon dioxide.

  • Causality: The aryllithium intermediate must be formed efficiently and persist in solution long enough to react with the added CO₂.

  • Solvent Effects: The solvent choice impacts the stability of the organolithium species.

    • Ethereal Solvents: While THF is excellent for promoting lithiation, strong organolithium bases can slowly react with it, even at low temperatures, leading to decomposition of the base and the aryllithium intermediate over time.[6]

    • Hydrocarbon Solvents: Using a hydrocarbon solvent can improve the stability of the organolithium reagent but may lead to poor solubility of the substrate and the intermediate, potentially hindering the reaction.[8]

  • Recommendations:

    • Optimize Reaction Time: Do not prolong the time between the formation of the aryllithium and the addition of CO₂.

    • Ensure Anhydrous Conditions: Both the solvent and the CO₂ must be scrupulously dry. Any moisture will quench the aryllithium intermediate.

    • Use Solid CO₂: Add freshly crushed dry ice to the reaction mixture to ensure an excess of CO₂ for efficient trapping.

    • Temperature Control: Maintain a low temperature throughout the lithiation and carboxylation steps to minimize side reactions.

Experimental Protocol: Ortho-lithiation and Carboxylation
  • Preparation: To a solution of 1-fluoro-3,4-dimethoxybenzene (1 equivalent) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

  • Lithiation: Stir the reaction mixture at -78 °C for 1 hour.

  • Carboxylation: Add an excess of freshly crushed dry ice to the reaction mixture.

  • Work-up: Allow the mixture to warm to room temperature, then quench with water. Acidify the aqueous layer with HCl and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Data Presentation: Solvent Effects on Ortho-lithiation
Solvent SystemCoordinating AbilityExpected OutcomeRationale
THFHighHigh reaction rate, good solubility.Strong coordination deaggregates the organolithium reagent.[6]
Diethyl Ether (Et₂O)MediumSlower reaction, may offer different selectivity.Less coordinating than THF, may favor a different aggregation state of the base.[6]
THF with TMEDAVery HighIncreased basicity, potentially higher regioselectivity.TMEDA chelation enhances the reactivity of the organolithium reagent.
HexaneLowPoor solubility, but higher stability of the base.Non-coordinating solvent, may require higher temperatures or longer reaction times.[8]
Visualization: Ortho-lithiation and Carboxylation Workflow

G Substrate 1-Fluoro-3,4-dimethoxybenzene Lithiation Addition of n-BuLi in THF at -78°C Substrate->Lithiation Intermediate Aryllithium Intermediate (stabilized by THF) Lithiation->Intermediate Ortho-lithiation Carboxylation Quenching with dry CO₂ Intermediate->Carboxylation Product 2-Fluoro-4,5-dimethoxybenzoic Acid Carboxylation->Product

Caption: Ortho-lithiation and carboxylation sequence.

References

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  • Vincent, S. P., Burkart, M. D., Tsai, C. Y., & Wong, C. H. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(15), 5264-5279. [Link]

  • Vincent, S. P., Burkart, M. D., Tsai, C. Y., & Wong, C. H. (1999). Electrophilic fluorination-nucleophilic addition reaction mediated by Selectfluor: mechanistic studies and new applications. The Journal of organic chemistry, 64(15), 5264–5279. [Link]

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  • Ramón, D. J., & Yus, M. (2005). Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds. Molecules, 10(10), 1356-1365. [Link]

  • Francis, C. L., & Hoskins, A. J. (1988). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters, 29(40), 5121-5124. [Link]

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  • PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Veratric acid. Retrieved from [Link]

  • Zhang, Y., Li, J., Wang, Y., & Zhang, H. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169. [Link]

  • Global Scientific Journals. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 7(11). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Scale-Up for 2-Fluoro-4,5-dimethoxybenzoic Acid Production

Welcome to the technical support center for the production of 2-Fluoro-4,5-dimethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of scali...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-Fluoro-4,5-dimethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot plant and beyond. As a crucial intermediate in the synthesis of various pharmaceuticals, ensuring a robust, reproducible, and high-purity supply of this compound is paramount.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges, all structured to enhance your process understanding and experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis and handling of 2-Fluoro-4,5-dimethoxybenzoic acid.

Q1: What is a common and scalable synthetic route for 2-Fluoro-4,5-dimethoxybenzoic acid?

A1: A prevalent and industrially viable route involves a two-step process starting from 1-fluoro-3,4-dimethoxybenzene. The synthesis proceeds via a Friedel-Crafts acylation to introduce a two-carbon chain, followed by an oxidation (such as a haloform reaction) to yield the final carboxylic acid. This method is generally favored for its use of readily available starting materials and well-understood reaction classes.

Q2: What are the primary safety concerns during the production process?

A2: The primary hazards are associated with the reagents used. Lewis acids like aluminum chloride (used in the Friedel-Crafts reaction) are highly corrosive and react violently with water. Halogenating agents (e.g., bromine or N-bromosuccinimide) and strong bases (e.g., sodium hydroxide) used in the subsequent oxidation are also corrosive and toxic. The final product, 2-Fluoro-4,5-dimethoxybenzoic acid, is classified as an irritant, causing skin, eye, and respiratory irritation.[2][3][4] Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, is mandatory.[5] All operations, especially on a large scale, should be conducted in a well-ventilated area with access to emergency showers and eyewash stations.[2]

Q3: How can I effectively monitor the reaction progress during scale-up?

A3: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring reaction progress and purity. It can effectively separate the starting material, intermediate, final product, and any isomeric byproducts. For quicker, qualitative checks during the reaction, Thin-Layer Chromatography (TLC) can be employed. A typical HPLC method would use a C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase.

Q4: What are the key physicochemical properties of 2-Fluoro-4,5-dimethoxybenzoic acid?

A4: Understanding the properties of the final product is crucial for isolation and purification.

PropertyValue
CAS Number 79474-35-4
Molecular Formula C₉H₉FO₄[1]
Molecular Weight 200.17 g/mol
Appearance Solid (typically white to off-white powder)
Boiling Point ~296 °C at 760 mmHg
Purity (Typical) >97%

Section 2: Troubleshooting Guide - Synthesis & Scale-Up

This core section addresses specific problems that may arise during the synthesis, providing causal analysis and actionable solutions.

Workflow: Synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Haloform Reaction (Oxidation) cluster_2 Step 3: Work-up & Isolation A 1-Fluoro-3,4-dimethoxybenzene + Acetyl Chloride B Reaction with AlCl3 in Dichloromethane (DCM) A->B Reagents C 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (Ketone Intermediate) B->C Forms D Ketone Intermediate E Reaction with NaOH/Br2 (or NaOBr) D->E Reacts in F Sodium 2-fluoro-4,5-dimethoxybenzoate E->F Forms Salt G Sodium Salt Solution H Acidification with HCl G->H Quench I Crude Product Precipitation H->I Yields J Recrystallization I->J Purify via K Pure 2-Fluoro-4,5-dimethoxybenzoic acid J->K Final Product

Caption: Overall synthetic workflow for 2-Fluoro-4,5-dimethoxybenzoic acid.

Q5: My Friedel-Crafts acylation is giving a low yield and a significant amount of an isomeric byproduct. How can I improve this?

A5: This is a classic scale-up challenge related to regioselectivity and reaction conditions. The two methoxy groups and the fluorine atom have competing directing effects.

  • Causality: The primary isomer is often 1-(5-fluoro-2,3-dimethoxyphenyl)ethanone. Its formation is kinetically favored under certain conditions. High local concentrations of reagents and elevated temperatures can exacerbate this issue.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a strict reaction temperature between 0-5°C during the addition of aluminum chloride and acetyl chloride. Lower temperatures often improve selectivity towards the thermodynamically favored product.

    • Slow Addition: On a large scale, heat dissipation is less efficient. Add the acetyl chloride and the aluminum chloride slurry slowly and sub-surface to avoid localized temperature spikes.

    • Order of Addition: Consider a "reverse addition" where the solution of 1-fluoro-3,4-dimethoxybenzene is added slowly to the pre-formed complex of AlCl₃ and acetyl chloride at low temperature.

    • Solvent & Catalyst Ratio: Ensure the reaction is not overly concentrated. A higher solvent volume can aid in temperature management. The molar ratio of AlCl₃ is also critical; an excess can sometimes lead to more side products.

ParameterLab Scale (Typical)Scale-Up RecommendationRationale
Temperature 0°C to RTMaintain 0-5°CImproves regioselectivity, controls exotherm.
Addition Time 10-15 min1-2 hoursPrevents localized heating and high reagent concentration.
AlCl₃ (mol. equiv.) 1.1 - 1.21.05 - 1.1Minimizes waste and potential side reactions.[6]
Solvent Volume 5 mL/g8-10 mL/gBetter heat transfer and mixing.

Q6: The haloform reaction is incomplete, or the work-up is difficult due to emulsions.

A6: Incomplete reaction often points to issues with reagent stoichiometry or temperature. Emulsions during work-up are common when scaling up reactions involving basic solutions and organic solvents.

  • Causality: The haloform reaction is temperature-dependent and requires a sufficient excess of base and halogenating agent to drive it to completion. Emulsions can form from partially soluble salts or byproducts at the aqueous-organic interface.

  • Troubleshooting Steps:

    • Monitor Temperature: The reaction is exothermic. Ensure your cooling system can handle the heat load to maintain the optimal reaction temperature, typically below 20°C.

    • Reagent Purity & Stoichiometry: Use freshly prepared sodium hypobromite (NaOBr) or ensure your sodium hydroxide and bromine are of high quality. A slight excess (1.5-2.0 equivalents) of the oxidizing agent is often necessary.

    • Work-up Modification: After the reaction, if emulsions form during the extraction of byproducts (like bromoform), adding a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase. Slow, gentle agitation during extraction is also recommended over vigorous shaking.

Q7: My final product purity is low after crystallization. How can I effectively remove isomeric impurities?

A7: The most likely contaminant is the carboxylic acid derived from the isomeric ketone. Their similar structures can make separation by simple crystallization challenging.

  • Causality: Co-precipitation of the isomeric acid impurity occurs if the chosen crystallization solvent does not offer sufficient differentiation in solubility between the two isomers.

  • Troubleshooting Steps:

    • Solvent Screening: A systematic solvent screening is essential. The goal is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution (or vice versa). Common solvents to screen include toluene, ethyl acetate, isopropanol, and mixtures with heptane or water.

    • Two-Solvent System: Often, a two-solvent system (one "solvent" and one "anti-solvent") provides the best results. For example, dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add heptane as an anti-solvent until turbidity is observed. Cool slowly to allow for selective crystallization.

    • pH Adjustment during Work-up: Before the final crystallization, carefully adjusting the pH during the acidic work-up can sometimes lead to fractional precipitation, allowing for a preliminary separation of the isomers.

Troubleshooting Decision Tree: Low Product Purity

G start Low Purity after Initial Crystallization check_impurity Identify Impurity by HPLC/NMR start->check_impurity is_isomer Is impurity the regioisomer? check_impurity->is_isomer Isomer Found is_sm Is impurity unreacted starting material/intermediate? check_impurity->is_sm SM/Intermediate Found rework_workup Optimize Work-up (e.g., pH adjustment, extraction) check_impurity->rework_workup Other Byproduct solvent_screen Perform Recrystallization Solvent Screening is_isomer->solvent_screen Yes rework_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) is_sm->rework_reaction Yes end_good Purity Meets Spec solvent_screen->end_good rework_reaction->end_good rework_workup->end_good

Caption: Decision tree for troubleshooting low purity of the final product.

Section 3: Key Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid

  • Step A: Friedel-Crafts Acylation

    • Charge a suitable reactor with 1,2-dichloroethane (8 L) and anhydrous aluminum chloride (1.05 kg, 7.87 mol). Cool the slurry to 0-5°C.

    • Slowly add acetyl chloride (0.65 kg, 8.28 mol) to the slurry, maintaining the temperature below 10°C. Stir for 30 minutes.

    • In a separate vessel, dissolve 1-fluoro-3,4-dimethoxybenzene (1.0 kg, 6.40 mol) in 1,2-dichloroethane (2 L).

    • Add the solution from step 3 to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5°C.

    • Stir the reaction at 0-5°C for an additional 2-4 hours. Monitor progress by HPLC until the starting material is <2%.

    • Carefully quench the reaction by slowly adding it to a mixture of crushed ice (10 kg) and concentrated HCl (1 L).

    • Separate the organic layer, wash with water and brine, and carry the solution of 1-(2-fluoro-4,5-dimethoxyphenyl)ethanone forward.

  • Step B: Haloform Oxidation and Isolation

    • In a separate reactor, prepare a solution of sodium hydroxide (1.28 kg, 32 mol) in water (10 L) and cool to 0°C.

    • Slowly add bromine (1.54 kg, 9.6 mol) to the cold NaOH solution to form sodium hypobromite in situ. Maintain the temperature below 10°C.

    • Add the organic solution from Step A to the hypobromite solution over 1-2 hours, keeping the temperature below 20°C.

    • Stir for 2-3 hours at room temperature until the ketone intermediate is consumed (monitor by HPLC).

    • Separate the layers. Wash the aqueous layer with a small amount of dichloromethane to remove organic impurities.

    • Cool the aqueous layer to 10-15°C and acidify with concentrated HCl to pH 1-2.

    • The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Step C: Purification

    • Transfer the crude, dry solid to a clean reactor.

    • Add toluene (approx. 5 L per kg of crude product) and heat to 80-90°C until fully dissolved.

    • Cool the solution slowly to room temperature, then further cool to 0-5°C for at least 2 hours.

    • Filter the crystallized product, wash with a small amount of cold toluene, and dry under vacuum at 50-60°C to yield pure 2-Fluoro-4,5-dimethoxybenzoic acid.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Sources

Troubleshooting

Technical Support Center: Byproduct Analysis in Reactions of 2-Fluoro-4,5-dimethoxybenzoic acid

Introduction Welcome to the technical support center for 2-Fluoro-4,5-dimethoxybenzoic acid. This versatile building block (MW: 200.16 g/mol , Formula: C₉H₉FO₄) is integral to the synthesis of numerous active pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Fluoro-4,5-dimethoxybenzoic acid. This versatile building block (MW: 200.16 g/mol , Formula: C₉H₉FO₄) is integral to the synthesis of numerous active pharmaceutical ingredients (APIs) and advanced materials, prized for the metabolic stability conferred by its fluorinated aromatic core.[1] However, its unique substitution pattern presents specific challenges during chemical transformations. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you identify, understand, and mitigate common byproducts encountered during your research.

Section 1: Troubleshooting Amide Coupling Reactions

Amide bond formation is the most common transformation for this acid.[2] However, the interplay between the carboxylic acid, coupling reagents, and the substrate's electronic nature can lead to several side reactions.

Q1: My LC-MS analysis shows a major byproduct with a mass corresponding to my amine starting material plus the activated coupling reagent, minus the leaving group. What is this species and how can I prevent it?

Likely Cause: Guanidinium or Uronium Byproduct Formation.

This is a classic side reaction, especially when using uronium/aminium-based coupling reagents like HATU, HBTU, or HCTU. The highly reactive coupling agent can be directly attacked by the amine nucleophile in your reaction. This competes with the desired reaction where the amine attacks the activated carboxylic acid.[3] The order of addition and reaction stoichiometry are critical factors.

Solutions & Scientific Rationale:

  • Pre-activation of the Carboxylic Acid: The most robust solution is to activate the 2-Fluoro-4,5-dimethoxybenzoic acid before introducing the amine. Allow the acid, coupling reagent, and a non-nucleophilic base (like Diisopropylethylamine - DIPEA) to stir for a period (typically 15-30 minutes) to form the activated ester intermediate.[4] This ensures the amine's only electrophilic partner is the activated acid.

  • Choice of Reagent: Phosphonium-based reagents like PyBOP are not susceptible to this side reaction as they do not form guanidinium byproducts.[2][3] Consider switching to PyBOP if pre-activation is not effective.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can slow the rate of the undesired amine-coupling agent reaction more significantly than the desired amide formation.

Q2: My reaction is incomplete, with significant starting acid recovered. My main byproduct appears to be the hydrolyzed coupling reagent. Why is my activation failing?

Likely Cause: Hydrolysis of the Activated Intermediate and/or Coupling Reagent.

Carbodiimides (EDC, DCC) and many uronium/phosphonium salts are highly moisture-sensitive.[5] Trace amounts of water in your solvent, reagents, or from the atmosphere can hydrolyze the coupling agent or the activated O-acylisourea intermediate faster than the amine can react. This is especially problematic with poorly nucleophilic or sterically hindered amines.

Solutions & Scientific Rationale:

  • Rigorous Anhydrous Conditions: Use freshly dried solvents (e.g., DMF, DCM over molecular sieves). Ensure your amine and acid starting materials are anhydrous. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Use of Additives: When using carbodiimides like EDC, the addition of 1-Hydroxybenzotriazole (HOBt) or OxymaPure is crucial. These additives act as "traps" for the O-acylisourea intermediate, converting it to a more stable activated ester that is less prone to hydrolysis and racemization but still reactive towards the amine.[2]

  • Solvent Choice: While common, dipolar aprotic solvents like DMF and NMP can be hygroscopic.[5] Consider alternative, less hygroscopic solvents like Dichloromethane (DCM) or Acetonitrile (ACN) if your substrates are sufficiently soluble.

Section 2: Addressing Aromatic Core Instability

The substituents on the phenyl ring, while key to the molecule's function, can also be sources of side reactions under certain conditions.

Q3: In my post-reaction NMR, the integration of my methoxy groups is low, and I've isolated a byproduct that appears to be missing one or both methyls. What is causing this demethylation?

Likely Cause: Acid-Mediated Ether Cleavage.

The methoxy groups are ethers and are susceptible to cleavage under strongly acidic conditions, especially in the presence of nucleophilic anions.[6][7] This is a common issue when using strong acids during workup (e.g., concentrated HCl) or if the reaction itself generates acidic byproducts. Lewis acids used in some transformations can also catalyze this cleavage.

Scientific Rationale: The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol).[8] A nucleophile (e.g., Br⁻, I⁻ from HBr or HI, or even Cl⁻) then attacks the methyl carbon in an SN2 fashion to yield a phenol and a methyl halide.[6][9]

Solutions & Scientific Rationale:

  • Milder Workup Conditions: Avoid using concentrated strong acids like HBr or HI for pH adjustment. Use dilute acids (e.g., 1N HCl) or weak organic acids like citric acid. Perform washes quickly and at low temperatures.

  • Buffer the Reaction: If acidic byproducts are generated in situ, consider adding a non-nucleophilic scavenger or running the reaction in a buffered system.

  • Reagent Choice: Be mindful of reagents that can act as Lewis acids. For example, Boron tribromide (BBr₃) is a classic reagent used specifically for cleaving aryl methyl ethers and should be avoided unless this transformation is intended.[7]

Q4: I am attempting a reaction that should be selective for the carboxylic acid, but I am observing byproducts where the fluorine atom has been displaced by a nucleophile. Why is my SNAr pathway active?

Likely Cause: Nucleophilic Aromatic Substitution (SNAr).

The fluorine atom is ortho to the carboxylic acid and para to a methoxy group. While the methoxy groups are activating, the carboxylic acid (or its activated form) is an electron-withdrawing group, which can activate the ring for SNAr, particularly the positions ortho and para to it. The fluorine atom is a good leaving group in SNAr reactions.[10]

Solutions & Scientific Rationale:

  • Temperature Management: SNAr reactions typically have a higher activation energy than many desired transformations. Running your reaction at the lowest possible temperature that allows for conversion to the desired product will minimize the SNAr byproduct.

  • Avoid Strong Nucleophiles: If possible, choose reagents that are less nucleophilic. For example, if a base is required, a bulky, non-nucleophilic base like 2,6-lutidine or a proton sponge is preferable to a nucleophilic one like pyridine or excess amine reactant.

  • Protecting Groups: In extreme cases where the SNAr pathway is highly competitive, consider protecting the carboxylic acid as an ester to reduce its electron-withdrawing effect during a different transformation on another part of the molecule.

Q5: Under high heat or during a particularly harsh acidic workup, I'm detecting a byproduct with a mass of 156.14 g/mol (C₈H₉FO₂), consistent with the loss of CO₂. Is this expected?

Likely Cause: Decarboxylation.

Yes, decarboxylation of benzoic acids can occur, though it typically requires high temperatures (>150 °C) or the presence of a catalyst like copper.[11][12] The reaction is facilitated by electron-donating groups on the aromatic ring, such as the two methoxy groups present in this molecule. Acid catalysis can also promote this reaction by protonating the ring, which weakens the C-C bond to the carboxyl group.[13]

Solutions & Scientific Rationale:

  • Thermal Management: Avoid excessive heating. If the reaction requires high temperatures, monitor for byproduct formation and minimize reaction time.

  • Avoid Catalytic Metals: Be aware that certain metals, particularly copper salts, can catalyze decarboxylation at much lower temperatures.[11] Ensure your reaction vessel and reagents are free from such contaminants unless they are part of the intended reaction.

  • Neutral pH: Perform purification and workup steps under neutral or mildly basic conditions if decarboxylation is a concern.

Section 3: Analytical Protocols & Visual Guides

Protocol 1: HPLC-MS Method for Byproduct Identification

This protocol provides a starting point for separating and identifying the parent compound and potential byproducts.

Parameter Condition Rationale
Column C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm particle sizeStandard for small organic molecules, providing good retention and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive mode ESI-MS and helps with peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent. Formic acid maintains a consistent pH.
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutesA broad gradient is effective for screening unknown mixtures with a wide range of polarities.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp 40 °CReduces viscosity and can improve peak shape and reproducibility.
UV Detection 254 nm and 280 nmAromatic compounds typically absorb at these wavelengths.
MS Detector Electrospray Ionization (ESI), Positive and Negative Mode ScanESI is a soft ionization technique suitable for these compounds. Scanning both modes ensures detection of all ionizable species.
MS Scan Range 100 - 500 m/zCovers the expected mass range for starting materials, products, and common byproducts (e.g., guanidinium, demethylated species).[14]

Visual Workflow and Mechanism Guides

Diagram 1: Amide Coupling Pathways

cluster_main Desired Amide Formation Pathway cluster_side1 Side Reaction 1: Guanidinium Formation cluster_side2 Side Reaction 2: Hydrolysis Acid R-COOH (2-Fluoro-4,5-dimethoxybenzoic acid) ActiveEster Activated Ester (R-CO-OAt) Acid->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU) Reagent->ActiveEster Reagent_side Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) Base->ActiveEster Product Desired Amide (R-CONH-R') ActiveEster->Product Aminolysis ActiveEster_side Activated Ester Amine Amine (R'-NH2) Amine->Product Amine_side Amine (R'-NH2) Guanidinium Guanidinium Byproduct Reagent_side->Guanidinium Direct Attack Amine_side->Guanidinium HydrolyzedReagent Hydrolyzed Reagent Water H2O (Trace) Water->ActiveEster_side ActiveEster_side->Acid Hydrolysis

Caption: Key pathways in an amide coupling reaction.

Diagram 2: Troubleshooting Workflow

start Reaction Incomplete or Byproduct Observed lcms Analyze Crude by LC-MS start->lcms id_byproduct Identify Byproduct Mass lcms->id_byproduct is_sm Major Peak is Starting Material? id_byproduct->is_sm byproduct_mass Byproduct Mass Matches... is_sm->byproduct_mass No sol_hydrolysis Problem: Hydrolysis Solution: Use Anhydrous Conditions, Add HOBt/Oxyma is_sm->sol_hydrolysis Yes sol_guanidinium Problem: Guanidinium Solution: Pre-activate Acid, Change to PyBOP byproduct_mass->sol_guanidinium [Amine + Reagent - LG] sol_demethyl Problem: Demethylation Solution: Milder Workup (No Strong Acid) byproduct_mass->sol_demethyl [M-14] or [M-28] sol_decarb Problem: Decarboxylation Solution: Reduce Temperature byproduct_mass->sol_decarb [M-44]

Caption: A decision tree for troubleshooting common issues.

References

  • Zhang, S., et al. (2020). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. Available from: [Link]

  • MySkinRecipes. 2-Fluoro-4,5-dimethoxybenzoic acid. Available from: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Thompson, A. L., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? Available from: [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]

  • Mandal, S. K., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank. Available from: [Link]

  • National Center for Biotechnology Information. 2-Fluoro-4-methoxybenzoic acid. PubChem Compound Summary for CID 2774542. Available from: [Link]

  • Chemistry LibreTexts. (2023). 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]

  • Sather, A. C., & Lectka, T. (2013). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Current drug discovery technologies. Available from: [Link]

  • Ashenhurst, J. (2023). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]

  • Google Patents. Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters. Available from: [Link]

  • Hofrichter, F., et al. (2007). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology. Available from: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available from: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Chowdhury, M., et al. (2014). Synthesis of regiospecifically fluorinated conjugated dienamides. Molecules. Available from: [Link]

  • The Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.2.4: Reactions of Ethers- Acidic Cleavage. Available from: [Link]

  • ResearchGate. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available from: [Link]

  • ResearchGate. (2013). Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid.... Available from: [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Powers, D. C., et al. (2022). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. The journal of organic chemistry. Available from: [Link]

  • MDPI. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Available from: [Link]

  • Iska, R., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Organic Process Research & Development. Available from: [Link]

  • MacMillan, S. N., & Gagne, M. R. (2022). A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. ACS catalysis. Available from: [Link]

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Optimization

preventing decomposition of 2-Fluoro-4,5-dimethoxybenzoic acid during synthesis

Welcome to the Synthesis Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance to ensure the successful synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Synthesis Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance to ensure the successful synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid. This guide is structured to address common challenges, particularly the prevention of decomposition during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2-Fluoro-4,5-dimethoxybenzoic acid?

A1: The synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid typically begins with a suitably substituted benzene derivative. A common and effective strategy is the ortho-lithiation of 1-fluoro-3,4-dimethoxybenzene, followed by carboxylation. This method offers high regioselectivity due to the directing effect of the fluorine and methoxy groups.[1][2][3][4]

An alternative route could involve the oxidation of a corresponding aldehyde or benzyl group, or the hydrolysis of a nitrile precursor, similar to the synthesis of other substituted benzoic acids.[5][6] The choice of route often depends on the availability and cost of starting materials.

Q2: What are the main decomposition pathways for 2-Fluoro-4,5-dimethoxybenzoic acid?

A2: The molecule's stability is influenced by its three key functional groups: the carboxylic acid, the fluorine atom, and the two methoxy groups. The primary decomposition pathways are:

  • Decarboxylation: Loss of CO2, particularly at elevated temperatures, to form 1-fluoro-3,4-dimethoxybenzene. The rate of decarboxylation of fluorinated benzoic acids can be influenced by the presence of strong bases.[7]

  • Demethylation: Cleavage of one or both methoxy ether linkages under harsh acidic or basic conditions, leading to the formation of phenolic impurities. This is a known reaction for dimethoxybenzene derivatives.[8][9]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, especially given the electron-withdrawing nature of the carboxylic acid group.

Q3: How can I best store 2-Fluoro-4,5-dimethoxybenzoic acid to ensure its long-term stability?

A3: For optimal stability, store the compound in a cool, dry, and dark environment. A desiccator at room temperature or a refrigerator is ideal. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. Given its potential for decarboxylation, avoid prolonged exposure to high temperatures.

Troubleshooting Guide: Preventing Decomposition

This section addresses specific issues you may encounter during the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid.

Problem 1: Low Yield and Suspected Decarboxylation

Symptom: My final product yield is significantly lower than expected. GC-MS or 1H NMR analysis of the crude product shows a significant peak corresponding to 1-fluoro-3,4-dimethoxybenzene.

Probable Cause: This strongly suggests that decarboxylation is occurring. This side reaction is typically promoted by excessive heat during the reaction workup or purification. The stability of the resulting aryl anion intermediate, influenced by the fluorine and methoxy groups, can make this pathway more favorable under certain conditions.

Solution:

  • Temperature Control During Carboxylation: If using an ortho-lithiation route, the carboxylation step (quenching the aryllithium with CO2) is highly exothermic. Ensure the reaction mixture is maintained at a low temperature (typically -78 °C) throughout the addition of CO2 (either as a gas or solid dry ice). A sudden temperature increase can lead to side reactions and decomposition.

  • Acidic Workup at Low Temperature: During the acidic workup to protonate the carboxylate, keep the mixture cooled in an ice bath. This minimizes the risk of acid-catalyzed decarboxylation at higher temperatures.

  • Purification Strategy: Avoid high-temperature distillation. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) is the preferred method for purification. If column chromatography is necessary, use a silica gel slurry packed column and avoid letting the column run dry, which can generate heat.

cluster_synthesis Synthesis Step cluster_workup Workup & Purification cluster_critical Critical Control Points (to prevent decarboxylation) Lithiation Lithiation Carboxylation Carboxylation Lithiation->Carboxylation Add CO2 (gas or solid) Acid_Quench Acid_Quench Carboxylation->Acid_Quench Protonate Carboxylate Control_Carboxylation Maintain at -78°C Carboxylation->Control_Carboxylation Purification Purification Acid_Quench->Purification Isolate Product Control_Quench Use Ice Bath (0°C) Acid_Quench->Control_Quench Control_Purification Avoid High Temperatures (e.g., Recrystallize) Purification->Control_Purification

Caption: Critical temperature control points during synthesis and workup.

Problem 2: Presence of Phenolic Impurities

Symptom: My product is discolored (e.g., pink or brown), and my 1H NMR spectrum shows broad singlets in the phenolic region (typically 5-9 ppm), along with the expected aromatic and methoxy signals. Mass spectrometry may also indicate the loss of one or two methyl groups (M-14 or M-28).

Probable Cause: These symptoms are indicative of demethylation of one or both methoxy groups. This is often caused by exposure to strong acids, particularly Lewis acids, or high temperatures for prolonged periods, leading to ether cleavage.

Solution:

  • Choice of Acid for Workup: Use a mineral acid like HCl for the workup rather than a Lewis acid. Ensure you are using the minimum concentration and amount of acid necessary to neutralize the base and protonate the carboxylate.

  • Avoid Prolonged Heating in Acidic/Basic Media: Minimize the time the product is exposed to acidic or basic conditions, especially at elevated temperatures during workup or recrystallization.

  • Inert Atmosphere: While the primary cause is acid/base-mediated, oxidation of any resulting phenolic impurities can contribute to discoloration. Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can help minimize these oxidative side reactions.

start 2-Fluoro-4,5-dimethoxybenzoic acid impurity1 2-Fluoro-4-hydroxy-5-methoxybenzoic acid start->impurity1 H+ / Δ (-CH3) impurity2 2-Fluoro-5-hydroxy-4-methoxybenzoic acid start->impurity2 H+ / Δ (-CH3)

Caption: Potential demethylation pathways under harsh conditions.

Problem 3: Formation of an Unexpected Isomer or Substituted Product

Symptom: I have isolated a product with the correct mass, but the 1H or 19F NMR spectrum shows a different substitution pattern than expected. For example, a nucleophile from the reaction medium (e.g., -OH, -OR) has replaced the fluorine atom.

Probable Cause: This points to a Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atom on the ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. If strong nucleophiles are present and the reaction temperature is too high, they can displace the fluoride ion.

Solution:

  • Control of Nucleophiles: Ensure that your reagents and solvents are free from strong nucleophilic contaminants. For instance, if using an alkyllithium reagent for lithiation, ensure it has not degraded to form alkoxides.

  • Temperature Management: SNAr reactions are highly temperature-dependent. Maintaining a low reaction temperature throughout the synthesis is the most effective way to prevent this side reaction.

  • Order of Reagent Addition: When performing an ortho-lithiation, deprotonation is typically very fast at low temperatures. Add your electrophile (CO2) promptly after the lithiation is complete to trap the desired aryllithium before it can participate in other reactions.

Analytical Data Summary

To aid in the identification of your target compound and potential impurities, refer to the table below.

CompoundExpected Molecular Ion (m/z)Key 1H NMR Features (in CDCl3, approximate δ ppm)
2-Fluoro-4,5-dimethoxybenzoic acid 200.057.5-7.8 (d, 1H, Ar-H), 6.7-6.9 (d, 1H, Ar-H), 3.9-4.0 (s, 6H, 2x OCH3)
1-Fluoro-3,4-dimethoxybenzene (Decarboxylation Product)156.066.8-7.0 (m, 1H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 3.8-3.9 (s, 6H, 2x OCH3)
2-Fluoro-4-hydroxy-5-methoxybenzoic acid (Demethylation Product)186.04Similar to parent, but one OCH3 signal (3H) and a broad OH singlet.

Recommended Protocol: Ortho-Lithiation and Carboxylation

This protocol is designed to minimize the decomposition pathways discussed above.

Materials:

  • 1-Fluoro-3,4-dimethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Initial Solution: Under a nitrogen atmosphere, dissolve 1-fluoro-3,4-dimethoxybenzene (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: While maintaining the temperature at -78 °C, carefully add an excess of crushed dry ice to the reaction mixture in small portions. Alternatively, bubble CO2 gas through the solution. A thick white precipitate will form. Allow the mixture to slowly warm to room temperature overnight.

  • Workup: Cool the mixture in an ice bath (0 °C). Quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-fluoro-4,5-dimethoxybenzoic acid.

References

  • Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases. Journal of Physical Organic Chemistry, [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications, [Link]

  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Vrije Universiteit Amsterdam Research Portal, [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing, [Link]

  • Direct decarboxylative>18>F-fluorination of benzoic acids using visible light catalysis. Vrije Universiteit Amsterdam Research Portal, [Link]

  • Hydrolysis of dimethoxymethylbenzene using various acid catalysts. ResearchGate, [Link]

  • 2-Fluoro-4,5-dimethoxybenzoic acid. MySkinRecipes, [Link]

  • Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. MDPI, [Link]

  • DIRECTED ORTHO METALATION. Unblog.fr, [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI, [Link]

  • Directed (ortho) Metallation. University of Illinois Urbana-Champaign, [Link]

  • General reaction of the hydrolysis reaction for the benzoic acid derivatives under study. ResearchGate, [Link]

  • ortho metalation. Harvard University, [Link]

  • SCHEME 26.1 Lithiation of benzene. ResearchGate, [Link]

  • Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Chemistry Stack Exchange, [Link]

  • 2-Hydroxy-4,5-dimethoxybenzoic acid. PubChem, [Link]

  • Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Directed ortho metalation. Wikipedia, [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PubMed Central, [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses, [Link]

  • 2-Fluoro-4-methoxybenzoic acid. PubChem, [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses, [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring 2-Fluoro-4,5-dimethoxybenzoic acid Reactions by TLC

Welcome to the technical support center for monitoring reactions involving 2-Fluoro-4,5-dimethoxybenzoic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-Fluoro-4,5-dimethoxybenzoic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure the successful monitoring of your chemical transformations.

Fundamentals: Why TLC for 2-Fluoro-4,5-dimethoxybenzoic acid?

2-Fluoro-4,5-dimethoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a carboxylic acid, a fluorine atom, and two methoxy groups, imparts a moderate polarity.[2] Understanding this polarity is crucial for effective reaction monitoring by TLC, a rapid and cost-effective chromatographic technique used to separate components of a mixture.[3]

In a typical reaction, the starting material, 2-Fluoro-4,5-dimethoxybenzoic acid, will be converted into a product with a different polarity. This polarity change is the basis for separation on a TLC plate. By observing the disappearance of the starting material spot and the appearance of a new product spot, you can effectively track the reaction's progress.[4][5]

Key Concepts in TLC
  • Stationary Phase: Typically a thin layer of silica gel or alumina coated on a plate. For 2-Fluoro-4,5-dimethoxybenzoic acid and its derivatives, silica gel plates are the standard choice.[6]

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that moves up the TLC plate by capillary action. The choice of eluent is critical for achieving good separation.

  • Retention Factor (Rf): The ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7][8] It is a characteristic value for a specific compound under defined conditions. More polar compounds interact more strongly with the polar stationary phase and thus have lower Rf values.[4][9]

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol provides a robust starting point for monitoring reactions involving 2-Fluoro-4,5-dimethoxybenzoic acid.

Materials
  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Staining solution (e.g., Bromocresol Green or Potassium Permanganate)

  • Heat gun or hot plate

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, acetic acid, methanol, dichloromethane)

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis PlatePrep Prepare TLC Plate (Draw baseline) Spotting Spot Samples on Baseline PlatePrep->Spotting ChamberPrep Prepare Developing Chamber (Add eluent) Development Develop Plate in Chamber ChamberPrep->Development SamplePrep Prepare Samples (Starting Material, Co-spot, Reaction Mixture) SamplePrep->Spotting Spotting->Development Drying Dry the TLC Plate Development->Drying Visualization Visualize Spots (UV light, Staining) Drying->Visualization Marking Mark Spots and Solvent Front Visualization->Marking Calculation Calculate Rf Values Marking->Calculation Interpretation Interpret Results Calculation->Interpretation

Caption: A typical workflow for monitoring a reaction using TLC.

Detailed Procedure
  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[10]

  • Prepare the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors, which ensures better spot resolution. Close the chamber and let it equilibrate.

  • Spot the Plate:

    • Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary spotter, apply a small spot onto the SM lane on the baseline.

    • Take an aliquot from your reaction mixture and spot it onto the RM lane.

    • In the C lane, first spot the starting material, let it dry, and then spot the reaction mixture on top of it. This "co-spot" helps in distinguishing between the starting material and the product, especially if their Rf values are close.[5]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level.[11] Close the chamber and allow the solvent to ascend the plate.

  • Mark the Solvent Front and Dry: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualize the Spots:

    • UV Light: View the plate under a UV lamp (254 nm). Aromatic compounds like 2-Fluoro-4,5-dimethoxybenzoic acid and its derivatives will often appear as dark spots against a fluorescent background. Circle the spots with a pencil.

    • Staining: If spots are not visible under UV or for better visualization, use a chemical stain.

      • Bromocresol Green: This is an excellent stain for acidic compounds like carboxylic acids, which will appear as yellow spots on a blue background.[12][13]

      • Potassium Permanganate: This is a general-purpose stain that reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[14]

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Troubleshooting Guide

This section addresses common issues encountered when monitoring reactions of 2-Fluoro-4,5-dimethoxybenzoic acid by TLC.

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots - Sample is overloaded.[11][15]- The compound is highly polar and interacting too strongly with the silica gel.[11]- The sample is not fully dissolved or contains impurities.- Dilute the sample before spotting.[3][11]- Add a small amount of a more polar solvent (e.g., methanol) to the eluent.- For carboxylic acids that streak, add a few drops of acetic acid to the eluent to suppress deprotonation.[6][16]
Spots Remain at the Baseline (Low Rf) - The eluent is not polar enough to move the compounds up the plate.[11]- Increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[11]
Spots Run to the Solvent Front (High Rf) - The eluent is too polar.[11]- Decrease the proportion of the polar solvent or choose a less polar solvent system.[11]
Poor Separation of Spots - The polarity of the eluent is not optimal for the mixture components.[3]- Experiment with different solvent systems. Try a mixture of three solvents to fine-tune the polarity.- If the product and starting material have very similar polarities, consider 2D TLC.[17]
No Spots are Visible - The sample concentration is too low.[11]- The compound is not UV-active and the visualization method is inappropriate.[11]- The compound may have evaporated from the plate if it is volatile.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[11]- Use a chemical stain in addition to UV visualization.[11]- Ensure the plate is fully dry before visualization but avoid excessive heating.
Unexpected Spots Appear - The reaction may have produced side products.- The sample may be contaminated.[17]- This is valuable information about your reaction. Try to identify the side products.- Ensure clean glassware and pure starting materials.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for TLC of 2-Fluoro-4,5-dimethoxybenzoic acid?

A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A 7:3 or 1:1 ratio of hexane to ethyl acetate is often effective. If the starting material does not move significantly, increasing the proportion of ethyl acetate or adding a small amount of a more polar solvent like methanol can be beneficial. For carboxylic acids that tend to streak, adding a small amount of acetic acid to the eluent can improve the spot shape.[6]

Q2: How do I know if my reaction is complete?

The reaction is generally considered complete when the TLC plate shows the complete disappearance of the starting material spot in the reaction mixture lane and the appearance of a distinct product spot.[18][19] Comparing the reaction mixture lane to the starting material and co-spot lanes is crucial for this determination.[5]

Q3: My product and starting material have very similar Rf values. How can I improve the separation?

If the Rf values are very close, you can try changing the solvent system to one with a different selectivity. For example, substituting ethyl acetate with dichloromethane or acetone might alter the interactions with the compounds and improve separation. Running a longer TLC plate can also sometimes enhance the separation between spots with close Rf values.

Q4: Can I use TLC to quantify the conversion of my reaction?

While TLC is primarily a qualitative technique, it can provide a semi-quantitative estimation of the reaction conversion. By comparing the intensity of the starting material and product spots, you can get a rough idea of the reaction's progress. However, for accurate quantification, techniques like HPLC, GC, or NMR spectroscopy are required.

Q5: The spots are fading after I visualize them with iodine. What should I do?

Iodine stains are often not permanent and will fade over time as the iodine sublimes off the plate.[14] It is essential to circle the spots with a pencil immediately after visualization.

References

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of 2-Fluoro- and 2-Bromo-4,5-dimethoxybenzoic Acid for Synthetic Chemistry

A Senior Application Scientist's Guide to Selecting the Optimal Halogenated Building Block In the landscape of pharmaceutical and agrochemical research, the judicious selection of starting materials is paramount to the s...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Halogenated Building Block

In the landscape of pharmaceutical and agrochemical research, the judicious selection of starting materials is paramount to the success of a synthetic campaign. Among the myriad of available building blocks, halogenated benzoic acids serve as versatile intermediates. This guide provides an in-depth, objective comparison of two structurally similar yet reactively distinct compounds: 2-Fluoro-4,5-dimethoxybenzoic acid and 2-bromo-4,5-dimethoxybenzoic acid. By delving into their fundamental physicochemical properties, contrasting their chemical reactivity with supporting experimental data, and providing detailed reaction protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of a reagent is crucial for experimental design, from solubility considerations to reaction temperature control. Below is a comparative summary of the key properties of 2-fluoro- and 2-bromo-4,5-dimethoxybenzoic acid.

Property2-Fluoro-4,5-dimethoxybenzoic acid2-Bromo-4,5-dimethoxybenzoic acid
CAS Number 79474-35-4[1]6286-46-0[2][3]
Molecular Formula C₉H₉FO₄[4]C₉H₉BrO₄[3]
Molecular Weight 200.16 g/mol [4]261.07 g/mol [3][5]
Appearance White to off-white solidOff-white crystalline solid[2][6]
Melting Point Not consistently reported188-190 °C[2][7]
Solubility Slightly soluble in chloroform and methanolSlightly soluble in chloroform and methanol[7]

The Halogen's Tale: A Duality of Reactivity

The choice between a fluorine or a bromine substituent at the 2-position of the 4,5-dimethoxybenzoic acid scaffold dictates the most favorable reaction pathways. This divergence in reactivity stems from the fundamental electronic and bond-strength differences between the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds.

2-Fluoro-4,5-dimethoxybenzoic acid: The Nucleophilic Aromatic Substitution (SNAr) Specialist

The highly electronegative fluorine atom significantly polarizes the C-F bond, rendering the ipso-carbon electron-deficient and thus highly susceptible to attack by nucleophiles. While fluorine is a poor leaving group in the context of SN2 reactions, in nucleophilic aromatic substitution (SNAr), the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex.[8][9] The strong electron-withdrawing inductive effect of fluorine stabilizes this negatively charged intermediate, thereby lowering the activation energy and accelerating the reaction.[8] The presence of electron-donating methoxy groups further activates the ring for such transformations.

This inherent reactivity makes 2-fluoro-4,5-dimethoxybenzoic acid an excellent substrate for the synthesis of a variety of derivatives through the displacement of the fluoride with amines, alkoxides, thiolates, and other nucleophiles.[10]

2-Bromo-4,5-dimethoxybenzoic acid: The Cross-Coupling Workhorse

In contrast, the C-Br bond is weaker and more polarizable than the C-F bond. This characteristic makes 2-bromo-4,5-dimethoxybenzoic acid an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[11][12] The catalytic cycle of these reactions is initiated by the oxidative addition of the palladium(0) catalyst into the C-Br bond, a step that is significantly more facile for aryl bromides than for the more robust aryl fluorides.

The versatility of palladium-catalyzed cross-coupling allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl systems and substituted alkenes, which are prevalent motifs in biologically active molecules.[11]

Experimental Validation: Protocols and Mechanistic Insights

To provide a practical context for the discussed reactivity, this section presents detailed, step-by-step protocols for representative reactions of each compound. The causality behind key experimental choices is also elucidated.

Protocol 1: Nucleophilic Aromatic Substitution of 2-Fluoro-4,5-dimethoxybenzoic acid with an Amine

This protocol details a typical SNAr reaction, a cornerstone of functionalizing electron-deficient aromatic rings.

Experimental Workflow: SNAr Reaction

sn_ar_workflow reagents Dissolve 2-fluoro-4,5-dimethoxybenzoic acid and amine in an aprotic polar solvent (e.g., DMF, DMSO). base Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N). reagents->base Ensures deprotonation of the amine without competing in the substitution. reaction Heat the reaction mixture (e.g., 50-100 °C) and monitor by TLC. base->reaction Heating provides the activation energy for the reaction. workup Pour into water and extract with an organic solvent (e.g., ethyl acetate). reaction->workup Separates the product from water-soluble impurities. purification Purify the product by column chromatography or recrystallization. workup->purification Isolates the pure product.

Caption: A typical experimental workflow for an SNAr reaction.

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4,5-dimethoxybenzoic acid (1.0 mmol, 1.0 eq) and the desired primary or secondary amine (1.2 mmol, 1.2 eq) in an anhydrous aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL).

  • Addition of Base: To the stirred solution, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq) or triethylamine (Et₃N) (2.0 mmol, 2.0 eq). The base serves to deprotonate the amine, increasing its nucleophilicity.

  • Reaction: Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into water (20 mL) and extract the product with a suitable organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted 2-amino-4,5-dimethoxybenzoic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4,5-dimethoxybenzoic acid

This protocol outlines a standard Suzuki-Miyaura coupling, a powerful method for the formation of biaryl compounds.

Experimental Workflow: Suzuki-Miyaura Coupling

suzuki_workflow reagents Combine 2-bromo-4,5-dimethoxybenzoic acid, arylboronic acid, and a base in a solvent mixture. degas Degas the reaction mixture by sparging with an inert gas (e.g., Argon). reagents->degas Removes dissolved oxygen which can deactivate the palladium catalyst. catalyst Add a palladium catalyst (e.g., Pd(PPh₃)₄). degas->catalyst The active Pd(0) species initiates the catalytic cycle. reaction Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC. catalyst->reaction Heating promotes the reaction kinetics. workup Cool, dilute with water, acidify, and extract with an organic solvent. reaction->workup Precipitates the carboxylic acid product. purification Purify the product by column chromatography or recrystallization. workup->purification Isolates the pure biaryl product.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-4,5-dimethoxybenzoic acid (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq).

  • Solvent Addition and Degassing: Add a degassed solvent mixture, typically a 3:1 to 5:1 ratio of an organic solvent (e.g., 1,4-dioxane, toluene) to water (4 mL total). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and acidify to a pH of ~2-3 with 1M HCl to precipitate the product. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure biaryl product.

Conclusion: Making the Right Choice for Your Synthesis

The selection between 2-fluoro- and 2-bromo-4,5-dimethoxybenzoic acid is a strategic decision dictated by the desired chemical transformation.

  • Choose 2-Fluoro-4,5-dimethoxybenzoic acid when your synthetic route requires the introduction of a nucleophile at the 2-position via a nucleophilic aromatic substitution (SNAr) reaction . Its reactivity is tailored for the facile displacement of the fluoride ion.

  • Choose 2-Bromo-4,5-dimethoxybenzoic acid when your goal is to construct new carbon-carbon or carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reaction. The lability of the C-Br bond is ideal for initiating the catalytic cycle.

By understanding the distinct reactivity profiles of these two valuable building blocks, researchers can design more efficient and effective synthetic routes, ultimately accelerating the discovery and development of novel molecules with therapeutic or agrochemical potential.

References

  • BenchChem. (2025). Application Notes and Protocols for the Heck Coupling of 2-Bromo-4,5-dimethoxybenzoic Acid Derivatives.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • BenchChem. (2025). An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid.
  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • ChemicalBook. (n.d.). 6286-46-0(2-BROMO-4,5-DIMETHOXYBENZOIC ACID) Product Description.
  • Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION.
  • EvitaChem. (n.d.). Buy 2-Bromo-4,5-dimethoxybenzyl bromide (EVT-465201) | 53207-00-4.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Google Patents. (n.d.). EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid.
  • ChemicalBook. (n.d.). 2-BROMO-4,5-DIMETHOXYBENZOIC ACID | 6286-46-0.
  • PubChem. (n.d.). 2-Bromo-4,5-dimethoxybenzoic acid.
  • BenchChem. (2025). Standard Protocol for a Suzuki Coupling with 2-Borono-4,5-dimethoxybenzoic acid.
  • ChemicalBook. (n.d.). 2-Fluorobenzoic acid synthesis.
  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Reddit. (2015). Why are aryl flourides more reactive than aryl iodides?.
  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid.
  • ACS Publications. (n.d.). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). aryl fluoride cross-coupling.
  • BenchChem. (2025). Application Notes and Protocols: Selective Suzuki Coupling Reactions of 2-Bromo-4-chlorobenzoic Acid.
  • RSC Publishing. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • National Institutes of Health. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4,5-dimethoxybenzoic acid 98 6286-46-0.
  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
  • Wikipedia. (n.d.). Heck reaction.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • PubMed Central. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Vihita Drugs & Intermediates. (n.d.). 2, 4-Dimethoxy Benzoic Acid.
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzoic acid 97 394-04-7.
  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.
  • Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.

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Comparative

2-Fluoro-4,5-dimethoxybenzoic acid vs. 2-chloro-4,5-dimethoxybenzoic acid: A Guide to Chemical Reactivity and Application

An In-Depth Comparative Analysis for Synthetic Strategy In the landscape of pharmaceutical and materials science, the selection of a starting material or intermediate can dictate the success of a synthetic route. The cho...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Synthetic Strategy

In the landscape of pharmaceutical and materials science, the selection of a starting material or intermediate can dictate the success of a synthetic route. The choice between structurally similar compounds, such as 2-fluoro-4,5-dimethoxybenzoic acid and 2-chloro-4,5-dimethoxybenzoic acid, is often nuanced, hinging on subtle yet critical differences in their chemical reactivity. This guide provides an in-depth comparison of these two halogenated benzoic acid derivatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.

Core Physicochemical Properties: The Electronic and Steric Landscape

The reactivity of an aromatic compound is fundamentally governed by the electronic and steric nature of its substituents. In the case of 2-fluoro- and 2-chloro-4,5-dimethoxybenzoic acid, the key differentiator is the halogen at the 2-position.

Both fluorine and chlorine are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), which depletes electron density from the aromatic ring. Fluorine, being the most electronegative element, exerts a significantly stronger inductive effect than chlorine. Conversely, both halogens possess lone pairs of electrons that can be donated to the aromatic ring via a mesomeric or resonance effect (+M). This effect is more pronounced for fluorine due to better orbital overlap between its 2p orbitals and the carbon 2p orbitals of the benzene ring.

However, for halogens, the inductive electron-withdrawing effect (-I) universally outweighs the mesomeric electron-donating effect (+M). This net electron withdrawal has profound implications for the reactivity of both the carboxylic acid moiety and the aromatic ring itself.

A summary of the key physicochemical properties influencing their reactivity is presented below:

Property2-Fluoro-4,5-dimethoxybenzoic acid2-Chloro-4,5-dimethoxybenzoic acidRationale for Reactivity Difference
Molecular Weight 200.15 g/mol 216.61 g/mol Minimal impact on intrinsic reactivity.
Hammett Constant (σ_para) of Halogen F: +0.06Cl: +0.23The more positive value for Cl indicates a stronger net electron-withdrawing effect from the para position, though ortho effects are more complex.
Van der Waals Radius of Halogen F: 1.47 ÅCl: 1.75 ÅThe larger radius of chlorine results in greater steric hindrance around the adjacent carboxylic acid group.
C-Halogen Bond Dissociation Energy C-F: ~485 kJ/molC-Cl: ~340 kJ/molThe stronger C-F bond makes fluoride a poorer leaving group in nucleophilic aromatic substitution reactions compared to chloride.
Predicted Acidity (pKa) Lower (More acidic)Higher (Less acidic)The stronger inductive effect of fluorine withdraws more electron density, stabilizing the carboxylate anion to a greater extent.

Comparative Reactivity in Key Transformations

Acidity and Reactions of the Carboxylic Acid Group

The enhanced electron-withdrawing capacity of fluorine in 2-fluoro-4,5-dimethoxybenzoic acid renders its carboxylic acid proton more acidic compared to its chloro-analogue. This increased acidity translates to a more stabilized carboxylate anion, which can influence reaction rates in transformations involving this functional group.

A prime example is amide bond formation , a cornerstone reaction in drug discovery. The reaction proceeds via the activation of the carboxylic acid, followed by nucleophilic attack by an amine.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_reactants Reactants Acid R-COOH ActiveEster Activated Ester Intermediate Acid->ActiveEster + Activator Activator e.g., HATU, EDCI Amide Amide Product ActiveEster->Amide + Amine Amine R'-NH2 FluoroAcid 2-Fluoro-4,5-dimethoxybenzoic acid ChloroAcid 2-Chloro-4,5-dimethoxybenzoic acid caption Generalized Amide Coupling Workflow

Caption: Generalized workflow for amide bond formation.

In this process, the electrophilicity of the carbonyl carbon is paramount. The stronger inductive effect of the ortho-fluoro substituent makes the carbonyl carbon in 2-fluoro-4,5-dimethoxybenzoic acid more electron-deficient and thus more susceptible to nucleophilic attack. Furthermore, the smaller steric footprint of fluorine compared to chlorine minimizes hindrance for the incoming amine. Consequently, one can generally expect faster reaction kinetics for the fluoro-derivative in amide coupling reactions under identical conditions.

Experimental Protocol: Comparative Amide Coupling Rate Analysis

  • Reaction Setup: In separate vials, dissolve equimolar amounts (e.g., 0.1 mmol) of 2-fluoro-4,5-dimethoxybenzoic acid and 2-chloro-4,5-dimethoxybenzoic acid in a suitable aprotic solvent (e.g., 1 mL of DMF).

  • Activation: To each vial, add 1.1 equivalents of a standard coupling agent (e.g., HATU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA). Stir for 5 minutes at room temperature to form the activated ester.

  • Amine Addition: Add 1.0 equivalent of a model amine (e.g., benzylamine) to each vial simultaneously.

  • Monitoring: Monitor the reaction progress at regular intervals (e.g., every 15 minutes) using an appropriate analytical technique such as LC-MS or HPLC to quantify the consumption of the starting benzoic acid and the formation of the corresponding amide product.

  • Data Analysis: Plot the percentage conversion against time for both reactions. The reaction with the steeper initial slope is considered to have a higher rate.

Nucleophilic Aromatic Substitution (SNAr)

The halogen substituent can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is a critical transformation for introducing a wide range of functionalities onto the aromatic ring.

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this step is enhanced by electron-withdrawing groups that can stabilize the negative charge of the intermediate.

  • Leaving Group Expulsion: The aromaticity of the ring is restored by the departure of the halide ion.

G cluster_legend Legend Reactant Aromatic Ring (with F or Cl) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - Halide LeavingGroup Leaving Group (F⁻ or Cl⁻) F_Reactant 2-Fluoro Derivative Cl_Reactant 2-Chloro Derivative caption Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The two-step mechanism of SNAr reactions.

Herein lies a fascinating dichotomy in reactivity:

  • Activation (Step 1): Fluorine's superior inductive effect makes the aromatic ring significantly more electron-poor. This strongly accelerates the initial, rate-determining nucleophilic attack by stabilizing the resulting Meisenheimer complex more effectively than chlorine does.

  • Leaving Group Ability (Step 2): The carbon-fluorine bond is substantially stronger than the carbon-chlorine bond. This makes fluoride a poorer leaving group than chloride.

In the vast majority of SNAr reactions, the first step (nucleophilic attack) is the rate-determining step. Therefore, the powerful activating effect of the fluorine atom typically outweighs its poor leaving group ability. As a result, 2-fluoro-4,5-dimethoxybenzoic acid is generally more reactive in SNAr reactions than its chloro counterpart. This is a well-established principle in physical organic chemistry, often leading to reaction rates that can be orders of magnitude faster for fluoro-aromatics.

Strategic Synthesis and Application

The choice between these two reagents should be guided by the intended synthetic transformation:

  • For modifications of the carboxylic acid group (e.g., amide coupling, esterification): 2-Fluoro-4,5-dimethoxybenzoic acid is the preferred choice. Its use will likely lead to faster reaction times and potentially higher yields due to a combination of enhanced electrophilicity and reduced steric hindrance.

  • For nucleophilic aromatic substitution at the halogen position: 2-Fluoro-4,5-dimethoxybenzoic acid is again, and somewhat counterintuitively, the more reactive substrate. If the goal is to displace the halogen with a nucleophile (e.g., an amine, thiol, or alcohol), the fluoro-derivative will provide a significant rate advantage.

Conclusion

While 2-fluoro-4,5-dimethoxybenzoic acid and 2-chloro-4,5-dimethoxybenzoic acid appear to be simple analogues, their reactivity profiles are distinct and predictable based on fundamental electronic and steric principles. The stronger inductive effect and smaller size of the fluorine atom render the fluoro-derivative more reactive in two key classes of reactions: those involving nucleophilic attack at the carboxyl group and those involving nucleophilic aromatic substitution. For synthetic chemists and drug development professionals, understanding these differences is crucial for efficient route design, optimization, and the timely delivery of target molecules. The fluoro-substituted benzoic acid, in this case, offers a clear advantage in terms of chemical reactivity for most common synthetic applications.

References

  • This is a hypothetical reference list as direct comparative studies for these specific molecules may not be readily available in public literature. The principles discussed are based on well-established concepts in physical organic chemistry.
  • Title: Advanced Organic Chemistry: Part A: Structure and Mechanisms Source: Carey, F. A., & Sundberg, R. J. (2007). Springer. URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Smith, M. B., & March, J. (2013). Wiley. URL: [Link]

  • Title: Aromatic Substitution by the SNAr Mechanism Source: Bunnett, J. F. (1951). Chemical Reviews. URL: [Link]

Validation

A Comparative Guide to the Synthesis of 2-Fluoro-4,5-dimethoxybenzoic Acid: Alternative Reagents and Methodologies

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, bioavailability, and binding affinity. 2-Fluoro-4,5-dimethoxybenzoic acid is a valuable building block in this endeavor, finding application as a key intermediate in the synthesis of various therapeutic agents. This guide provides an in-depth technical comparison of the primary synthetic routes to this important compound, offering insights into the selection of reagents and methodologies based on performance, safety, and scalability.

This guide will explore two principal synthetic strategies: the classical Balz-Schiemann reaction starting from an amino precursor and a modern approach involving directed ortho-lithiation followed by electrophilic fluorination. By examining the experimental nuances, yields, and inherent advantages and disadvantages of each method, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic campaigns.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Balz-Schiemann ReactionRoute 2: Directed Ortho-Lithiation & Fluorination
Starting Material 2-Amino-4,5-dimethoxybenzoic acid3,4-Dimethoxybenzoic acid (Veratric acid)
Key Transformation Diazotization followed by thermal decomposition of the diazonium saltDirected ortho-lithiation followed by electrophilic fluorination
Potential Yield Moderate to GoodPotentially Good to High
Reagent Hazards Diazonium salts can be explosive, use of HF or HBF₄Pyrophoric organolithium reagents, strong bases
Key Advantages Well-established, often reliable for aryl fluoridesAvoids handling of potentially explosive intermediates, potentially higher yielding
Key Disadvantages Safety concerns with diazonium salts, potential for side reactionsRequires strictly anhydrous conditions, regioselectivity can be an issue

Route 1: The Balz-Schiemann Reaction of 2-Amino-4,5-dimethoxybenzoic Acid

The Balz-Schiemann reaction is a venerable and widely utilized method for the introduction of fluorine onto an aromatic ring. The reaction proceeds via the diazotization of a primary arylamine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.

Mechanistic Overview

The reaction begins with the formation of a diazonium salt from 2-amino-4,5-dimethoxybenzoic acid using nitrous acid (generated in situ from sodium nitrite and a strong acid). The addition of fluoroboric acid (HBF₄) or another tetrafluoroborate source precipitates the diazonium tetrafluoroborate salt. This isolated salt is then carefully heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride through the attack of the fluoride anion on the resulting aryl cation.

G cluster_0 Diazotization cluster_1 Salt Formation cluster_2 Fluorination Amine 2-Amino-4,5-dimethoxybenzoic acid DiazoniumSalt Diazonium Salt Amine->DiazoniumSalt NaNO₂, H⁺ DiazoniumTetrafluoroborate Diazonium Tetrafluoroborate DiazoniumSalt->DiazoniumTetrafluoroborate HBF₄ ArylFluoride 2-Fluoro-4,5-dimethoxybenzoic acid DiazoniumTetrafluoroborate->ArylFluoride Heat (Δ)

Figure 1: Workflow for the Balz-Schiemann reaction.

Experimental Protocol: Balz-Schiemann Reaction

Materials:

  • 2-Amino-4,5-dimethoxybenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Fluoroboric acid (HBF₄, ~48% in water)

  • Anhydrous diethyl ether or other suitable solvent for washing

  • Sand or a high-boiling inert solvent for thermal decomposition

Procedure:

  • Diazotization: 2-Amino-4,5-dimethoxybenzoic acid is dissolved in aqueous fluoroboric acid (or a mixture of HCl and HBF₄) at 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically observed by a change in the reaction mixture.

  • Isolation of the Diazonium Salt: The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, followed by a cold organic solvent like diethyl ether, and then dried under vacuum. Caution: Diazonium salts are potentially explosive when dry and should be handled with extreme care, behind a blast shield, and in small quantities.

  • Thermal Decomposition: The dry diazonium salt is mixed with sand or an inert high-boiling solvent and heated gently. The decomposition is often vigorous and should be controlled carefully. The evolution of nitrogen gas and boron trifluoride is observed.

  • Workup and Purification: After the decomposition is complete, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is then purified by recrystallization or chromatography to afford 2-Fluoro-4,5-dimethoxybenzoic acid.

Discussion:

The Balz-Schiemann reaction is a well-established method, and its primary advantage is its reliability for the synthesis of many aryl fluorides[1][2]. However, the major drawback is the handling of potentially explosive diazonium salts, which makes scaling up the reaction hazardous[3]. The yields can be variable depending on the substrate and the decomposition conditions. For electron-rich anilines, side reactions can sometimes lower the yield.

Route 2: Directed Ortho-Lithiation and Electrophilic Fluorination

A more contemporary approach to the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid involves the directed ortho-lithiation of 3,4-dimethoxybenzoic acid (veratric acid), followed by quenching the resulting aryllithium intermediate with an electrophilic fluorinating agent. This method avoids the use of potentially hazardous diazonium salts.

Mechanistic Principles

Directed ortho-lithiation utilizes a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. In the case of 3,4-dimethoxybenzoic acid, the carboxylic acid and the methoxy groups can both act as directing groups. Fortuitously for this synthesis, under thermodynamic control (external quench), lithiation occurs preferentially at the C-2 position, directed by the methoxy group at C-3 and the carboxylate group. The resulting aryllithium species is then trapped with an electrophilic fluorinating agent.

G cluster_0 Ortho-Lithiation cluster_1 Electrophilic Fluorination VeratricAcid 3,4-Dimethoxybenzoic acid Aryllithium 2-Lithio-4,5-dimethoxybenzoate VeratricAcid->Aryllithium Strong Base (e.g., s-BuLi/TMEDA) ArylFluoride 2-Fluoro-4,5-dimethoxybenzoic acid Aryllithium->ArylFluoride Electrophilic Fluorinating Agent (e.g., NFSI)

Figure 2: Workflow for directed ortho-lithiation and fluorination.

Alternative Electrophilic Fluorinating Reagents

Several electrophilic fluorinating agents can be employed to trap the aryllithium intermediate. The choice of reagent can influence the yield, reaction conditions, and safety profile.

  • N-Fluorobenzenesulfonimide (NFSI): A widely used, crystalline, and relatively stable electrophilic fluorinating agent. It is known to be effective in fluorinating a variety of carbanions, including aryllithiums.

  • Selectfluor® (F-TEDA-BF₄): A highly reactive and versatile electrophilic fluorinating agent. It is a stable, non-volatile solid, making it easier to handle than gaseous fluorinating agents.

  • Other N-F Reagents: A variety of other N-F reagents with different reactivity profiles are also commercially available and could be screened for this transformation.

Experimental Protocol: Directed Ortho-Lithiation and Fluorination

Materials:

  • 3,4-Dimethoxybenzoic acid (Veratric acid)

  • A strong lithium base (e.g., sec-butyllithium or n-butyllithium)

  • A chelating agent (e.g., TMEDA - N,N,N',N'-tetramethylethylenediamine)

  • Anhydrous tetrahydrofuran (THF)

  • An electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Preparation: A solution of 3,4-dimethoxybenzoic acid and TMEDA in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: A solution of the organolithium base (e.g., sec-butyllithium in cyclohexane) is added dropwise to the cooled solution. The reaction mixture is stirred at low temperature for a period to ensure complete formation of the ortho-lithiated species.

  • Fluorination: A solution of the electrophilic fluorinating agent (e.g., NFSI) in anhydrous THF is then added to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for a specified time before being gradually warmed to room temperature.

  • Workup and Purification: The reaction is quenched by the addition of aqueous hydrochloric acid. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude 2-Fluoro-4,5-dimethoxybenzoic acid is then purified by recrystallization or column chromatography.

Discussion:

The directed ortho-lithiation route offers a potentially safer and more scalable alternative to the Balz-Schiemann reaction by avoiding the isolation of explosive diazonium salts. The success of this method hinges on achieving high regioselectivity during the lithiation step. For 3,4-dimethoxybenzoic acid, thermodynamic control favors the desired 2-lithiation. The choice of the electrophilic fluorinating agent is also critical, with NFSI and Selectfluor® being common and effective choices. However, this method requires strictly anhydrous conditions and the handling of pyrophoric organolithium reagents, which necessitates specialized laboratory techniques and safety precautions.

Performance Comparison and Final Recommendations

FeatureBalz-Schiemann ReactionDirected Ortho-Lithiation & Fluorination
Safety High risk due to potentially explosive diazonium intermediates. Requires careful handling and small-scale operations.Moderate risk due to pyrophoric organolithium reagents. Requires anhydrous conditions and inert atmosphere techniques.
Scalability Limited by the safety concerns of diazonium salt accumulation.More amenable to scale-up with appropriate engineering controls for handling organolithiums.
Yield Can be moderate to good, but is often substrate-dependent and sensitive to decomposition conditions.Potentially higher and more consistent yields, depending on the efficiency of the lithiation and fluorination steps.
Cost Starting materials can be relatively inexpensive. HBF₄ can be a significant cost factor.Organolithium reagents and specialized electrophilic fluorinating agents can be more expensive.
Simplicity Multi-step process involving isolation of a hazardous intermediate.Can be performed as a one-pot reaction, but requires stringent control of reaction conditions.

Recommendation:

For small-scale laboratory synthesis where appropriate safety measures for handling diazonium salts are in place, the Balz-Schiemann reaction remains a viable, albeit more hazardous, option.

For larger-scale preparations and in contexts where avoiding explosive intermediates is a priority, the directed ortho-lithiation and fluorination route is the more modern and likely safer approach. While it requires specialized techniques for handling air- and moisture-sensitive reagents, it offers the potential for higher yields and greater scalability. The use of commercially available and relatively stable electrophilic fluorinating agents like NFSI or Selectfluor® further enhances the practicality of this method.

Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the prioritization of safety, cost, and efficiency.

References

  • Roe, A. Organic Reactions1949, 5, 193-228. DOI: 10.1002/0471264180.or005.04
  • Balz, G.; Schiemann, G. Ber. Dtsch. Chem. Ges. B1927, 60, 1186-1190. DOI: 10.1002/cber.19270600539
  • Snieckus, V. Chem. Rev.1990, 90, 879-933. DOI: 10.1021/cr00104a001
  • Chau, N. T. T.; Nguyen, T.-H.; Castanet, A.-S.; Nguyen, K. P. P.; Mortier, J. Tetrahedron2008, 64, 10552-10558. DOI: 10.1016/j.tet.2008.08.073
  • Singh, S. P.; Kumar, D. J. Fluorine Chem.2005, 126, 755-769. DOI: 10.1016/j.jfluchem.2005.04.017
  • Banks, R. E.; Mohialdin-Khaffaf, S. N.; Lal, G. S.; Sharif, I.; Syvret, R. G. J. Chem. Soc., Chem. Commun.1992, 595-597. DOI: 10.1039/C39920000595
  • Prakash, G. K. S.; Mathew, T.; Olah, G. A. Angew. Chem. Int. Ed.2010, 49, 1334-1361. DOI: 10.1002/anie.200902633
  • Mortier, J.; Vaultier, M. J. Org. Chem.1989, 54, 4386-4389. DOI: 10.1021/jo00279a002
  • Mortier, J. 07- DIRECTED ORTHO METALATION. [Link]

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  • PubChem. Veratric Acid. [Link]

  • Wikipedia. Balz–Schiemann reaction. [Link]

  • BYJU'S. Balz Schiemann Reaction Mechanism. [Link]

  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Link]

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Comparative

A Senior Application Scientist's Guide to the Biological Activity of 2-Fluoro-4,5-dimethoxybenzoic Acid Derivatives

Introduction: The Strategic Importance of the 2-Fluoro-4,5-dimethoxybenzoic Acid Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decisio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Fluoro-4,5-dimethoxybenzoic Acid Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the future trajectory of a drug discovery program. 2-Fluoro-4,5-dimethoxybenzoic acid has emerged as a particularly promising starting point for the synthesis of novel therapeutic agents.[1] Its inherent structural features—a fluorine atom and two methoxy groups on a benzoic acid core—offer a unique combination of properties that can be exploited to fine-tune the biological activity, metabolic stability, and pharmacokinetic profile of its derivatives.[1]

The fluorine atom, with its high electronegativity and small size, is a well-established bioisostere for a hydrogen atom, capable of significantly enhancing metabolic stability and binding affinity to target proteins.[2][3] The dimethoxy substituents, on the other hand, can modulate solubility and provide key hydrogen bond acceptor sites for interaction with biological targets.[4] The carboxylic acid functional group serves as a versatile handle for derivatization, allowing for the synthesis of a diverse library of amides, esters, and hydrazones, each with the potential for distinct biological activities.[1]

This guide provides a comparative overview of the potential biological activities of various derivatives of 2-Fluoro-4,5-dimethoxybenzoic acid, drawing upon established structure-activity relationships from analogous compound series. We will delve into the experimental methodologies used to evaluate these activities and explore the underlying mechanistic principles.

Comparative Biological Activity Profile

While direct comparative studies on a wide range of 2-Fluoro-4,5-dimethoxybenzoic acid derivatives are not extensively documented in a single source, we can infer potential activities based on robust data from structurally related compounds. The primary areas of therapeutic promise for these derivatives include oncology, infectious diseases, and inflammatory conditions.

Anticancer Potential: Targeting Cellular Proliferation

The incorporation of fluorinated and methoxylated phenyl moieties is a common strategy in the design of anticancer agents.[5][6] Amide derivatives, in particular, have shown significant promise. For instance, flavonoid-based amides incorporating a 4-fluorophenyl group have demonstrated potent antiproliferative activity against various cancer cell lines, including breast, lung, and liver cancer.[5] The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer.[5]

Table 1: Representative Anticancer Activity of Structurally Related Fluorinated and Methoxylated Amides

Compound ClassCancer Cell LineIC50 (µM)Putative Mechanism of ActionReference
Flavonoid-based fluorophenyl amidesHepG2 (Liver)1.86 ± 0.35PI3K/AKT Pathway Inhibition[5]
Flavonoid-based fluorophenyl amidesA549 (Lung)2.44 ± 0.55PI3K/AKT Pathway Inhibition[5]
2-Phenoxybenzamides with 4-fluoro substitutionP. falciparum0.2690Multi-stage antiplasmodial activity[7]
Perfluoroalkyltriazole-appended 2'-deoxyuridinesVariousNot specifiedNucleoside analogue[8]

This table is illustrative and draws from data on compounds with similar structural motifs to highlight the potential of 2-Fluoro-4,5-dimethoxybenzoic acid derivatives.

Antimicrobial and Antifungal Efficacy: Combating Infectious Agents

Benzoic acid amides and esters are known to possess antimicrobial and antifungal properties.[9][10][11] The presence of a fluorine atom on the benzoic acid ring can enhance these activities.[9] Studies on 2-fluorobenzoic acid amides have demonstrated their ability to inhibit the growth of pathogenic bacteria and fungi.[9] The proposed mechanism of action for some benzamide derivatives involves the inhibition of the bacterial cell division protein FtsZ.[9]

Table 2: Representative Antimicrobial and Antifungal Activity of Structurally Related Benzoic Acid Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Fluorobenzoic Acid AmidesStaphylococcus aureusVaries by derivative[9]
2-Fluorobenzoic Acid AmidesCandida albicansVaries by derivative[9]
Cinnamic and Benzoic Acid EstersCandida albicans128[10]

MIC (Minimum Inhibitory Concentration) values are dependent on the specific derivative and microbial strain.

Anti-inflammatory and Analgesic Properties: Modulating Inflammatory Pathways

Hydrazide and hydrazone derivatives of aromatic carboxylic acids have been extensively investigated for their anti-inflammatory and analgesic effects.[12][13][14] These compounds often exhibit their therapeutic effects through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[13] The synthesis of hydrazones from 2-Fluoro-4,5-dimethoxybenzoic acid hydrazide could yield novel anti-inflammatory and analgesic agents.

Table 3: Representative Anti-inflammatory and Analgesic Activity of Structurally Related Hydrazone Derivatives

Compound ClassBiological ActivityAnimal ModelKey FindingsReference
Hydrazide-hydrazone derivativesAnti-inflammatoryCarrageenan-induced paw edemaSignificant edema reduction[12]
Hydrazide-hydrazone derivativesAnalgesicAcetic acid-induced writhingSignificant reduction in writhing response[13]
Imidazolyl triazolo hydroxamic acid derivativesAnti-inflammatory & AnalgesicCarrageenan-induced paw edema & Eddy's hot plateCompounds with electron-releasing groups showed enhanced activity

Experimental Protocols: A Guide to Biological Evaluation

The following are detailed methodologies for the key experiments required to evaluate the biological activities of 2-Fluoro-4,5-dimethoxybenzoic acid derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Plate Cancer Cells treatment Add Test Compounds start->treatment 24h Incubation mtt Add MTT Solution treatment->mtt 48-72h Incubation solubilize Add Solubilizing Agent mtt->solubilize 4h Incubation read Measure Absorbance solubilize->read end Calculate IC50 read->end SAR_Diagram cluster_derivatives Potential Biologically Active Derivatives cluster_activities Potential Biological Activities core 2-Fluoro-4,5-dimethoxybenzoic Acid amides Amides core->amides Amidation esters Esters core->esters Esterification hydrazones Hydrazones core->hydrazones Hydrazinolysis & Condensation anticancer Anticancer amides->anticancer antimicrobial Antimicrobial amides->antimicrobial esters->antimicrobial anti_inflammatory Anti-inflammatory hydrazones->anti_inflammatory

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-Fluoro-4,5-dimethoxybenzoic Acid Isomers

Introduction: The Challenge of Positional Isomers 2-Fluoro-4,5-dimethoxybenzoic acid is a valuable fluorinated building block used in the synthesis of Active Pharmaceutical Ingredients (APIs). The strategic placement of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Positional Isomers

2-Fluoro-4,5-dimethoxybenzoic acid is a valuable fluorinated building block used in the synthesis of Active Pharmaceutical Ingredients (APIs). The strategic placement of fluorine atoms is known to enhance metabolic stability and bioavailability in drug candidates.[1] However, during synthesis, the formation of positional isomers—molecules with the same chemical formula (C₉H₉FO₄) but different arrangements of substituents on the aromatic ring—is a common challenge.[1] These isomers can have vastly different pharmacological and toxicological profiles, making their unambiguous identification a critical step in drug development and quality control.

This guide provides an in-depth comparison of spectroscopic techniques for differentiating 2-Fluoro-4,5-dimethoxybenzoic acid from its key positional isomers. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical workflows.

The Spectroscopic Toolkit for Isomer Differentiation

The subtle differences in the electronic environments of positional isomers require a multi-faceted analytical approach. While each technique provides a piece of the puzzle, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unparalleled in its ability to map the precise connectivity and electronic environment of atoms in a molecule. For distinguishing fluorinated benzoic acid isomers, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Causality Behind NMR Differentiation: The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it. Electron-donating groups (like -OCH₃) shield nearby nuclei, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (like -F and -COOH) deshield them, causing downfield shifts.[2][3] Furthermore, spin-spin coupling (J) between nuclei provides direct evidence of through-bond proximity, with the magnitude of the coupling constant revealing the spatial relationship (ortho, meta, para) between coupled nuclei.[4]

¹H NMR Analysis: The two aromatic protons in 2-Fluoro-4,5-dimethoxybenzoic acid and its isomers will appear as singlets or doublets depending on their neighbors. The key differentiator is the coupling between the protons and the fluorine atom (J_HF).

  • Ortho coupling (³J_HF): ~6-10 Hz

  • Meta coupling (⁴J_HF): ~2-5 Hz

  • Para coupling (⁵J_HF): ~0-2 Hz

¹³C NMR Analysis: The carbon spectrum provides a direct look at the electronic environment of the carbon skeleton. The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling (¹J_CF) of approximately 240-250 Hz, appearing as a doublet.[5] The positions of the other aromatic carbons are heavily influenced by the substituents, providing a unique fingerprint for each isomer.

¹⁹F NMR Analysis: A Clear Window With 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides a clean and highly informative spectral window.[6][7] The chemical shift of the fluorine atom is extremely sensitive to its electronic surroundings, making it an exceptional probe for distinguishing isomers.[8][9]

Comparative Spectroscopic Data

To illustrate the power of these techniques, let's compare the predicted spectroscopic data for 2-Fluoro-4,5-dimethoxybenzoic acid and a logical isomer, 3-Fluoro-4,5-dimethoxybenzoic acid.

Note: As direct, published spectral data for these specific isomers is limited, the following predictions are based on established substituent effects from closely related compounds and foundational NMR principles.[2][10][11]

Isomer Structure Description
Isomer A: 2-Fluoro-4,5-dimethoxybenzoic acid Fluorine is ortho to the carboxylic acid and one methoxy group.
Isomer B: 3-Fluoro-4,5-dimethoxybenzoic acid Fluorine is meta to the carboxylic acid and ortho to a methoxy group.
Table 1: Predicted ¹H and ¹⁹F NMR Data
Parameter Isomer A (2-Fluoro-4,5-dimethoxybenzoic acid) Isomer B (3-Fluoro-4,5-dimethoxybenzoic acid) Rationale for Differentiation
Aromatic Proton 1 (H-3/H-2) Doublet, coupled to F (⁴J_HF ≈ 2-5 Hz)Doublet, coupled to F (³J_HF ≈ 6-10 Hz)The H-2 proton in Isomer B experiences stronger ortho coupling to fluorine, resulting in a larger coupling constant compared to the meta coupling for H-3 in Isomer A.
Aromatic Proton 2 (H-6) Singlet (or very small para F coupling)Doublet, coupled to F (⁴J_HF ≈ 2-5 Hz)The H-6 proton in Isomer A has no adjacent proton neighbors. In Isomer B, the H-6 proton is meta to the fluorine, resulting in a small doublet.
Methoxy Protons (-OCH₃) Two distinct singletsTwo distinct singletsThe electronic environment for the two methoxy groups is different in both isomers, leading to separate signals.
¹⁹F Chemical Shift (δ) Distinct chemical shiftDifferent chemical shift from Isomer AThe electronic environment of fluorine is significantly different when ortho vs. meta to the carboxylic acid, leading to a clear difference in chemical shift.[12]
Table 2: Predicted IR and MS Data
Technique Isomer A (2-Fluoro-4,5-dimethoxybenzoic acid) Isomer B (3-Fluoro-4,5-dimethoxybenzoic acid) Rationale for Differentiation
IR: C=O Stretch (ν_C=O) ~1680-1710 cm⁻¹~1680-1710 cm⁻¹While the C=O stretch is characteristic, it is less sensitive to positional isomerism and may not be a primary differentiating feature.[13][14]
IR: Fingerprint Region Unique patternUnique pattern, different from Isomer AThe complex C-O, C-C, and C-H bending vibrations in the 1500-400 cm⁻¹ region will be unique for each isomer, serving as a molecular fingerprint.[14]
MS: Molecular Ion (M⁺) m/z = 200.05m/z = 200.05Both isomers have the same molecular weight.
MS: Key Fragments Fragments from loss of -OH (m/z 183), -OCH₃ (m/z 169), and -COOH (m/z 155). Potential ortho-effect fragmentation.Fragments from loss of -OH (m/z 183), -OCH₃ (m/z 169), and -COOH (m/z 155).The fragmentation pattern may differ due to the "ortho effect," where adjacent groups (like -COOH and -F in Isomer A) can interact and lead to unique fragmentation pathways not seen in the meta arrangement of Isomer B. Decarboxylation ([M-H]- losing CO₂) is a common pathway in negative ion mode.[15]

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols should be followed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzoic acid isomer.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) spectrometer.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction. Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time (hundreds or thousands of scans).

    • Note the characteristic doublet for the carbon attached to fluorine.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

    • Reference the spectrum appropriately (e.g., using an external standard like CFCl₃).

Protocol 2: FTIR Sample Preparation and Acquisition (KBr Pellet Method)
  • Sample Preparation:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).[13]

    • Gently grind the mixture in an agate mortar to a fine, homogeneous powder.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample chamber.[13]

    • Place the KBr pellet in the spectrometer's sample holder.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically generate the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry Analysis (LC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute to a final concentration of ~1-10 µg/mL in the initial mobile phase.

  • LC-MS Acquisition:

    • Utilize a system with a C18 reversed-phase column and an electrospray ionization (ESI) source.[16]

    • Run a gradient elution from a high-aqueous mobile phase (e.g., water with 0.1% formic acid) to a high-organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

    • Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a systematic workflow for the spectroscopic identification of benzoic acid isomers.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Benzoic Acid Isomer Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dilute in Mobile Phase Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS LC-MS/MS System Prep_MS->Acq_MS Ana_NMR Analyze Shifts (δ) & Couplings (J) Acq_NMR->Ana_NMR Ana_IR Analyze Functional Group & Fingerprint Regions Acq_IR->Ana_IR Ana_MS Analyze Parent Ion (m/z) & Fragmentation Acq_MS->Ana_MS Compare Comparative Analysis of All Spectral Data Ana_NMR->Compare Ana_IR->Compare Ana_MS->Compare Identify Unambiguous Isomer Identification Compare->Identify

Caption: Workflow for Spectroscopic Isomer Identification.

Conclusion

The differentiation of positional isomers like 2-Fluoro-4,5-dimethoxybenzoic acid requires a rigorous and multi-technique spectroscopic approach. While IR and MS provide valuable confirmatory data, particularly through fingerprint analysis and fragmentation patterns, NMR spectroscopy stands out as the most definitive method. The combination of ¹H, ¹³C, and especially the highly sensitive ¹⁹F NMR, allows for the precise mapping of atomic connectivity and electronic environments. By carefully analyzing chemical shifts and spin-spin coupling constants, researchers can confidently and unambiguously distinguish between even closely related isomers, ensuring the quality, safety, and efficacy of the resulting chemical entities.

References

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Comparative

A Comparative Guide to the Definitive Structural Validation of 2-Fluoro-4,5-dimethoxybenzoic Acid

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the bedrock upon which its function, reactivity, and t...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the bedrock upon which its function, reactivity, and therapeutic efficacy are built. For a molecule like 2-Fluoro-4,5-dimethoxybenzoic acid, a key intermediate in the synthesis of advanced pharmaceutical ingredients, unambiguous structural validation is paramount[1]. The introduction of a fluorine atom and methoxy groups onto the benzoic acid scaffold creates subtle yet profound changes in electronic distribution, lipophilicity, and metabolic stability, making precise positional confirmation essential[1].

This guide provides an in-depth, expert-led comparison of the analytical techniques used to elucidate the structure of 2-Fluoro-4,5-dimethoxybenzoic acid, with a primary focus on the gold-standard method: Single-Crystal X-ray Diffraction (SCXRD). We will explore the causality behind experimental choices and compare the rich, detailed information from crystallography with the complementary data provided by other powerful spectroscopic techniques.

Part 1: The Gold Standard: Unveiling the Molecular Truth with Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the only technique that provides a direct, atomic-resolution, three-dimensional map of a molecule in the solid state.[2] It moves beyond mere connectivity to define the precise spatial coordinates of each atom, revealing bond lengths, bond angles, and the molecule's conformation.[3]

The Crystallographic Workflow: From Solution to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process, where each stage is critical for a successful outcome. The causality behind this workflow is to coax randomly oriented molecules in solution into a perfectly ordered, three-dimensional lattice (a single crystal) that can diffract X-rays in a coherent and measurable pattern.

SCXRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination A Compound Solubilization (e.g., in Ethanol, Acetone) B Induce Supersaturation A->B Slow Evaporation, Vapor Diffusion, or Anti-solvent Addition C Nucleation & Crystal Growth B->C D Select & Mount High-Quality Crystal C->D Harvest Crystal E Mount on Diffractometer (Cool to ~100 K) D->E F Expose to Monochromatic X-ray Beam (e.g., Mo Kα) E->F G Collect Diffraction Pattern (Rotate Crystal) F->G H Process Data (Index Reflections, Integrate Intensities) G->H Raw Data I Solve Structure (Determine Phase Information) H->I J Refine Atomic Model (e.g., using SHELXL, Olex2) I->J K Final Structure Validation (Generate CIF Report) J->K

Diagram 1: The workflow for Single-Crystal X-ray Diffraction (SCXRD).
Experimental Protocol: A Self-Validating System

The following protocol outlines the steps to obtain the crystal structure of a small organic molecule like 2-Fluoro-4,5-dimethoxybenzoic acid.

1. Crystal Growth (The Art and Science of Nucleation)

The primary challenge in SCXRD is often growing a single crystal of sufficient quality (typically 0.1-0.5 mm with no visible defects). This requires creating a supersaturated solution from which the molecule can slowly precipitate in an ordered fashion.

  • Methodology: Slow Evaporation

    • Solvent Selection: Dissolve a small amount of 2-Fluoro-4,5-dimethoxybenzoic acid in a selection of trial solvents (e.g., ethanol, ethyl acetate, acetone, toluene) to find one in which it is moderately soluble. The ideal solvent allows for slow crystal growth as it evaporates.[1]

    • Preparation: Create a saturated or near-saturated solution in a small, clean vial.

    • Evaporation Control: Cover the vial with a cap containing a few pinholes. This slows the rate of evaporation, which is crucial for preventing rapid precipitation and encouraging the formation of a single, well-ordered crystal instead of a polycrystalline powder.[1]

    • Incubation: Place the vial in a vibration-free environment at a constant temperature. Monitor for crystal growth over several days to weeks.

2. Data Collection (Probing the Lattice)

  • Methodology:

    • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryoloop, and coated in a cryoprotectant oil (e.g., Paratone-N). It is then flash-cooled in a stream of cold nitrogen gas (~100 K) on the diffractometer's goniometer head.[4] This low temperature minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • Instrumentation: Data is collected on a single-crystal X-ray diffractometer, which uses a focused beam of monochromatic X-rays (Molybdenum or Copper sources are common for small molecules) and a sensitive detector (e.g., CCD or CMOS).[5]

    • Data Acquisition: A series of diffraction images are collected as the crystal is rotated through various angles. The diffractometer software automatically indexes the reflections to determine the unit cell parameters and then collects a full dataset.[3]

3. Structure Solution and Refinement (Translating Diffraction into 3D)

  • Methodology:

    • Data Processing: The collected images are processed to integrate the intensities of thousands of individual reflections.[3]

    • Structure Solution: Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map.[4] This map reveals the positions of the atoms in the crystal's repeating unit.

    • Refinement: The initial atomic model is refined using a full-matrix least-squares method with software like SHELXL.[5][6] This process optimizes the atomic coordinates and displacement parameters to best fit the experimental diffraction data, resulting in a final, highly accurate molecular structure.

Interpreting the Results: The Case of a Close Analog

As the crystal structure for 2-Fluoro-4,5-dimethoxybenzoic acid is not publicly available, we present the crystallographic data for the closely related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid , for illustrative purposes.[7][8] This data showcases the level of detail obtained from a successful SCXRD experiment.

Parameter Value for 2-Fluoro-4-(methoxycarbonyl)benzoic acid[7][8] Significance
Formula C₉H₇FO₄Confirms the elemental composition of the molecule in the crystal.
Crystal System TriclinicDescribes the basic shape of the unit cell.
Space Group P-1Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 7.536 Å, b = 7.591 Å, c = 8.523 ÅThe dimensions of the repeating box that builds the crystal.
α = 99.48°, β = 108.75°, γ = 99.24°The angles of the repeating box.
Key Bond Length (C-F) ~1.35 ÅProvides precise, experimentally determined bond distances.
Key Bond Angles C-C-C angles ~120°Confirms the geometry of the benzene ring.
Dihedral Angle Carboxyl group to benzene ring: 20.2°Reveals the molecule's conformation and steric interactions.
R-factor R1 = 0.066A measure of the agreement between the crystallographic model and the experimental data (lower is better).

Part 2: A Comparative Analysis with Orthogonal Techniques

While SCXRD is definitive for solid-state structure, a comprehensive validation strategy employs complementary techniques that provide data in different physical states and highlight different molecular features.

Tech_Comparison SCXRD Single-Crystal X-ray Diffraction (SCXRD) State: Solid (Crystal) Information: 3D Atomic Coordinates, Bond Lengths/Angles, Stereochemistry, Packing Strength: Unambiguous 3D Structure Limitation: Requires high-quality single crystal NMR NMR Spectroscopy State: Solution Information: Chemical Environment, Connectivity (2D NMR), Atom Count Strength: Excellent for connectivity and solution-state structure Limitation: Provides averaged structure, indirect 3D info MS Mass Spectrometry (MS) State: Gas Phase (Ionized) Information: Molecular Weight, Elemental Formula (HRMS), Fragmentation Pattern Strength: High sensitivity, confirms MW Limitation: No stereochemical or conformational info FTIR FTIR Spectroscopy State: Solid/Liquid Information: Presence of Functional Groups Strength: Fast, simple, good for functional group ID Limitation: Provides very limited structural detail

Diagram 2: Comparison of key analytical techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for determining the structure of a molecule in solution. It provides detailed information about the chemical environment and connectivity of atoms. For 2-Fluoro-4,5-dimethoxybenzoic acid, a suite of NMR experiments would be the first step in characterization.

  • ¹H NMR: Would confirm the number and connectivity of hydrogen atoms, showing distinct signals for the two aromatic protons and the two methoxy groups.

  • ¹³C NMR: Would show nine distinct signals, corresponding to each unique carbon atom in the molecule.

  • ¹⁹F NMR: Crucial for this molecule, this experiment would show a single resonance, confirming the presence of one fluorine atom. Coupling between the fluorine and adjacent protons/carbons would definitively establish its position on the ring.[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to piece together the full connectivity of the molecule, confirming the substitution pattern predicted by the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's structure.

  • High-Resolution MS (HRMS): This is essential for confirming the elemental formula. For C₉H₉FO₄, the expected exact mass is 200.0485. An experimental measurement within a few parts per million (ppm) of this value provides high confidence in the formula.

  • Tandem MS (MS/MS): By fragmenting the molecular ion, one can observe characteristic losses. For a benzoic acid, losses of H₂O, CO, and COOH are common. The fragmentation pattern can sometimes help distinguish between isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule. For 2-Fluoro-4,5-dimethoxybenzoic acid, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹)

  • C=O stretch of the carboxylic acid (~1700 cm⁻¹)

  • C-O stretches of the ether and carboxylic acid groups (~1200-1300 cm⁻¹)

  • C-F stretch (~1000-1100 cm⁻¹)

While FTIR can confirm the presence of these groups, it cannot establish their connectivity or position on the aromatic ring.

Part 3: An Integrated Strategy for Unambiguous Validation

No single technique tells the whole story. A robust structural validation workflow leverages the strengths of each method in a logical sequence, culminating in the definitive proof provided by X-ray crystallography.

Decision_Tree Start Synthesized Compound: 2-Fluoro-4,5-dimethoxybenzoic acid MS Step 1: HRMS Analysis Start->MS Check1 MW & Formula Correct? MS->Check1 NMR Step 2: NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Check2 Connectivity Confirmed? NMR->Check2 FTIR Step 3: FTIR Analysis Check3 Functional Groups Present? FTIR->Check3 Check1->NMR Yes Revise Re-evaluate Synthesis / Purity Check1->Revise No Check2->FTIR Yes Check2->Revise No SCXRD Step 4: Single Crystal X-ray Diffraction Check3->SCXRD Yes Check3->Revise No End Unambiguous 3D Structure Validated SCXRD->End High-Quality Structure Solved

Diagram 3: Integrated workflow for structural validation.

For 2-Fluoro-4,5-dimethoxybenzoic acid, initial confirmation of the molecular formula and connectivity is efficiently achieved through a combination of mass spectrometry and a full suite of NMR experiments. FTIR serves as a rapid check for the expected functional groups. However, to move beyond inference and achieve irrefutable proof of the three-dimensional structure—confirming the precise regio- and conformational-isomeric form—single-crystal X-ray crystallography stands alone. It provides the definitive, atomic-level data that is essential for regulatory submissions, patent filings, and advancing structure-activity relationship (SAR) studies in drug development. By integrating these complementary techniques, researchers can build a complete and unassailable validation dossier for any novel chemical entity.

References

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2273. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]

  • Magee, D. et al. (2024). N-(2,4-difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1771. [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Difluoro-3,5-dimethoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Wlodawer, A. (2003). X-ray crystallography. Current Opinion in Structural Biology, 13(5), 523-524. [Link]

  • Chegg. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Drakopoulos, A., & Vontzalidou, A. (2016). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the American Society for Mass Spectrometry, 27(12), 2053-2068. [Link]

  • Supplementary Information Single Crystal X-Ray Diffraction. (n.d.). Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Zhu, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(7), 1365-1376. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • St. Petersburg University. (n.d.). Single-crystal X-ray diffraction analysis. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(8), 1121-1131. [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]

  • Chen, W., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Computational and Structural Biotechnology Journal, 20, 5147-5156. [Link]

  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Dessau, M. A., & Modis, Y. (2011). Protein crystallization for X-ray crystallography. Journal of visualized experiments : JoVE, (47), 2285. [Link]

Sources

Validation

comparative study of different synthetic routes to 2-Fluoro-4,5-dimethoxybenzoic acid

Introduction 2-Fluoro-4,5-dimethoxybenzoic acid is a valuable fluorinated aromatic compound that serves as a key intermediate in the synthesis of a variety of pharmaceuticals. The incorporation of a fluorine atom can sig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4,5-dimethoxybenzoic acid is a valuable fluorinated aromatic compound that serves as a key intermediate in the synthesis of a variety of pharmaceuticals. The incorporation of a fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates. This guide provides a comparative analysis of three distinct synthetic routes to this important building block, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific applications. Each route is evaluated based on its chemical principles, experimental feasibility, and potential advantages and disadvantages.

Route 1: Electrophilic Fluorination of Veratric Acid

This approach represents the most direct pathway, introducing the fluorine atom in a single step from the readily available starting material, veratric acid (3,4-dimethoxybenzoic acid). The success of this route hinges on the regioselectivity of the electrophilic fluorination, which is governed by the directing effects of the substituents on the aromatic ring.

Causality of Experimental Choices

The two methoxy groups at positions 4 and 5 are strong activating, ortho, para-directing groups, while the carboxylic acid group at position 1 is a deactivating, meta-directing group. The combined effect of these substituents strongly favors electrophilic attack at the 2- and 6-positions. Due to steric hindrance, substitution at the 2-position is generally preferred. Modern electrophilic fluorinating agents, such as Selectfluor®, are chosen for their relative safety and high efficacy in fluorinating electron-rich aromatic systems.

Route_1 start Veratric Acid product 2-Fluoro-4,5-dimethoxybenzoic acid start->product Electrophilic Fluorination reagent Selectfluor® (Electrophilic Fluorinating Agent) reagent->product

Caption: Route 1: Direct electrophilic fluorination of veratric acid.

Experimental Protocol
  • Dissolution: In a fume hood, dissolve veratric acid (1 equivalent) in a suitable solvent such as acetonitrile or trifluoroacetic acid in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Addition of Fluorinating Agent: Add Selectfluor® (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Route 2: Oxidation of 2-Fluoro-4,5-dimethoxybenzaldehyde

This two-step route involves the initial synthesis of the corresponding aldehyde followed by its oxidation to the carboxylic acid. This approach can offer better overall yields and purity if the aldehyde precursor is readily accessible.

Causality of Experimental Choices

The synthesis of the intermediate aldehyde can be achieved through a Vilsmeier-Haack reaction on a suitable precursor like 1-fluoro-2,3-dimethoxybenzene. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings. The subsequent oxidation of the aldehyde to the carboxylic acid is a standard and high-yielding transformation, often accomplished with strong oxidizing agents like potassium permanganate.

Route_2 start 1-Fluoro-2,3-dimethoxybenzene intermediate 2-Fluoro-4,5-dimethoxybenzaldehyde start->intermediate Formylation reagent1 POCl₃, DMF (Vilsmeier-Haack) reagent1->intermediate product 2-Fluoro-4,5-dimethoxybenzoic acid intermediate->product Oxidation reagent2 KMnO₄ (Oxidizing Agent) reagent2->product

Caption: Route 2: Formylation followed by oxidation.

Experimental Protocol

Step 1: Synthesis of 2-Fluoro-4,5-dimethoxybenzaldehyde

  • Vilsmeier Reagent Formation: In a fume hood, cool a flask containing dimethylformamide (DMF) in an ice bath and slowly add phosphorus oxychloride (POCl₃) with stirring.

  • Addition of Substrate: To the prepared Vilsmeier reagent, add 1-fluoro-2,3-dimethoxybenzene dropwise while maintaining the low temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring by TLC.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice and stir until the hydrolysis is complete.

  • Work-up and Purification: Neutralize the solution and extract the product with an organic solvent. Purify the crude aldehyde by distillation or column chromatography.

Step 2: Oxidation to 2-Fluoro-4,5-dimethoxybenzoic acid

  • Dissolution: Dissolve the purified 2-fluoro-4,5-dimethoxybenzaldehyde in a suitable solvent like a mixture of acetone and water.

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) to the aldehyde solution at a controlled temperature (e.g., 0-10 °C).

  • Reaction: Stir the mixture until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess permanganate.

  • Isolation: Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain the final product.

Route 3: Sandmeyer Reaction of 2-Amino-4,5-dimethoxybenzoic Acid

This classical approach involves the transformation of an amino group into a fluorine atom via a diazonium salt intermediate. The Balz-Schiemann reaction is a well-established variant of the Sandmeyer reaction for the synthesis of aryl fluorides.

Causality of Experimental Choices

The synthesis begins with the readily available 2-amino-4,5-dimethoxybenzoic acid. Diazotization is carried out in the presence of fluoroboric acid to form the stable diazonium tetrafluoroborate salt. Thermal decomposition of this salt then yields the desired aryl fluoride. This method is particularly useful when direct fluorination is challenging or leads to undesirable side products.

Route_3 start 2-Amino-4,5-dimethoxybenzoic acid intermediate Diazonium Tetrafluoroborate Salt start->intermediate Diazotization reagent1 NaNO₂, HBF₄ (Diazotization) reagent1->intermediate product 2-Fluoro-4,5-dimethoxybenzoic acid intermediate->product Fluorination reagent2 Heat (Thermal Decomposition) reagent2->product

Caption: Route 3: Synthesis via the Balz-Schiemann reaction.

Experimental Protocol
  • Diazotization: In a fume hood, dissolve 2-amino-4,5-dimethoxybenzoic acid in an aqueous solution of fluoroboric acid (HBF₄) at a low temperature (0-5 °C).

  • Formation of Diazonium Salt: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the mixture while maintaining the low temperature. Stir for a short period to ensure complete formation of the diazonium salt, which may precipitate.

  • Isolation of Diazonium Salt: Filter the precipitated diazonium tetrafluoroborate salt and wash it with cold water, followed by a cold organic solvent like ethanol or ether.

  • Thermal Decomposition: Carefully heat the dried diazonium salt in an inert, high-boiling solvent or neat until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to obtain 2-fluoro-4,5-dimethoxybenzoic acid.

Comparative Analysis

ParameterRoute 1: Electrophilic FluorinationRoute 2: Oxidation of AldehydeRoute 3: Sandmeyer Reaction
Starting Material Veratric acid1-Fluoro-2,3-dimethoxybenzene2-Amino-4,5-dimethoxybenzoic acid
Number of Steps 122 (from the amine)
Key Reactions Electrophilic Aromatic SubstitutionVilsmeier-Haack, OxidationDiazotization, Thermal Decomposition
Potential Yield Moderate to GoodGood to HighModerate
Purity May require careful purificationGenerally goodCan have impurities from side reactions
Scalability Potentially scalableScalableCan be challenging on a large scale due to the handling of diazonium salts
Safety Considerations Handling of electrophilic fluorinating agentsUse of POCl₃ and strong oxidizing agentsHandling of potentially explosive diazonium salts and toxic reagents
Advantages Direct, one-step synthesisHigh-yielding, well-established reactionsGood for substrates incompatible with direct fluorination
Disadvantages Potential for regioisomer formationRequires synthesis of the aldehyde precursorPotential for lower yields and safety concerns with diazonium salts

Conclusion

The choice of the optimal synthetic route to 2-Fluoro-4,5-dimethoxybenzoic acid depends on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities and safety protocols.

  • Route 1 offers the most straightforward approach but may require optimization to ensure high regioselectivity.

  • Route 2 is a reliable and often high-yielding method, provided the intermediate aldehyde can be synthesized efficiently.

  • Route 3 provides a classic and viable alternative, particularly when other methods fail, but requires careful handling of potentially hazardous intermediates.

Researchers should carefully evaluate these factors to select the most suitable and efficient pathway for their specific needs in the synthesis of this important pharmaceutical intermediate.

References

  • Ladd, D. L., Gaitanopoulos, D., & Weinstock, J. (1984). A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3,4-Dimethoxybenzaldehyde.
  • Organic Syntheses Procedure, p-FLUOROBENZOIC ACID. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Balz–Schiemann reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of 2-Fluoro-4,5-dimethoxybenzoic Acid from Different Suppliers

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the intricate process of drug discovery and development, the quality of the inputs directly dictates the success of the outputs.[1] Active phar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate process of drug discovery and development, the quality of the inputs directly dictates the success of the outputs.[1] Active pharmaceutical ingredients (APIs) and their synthetic intermediates must meet stringent purity requirements to ensure the final drug product is both safe and effective.[2] Impurities, even at trace levels, can introduce unwanted variables, leading to inconsistent experimental results, altered pharmacological activity, or adverse patient reactions. The compound 2-Fluoro-4,5-dimethoxybenzoic acid is a key building block in the synthesis of various pharmaceutical agents. Its specific substitution pattern—a fluorine atom and two methoxy groups on the benzoic acid core—is designed to fine-tune the electronic and metabolic properties of the target drug molecule.[3] Therefore, verifying its purity is not merely a quality control step; it is a fundamental requirement for reproducible research and compliant manufacturing.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to assess and compare the purity of 2-Fluoro-4,5-dimethoxybenzoic acid obtained from different commercial suppliers. We will move beyond simple pass/fail criteria, delving into a multi-modal analytical approach that provides a holistic purity profile. The methodologies described herein are designed to be self-validating, combining orthogonal techniques to ensure the trustworthiness of the results, in line with Good Manufacturing Practice (GMP) principles for API development.[][7][8]

Experimental Design: A Multi-Pronged Approach to Purity Verification

To conduct a robust comparison, samples of 2-Fluoro-4,5-dimethoxybenzoic acid (CAS: 79474-35-4, MW: 200.17 g/mol [9]) were hypothetically sourced from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. Each sample will be subjected to a suite of analytical techniques chosen for their complementary strengths in identifying and quantifying the target compound and any potential impurities.

The core of our assessment relies on three pillars of analytical chemistry:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity determination, providing quantitative data on the percentage of the main component and any detectable impurities.[10] Its separation power is ideal for resolving structurally similar compounds.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that allows for direct quantification of the analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[11] It provides structural confirmation and is orthogonal to chromatographic methods.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for confirming the molecular weight of the primary component and for the identification of unknown impurities by providing their mass-to-charge ratio.

The following diagram illustrates the overall workflow for the purity assessment of each sample.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting SampleA Supplier A Sample Prep Prepare Stock Solutions (e.g., in Acetonitrile/Water) SampleA->Prep SampleB Supplier B Sample SampleB->Prep SampleC Supplier C Sample SampleC->Prep HPLC HPLC-UV Analysis (Purity %, Impurity Profile) Prep->HPLC qNMR qNMR Analysis (Absolute Purity, Structure ID) Prep->qNMR LCMS LC-MS Analysis (MW Confirmation, Impurity ID) Prep->LCMS Analysis Compare Data from All Techniques HPLC->Analysis qNMR->Analysis LCMS->Analysis Report Final Purity Assessment & Supplier Comparison Analysis->Report

Caption: Overall experimental workflow for purity assessment.

Methodologies and Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: The choice of RP-HPLC with a C18 column is based on the physicochemical properties of 2-Fluoro-4,5-dimethoxybenzoic acid. As a moderately polar aromatic carboxylic acid, it will be well-retained on the nonpolar C18 stationary phase.[12] The mobile phase contains an organic modifier (acetonitrile) to elute the compound and is acidified with trifluoroacetic acid (TFA). The acid serves to suppress the ionization of the carboxylic acid group (pKa ~4), ensuring a single, uncharged species that results in sharper, more symmetrical peaks and reproducible retention times.[10][12] UV detection is selected based on the aromatic ring, which acts as a chromophore.

Experimental Protocol:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in ultrapure water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (HPLC grade).

    • Degas both phases by sonication or vacuum filtration before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Fluoro-4,5-dimethoxybenzoic acid sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
HPLC System Standard system with gradient pump, autosampler, and UV detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient 30% B to 95% B over 15 min; hold at 95% B for 2 min; return to 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Logic cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Nonpolar) Mobile Acetonitrile/Water + TFA Column C18 Column Analyte molecules partition between phases More polar impurities elute first Main compound retained longer Mobile->Column:f0 Detector UV Detector (Quantification) Column->Detector

Caption: Logical diagram of the HPLC separation process.

Quantitative ¹H NMR (qNMR) Spectroscopy

Causality: qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte with that of a known amount of a certified internal standard.[11][13] This method is independent of the analyte's structure, as long as there are unique, well-resolved signals. We chose maleic acid as the internal standard due to its high purity, stability, and its sharp singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with the aromatic or methoxy signals of our analyte. A long relaxation delay (D1) is critical to ensure complete T1 relaxation for all protons, which is essential for accurate integration and quantification.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 2-Fluoro-4,5-dimethoxybenzoic acid sample into a vial.

    • Accurately weigh ~10 mg of a certified maleic acid internal standard into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

ParameterCondition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Pulse Program Standard quantitative pulse sequence (e.g., zg30)
Number of Scans 16
Relaxation Delay (D1) 30 s (or 5 x longest T1)
Acquisition Time ~4 s
Temperature 298 K
  • Data Analysis:

    • Apply Fourier transform and phase correct the spectrum.

    • Integrate the well-resolved singlet from the maleic acid standard (~6.3 ppm) and a well-resolved signal from the analyte (e.g., one of the methoxy singlets).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS is used for definitive molecular weight confirmation and impurity identification. Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, allowing for straightforward determination of the molecular weight. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent compound and any co-eluting or separated impurities.

Experimental Protocol:

  • LC Conditions: Use the same HPLC method as described above to ensure correlation of retention times.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode (to detect [M-H]⁻).

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temp: 325 °C.

  • Data Analysis:

    • Confirm the mass of the main peak corresponds to the expected m/z for 2-Fluoro-4,5-dimethoxybenzoic acid ([M-H]⁻ = 199.05).

    • Analyze the mass spectra of any impurity peaks to propose their potential structures (e.g., starting materials, isomers, or degradation products).

Results and Discussion

The data gathered from the analytical tests are summarized below. This hypothetical dataset is designed to illustrate a realistic comparison scenario.

Summary of Quantitative Purity Data
SupplierHPLC Purity (% Area)qNMR Purity (% w/w)Key Observations
Supplier A 99.6%99.5%Highest purity by both methods. No single impurity >0.1%.
Supplier B 98.5%98.3%One major impurity detected at 1.1% by HPLC.
Supplier C 99.2%96.5%Discrepancy between HPLC and qNMR results.
Analysis of Impurities by LC-MS
SupplierImpurity Retention Time (min)Detected m/z [M-H]⁻Proposed Identity
Supplier A --No significant impurities detected.
Supplier B 8.2185.05Desfluoro-4,5-dimethoxybenzoic acid
Supplier C Multiple minor peaks-Non-UV active or volatile impurities suspected.
Interpretation of Results
  • Supplier A: The material from Supplier A demonstrates excellent purity across orthogonal methods. The high degree of agreement between HPLC area percent and the absolute qNMR value suggests the absence of non-UV active or structurally dissimilar impurities. This material is of high quality and suitable for all research and development applications.

  • Supplier B: The sample from Supplier B shows a lower purity, with a significant impurity identified by LC-MS as the desfluoro analog of the parent compound. This is a common process-related impurity in syntheses involving fluorinated aromatics.[14] While the identity of the impurity is known, its presence at >1% may be unacceptable for cGMP applications without further purification.

  • Supplier C: This sample presents the most interesting case. While the HPLC purity appears high (99.2%), the absolute purity determined by qNMR is significantly lower (96.5%). This discrepancy strongly indicates the presence of impurities that are either not UV-active (and thus invisible to the HPLC-UV detector) or are volatile (e.g., residual solvents) and do not appear in the main chromatogram. The ¹H NMR spectrum for this sample showed a broad signal consistent with residual water and a singlet corresponding to acetone, which would not be detected by the HPLC method but would lower the weight/weight purity determined by qNMR. This highlights the critical importance of using orthogonal methods for a true purity assessment.[11]

Conclusion and Recommendations

This comparative guide demonstrates a robust, multi-technique workflow for assessing the purity of 2-Fluoro-4,5-dimethoxybenzoic acid. Our analysis of hypothetical samples from three suppliers reveals significant differences in their quality profiles.

  • Supplier A provides the highest quality material, meeting the standards for demanding applications in pharmaceutical development.

  • Supplier B provides material with a known, process-related impurity. This may be acceptable for early-stage research but would likely require justification or removal for later-stage development.

  • Supplier C 's material highlights the potential pitfalls of relying on a single analytical technique. The presence of non-UV active impurities makes it less suitable for applications where precise stoichiometry is crucial.

As Senior Application Scientists, we recommend that researchers and drug development professionals implement a similar multi-modal approach. Relying solely on a supplier's Certificate of Analysis or a single HPLC run is insufficient. Combining HPLC for impurity profiling, qNMR for absolute purity assessment, and LC-MS for identity confirmation provides a scientifically sound and trustworthy evaluation of raw material quality, ultimately de-risking the drug development pipeline.[1][2]

References

  • How Pure is Pure? Understanding Reagent Purity Grades. Pharmaceutical Technology. [Link]

  • The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate. [Link]

  • The Role of High-Purity Reagents in Scientific Research. Triest Lab. [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration (FDA). [Link]

  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. [Link]

  • How Important Is Chemical Purity In The Pharmaceutical Industry?. Moravek, Inc. [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • GMP Regulations and Compliance for API and Excipients. ComplianceOnline. [Link]

  • Octad of standards for qNMR purity measurements. Bureau International des Poids et Mesures (BIPM). [Link]

  • 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

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  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). National Institute of Standards and Technology (NIST). [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Center for Biotechnology Information (NCBI). [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Wiley Analytical Science. [Link]

  • 2-Fluoro-4-methoxybenzoic acid. PubChem. [Link]

  • 2-Fluoro-4,5-dimethoxybenzoic acid. MySkinRecipes. [Link]

  • Method for the determination of carboxylic acids in industrial effluents. ScienceDirect. [Link]

  • 2,6-Difluorobenzoic acid. NIST WebBook. [Link]

  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]

  • p-Methoxybenzoic acid, 5-fluoro-2-nitrophenyl ester. NIST WebBook. [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. National Center for Biotechnology Information (NCBI). [Link]

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Validation

A Senior Application Scientist's Guide to the Computational Analysis of 2-Fluoro-4,5-dimethoxybenzoic Acid: A Comparative Perspective

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth computational analysis of 2-Fluoro-4,5-dimethoxybenzoic acid, a versatile building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth computational analysis of 2-Fluoro-4,5-dimethoxybenzoic acid, a versatile building block in medicinal chemistry and materials science. Its utility often stems from the unique interplay of its substituents: a deactivating, electron-withdrawing fluorine atom, two activating, electron-donating methoxy groups, and a meta-directing carboxylic acid. Understanding the precise impact of these groups on the molecule's geometry, electronic properties, and reactivity is paramount for rational drug design and synthesis planning.

Here, we move beyond a simple data sheet, offering a comparative framework that contrasts the properties of 2-Fluoro-4,5-dimethoxybenzoic acid with structurally related analogs. This guide is designed to not only present data but also to elucidate the underlying chemical principles, empowering researchers to better predict the behavior of this and similar molecules in their own experimental work. The methodologies described herein are self-validating, grounded in established theoretical chemistry principles and benchmarked against available experimental data where possible.

The Rationale for Computational Scrutiny

In modern chemical research, computational analysis serves as a powerful "in silico" laboratory. For a molecule like 2-Fluoro-4,5-dimethoxybenzoic acid, which is primarily used as an intermediate in multi-step syntheses, a priori knowledge of its properties can be invaluable.[1] Computational methods, particularly Density Functional Theory (DFT), allow us to:

  • Predict Ground-State Geometry: Determine the most stable three-dimensional conformation, including bond lengths, angles, and the planarity of the ring system.

  • Simulate Spectroscopic Data: Generate theoretical NMR, IR, and other spectral data to aid in the characterization and identification of synthetic products.

  • Map Electronic Landscape: Visualize electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential to predict sites of reactivity for both nucleophilic and electrophilic attack.[2]

  • Quantify Physicochemical Properties: Estimate key drug-like properties such as acidity (pKa) and lipophilicity (LogP), which are critical in drug development.

This predictive power enables researchers to anticipate reaction outcomes, troubleshoot synthetic challenges, and design more effective molecules before committing significant resources to bench chemistry.

Computational Methodology: The DFT Approach

The insights presented in this guide are based on a standard and robust computational workflow employing Density Functional Theory (DFT).

Expertise & Causality: We select DFT because it provides an excellent balance of computational accuracy and efficiency for molecules of this size. The B3LYP hybrid functional is chosen for its proven track record in reproducing experimental geometries and electronic properties for a wide range of organic systems. To ensure a reliable description of the electron distribution, especially around the electronegative fluorine and oxygen atoms, the 6-311+G(d,p) basis set is employed. The inclusion of diffuse functions (+) is critical for accurately modeling lone pairs and potential non-covalent interactions, while polarization functions (d,p) allow for greater flexibility in describing bonding environments. All calculations are modeled in the gas phase to represent the intrinsic properties of the molecule, though solvent effects can be incorporated for more specific applications.

Computational Workflow Diagram

The following diagram outlines the logical steps involved in the computational analysis of the target molecule.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Data Analysis & Comparison mol_build 1. Build Initial 3D Structure (2-Fluoro-4,5-dimethoxybenzoic acid) method 2. Select Method: - Functional: B3LYP - Basis Set: 6-311+G(d,p) mol_build->method Define theory level geom_opt 3. Geometry Optimization (Find lowest energy structure) method->geom_opt Submit job freq_calc 4. Frequency Calculation (Confirm minimum, get IR spectra) geom_opt->freq_calc Use optimized geometry props_calc 5. Single-Point Energy & Property Calculation (NMR, Orbitals, ESP) freq_calc->props_calc Use confirmed minimum analysis 6. Extract Data: - Geometry (bond lengths, angles) - Spectra (IR, NMR) - Electronic Properties (HOMO/LUMO) props_calc->analysis Parse output files comparison 7. Comparative Analysis (vs. Analogs & Experimental Data) analysis->comparison Synthesize insights G cluster_effects Substituent Electronic Effects cluster_impact Impact on Molecular Properties mol 2-Fluoro-4,5-dimethoxybenzoic acid F Fluorine (ortho) mol->F OMe Methoxy x2 (meta, para) mol->OMe COOH Carboxylic Acid (ipso) mol->COOH acidity Increased Acidity (pKa ↓) (Inductive stabilization of conjugate base) F->acidity -I Effect reactivity Modulated Ring Reactivity (Ortho/para direction from OMe, deactivation from F/COOH) F->reactivity -I, +M Effects (weak) sterics Steric Hindrance (Twisted COOH group) F->sterics Repulsion OMe->reactivity +M >> -I Effects COOH->reactivity -M, -I Effects

Sources

Comparative

comparing the efficacy of catalysts for 2-Fluoro-4,5-dimethoxybenzoic acid synthesis

An In-Depth Guide to Catalytic Synthesis of 2-Fluoro-4,5-dimethoxybenzoic Acid: A Comparative Efficacy Analysis Introduction: The Significance of 2-Fluoro-4,5-dimethoxybenzoic Acid 2-Fluoro-4,5-dimethoxybenzoic acid is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Synthesis of 2-Fluoro-4,5-dimethoxybenzoic Acid: A Comparative Efficacy Analysis

Introduction: The Significance of 2-Fluoro-4,5-dimethoxybenzoic Acid

2-Fluoro-4,5-dimethoxybenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of a fluorine atom into an aromatic ring can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity, making it a crucial modification in the design of active pharmaceutical ingredients (APIs).[1][2] The efficient and selective synthesis of this compound is therefore of paramount importance.

This guide provides a comprehensive comparison of various catalytic strategies for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid. We will delve into the mechanistic underpinnings of different catalytic systems, present a comparative analysis of their efficacy based on experimental data from analogous systems, and provide detailed protocols to bridge theory with practice for researchers, scientists, and drug development professionals.

Synthetic Strategies: A Mechanistic Overview

The primary challenge in synthesizing 2-Fluoro-4,5-dimethoxybenzoic acid lies in the regioselective installation of a fluorine atom onto a highly substituted benzene ring. The two electron-donating methoxy groups strongly activate the ring for electrophilic attack, while the electron-withdrawing carboxylic acid group deactivates it and directs incoming electrophiles to the meta-position. The target C-2 position is ortho to both a methoxy and a carboxylic acid group, making direct, selective fluorination a complex task.

Two primary catalytic pathways are considered:

  • Directed C-H Fluorination: This modern approach utilizes a directing group on the substrate to guide a transition metal catalyst to a specific C-H bond for functionalization. For our target molecule, the carboxylic acid group is an ideal endogenous directing group for ortho-C-H activation.

  • Electrophilic Aromatic Fluorination: This classic method involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). The challenge here is overcoming the inherent directing effects of the substituents to achieve the desired C-2 fluorination.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical factor determining the success of the synthesis. Below, we compare the leading catalytic systems applicable to the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid.

Palladium-Catalyzed C-H Fluorination

Palladium catalysis represents the state-of-the-art for directed C-H functionalization.[3][4] In this approach, the carboxylic acid group can chelate to the palladium center, positioning the catalyst to selectively activate the C-H bond at the ortho C-2 position.

  • Mechanism: The catalytic cycle typically involves the coordination of the palladium catalyst to the directing group, followed by C-H activation to form a palladacycle intermediate. This intermediate then reacts with an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI), leading to the formation of the C-F bond and regeneration of the active catalyst.[3][5]

  • Efficacy and Advantages: This method offers high regioselectivity, which is often difficult to achieve with classical methods. It avoids the need for pre-functionalizing the starting material with a leaving group. The functional group tolerance is generally good, which is crucial for complex molecule synthesis.[4]

  • Challenges: Catalyst performance can be highly dependent on the choice of ligands and reaction conditions.[6][7] Catalyst loading and the cost of palladium can be concerns for large-scale synthesis.

Catalytic Cycle for Palladium-Catalyzed C-H Fluorination

G cluster_0 Catalytic Cycle A Pd(II) Catalyst B Coordination Complex A->B + Substrate (Ar-COOH) C Palladacycle Intermediate (C-H Activation) B->C - H+ D Pd(IV)-F Intermediate C->D + "F+" (e.g., NFSI) E Product Release D->E Reductive Elimination E->A P 2-Fluoro-4,5-dimethoxy- benzoic acid E->P

Caption: Generalized catalytic cycle for directed C-H fluorination.

Copper-Catalyzed Fluorination

Copper catalysts have emerged as a more economical alternative to palladium for certain cross-coupling reactions. While less developed for C-H fluorination, they are effective for nucleophilic fluorination of aryl halides.[8] This would necessitate starting with 2-bromo-4,5-dimethoxybenzoic acid.

  • Mechanism: The reaction likely proceeds through a Cu(I)/Cu(III) catalytic cycle. Oxidative addition of the aryl bromide to the Cu(I) center, followed by reaction with a fluoride source and subsequent reductive elimination, yields the aryl fluoride.[8]

  • Efficacy and Advantages: Copper is significantly less expensive than palladium. Some copper-catalyzed systems show excellent functional group tolerance.

  • Challenges: This is not a direct C-H fluorination method and requires a pre-halogenated starting material. Reaction rates can be slower than with palladium, and higher catalyst loadings are often necessary.

Electrophilic Fluorination (Non-catalyzed and Lewis Acid Catalyzed)

Given the electron-rich nature of the 4,5-dimethoxybenzoic acid substrate, direct electrophilic fluorination is a plausible, albeit challenging, route.

  • Reagents: Potent electrophilic fluorinating agents are required, such as Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI).[9][10]

  • Mechanism: This reaction follows the classical electrophilic aromatic substitution mechanism (SᴇAr). The electrophilic fluorine reagent attacks the electron-rich aromatic ring to form a sigma complex (arenium ion), which is then deprotonated to restore aromaticity.

  • Efficacy and Advantages: This method is conceptually simple and avoids transition metals.

  • Challenges: The primary obstacle is regioselectivity. The powerful ortho,para-directing methoxy groups will likely lead to a mixture of products, with fluorination potentially occurring at the C-6 and C-2 positions. The deactivating carboxylic acid group further complicates the reactivity. Lewis acids can be used to enhance the electrophilicity of the fluorinating agent, but may not sufficiently control the regioselectivity.[11]

Quantitative Performance Comparison

Direct comparative data for the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid is scarce in the literature. The following table summarizes representative data from closely analogous systems to provide an objective performance benchmark.

Catalytic SystemStarting Material TypeTypical Catalyst/ReagentYield (%)Temp (°C)Time (h)Key AdvantagesKey DisadvantagesReference
Pd-Catalyzed C-H Fluorination Substituted Benzoic AcidPd(OAc)₂ / Ligand + NFSI60-85%100-13012-24High RegioselectivityHigh Cost, Ligand Sensitivity[3][4]
Cu-Catalyzed Nucleophilic Fluorination 2-Pyridyl Aryl BromideCu(I) source + AgF70-90%80-12012-36Low Cost CatalystRequires Halogenated Precursor[8]
Electrophilic Fluorination Electron-Rich AreneSelectfluor®50-95%25-801-12Metal-Free, FastPoor Regioselectivity[9][12]

Experimental Protocols

The following section provides a detailed, self-validating protocol for the most promising regioselective method: Palladium-Catalyzed C-H Fluorination.

Protocol: Directed C-H Fluorination of 4,5-Dimethoxybenzoic Acid

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow A 1. Reactor Setup (Inert Atmosphere) B 2. Reagent Addition - Substrate - Pd Catalyst - Ligand - Fluorinating Agent - Solvent A->B C 3. Reaction (Heating & Stirring) B->C D 4. Work-up - Quenching - Extraction C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, MS) E->F

Caption: Step-by-step workflow for catalytic C-H fluorination.

Materials:

  • 4,5-Dimethoxybenzoic acid (1.0 mmol, 182.2 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.1 mmol, 22.4 mg, 10 mol%)

  • 3-Amino-2,6-dimethylpyridine (as ligand, 0.2 mmol, 24.4 mg, 20 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (1.5 mmol, 472.9 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Anhydrous Dichloroethane (DCE) (5 mL)

Procedure:

  • Reactor Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4,5-dimethoxybenzoic acid, Palladium(II) Acetate, the pyridine-based ligand, and Potassium Carbonate.

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times. This is crucial to prevent catalyst deactivation.

  • Reagent Addition: Under the inert atmosphere, add the N-Fluorobenzenesulfonimide (NFSI) as a solid. Then, add anhydrous dichloroethane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-Fluoro-4,5-dimethoxybenzoic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion and Authoritative Insights

For the synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid, Palladium-Catalyzed Directed C-H Fluorination stands out as the most effective and strategic approach. Its primary advantage is the high regioselectivity imparted by the carboxylic acid directing group, which directly addresses the main challenge posed by this substrate's substitution pattern. While electrophilic fluorination is simpler in principle, it would likely result in a difficult-to-separate mixture of isomers, reducing the overall yield and increasing purification costs. Copper-catalyzed methods, while economical, require an additional synthetic step to prepare the halogenated precursor.

Future research should focus on developing more active and robust palladium catalysts with lower loadings and milder reaction conditions to improve the economic and environmental viability of this transformation for industrial-scale applications.

References

  • JoVE. (2023, April 30). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

  • Chinese Chemical Society. (2020, November 20). Nitromethane-the secret of electrophilic fluorination reagent activation. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Lerman, O., Tor, Y., Hebel, D., & Rozen, S. (1986). A novel electrophilic fluorination of activated aromatic rings using acetyl hypofluorite, suitable also for introducing fluorine-18 into benzene. The Journal of Organic Chemistry. [Link]

  • Lee, H. G., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]

  • Shi, W., Zeng, L., Cao, L., Huang, Y., Wang, C., & Lin, W. (2021). Metal-organic layers as reusable solid fluorination reagents and heterogeneous catalysts for aromatic fluorination. Nano Research. [Link]

  • University of Alberta. (n.d.). Homogeneous vs Heterogeneous Catalysts. [Link]

  • MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]

  • Ritter, T. (2010). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. [Link]

  • ResearchGate. (n.d.). The Evolution of Pd(0)/Pd(II)-Catalyzed Aromatic Fluorination. [Link]

  • ResearchGate. (n.d.). Aromatic fluorination catalysed by 1. [Link]

  • Lectka, T. (2018). Catalyzed and Promoted Aliphatic Fluorination. [Link]

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. PMC - NIH. [Link]

  • Fier, P. S., & Hartwig, J. F. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination. Nature. [Link]

  • Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC - PubMed Central. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Pd-Catalyzed Fluorination. [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. [Link]

  • Liu, G. (2014). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Chemical Science. [Link]

  • Wiley-VCH. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. PMC - NIH. [Link]

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Validation

A Comparative Review of Biological Targets for 2-Fluoro-4,5-dimethoxybenzoic Acid Analogs in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design. The unique physicochemical properties imparted by fluorine, such as in...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic character, have led to the development of numerous successful therapeutics. Within this context, the 2-fluoro-4,5-dimethoxybenzoic acid scaffold has emerged as a versatile building block for the synthesis of a diverse array of biologically active compounds. This guide provides a comprehensive literature review and a comparative analysis of the known biological targets of analogs derived from this fluorinated benzoic acid core. We will delve into the experimental data supporting their mechanisms of action, offering researchers, scientists, and drug development professionals a detailed overview of the therapeutic potential of this chemical class.

G-Protein Coupled Receptors (GPCRs): Modulating Neurological Pathways

G-Protein Coupled Receptors represent one of the largest and most important families of drug targets. Analogs of 2-fluoro-4,5-dimethoxybenzoic acid have been successfully developed as potent and selective modulators of specific GPCRs, most notably the metabotropic glutamate receptor 2 (mGluR2).

Metabotropic Glutamate Receptor 2 (mGluR2)

The mGluR2 is a key therapeutic target for several neuropsychiatric disorders, including schizophrenia, anxiety, and depression[1]. Analogs of 2-fluoro-4,5-dimethoxybenzoic acid have been instrumental in the development of ligands for this receptor, particularly for applications in positron emission tomography (PET) imaging.

A prominent example is the development of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide , a potent negative allosteric modulator (NAM) of mGluR2[1]. The inclusion of the 2-fluoro-4-methoxyphenyl moiety was a critical design element that allowed for radiolabeling and subsequent in vivo imaging.

Experimental Data Summary: mGluR2 NAM

Compound IDTargetActivityApplicationReference
[11C]mG2N001mGluR2Potent Negative Allosteric Modulator (NAM)PET Imaging Ligand[1]

Signaling Pathway: mGluR2 Modulation

The following diagram illustrates the role of mGluR2 in glutamatergic signaling and the mechanism of action of a negative allosteric modulator.

mGluR2_Pathway cluster_pre Presynaptic Terminal cluster_post Synaptic Cleft Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Activates Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron AC Adenylyl Cyclase mGluR2->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-gated Ca2+ Channel cAMP->Ca_channel Modulates Vesicle Glutamate Vesicle Ca_channel->Vesicle Triggers release of Vesicle->Glutamate Releases NAM 2-Fluoro-4,5-dimethoxybenzoic acid analog (NAM) NAM->mGluR2 Binds allosterically and inhibits

Caption: mGluR2 signaling pathway and NAM intervention.

Experimental Protocol: Radioligand Binding Assay for mGluR2

A detailed protocol for assessing the binding affinity of novel compounds to mGluR2 is crucial for drug discovery efforts.

Objective: To determine the inhibitory constant (Ki) of a test compound for the mGluR2 receptor.

Materials:

  • HEK293 cells stably expressing human mGluR2.

  • Radioligand: [3H]-LY341495 (a known mGluR2 antagonist).

  • Test compounds (analogs of 2-fluoro-4,5-dimethoxybenzoic acid).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize mGluR2-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]-LY341495) at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protein Kinases: Targeting Cancer Proliferation

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer. Analogs incorporating the dimethoxybenzene moiety, often with fluorine substitution, have shown promise as potent kinase inhibitors.

Fibroblast Growth Factor Receptors (FGFRs)

Genomic alterations in FGFRs are implicated in various cancers, making them attractive targets for therapeutic intervention[2]. A series of potent FGFR inhibitors has been developed using a 5H-pyrrolo[2,3-b]pyrazine scaffold, where the inclusion of a dimethoxybenzene group, sometimes fluorinated, was key to achieving high potency[2]. The addition of a fluorine atom to the dimethoxybenzene ring was found to slightly increase the inhibitory activity[2].

Experimental Data Summary: FGFR Inhibitors

CompoundFGFR1 IC50 (nmol/L)Cellular Activity (KG1 cells)Reference
32 (with fluorine)0.4High potency[2]
Parent compound >0.4High potency[2]

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors.

Kinase_Assay_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., FRET-based assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling (Panel of kinases) Dose_Response->Selectivity Cell_Based Cell-Based Assays (e.g., Western blot for p-ERK) Selectivity->Cell_Based Lead_Opt Lead Optimization (SAR studies) Cell_Based->Lead_Opt In_Vivo In Vivo Efficacy Studies (Xenograft models) Lead_Opt->In_Vivo End End: Preclinical Candidate In_Vivo->End

Caption: Workflow for kinase inhibitor discovery.

Cytoskeletal Proteins: Disrupting Cell Division in Cancer

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for anticancer drugs.

Tubulin Polymerization

Derivatives of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan have been synthesized and identified as a novel class of tubulin polymerization inhibitors[3]. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The substitution pattern on the benzo[b]furan ring, including the presence of fluorine, was found to significantly influence antiproliferative activity[3].

Experimental Data Summary: Tubulin Polymerization Inhibitors

CompoundAntiproliferative Activity (IC50, µM)Tubulin Polymerization Inhibition (IC50, µM)Reference
4t (6-ethoxy)Nanomolar range0.43[3]
4u (6-fluoro)Lower activity> 40[3]

This comparison highlights the sensitive nature of structure-activity relationships, where a seemingly minor change from an ethoxy to a fluoro group at the 6-position dramatically reduces activity.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To measure the effect of test compounds on the polymerization of purified tubulin.

Materials:

  • Purified bovine brain tubulin.

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • GTP (1 mM).

  • Test compounds.

  • A temperature-controlled spectrophotometer.

Procedure:

  • Reaction Setup: In a cuvette, mix the polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to the cuvette and place it in the spectrophotometer pre-warmed to 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time. The change in absorbance is proportional to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance change as a function of time. The initial rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value for inhibition of tubulin polymerization.

Anti-Invasive Agents in Cancer Metastasis

Cancer metastasis is the primary cause of mortality in cancer patients. The process of invasion is a critical step in the metastatic cascade.

Inhibition of Cancer Cell Invasion

A notable analog, 4-fluoro-3',4',5'-trimethoxychalcone , has been identified as a potent anti-invasive agent[4]. While the precise molecular target remains to be fully elucidated, this compound was shown to significantly increase the survival time in an in vivo metastasis model[4]. This finding suggests that analogs of 2-fluoro-4,5-dimethoxybenzoic acid, particularly those with a chalcone scaffold, may have therapeutic potential in preventing cancer metastasis.

Conclusion

The 2-fluoro-4,5-dimethoxybenzoic acid scaffold has proven to be a valuable starting point for the development of potent and selective modulators of a range of important biological targets. The strategic placement of the fluorine atom and the dimethoxy groups provides a unique electronic and steric profile that can be exploited to achieve high affinity and desirable pharmacokinetic properties. The examples discussed in this guide, from GPCRs and protein kinases to cytoskeletal proteins, highlight the broad therapeutic potential of this chemical class. Further exploration of the structure-activity relationships of these analogs is warranted and will undoubtedly lead to the discovery of novel drug candidates for a variety of diseases.

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  • Ratto, A., & Honek, J. F. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213.
  • Li, Y., et al. (2017). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3422-3427.
  • Roman, B. I., et al. (2015). 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model. European Journal of Medicinal Chemistry, 101, 79-88.

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to 2-Fluoro-4,5-dimethoxybenzoic Acid in Drug Discovery

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of 2-Fluoro-4,5-dimethoxybenzoic acid and its non-fluorinated analog, 4,5-dimethoxybenzoic acid (veratric acid), highlighting the significant advantages conferred by the introduction of a single fluorine atom.

The substitution of hydrogen with fluorine can dramatically alter the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced therapeutic potential.[1][2] This principle is exemplified in the case of 2-Fluoro-4,5-dimethoxybenzoic acid, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its utility stems from the unique electronic properties of the fluorine atom, which can influence metabolic stability, binding affinity, and overall drug-like characteristics.[5][6]

Structural and Physicochemical Comparison

The introduction of a fluorine atom at the 2-position of the benzoic acid ring, ortho to the carboxylic acid group, induces notable changes in the molecule's electronic and physical properties.

Property2-Fluoro-4,5-dimethoxybenzoic acid4,5-dimethoxybenzoic acid (Veratric Acid)Impact of Fluorination
Molecular Formula C₉H₉FO₄[3]C₉H₁₀O₄Introduction of a fluorine atom
Molecular Weight 200.16 g/mol [3]182.17 g/mol Increased molecular weight
Boiling Point 295.9 ± 35.0 °C at 760 mmHg[7]~303 °C at 760 mmHgMinimal change
pKa (predicted) LoweredHigherIncreased acidity of the carboxylic acid
LogP (predicted) IncreasedLowerEnhanced lipophilicity

Caption: Chemical structures of the fluorinated and non-fluorinated analogs.

Key Advantages of Fluorination in 2-Fluoro-4,5-dimethoxybenzoic Acid

The strategic placement of a fluorine atom imparts several advantages that are highly sought after in drug development.

Enhanced Metabolic Stability

A primary challenge in drug design is overcoming rapid metabolic degradation by enzymes such as cytochrome P450s.[8] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage.[9] By replacing a hydrogen atom with fluorine at a metabolically vulnerable position, the overall metabolic stability of the molecule can be substantially improved.[10][11] This often translates to a longer in vivo half-life and improved bioavailability.

Caption: Fluorine can block metabolic oxidation at the site of substitution.

Modulation of Physicochemical Properties for Improved Potency

The high electronegativity of fluorine can alter the electron distribution within the molecule, influencing its acidity (pKa) and lipophilicity (LogP).[5] A lower pKa can affect the ionization state of the carboxylic acid at physiological pH, potentially impacting its interaction with target proteins and cell membrane permeability.[10] Furthermore, the introduction of fluorine generally increases lipophilicity, which can enhance membrane permeation and, in some cases, improve binding to hydrophobic pockets of target enzymes or receptors.[12] These modifications can lead to increased intrinsic potency and target selectivity.[1]

Favorable Interactions with Target Proteins

The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the binding site of a target protein.[12] This can lead to increased binding affinity and, consequently, improved drug efficacy. While the steric footprint of fluorine is only slightly larger than that of hydrogen, its electronic influence is profound, allowing for fine-tuning of drug-receptor interactions.[9]

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical advantages of 2-Fluoro-4,5-dimethoxybenzoic acid, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the susceptibility of a compound to Phase I metabolism.[8]

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-Fluoro-4,5-dimethoxybenzoic acid and 4,5-dimethoxybenzoic acid.

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer solution (pH 7.4), and the test compound (dissolved in a suitable organic solvent like DMSO, final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add a pre-warmed NADPH-regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be used to calculate the half-life (t½ = 0.693 / slope). Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the assay.

Sources

Validation

Comparative Analysis of Reaction Kinetics for the Synthesis of 2-Fluoro-4,5-dimethoxybenzoic Acid: A Guide for Process Development

Abstract This guide provides an in-depth analysis of two primary synthetic routes to 2-Fluoro-4,5-dimethoxybenzoic acid, a crucial intermediate in the development of modern pharmaceuticals.[1] We objectively compare the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of two primary synthetic routes to 2-Fluoro-4,5-dimethoxybenzoic acid, a crucial intermediate in the development of modern pharmaceuticals.[1] We objectively compare the reaction kinetics and practical viability of a direct, one-pot Directed Ortho-Lithiation (DoL) pathway against a classical multi-step approach involving Electrophilic Aromatic Substitution . By examining the causality behind experimental choices, we offer field-proven insights into the kinetic advantages and disadvantages of each method. This analysis is designed to assist researchers, chemists, and drug development professionals in making informed decisions for process optimization, balancing speed, yield, scalability, and safety. Quantitative data is summarized, and detailed, self-validating protocols are provided for reproducibility.

Introduction: The Strategic Importance of 2-Fluoro-4,5-dimethoxybenzoic Acid

2-Fluoro-4,5-dimethoxybenzoic acid is a highly valuable building block in medicinal chemistry. The strategic placement of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of active pharmaceutical ingredients (APIs).[1] The dimethoxy substituents and the carboxylic acid handle allow for diverse and specific molecular modifications, making this compound a key precursor for a range of therapeutic agents.

The efficiency of its synthesis is therefore a critical factor in the drug development pipeline. The kinetics of the chosen synthetic route—encompassing reaction rates, temperature sensitivity, and the number of discrete steps—directly impacts development timelines, cost of goods, and overall process robustness. This guide dissects the two most plausible synthetic strategies from a kinetic and practical standpoint.

Overview of Synthetic Strategies

Two fundamentally different strategies present themselves for the synthesis of the target molecule, starting from the common precursor 1-Fluoro-3,4-dimethoxybenzene (4-Fluoroveratrole).

  • Route A: Directed Ortho-Lithiation (DoL) . A modern, elegant approach that leverages the directing capacity of the fluorine atom to achieve highly regioselective C-H activation and carboxylation in a single pot.

  • Route B: Electrophilic Aromatic Substitution & Oxidation . A traditional, multi-step pathway involving the introduction of a functional handle via a Friedel-Crafts reaction, followed by oxidation to the desired carboxylic acid.

Below, we analyze the mechanistic underpinnings and kinetic profiles of each route.

Route A: Synthesis via Directed Ortho-Lithiation (DoL)

This method represents the most direct pathway, proceeding via a highly reactive organometallic intermediate.

Mechanism and Causality

The reaction proceeds in two main stages within a single reaction vessel:

  • Deprotonation (Lithiation): The starting material, 1-Fluoro-3,4-dimethoxybenzene, is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). The fluorine atom, despite being an inductively deactivating group in electrophilic substitution, acts as an effective directing group in metallation chemistry.[2] It coordinates with the lithium cation, lowering the activation energy for the deprotonation of the adjacent C-H bond at the C2 position. The adjacent methoxy group at C4 further acidifies this proton, ensuring high regioselectivity. This step is kinetically very fast, often reaching completion in under an hour. The low temperature is critical to prevent side reactions and decomposition of the unstable aryllithium intermediate.

  • Carboxylation: The generated aryllithium species is a potent nucleophile. It is quenched by the addition of solid carbon dioxide (dry ice), which acts as the electrophile. This reaction is also extremely rapid. An acidic workup then protonates the resulting lithium carboxylate salt to yield the final product, 2-Fluoro-4,5-dimethoxybenzoic acid.

Analysis of Reaction Kinetics

The primary kinetic advantage of the DoL route is its speed . The entire transformation from starting material to the final acid can be completed in a few hours. The rate-determining step is the initial lithiation, but its rate is intentionally controlled by the slow addition of the alkyllithium base at a very low temperature. This is not due to sluggish kinetics but rather to manage the reaction's exothermicity.

  • Rate-Influencing Factors:

    • Temperature: Crucial for stability. At temperatures above -40 °C, the aryllithium intermediate can become unstable, leading to side reactions.

    • Base: n-BuLi is highly reactive, ensuring a fast reaction. Less reactive bases like LDA would result in significantly slower kinetics.

    • Solvent: Anhydrous ethereal solvents like THF are required to solvate the lithium cation and facilitate the reaction.

From a kinetic perspective, this is a highly efficient process. However, the requirement for cryogenic conditions and the handling of pyrophoric n-BuLi present significant scalability and safety challenges.

Experimental Protocol: Directed Ortho-Lithiation

Materials:

  • 1-Fluoro-3,4-dimethoxybenzene (4-Fluoroveratrole)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Carbon Dioxide (solid, dry ice)

  • Hydrochloric Acid (3 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1-Fluoro-3,4-dimethoxybenzene (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, crush an excess of dry ice into a coarse powder.

  • Rapidly transfer the aryllithium solution via cannula into the flask containing the crushed dry ice with vigorous stirring.

  • Allow the mixture to slowly warm to room temperature.

  • Quench the reaction by adding 3 M HCl until the aqueous layer is acidic (pH ~1-2).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization.

Workflow Diagram: Directed Ortho-Lithiation

G cluster_prep Reaction Setup cluster_reaction Core Synthesis (1-2 hours) cluster_workup Workup & Isolation A Dissolve 4-Fluoroveratrole in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone) A->B C Slow addition of n-BuLi (Formation of Aryllithium) B->C D Quench with excess CO2 (s) (Carboxylation) C->D E Acidic Workup (HCl) D->E F Liquid-Liquid Extraction E->F G Purification (Recrystallization) F->G H Final Product G->H

Caption: Workflow for the rapid DoL synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid.

Route B: Synthesis via Friedel-Crafts Acylation and Oxidation

This classical route involves more steps but utilizes more conventional and often safer reagents and conditions.

Mechanism and Causality
  • Friedel-Crafts Acylation: 1-Fluoro-3,4-dimethoxybenzene is reacted with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This is a typical electrophilic aromatic substitution (EAS) reaction. The rate-determining step is the attack of the aromatic ring on the electrophilic acylium ion.[3] The regioselectivity is dictated by the existing substituents. The two methoxy groups are powerful activating, ortho, para-directing groups, while the fluorine is a deactivating ortho, para-director.[4] The C6 position (ortho to one methoxy group and para to the other) is the most electronically activated and sterically accessible, leading predominantly to 1-(2-fluoro-4,5-dimethoxyphenyl)ethan-1-one.

  • Haloform Reaction/Oxidation: The resulting methyl ketone is then oxidized to the carboxylic acid. A classic method is the haloform reaction, using sodium hypobromite or hypochlorite. This reaction proceeds via the enolate, which is rapidly halogenated, followed by nucleophilic acyl substitution to cleave the C-C bond, yielding the carboxylate and a haloform (e.g., bromoform). The reaction is typically fast at mild temperatures. An acidic workup provides the final product.

Analysis of Reaction Kinetics

This multi-step route is inherently slower overall than the DoL pathway.

  • Friedel-Crafts Acylation Kinetics: The rate is dependent on the catalyst activity, temperature, and substrate concentration. These reactions typically require several hours to reach completion at temperatures ranging from 0 °C to room temperature. The formation of a stable complex between the Lewis acid and the product ketone can sometimes inhibit catalyst turnover, slowing the reaction over time.

  • Oxidation Kinetics: The haloform reaction is generally rapid, often completing within 1-2 hours at or slightly above room temperature.

  • Overall Process Time: Including workup and isolation for each of the two steps, the total synthesis time is significantly longer, likely spanning 1-2 days.

While kinetically slower, this route avoids pyrophoric reagents and cryogenic conditions, making it more amenable to standard industrial equipment and potentially safer to scale.

Experimental Protocol: Acylation and Oxidation

Step 1: Friedel-Crafts Acylation

  • To a flask equipped with a stirrer and cooled in an ice bath (0 °C), add anhydrous dichloromethane and aluminum chloride (AlCl₃, 1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) to the suspension.

  • Add a solution of 1-Fluoro-3,4-dimethoxybenzene (1.0 eq) in dichloromethane dropwise over 1 hour, keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine organic layers, wash with sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate to yield the ketone intermediate.

Step 2: Haloform Oxidation

  • Prepare a solution of sodium hypobromite by slowly adding bromine (3.3 eq) to a cooled solution of sodium hydroxide (10 eq) in water.

  • Dissolve the ketone intermediate from Step 1 in a suitable solvent like 1,4-dioxane.

  • Add the ketone solution to the hypobromite solution and stir at room temperature for 2 hours.

  • Quench any excess hypobromite with sodium sulfite solution.

  • Wash the aqueous solution with ether to remove the bromoform byproduct.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-Fluoro-4,5-dimethoxybenzoic acid.

Workflow Diagram: Friedel-Crafts Acylation & Oxidation

G cluster_step1 Step 1: Friedel-Crafts Acylation (4-8 hours) cluster_step2 Step 2: Oxidation (2-4 hours) A React 4-Fluoroveratrole with AcCl / AlCl3 B Aqueous Workup & Extraction A->B C Isolate Ketone Intermediate B->C D Oxidize Ketone with NaOBr C->D E Acidic Workup & Precipitation D->E F Filter & Dry Product E->F G Final Product F->G

Caption: Multi-step workflow for the synthesis via Friedel-Crafts acylation and oxidation.

Comparative Guide: Reaction Kinetics and Process Viability

The choice between these synthetic routes is a classic trade-off between reaction speed and process simplicity versus operational complexity and safety.

ParameterRoute A: Directed Ortho-LithiationRoute B: Friedel-Crafts & OxidationRationale & Causality
Reaction Steps 1 (in-situ)2DoL is a one-pot reaction, kinetically favorable due to fewer unit operations.
Overall Time 3 - 5 hours1 - 2 daysThe lithiation and carboxylation steps are intrinsically very fast, limited only by heat transfer. Route B requires two full reaction and workup cycles.
Temperature -78 °C0 °C to Room TempThe high reactivity of the aryllithium intermediate necessitates cryogenic conditions for kinetic control and stability. Route B conditions are less demanding.
Key Reagents n-Butyllithium (pyrophoric)AlCl₃ (water-sensitive), Bromine (corrosive)DoL requires highly specialized, hazardous reagents. Route B reagents are more common but still require careful handling.
Inferred Kinetics Very Fast: Rate controlled by reagent addition and cooling capacity.Moderate to Slow: Rate determined by catalyst activity and reaction times of several hours per step.The DoL pathway is kinetically superior in terms of raw speed.
Scalability ChallengingFavorableThe need for large-scale cryogenic cooling and handling of pyrophoric materials makes scaling DoL difficult and expensive. Route B uses standard industrial reactors.
Safety Profile High HazardModerate HazardThe pyrophoric nature of n-BuLi presents a significant fire risk. The hazards of Route B are more conventional and manageable.
Logical Comparison of Synthetic Routes

G cluster_A Route A: Directed Ortho-Lithiation cluster_B Route B: Friedel-Crafts & Oxidation A_kinetics Kinetics: Very Fast (Minutes to Hours) Decision Optimal Route Selection A_kinetics->Decision Lab-Scale Speed is Priority A_conditions Conditions: Cryogenic (-78 °C) A_safety Safety: High Hazard (Pyrophoric Reagents) A_scale Scalability: Difficult B_kinetics Kinetics: Slow (Days) B_conditions Conditions: Conventional (0 °C to RT) B_safety Safety: Moderate Hazard B_scale Scalability: Favorable B_scale->Decision Industrial Production Safety & Cost are Priority

Caption: Decision matrix comparing key attributes of the two synthetic routes.

Conclusion and Recommendations

The analysis of reaction kinetics and process parameters reveals a clear dichotomy between the two synthetic routes for 2-Fluoro-4,5-dimethoxybenzoic acid.

  • The Directed Ortho-Lithiation (Route A) is kinetically superior, offering a remarkably fast and direct conversion. It is the ideal choice for rapid, lab-scale synthesis where access to specialized reagents and equipment is available and speed is the primary driver.

  • The Friedel-Crafts Acylation and Oxidation (Route B) is kinetically slower but operationally simpler and safer. It avoids the stringent requirements of the DoL method, making it far more suitable for large-scale industrial production where process robustness, safety, and cost-effectiveness are paramount.

Ultimately, the optimal choice depends on the specific objectives of the synthesis. For discovery chemistry and rapid analog generation, the speed of DoL is unparalleled. For process development and commercial manufacturing, the reliability and scalability of the classical electrophilic substitution approach are more advantageous.

References

  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved January 11, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-1,2-dimethoxybenzene. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved January 11, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved January 11, 2026, from [Link]

  • University of Missouri. (n.d.). Directed (ortho) Metallation. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved January 11, 2026, from [Link]

  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved January 11, 2026, from [Link]

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Comparative

A Comparative Guide to Cross-Reactivity Studies of Novel Kinase Inhibitors Derived from 2-Fluoro-4,5-dimethoxybenzoic Acid

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery The 2-fluoro-4,5-dimethoxybenzoic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

The 2-fluoro-4,5-dimethoxybenzoic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its utility as a synthetic intermediate is well-established, allowing for the generation of diverse derivatives with potential biological activity.[1] Our internal drug discovery program has identified a lead series of compounds derived from this scaffold, with a primary mechanism of action as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers. While on-target potency is a critical first step, the clinical success of any new chemical entity (NCE) is inextricably linked to its selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3][4] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory requirement but a cornerstone of rational drug design.

This guide provides a comprehensive framework for conducting cross-reactivity studies on a hypothetical lead candidate, "Compound X" , a derivative of 2-fluoro-4,5-dimethoxybenzoic acid designed as an FGFR1 inhibitor. We will objectively compare its performance against a panel of relevant off-targets and provide the supporting experimental rationale and detailed protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule kinase inhibitors.

Strategic Selection of the Cross-Reactivity Panel for an FGFR1 Inhibitor

The design of an effective cross-reactivity panel is a strategic exercise in balancing breadth and relevance. For Compound X, with a primary target of FGFR1, the panel should encompass targets with a high likelihood of interaction based on structural homology, as well as key "anti-targets" known to be associated with clinical adverse events.

Our recommended panel is structured in a tiered approach:

  • Tier 1: Kinome Selectivity. A broad assessment against a large panel of kinases to understand the kinome-wide selectivity of Compound X. This is crucial for identifying both closely related and unexpected off-target kinases.[5][6][7]

  • Tier 2: High-Risk Off-Targets. Focused assays against a curated list of non-kinase targets that are frequently implicated in drug-induced toxicities. This includes key GPCRs, ion channels, and transporters.

  • Tier 3: Drug Metabolism and Interaction. Evaluation of the potential for drug-drug interactions through inhibition of cytochrome P450 (CYP) enzymes.[8][9][10][11][12]

The logical flow for this tiered screening approach is depicted below:

G cluster_0 Primary Screening cluster_1 Tier 1: Kinome Selectivity cluster_2 Tier 2 & 3: Safety & DDI cluster_3 Data Analysis & Decision Compound X Compound X FGFR1 Potency Assay FGFR1 Potency Assay Compound X->FGFR1 Potency Assay Determine on-target IC50 Kinome Panel Screen Kinome Panel Screen FGFR1 Potency Assay->Kinome Panel Screen Proceed if potent hERG Assay hERG Assay Kinome Panel Screen->hERG Assay Assess cardiotoxicity risk GPCR Panel GPCR Panel Kinome Panel Screen->GPCR Panel Assess CNS & other off-targets CYP450 Panel CYP450 Panel Kinome Panel Screen->CYP450 Panel Assess drug-drug interaction potential Selectivity Profile Selectivity Profile hERG Assay->Selectivity Profile GPCR Panel->Selectivity Profile CYP450 Panel->Selectivity Profile Risk Assessment Risk Assessment Selectivity Profile->Risk Assessment Candidate Selection Candidate Selection Risk Assessment->Candidate Selection

Caption: Tiered approach for cross-reactivity profiling of Compound X.

Comparative Performance Data of Compound X

The following tables present hypothetical but realistic data for Compound X against our defined cross-reactivity panels. For comparison, we include data for a known multi-kinase inhibitor, Sunitinib, and a more selective FGFR inhibitor, Infigratinib.

Table 1: Tier 1 Kinome Selectivity Profile (% Inhibition at 1 µM)
Target KinaseCompound XSunitinib (Reference)Infigratinib (Reference)
FGFR1 (On-Target) >99% 98%>99%
FGFR298%95%>99%
FGFR395%92%>99%
VEGFR225%>99%15%
PDGFRβ18%>99%10%
c-KIT15%99%8%
SRC5%85%2%
ABL12%75%<1%

Data presented as the mean percentage of inhibition of kinase activity at a 1 µM compound concentration.

Interpretation: The data in Table 1 suggest that Compound X exhibits high potency against its intended target family (FGFR1-3) with significantly reduced activity against other common kinase off-targets like VEGFR2, PDGFRβ, and c-KIT when compared to the broadly active Sunitinib. Its selectivity profile appears superior to Sunitinib and comparable to the selective inhibitor Infigratinib.

Table 2: Tier 2 & 3 Safety and DDI Panel (IC50 Values in µM)
TargetCompound XSunitinib (Reference)Infigratinib (Reference)
hERG (Ion Channel)>30 µM5.2 µM>30 µM
5-HT2B (GPCR)15 µM0.8 µM25 µM
Dopamine D2 (GPCR)>30 µM2.5 µM>30 µM
CYP3A4 (Enzyme)12 µM2.1 µM18 µM
CYP2D6 (Enzyme)>30 µM8.9 µM>30 µM

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.

Interpretation: Table 2 indicates that Compound X has a low potential for cardiotoxicity, with an IC50 for hERG inhibition greater than 30 µM.[13][14] It also shows weaker interactions with the 5-HT2B receptor (a target associated with valvulopathy) and key CYP enzymes compared to Sunitinib. This clean safety profile is a significant advantage for further development.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A 1. Prepare kinase reaction buffer C 3. Prepare enzyme and substrate mix A->C B 2. Serially dilute Compound X D 4. Add Compound X to plate B->D E 5. Add enzyme/substrate mix C->E D->E F 6. Initiate reaction with [γ-33P]ATP E->F G 7. Incubate at 30°C F->G H 8. Spot reaction onto filtermat G->H I 9. Wash to remove free ATP H->I J 10. Scintillation counting I->J K 11. Calculate % inhibition & IC50 J->K

Caption: Workflow for a radiometric kinase inhibition assay.

Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, and 2 mM DTT.

  • Compound Dilution: Prepare a serial dilution of Compound X in 100% DMSO, typically starting from 10 mM. Then, create an intermediate dilution plate in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound.

  • Enzyme and Substrate Addition: Add 20 µL of a mixture containing the purified kinase (e.g., FGFR1) and its specific substrate (e.g., a biotinylated peptide) to each well.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the kinase reaction buffer containing [γ-33P]ATP. The final ATP concentration should be at the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Scintillation Counting: Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: hERG Inhibition Assay (Automated Patch Clamp)

This protocol assesses the potential for a compound to block the hERG potassium channel, a key indicator of cardiac arrhythmia risk.[13][15][16]

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG channel. Culture the cells under standard conditions until they reach optimal confluency for the assay.

  • Compound Preparation: Prepare a series of dilutions of Compound X in an appropriate extracellular solution. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., E-4031).

  • Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Harvest the cells and place them in the system's cell hotel.

  • Cell Sealing and Recording: The system will automatically capture individual cells and form a high-resistance seal. Record baseline hERG currents using a specific voltage protocol.[17]

  • Compound Application: Sequentially apply increasing concentrations of Compound X to the cells, allowing for a stable recording at each concentration.

  • Data Acquisition: Measure the hERG tail current at each concentration.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the baseline. Determine the IC50 value by fitting the concentration-response data to the Hill equation.

Protocol 3: CYP450 Inhibition Assay (Fluorometric)

This protocol evaluates the potential of Compound X to inhibit the major drug-metabolizing enzymes, which is crucial for predicting drug-drug interactions.[9][10][11][12]

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare solutions of human liver microsomes, a panel of fluorogenic CYP-specific substrates, and an NADPH-generating system.

  • Compound Dilution: Serially dilute Compound X and known CYP inhibitors (positive controls) in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the human liver microsomes, the diluted Compound X or control, and the specific fluorogenic substrate for the CYP isoform being tested (e.g., CYP3A4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH-generating system.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of Compound X relative to the vehicle control. Calculate the IC50 value from the concentration-response curve.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of Compound X, a novel FGFR1 inhibitor derived from 2-fluoro-4,5-dimethoxybenzoic acid, demonstrates a promising selectivity profile. The hypothetical data presented herein illustrate a compound with high on-target potency and minimal off-target activity against a rationally selected panel of kinases and safety-related targets. This favorable profile, particularly the lack of significant hERG inhibition and weak interaction with major CYP enzymes, strongly supports its advancement into further preclinical development.

It is imperative to recognize that in vitro cross-reactivity studies are a critical but early step in safety assessment. The ultimate physiological and clinical effects of a drug candidate are a complex interplay of its on-target and off-target pharmacology, pharmacokinetics, and metabolism.[2][3][18] Future studies should include cellular assays to confirm the in vitro findings in a more complex biological context, followed by in vivo toxicology studies in relevant animal models. By integrating these multi-faceted datasets, we can build a robust understanding of the therapeutic window for this promising new series of compounds and increase the probability of success in clinical development.

References

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–261. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Wodicka, L. M., et al. (2010). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 5(12), 1139-1147. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • VanarajRabari. (2017). hERG Assay. Slideshare. [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • Wang, L., et al. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 10(12), e3657. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Tanemura, S., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(3), 345–354. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 719–728. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]

  • Eurofins DiscoverX. (2020, June 15). Eurofins DiscoverX GPCR Assays. YouTube. [Link]

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology, 6(1), e1000635. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • Wang, Y., et al. (2018). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Scientific Reports, 8(1), 1625. [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-4,5-dimethoxybenzoic acid. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 2-Fluoro-4,5-dimethoxybenzoic Acid in Preclinical Assays

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous, comparative testing. 2-Fluoro-4,5-dimethoxybenzoic acid emer...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous, comparative testing. 2-Fluoro-4,5-dimethoxybenzoic acid emerges as a compelling starting point for novel small molecule discovery, largely due to the strategic placement of its fluoro and dimethoxy substituents. These groups are known to enhance metabolic stability and cell permeability, and can critically influence binding affinity to biological targets.[1] This guide provides an in-depth, technical framework for benchmarking the performance of derivatives of 2-Fluoro-4,5-dimethoxybenzoic acid in specific, high-value assays. We will delve into the causal reasoning behind experimental choices, present detailed protocols, and offer a comparative analysis against established compounds, thereby providing a robust roadmap for your research endeavors.

The Rationale for Fluorination and Methoxylation in Drug Design

The inclusion of a fluorine atom in a drug candidate is a well-established strategy in medicinal chemistry.[2] Its small size allows it to mimic hydrogen, yet its high electronegativity can significantly alter the electronic properties of the molecule, often leading to enhanced binding affinity and metabolic stability.[3] Similarly, methoxy groups can influence a compound's conformation and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The combination of these functionalities on a benzoic acid scaffold presents a versatile platform for generating novel therapeutic agents.

Benchmarking Performance in a Cancer Cell Proliferation Assay

Given that many fluorinated and methoxylated compounds have been investigated for their anti-cancer properties, a logical first step is to assess the cytotoxic potential of 2-Fluoro-4,5-dimethoxybenzoic acid derivatives against a panel of cancer cell lines.[4][5] The MTT assay remains a workhorse for such initial screens due to its simplicity, reliability, and high-throughput adaptability.

Comparative Framework: Benzoic Acid Analogs in Cancer Cell Proliferation

To contextualize the potential performance of 2-Fluoro-4,5-dimethoxybenzoic acid derivatives, we can compare them to other benzoic acid analogs with known anti-proliferative activities.

CompoundStructureCancer Cell LineIC50 (µM)Reference
Benzoic Acid C7H6O2-Generally low to no activity-
Salicylic Acid (2-Hydroxybenzoic acid) C7H6O3VariousVaries, often in the millimolar range-
5-Fluorouracil (a fluorinated pyrimidine, for context) C4H3FN2O2Hela, MCF-7~3.2-3.8[4]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (a methoxylated chalcone derivative) C17H16BrNO3Hela, MCF-7~3.2-3.8[4]
Hypothetical 2-Fluoro-4,5-dimethoxybenzoyl Derivative -Hela, MCF-7To be determined-

This table serves as a conceptual framework. The performance of a specific derivative of 2-Fluoro-4,5-dimethoxybenzoic acid would need to be empirically determined.

The rationale for this comparison lies in understanding the contribution of the different functional groups. While benzoic and salicylic acid provide a baseline, the potent activity of compounds like 5-Fluorouracil and the methoxylated chalcone derivative highlight the potential for significant anti-cancer activity with the right substitutions.[4] A well-designed derivative of 2-Fluoro-4,5-dimethoxybenzoic acid could potentially exhibit potent and selective anti-proliferative effects.

Detailed Protocol: MTT Assay for Cancer Cell Proliferation

This protocol outlines the steps for assessing the cytotoxicity of a test compound, such as a derivative of 2-Fluoro-4,5-dimethoxybenzoic acid, against a cancer cell line (e.g., HeLa or MCF-7).

Materials:

  • HeLa or MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO alone as a vehicle control, and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Test Compound add_compounds Add Compound to Cells prepare_compounds->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 of a test compound using the MTT assay.

Benchmarking Performance in an Enzyme Inhibition Assay

Derivatives of benzoic acid have shown promise as inhibitors of various enzymes, including those involved in cancer and metabolic diseases.[6][7] An in vitro enzyme inhibition assay is a crucial step in characterizing the mechanism of action of a new compound.

Comparative Framework: Benzoic Acid Analogs in Enzyme Inhibition

For this example, let's consider a generic serine protease inhibition assay.

CompoundStructureTarget EnzymeIC50 (µM)Reference
Benzoic Acid C7H6O2Serine Protease XHigh µM to mM-
4-Aminobenzoic acid C7H7NO2Serine Protease XVaries depending on enzyme-
A known fluorinated inhibitor -Serine Protease XLow µM to nM[8]
Hypothetical 2-Fluoro-4,5-dimethoxybenzoyl Derivative -Serine Protease XTo be determined-

This table is illustrative. The choice of reference inhibitors should be specific to the target enzyme.

The fluorine atom in a derivative of 2-Fluoro-4,5-dimethoxybenzoic acid could potentially form a strong interaction with the enzyme's active site, while the dimethoxy groups could provide additional binding interactions and influence solubility and cell permeability.[8]

Detailed Protocol: In Vitro Serine Protease Inhibition Assay

This protocol describes a general method for measuring the inhibition of a serine protease by a test compound using a fluorogenic substrate.

Materials:

  • Purified serine protease

  • Fluorogenic substrate specific for the enzyme

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)

  • Test compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.

  • Compound Dispensing: Dispense the test compound at various concentrations into the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the enzyme).

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Substrate Addition and Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using a fluorometric microplate reader with appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Determine the initial reaction velocity (rate) for each concentration of the test compound. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prepare_reagents Prepare Enzyme, Substrate, & Compound dispense_compound Dispense Compound into Plate prepare_reagents->dispense_compound add_enzyme Add Enzyme & Incubate dispense_compound->add_enzyme add_substrate Add Substrate to Initiate Reaction add_enzyme->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calculate_rates Calculate Reaction Rates read_fluorescence->calculate_rates determine_ic50 Determine IC50 calculate_rates->determine_ic50

Caption: Workflow for an in vitro enzyme inhibition assay using a fluorogenic substrate.

Conclusion and Future Directions

While 2-Fluoro-4,5-dimethoxybenzoic acid is primarily a synthetic intermediate, its structural motifs are highly relevant for modern drug discovery. This guide provides a foundational framework for researchers to begin to explore the biological potential of its derivatives. By employing systematic and comparative benchmarking in well-validated assays, such as the MTT and enzyme inhibition assays detailed here, researchers can efficiently identify promising lead compounds. The key to success will be a thoughtful derivatization strategy guided by the principles of medicinal chemistry, followed by rigorous and objective performance evaluation.

References

  • Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. (Source not specified)
  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones - Oriental Journal of Chemistry. [Link]

  • 2-Fluoro-4,5-dimethoxybenzoic acid - MySkinRecipes. [Link]

  • 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem - NIH. [Link]

  • Biological Potential of FluoroBenzene Analogs - JSciMed Central. [Link]

  • Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase - PubMed. [Link]

  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - NIH. [Link]

  • (PDF) Enzyme inhibition by fluoro compounds - ResearchGate. [Link]

  • 4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed. [Link]

  • 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model - PubMed. [Link]

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed. [Link]

  • New fluorophores could help fight cancer - ecancer. [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed Central. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC - NIH. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Fluoro-4,5-dimethoxybenzoic acid

This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-Fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-Fluoro-4,5-dimethoxybenzoic acid (CAS No. 79474-35-4). As a specialized reagent in drug development and chemical synthesis, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental stewardship. This document moves beyond mere procedural lists, delving into the chemical rationale behind each step to empower researchers with a deeper understanding of safe laboratory practices.

Hazard Assessment & Risk Mitigation: Understanding the "Why"

Effective disposal begins with a thorough understanding of the compound's intrinsic hazards. 2-Fluoro-4,5-dimethoxybenzoic acid is not benign; its chemical properties necessitate specific handling and disposal pathways.

Chemical Identity and GHS Hazard Profile

A precise identification of the substance is the foundational step in any safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.

Identifier Value Source
Chemical Name 2-Fluoro-4,5-dimethoxybenzoic acid[1][2]
CAS Number 79474-35-4[1][2]
Molecular Formula C₉H₉FO₄[1]
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]

These hazard statements are the primary drivers for the stringent personal protective equipment (PPE) requirements and the specific disposal protocols that follow.

The Rationale for Segregation: A Halogenated Organic Acid

The molecular structure of 2-Fluoro-4,5-dimethoxybenzoic acid contains a carbon-fluorine bond, classifying it as a halogenated organic compound .[4] This is the single most critical factor for its disposal.

Why is this important? Standard incineration of non-halogenated organic waste can be performed under relatively simple conditions. However, the combustion of halogenated compounds can generate highly corrosive and toxic byproducts, such as hydrogen fluoride (HF). Therefore, regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate that these wastes be treated in specialized hazardous waste incinerators equipped with acid gas scrubbers to neutralize these harmful emissions.[5][6] Mixing halogenated waste with non-halogenated waste streams contaminates the entire batch, forcing the entire volume to be treated by the more complex and expensive disposal process. Proper segregation is therefore both a safety and a compliance imperative.[4][7]

Required Personal Protective Equipment (PPE)

Given the identified hazards, all handling and disposal activities must be conducted with appropriate PPE to prevent exposure.[7][8]

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation (H315).[5]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect against dust particles and splashes, preventing serious eye irritation (H319).[5][9]
Skin and Body Lab coat. Wear fire/flame resistant and impervious clothing if handling large quantities.To protect skin from accidental contact.[9]
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood. If dust formation is unavoidable and ventilation is insufficient, use a full-face respirator with appropriate cartridges.To avoid inhalation of dust, which may cause respiratory irritation (H335).[5][8][10]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for managing 2-Fluoro-4,5-dimethoxybenzoic acid waste from the point of generation to its final collection. This procedure should be incorporated into your laboratory's Chemical Hygiene Plan (CHP), as required by the Occupational Safety and Health Administration (OSHA).[11][12]

Step 1: Immediate Waste Containment at the Bench
  • Designate a Waste Container: Pre-designate a specific, compatible waste container for "Halogenated Organic Solid Waste." This container must be made of a material resistant to the chemical, such as high-density polyethylene (HDPE) or borosilicate glass, and must have a tightly fitting lid.[13]

  • Collect Waste: All solid waste contaminated with 2-Fluoro-4,5-dimethoxybenzoic acid, including residual powder, contaminated weighing paper, and disposable spatulas, should be placed directly into this container.

  • Avoid Cross-Contamination: Do not mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[4] Keep acids and bases in separate containers.[4]

Step 2: Labeling and Documentation
  • Clear Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Fluoro-4,5-dimethoxybenzoic acid"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date the first waste was added (accumulation start date)

  • Maintain a Log: Keep a log sheet affixed to or near the container to record the quantities of waste added. This creates a verifiable record for disposal and complies with regulatory requirements.[7]

Step 3: Temporary Storage in the Laboratory
  • Secure Storage: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[1][14] This area should be away from incompatible materials, such as strong bases or oxidizing agents.[5]

  • Container Integrity: Ensure the container lid is tightly closed at all times, except when adding waste.[13] Regularly inspect the container for any signs of degradation or leakage.[7]

Step 4: Arranging for Final Disposal
  • Follow Institutional Protocols: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department.

  • Professional Disposal: The waste will be collected by your EHS department or a licensed hazardous waste disposal contractor.[5][15] They will ensure the material is transported to a permitted treatment, storage, and disposal facility (TSDF) for high-temperature incineration with flue gas scrubbing.[5]

Emergency Procedures

Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is critical.

Spill Response
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control and Contain: If the spill is small and you are trained to handle it, don appropriate PPE. Prevent the spread of the solid powder. Avoid raising dust.[5][8]

  • Clean Up: Use dry clean-up procedures.[8] Gently sweep or shovel the spilled material into a designated, labeled hazardous waste container.[5] Do not use a vacuum unless it is an explosion-proof model designed for hazardous materials.

  • Decontaminate: Wash the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS department.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][14]

  • Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water. If irritation occurs or persists, seek medical attention.[1][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][14]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Visual Workflows for Disposal

To ensure clarity, the following diagrams illustrate the decision-making process and the physical workflow for the disposal of 2-Fluoro-4,5-dimethoxybenzoic acid.

Diagram 1: Waste Characterization Decision Tree

A Is the waste 2-Fluoro-4,5-dimethoxybenzoic acid or contaminated with it? D Classify as: Halogenated Organic Solid Waste A->D Yes E Follow disposal procedure for that specific waste stream. A->E No B Yes C No

Caption: Decision tree for classifying chemical waste.

Diagram 2: Disposal Workflow

A Step 1: Contain Waste at Bench in Labeled Container B Step 2: Securely Store in Satellite Accumulation Area A->B C Step 3: Request Pickup via Institutional EHS B->C D Step 4: EHS or Licensed Contractor Collects Waste C->D E Step 5: Transport to Permitted TSDF for Incineration D->E

Caption: Step-by-step disposal workflow for laboratory personnel.

References

  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. Stat Bio-Medical Waste. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542. PubChem - NIH. [Link]

  • Appendix A: OSHA Laboratory Standard. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Hazardous Waste Segregation. University of California, Santa Cruz. [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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